2,4-Dichloro-5-iodopyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97872. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-5-iodopyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2IN2/c5-3-2(7)1-8-4(6)9-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJNPJRAXMSHKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294754 | |
| Record name | 2,4-Dichloro-5-iodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13544-44-0 | |
| Record name | 2,4-Dichloro-5-iodopyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13544-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 97872 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013544440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13544-44-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dichloro-5-iodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90294754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-5-iodopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,4-Dichloro-5-iodopyrimidine: Properties, Reactivity, and Applications in Drug Discovery
Introduction: The Strategic Importance of 2,4-Dichloro-5-iodopyrimidine in Synthetic Chemistry
This compound is a versatile heterocyclic compound that has emerged as a critical building block in the synthesis of complex, biologically active molecules.[1] Its strategic importance lies in its trifunctional nature, possessing two reactive chlorine atoms at the C2 and C4 positions and an iodine atom at the C5 position, all on an electron-deficient pyrimidine core.[1][2] This unique arrangement of reactive sites allows for selective and sequential functionalization, making it an invaluable intermediate for medicinal chemists and researchers in drug development.[3][4] This guide provides an in-depth exploration of the chemical properties, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in the laboratory.
PART 1: Core Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental properties of a reagent is the cornerstone of its successful application in synthesis. The key physicochemical and spectroscopic data for this compound are summarized below.
Physicochemical Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₄HCl₂IN₂ | [1][5] |
| Molecular Weight | 274.87 g/mol | [1][5] |
| Appearance | White to gray to brown powder or crystals | [1][6] |
| Melting Point | 68-72 °C | [1][6] |
| Boiling Point | 310.2 ± 22.0 °C (Predicted) | [6] |
| Solubility | Soluble in methanol | [6] |
| CAS Number | 13544-44-0 | [1][5] |
Spectroscopic Data
While extensive spectroscopic data is best obtained from direct analysis, typical ¹H NMR data in CDCl₃ shows a characteristic singlet for the C6 proton.
-
¹H-NMR (400 MHz, CDCl₃): δ 8.90 (s, 1H)[6]
The simplicity of the proton NMR spectrum is a direct result of the single proton on the pyrimidine ring, making it a useful tool for monitoring reactions. For more complex structural elucidation, ¹³C NMR would be required.
PART 2: Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the differential reactivity of its three halogen substituents. This allows for a programmed, regioselective approach to the synthesis of complex pyrimidine derivatives.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution. The two chlorine atoms at the C2 and C4 positions are the primary sites for this reaction.
-
Regioselectivity: In general, nucleophilic substitution on 2,4-dichloropyrimidines is selective for the C4 position.[7][8][9] This is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4, where the negative charge can be delocalized by both nitrogen atoms. The LUMO (Lowest Unoccupied Molecular Orbital) is also primarily distributed at the C4 position, further favoring nucleophilic attack at this site.[7] However, it is important to note that this selectivity can be influenced by the presence of other substituents on the ring.[8]
Caption: Regioselectivity of Nucleophilic Aromatic Substitution.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of both chloro and iodo substituents makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization.
-
Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of C-C bonds between the pyrimidine core and aryl or heteroaryl boronic acids.[10][11][12] The greater reactivity of the C-I bond allows for selective coupling at the C5 position, leaving the two chlorine atoms intact for subsequent transformations.[13] Microwave-assisted protocols have been developed to achieve efficient and rapid C4-substituted pyrimidines from 2,4-dichloropyrimidines.[10]
Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.
-
Sonogashira Coupling: This reaction enables the formation of a C-C bond between the pyrimidine and a terminal alkyne, a common structural motif in biologically active molecules.[14][15][16] Similar to the Suzuki coupling, the reaction proceeds selectively at the C5-iodo position under mild conditions, typically employing a palladium catalyst and a copper(I) co-catalyst.[17]
Caption: Simplified Catalytic Cycle for Sonogashira Coupling.
PART 3: Applications in Drug Development
The unique reactivity profile of this compound has positioned it as a key intermediate in the synthesis of a variety of pharmaceutical agents.[1][3][4]
-
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: This class of drugs is used in the management of type 2 diabetes.[3][18] this compound is a crucial starting material for the synthesis of certain DPP-IV inhibitors, where the pyrimidine core serves as a scaffold for the attachment of various functional groups that interact with the enzyme's active site.[3]
-
VLA-4 Antagonists: Very late antigen-4 (VLA-4) is a cell adhesion molecule involved in inflammatory processes.[3] Antagonists of VLA-4 are being investigated for the treatment of autoimmune diseases such as multiple sclerosis and inflammatory bowel disease.[3] The pyrimidine scaffold derived from this compound is a key component in the development of these potential therapeutics.[3][18]
-
Antiviral and Anticancer Agents: The pyrimidine ring is a fundamental component of nucleobases, making pyrimidine analogs a rich area for the discovery of antiviral and anticancer drugs.[1][19][20][21][22][23][24] this compound provides a versatile platform for the synthesis of novel pyrimidine derivatives that can be screened for these activities.
PART 4: Experimental Protocols
The following protocols are provided as a guide for common transformations involving this compound. These should be adapted and optimized for specific substrates and scales.
Synthesis of this compound from 5-Iodouracil
This procedure is based on a general method for the chlorination of uracil derivatives.[6]
Materials:
-
5-Iodouracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Ethyl acetate
-
Aqueous sodium bicarbonate
-
Aqueous sodium sulfite
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
To a suspension of 5-iodouracil (10.0 g, 42 mmol) in a reaction flask, add N,N-dimethylaniline (11.0 mL).
-
Carefully add phosphorus oxychloride (39.2 mL, 420 mmol) to the suspension.
-
Heat the reaction mixture to 90 °C and stir at this temperature for 90 minutes.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess POCl₃ by evaporation under reduced pressure.
-
Slowly pour the residue into an ice-water mixture with vigorous stirring and continue to stir for 2 hours.
-
Collect the crystalline precipitate by filtration and wash with cold water.
-
Dissolve the crude product in ethyl acetate and extract sequentially with aqueous sodium bicarbonate and aqueous sodium sulfite.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography to afford this compound.
General Protocol for Suzuki-Miyaura Coupling at the C4 Position
This protocol is a general guideline for the Suzuki coupling of 2,4-dichloropyrimidines.[10]
Materials:
-
2,4-Dichloropyrimidine derivative
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., aqueous dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a microwave reaction vial, combine the 2,4-dichloropyrimidine derivative (1.0 equiv), the boronic acid (1.1-1.5 equiv), the palladium catalyst (0.5-5 mol%), and the base (2.0-3.0 equiv).
-
Add the solvent and seal the vial.
-
Place the vial in a microwave reactor and heat to the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
PART 5: Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.[5][25][26]
-
Hazards: Toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[5][25][26]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[25][26] Use a respirator if dust is generated.[25]
-
Handling: Handle in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray.[25][26]
-
First Aid:
-
If swallowed: Immediately call a POISON CENTER or doctor.[25][26]
-
If on skin: Wash off with soap and plenty of water.[25]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[25][26]
-
If inhaled: Move person into fresh air.[26]
-
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[25][26][27]
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of complex organic molecules. Its unique trifunctional nature allows for selective and sequential reactions, providing a robust platform for the development of novel pharmaceuticals and other biologically active compounds. A thorough understanding of its properties, reactivity, and safe handling is essential for any researcher looking to leverage its synthetic potential.
References
- MSDS of this compound. (2010). [Source Not Available].
- This compound: A Key Building Block for Drug Discovery. (2025). [Source Not Available].
- This compound | C4HCl2IN2 | CID 263438. PubChem. [Link]
- China 2, 4-DICHLORO-5-IODOPYRIMIDINE | 13544-44-0 Manufacturer and Supplier. COLORKEM. [Link]
- This compound | CAS 13544-44-0.
- GHS 11 (Rev.11) SDS Word 下载CAS: 13544-44-0 Name: this compound. [Source Not Available].
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. [Source Not Available].
- Navigating the Purchase of this compound: Quality and Supply. (2025). [Source Not Available].
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Source Not Available].
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Sonogashira coupling. Wikipedia. [Link]
- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Inform
- Sonogashira Coupling Reaction with Diminished Homocoupling. [Source Not Available].
- Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral St
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid...
- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). [Source Not Available].
- 2,4-Dichloropyrimidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
- Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. PubMed. [Link]
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
- A roadmap to engineering antiviral natural products synthesis in microbes. PMC. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investig
- Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]
- Antiviral Compounds to Address Influenza Pandemics: An Update
- Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 13544-44-0: this compound | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C4HCl2IN2 | CID 263438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0 [m.chemicalbook.com]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. colorkem.com [colorkem.com]
- 19. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. A roadmap to engineering antiviral natural products synthesis in microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antiviral Compounds to Address Influenza Pandemics: An Update from 2016-2022 - Romeo - Current Medicinal Chemistry [journals.eco-vector.com]
- 24. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. capotchem.cn [capotchem.cn]
- 26. echemi.com [echemi.com]
- 27. 2,4-二氯-5-碘嘧啶 95% | Sigma-Aldrich [sigmaaldrich.com]
A Senior Application Scientist's Technical Guide to 2,4-Dichloro-5-iodopyrimidine (CAS No. 13544-44-0)
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of a Trifunctionalized Heterocycle
In the landscape of medicinal chemistry and process development, the efficiency of a synthetic route is often dictated by the strategic utility of its building blocks. 2,4-Dichloro-5-iodopyrimidine is not merely another halogenated heterocycle; it is a versatile scaffold offering three distinct points of reactivity. The differential reactivity of the chloro-substituents at the C2 and C4 positions, combined with the unique coupling capabilities of the iodo-group at C5, provides chemists with a powerful tool for the regioselective construction of complex molecular architectures. This guide moves beyond a simple recitation of facts to provide a field-proven perspective on why and how this reagent is leveraged in the synthesis of high-value compounds, from modern therapeutics to advanced agrochemicals.
Section 1: Core Molecular Profile and Physicochemical Properties
This compound is a crystalline solid that serves as a key intermediate in organic synthesis.[1] Its utility stems from the pyrimidine core, an electron-deficient aromatic system, which is further activated by the presence of three electron-withdrawing halogen substituents. This electronic profile makes the molecule highly susceptible to a range of chemical transformations.
The table below summarizes the essential physicochemical data for this compound, critical for experimental design and safety assessments.
| Property | Value | Reference(s) |
| CAS Number | 13544-44-0 | [1][2] |
| Molecular Formula | C₄HCl₂IN₂ | [1] |
| Molecular Weight | 274.87 g/mol | [1] |
| Appearance | White to gray to brown powder/crystal | [1] |
| Melting Point | 65 - 72 °C | [1] |
| Boiling Point | 310.2 ± 22.0 °C (Predicted) | [2] |
| Purity | ≥ 95-98% (GC) | [1] |
| Solubility | Soluble in Methanol | [2] |
| Storage | Store at 2 - 8 °C under inert gas | [1][2] |
Section 2: Synthesis Protocol
The most common and reliable laboratory-scale synthesis involves the chlorination of 5-iodouracil. The choice of phosphorus oxychloride (POCl₃) as both the solvent and chlorinating agent is standard for converting hydroxyl groups on nitrogen heterocycles to chlorides. The addition of a tertiary amine base, such as N,N-dimethylaniline, is crucial as it acts as a catalyst, likely by forming a more reactive Vilsmeier-Haack type intermediate with POCl₃, thereby facilitating the reaction at a lower temperature and improving yields.
Step-by-Step Synthesis Methodology
This protocol is adapted from established procedures.[2]
-
Reaction Setup: To a suspension of 5-iodouracil (10.0 g, 42 mmol) in a suitable reaction vessel, add N,N-dimethylaniline (11.0 mL).
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃, 39.2 mL, 420 mmol) to the suspension. The 10-fold excess of POCl₃ ensures the reaction goes to completion and acts as the solvent.
-
Heating: Heat the reaction mixture to 90 °C and maintain this temperature with stirring for 90 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: After completion, cool the mixture to room temperature. Remove the excess POCl₃ via evaporation under reduced pressure. Caution: This step should be performed in a well-ventilated fume hood. Slowly and carefully pour the resulting residue into an ice-water mixture with vigorous stirring. This hydrolyzes any remaining POCl₃ and precipitates the product.
-
Isolation: Stir the aqueous mixture for 2 hours to ensure complete precipitation. Collect the crystalline product by filtration and wash thoroughly with cold water.
-
Purification: Dissolve the crude product in ethyl acetate. Perform sequential extractions with aqueous sodium bicarbonate (to remove acidic impurities) and aqueous sodium sulfite (to remove any residual iodine). Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Final Product: Purify the residue by column chromatography on silica gel to yield the final product (typical yield: ~92%).[2] Confirm the structure using ¹H-NMR; a singlet is expected around δ 8.90 ppm in CDCl₃.[2]
Section 3: A Guide to Regioselective Reactivity
The synthetic power of this compound lies in the differential reactivity of its three halogen atoms. This allows for a stepwise, controlled functionalization of the pyrimidine core. The general hierarchy of reactivity for palladium-catalyzed cross-coupling is C4-Cl > C5-I > C2-Cl, although specific reaction types exploit different positions.
Suzuki-Miyaura Coupling: Functionalization at C4
The C4 position is the most electrophilic carbon, making it the preferred site for the initial oxidative addition of the palladium(0) catalyst in a Suzuki-Miyaura coupling cycle.[3] This regioselectivity is a cornerstone of its synthetic utility. Microwave-assisted protocols have become popular as they significantly reduce reaction times and can improve yields.
Exemplary Protocol: Microwave-Assisted C4-Arylation [3]
-
Reactants: In a microwave vial, combine this compound (1 equiv.), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equiv.).
-
Catalyst System: Add the palladium catalyst, typically Pd(PPh₃)₄ (0.5-5 mol%). The extremely low catalyst loading is a key advantage of some modern methods.[3]
-
Solvent: Add a suitable solvent system. A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or an alcohol) and water is common.
-
Reaction: Seal the vial and heat in a microwave reactor for a short duration (e.g., 15 minutes) at a set temperature (e.g., 100-120 °C).[3]
-
Workup: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate, wash with water and brine, dry the organic layer, and concentrate. Purify the product via column chromatography.
Sonogashira Coupling: Leveraging the C5-Iodo Bond
The carbon-iodine bond is the preferred site for Sonogashira coupling, a powerful reaction for forming C(sp²)-C(sp) bonds.[4] This reaction introduces an alkyne moiety at the C5 position, a common strategy for extending conjugation or providing a chemical handle for further transformations (e.g., click chemistry). The mechanism involves a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst to form a reactive copper(I) acetylide intermediate.[4][5]
General Protocol: C5-Alkynylation
-
Inert Atmosphere: To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 2-10 mol%).
-
Solvent and Base: Add a degassed solvent (e.g., THF, DMF) and a suitable amine base (e.g., triethylamine, diisopropylamine), which also acts as a solvent.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Workup: Filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates SNAr reactions. Similar to Suzuki coupling, the C4 position is generally the most susceptible to attack by nucleophiles.[6] However, recent studies have shown that the choice of nucleophile can invert this selectivity. For instance, using tertiary amines as nucleophiles can lead to selective substitution at the C2 position.[6] This provides a complementary strategy to access 2-substituted pyrimidine isomers that are difficult to obtain via traditional cross-coupling methods.
Section 4: Keystone Applications in R&D
The trifunctional nature of this compound makes it a high-value intermediate for synthesizing complex, biologically active molecules.[1]
-
DPP-IV Inhibitors: This compound is a crucial building block in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of oral medications used to manage type 2 diabetes.[7][8]
-
VLA-4 Antagonists: It serves as a key starting material for Very Late Antigen-4 (VLA-4) antagonists.[7][8] VLA-4 is a cell adhesion molecule involved in inflammatory responses, making its antagonists potential treatments for autoimmune diseases like multiple sclerosis and inflammatory bowel disease.[7]
-
Oncology and Virology: Researchers have utilized this compound in the synthesis of novel anticancer and antiviral agents, where the pyrimidine core often mimics natural nucleobases to interfere with biological pathways.[1]
-
Agrochemicals: In the agricultural sector, it is used to formulate effective and selective herbicides.[1]
Section 5: Hazard Analysis and Safe Handling
This compound is a hazardous substance and must be handled with appropriate precautions.[9] The primary risks include acute oral toxicity and severe irritation to the skin, eyes, and respiratory system.[9][10][11]
| Hazard Class | GHS Code | Description | Reference(s) |
| Acute Toxicity, Oral | H301 | Toxic if swallowed | [9][11] |
| Skin Irritation | H315 | Causes skin irritation | [9][11] |
| Eye Damage | H318 | Causes serious eye damage | [9][11] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [9][11] |
Mandatory Safety Protocols
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or physician. Rinse mouth.[9][10]
-
If on Skin: Wash off with soap and plenty of water.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[9]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[9]
-
-
Disposal: Dispose of surplus and non-recyclable material through a licensed disposal company. Do not allow the material to enter drains.[9]
References
- This compound: A Key Building Block for Drug Discovery. (2025). Vertex AI Search.
- MSDS of this compound. (2010). Generic Chemical Supplier.
- This compound. Chem-Impex.
- 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0. ChemicalBook.
- This compound 95 13544-44-0. Sigma-Aldrich.
- This compound SDS, 13544-44-0 Safety D
- This compound | C4HCl2IN2 | CID 263438. PubChem.
- SAFETY DATA SHEET. (2011). Generic Chemical Supplier.
- Navigating the Purchase of this compound: Quality and Supply. (2025). Vertex AI Search.
- One-pot Double Suzuki Couplings of Dichloropyrimidines.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- This compound 95 13544-44-0. Sigma-Aldrich.
- Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. (2015). PubMed.
- Sonogashira reaction. Wikipedia.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (2025). ACS Fall 2025 Abstracts.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0 [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. capotchem.cn [capotchem.cn]
- 10. echemi.com [echemi.com]
- 11. This compound | C4HCl2IN2 | CID 263438 - PubChem [pubchem.ncbi.nlm.nih.gov]
2,4-Dichloro-5-iodopyrimidine molecular weight
An In-Depth Technical Guide to 2,4-Dichloro-5-iodopyrimidine: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound, a pivotal heterocyclic intermediate in modern synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's core physicochemical properties, provides a detailed and validated synthesis protocol, explores its significant applications, and outlines critical safety and handling procedures. The narrative is grounded in established scientific principles to ensure technical accuracy and practical utility.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 13544-44-0) is a polysubstituted pyrimidine ring, a class of compounds recognized as a "privileged structure" in medicinal chemistry due to its prevalence in biologically active molecules.[1] The unique arrangement of its functional groups—two reactive chlorine atoms at the C2 and C4 positions and an iodine atom at the C5 position—makes it an exceptionally versatile building block.[2] The differential reactivity of the chloro and iodo substituents allows for sequential, site-selective modifications through various cross-coupling and nucleophilic substitution reactions. This chemical dexterity is paramount in the construction of complex molecular architectures, positioning this compound as a key intermediate in the synthesis of novel therapeutics, particularly antiviral and anticancer agents, as well as agrochemicals.[2]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The key characteristics of this compound are summarized below.
Core Properties
| Property | Value | Source(s) |
| Molecular Formula | C₄HCl₂IN₂ | [3][4] |
| Molecular Weight | 274.87 g/mol | [3][4][5] |
| CAS Number | 13544-44-0 | [3][6] |
| Appearance | White to gray to brown powder or crystal | [2][6] |
| Melting Point | 68-72 °C | [2][6] |
| Solubility | Soluble in Methanol | [6] |
| IUPAC Name | This compound | [3][5] |
| InChIKey | RGJNPJRAXMSHKN-UHFFFAOYSA-N | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for structural confirmation and purity assessment.
-
¹H-NMR: The structure of the product can be confirmed by ¹H-NMR (400 MHz, CDCl₃), which shows a characteristic singlet at δ 8.90 ppm corresponding to the single proton on the pyrimidine ring.[6]
-
Infrared (IR) Spectroscopy: FTIR and ATR-IR spectral data are available for reference, providing confirmation of the functional groups present in the molecule.[5]
Synthesis of this compound: A Validated Protocol
The conversion of uracil derivatives to dichloropyrimidines is a cornerstone reaction in heterocyclic chemistry. The following protocol details a reliable method for synthesizing this compound from 5-iodouracil, a readily available starting material.[6] The procedure's self-validating nature is rooted in the clear transformation, high yield, and straightforward purification.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
This protocol is based on a general procedure reported with high efficacy.[6]
-
Reaction Setup: To a suspension of 5-iodouracil (10.0 g, 42 mmol) in N,N-dimethylaniline (11.0 mL), add phosphorus oxychloride (POCl₃, 39.2 mL, 420 mmol) portion-wise.
-
Causality: 5-iodouracil has low solubility. POCl₃ serves as both the chlorinating agent and the reaction solvent. N,N-dimethylaniline acts as a catalyst, activating the POCl₃.
-
-
Chlorination Reaction: Heat the reaction mixture to 90 °C and stir at this temperature for 90 minutes. The mixture should become a clear solution as the reaction progresses.
-
Causality: Thermal energy is required to overcome the activation energy for the conversion of the hydroxyl groups of the tautomeric form of 5-iodouracil into chloro groups.
-
-
Removal of Excess Reagent: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Remove the excess POCl₃ by evaporation under reduced pressure.
-
Causality: Excess POCl₃ is used to drive the reaction to completion. Its removal is critical before aqueous workup to prevent an overly exothermic and hazardous quenching process.
-
-
Product Precipitation (Workup): Slowly and carefully pour the residue into a beaker containing an ice-water mixture. Stir the resulting slurry for 2 hours.
-
Causality: This step quenches any remaining reactive phosphorus species and precipitates the organic product, which is insoluble in water.
-
-
Isolation: Collect the crystalline precipitate by filtration and wash thoroughly with cold water to remove water-soluble impurities.
-
Purification (Extraction): Dissolve the crude product in ethyl acetate. Wash the organic layer sequentially with an aqueous sodium bicarbonate solution (to neutralize any residual acid) and an aqueous sodium sulfite solution (to remove any iodine impurities).
-
Causality: This liquid-liquid extraction purifies the product by removing acidic byproducts and colored impurities.
-
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Final Purification: Purify the residue by column chromatography to afford pure this compound. A reported yield for this process is 92%.[6]
Applications in Drug Discovery and Development
The strategic placement of three distinct halogen atoms on the pyrimidine core allows chemists to orchestrate a series of selective reactions, making this compound a powerful scaffold for building molecular diversity.
Role as a Versatile Chemical Scaffold
Caption: Regioselective functionalization of this compound.
The two chlorine atoms exhibit different reactivities, with the C4 position generally being more susceptible to nucleophilic aromatic substitution than the C2 position. This allows for sequential displacement. The iodo group at the C5 position is primarily used for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of aryl, alkyl, or alkynyl groups. This multi-functional handle is invaluable for generating libraries of compounds for high-throughput screening.
Key Therapeutic Targets
-
Dipeptidyl Peptidase IV (DPP-4) Inhibitors: This compound is used as a reagent in the synthesis of DPP-4 inhibitors, a class of drugs for managing type 2 diabetes.[6][7]
-
VLA-4 Antagonists: It has been employed in the synthesis of pyrimidine-based VLA-4 (Very Late Antigen-4) antagonists, which have potential applications in treating inflammatory diseases.[6][7]
-
Anticancer and Antiviral Agents: The pyrimidine core is a common feature in many anticancer and antiviral drugs (e.g., 5-fluorouracil). This compound serves as a key building block for creating novel analogues with potentially enhanced efficacy and specificity.[2]
Safety, Handling, and Storage
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.
GHS Hazard Classification
The compound is classified with multiple hazards.[5][8][9]
-
Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[5][9]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[5][9]
-
Serious Eye Damage (Category 1): H318 - Causes serious eye damage.[5][9]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[5][9]
Recommended Handling and PPE
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][10]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[8]
-
Skin Protection: Wear impervious gloves (inspect prior to use) and a lab coat.[9]
-
Respiratory Protection: For nuisance exposures, use a P95-rated dust mask. For higher-level protection, use an appropriate respirator with cartridges tested and approved under government standards like NIOSH (US) or CEN (EU).[9]
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]
Storage and Disposal
-
Storage: Store in a tightly sealed container under an inert gas (nitrogen or argon) in a cool (2–8 °C), dry, and well-ventilated place.[6][10] Keep away from incompatible materials such as strong oxidizing agents.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Conclusion
This compound is a high-value chemical intermediate whose utility in drug discovery and fine chemical synthesis is well-established. Its predictable reactivity and multifunctional nature provide chemists with a reliable and versatile tool for constructing novel molecules with significant biological potential. A comprehensive understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, is essential for leveraging its full synthetic potential.
References
- Matrix Fine Chemicals. This compound | CAS 13544-44-0. [Link]
- PubChem. This compound | C4HCl2IN2 | CID 263438. [Link]
- Molbase. MSDS of this compound. [Link]
- COLORKEM. China 2, 4-DICHLORO-5-IODOPYRIMIDINE | 13544-44-0 Manufacturer and Supplier. [Link]
- AdooQ BioScience. The Role of 2,4-Dichloro-5-cyanopyrimidine in Drug Discovery. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | CAS 13544-44-0 [matrix-fine-chemicals.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C4HCl2IN2 | CID 263438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0 [m.chemicalbook.com]
- 7. colorkem.com [colorkem.com]
- 8. echemi.com [echemi.com]
- 9. capotchem.cn [capotchem.cn]
- 10. fishersci.com [fishersci.com]
2,4-Dichloro-5-iodopyrimidine structure and synthesis
An In-Depth Technical Guide to 2,4-Dichloro-5-iodopyrimidine: Structure, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry, certain molecular frameworks are recognized for their recurring presence in a multitude of therapeutic agents. These are often termed "privileged structures" due to their ability to interact with diverse biological targets. The pyrimidine scaffold is a quintessential example of such a structure, forming the core of numerous anticancer, antiviral, and anti-inflammatory drugs.[1][2] Within this class, this compound (CAS No: 13544-44-0) emerges as a highly versatile and reactive intermediate. Its unique arrangement of two reactive chlorine atoms and an iodine atom on an electron-deficient pyrimidine ring makes it an invaluable building block for the synthesis of complex, biologically active molecules.[3]
This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the molecular structure, physicochemical properties, detailed synthetic protocols, chemical reactivity, and significant applications of this compound, grounding all information in established scientific literature and field-proven insights.
Molecular Structure and Physicochemical Properties
The structure of this compound is characterized by a heterocyclic aromatic pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, and an iodine atom at position 5.[4] The presence of two electronegative nitrogen atoms within the ring, combined with the strong electron-withdrawing inductive effects of the three halogen substituents, renders the pyrimidine core highly electron-deficient. This electronic nature is the primary determinant of its chemical reactivity, particularly its susceptibility to nucleophilic aromatic substitution (SNAr) reactions.[5][6] The C4 position is generally more activated towards nucleophilic attack than the C2 position, a critical aspect for regioselective synthesis that will be explored later.[5][6]
Key Physicochemical Data
A summary of the essential properties of this compound is provided below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 13544-44-0 | [4][7] |
| Molecular Formula | C₄HCl₂IN₂ | [3][4] |
| Molecular Weight | 274.87 g/mol | [3][4] |
| Appearance | White to gray or brown powder/crystal | [3][7] |
| Melting Point | 68 - 72 °C | [3][7] |
| Boiling Point | 310.2 ± 22.0 °C (Predicted) | [7] |
| IUPAC Name | This compound | [4] |
| SMILES | C1=C(C(=NC(=N1)Cl)Cl)I | [4] |
| InChIKey | RGJNPJRAXMSHKN-UHFFFAOYSA-N | [4] |
Spectroscopic Insights
Structural confirmation of this compound is typically achieved through standard spectroscopic methods.
-
¹H NMR: The proton spectrum is remarkably simple, exhibiting a single singlet for the C6-H proton, typically observed around δ 8.90 ppm (in CDCl₃), reflecting the deshielding environment of the electron-poor ring.[7]
-
FTIR: Infrared spectroscopy can identify characteristic vibrations of the C-Cl, C-I, and aromatic C=N and C=C bonds within the molecule.[4]
Synthesis of this compound
The most prevalent and high-yielding synthesis of this compound involves the chlorination of a readily available precursor, 5-iodouracil. This transformation is a robust and scalable method widely cited in chemical literature and patents.[7]
Primary Synthetic Pathway: Chlorination of 5-Iodouracil
The conversion of the di-hydroxy pyrimidine (uracil) tautomer into the di-chloro derivative is a standard transformation in heterocyclic chemistry. Phosphorus oxychloride (POCl₃) is the chlorinating agent of choice for this reaction, effectively replacing the hydroxyl groups with chlorine atoms.
Causality Behind Experimental Choices:
-
Starting Material: 5-Iodouracil is chosen because the iodine atom is stable under the reaction conditions, allowing for its direct incorporation into the final product. The alternative—iodinating 2,4-dichloropyrimidine—is more challenging due to the ring's deactivated nature.
-
Reagent: Phosphorus oxychloride (POCl₃) serves as both the reagent and, in many cases, the solvent. It is a powerful and cost-effective chlorinating agent for converting hydroxyl groups on heteroaromatic rings.
-
Catalyst/Base: A tertiary amine, such as N,N-dimethylaniline, is added to the reaction.[7] It acts as a catalyst by reacting with POCl₃ to form a more reactive Vilsmeier-Haack type intermediate, which facilitates the chlorination. It also serves to neutralize the HCl generated during the reaction.
-
Workup: The reaction is quenched by pouring the mixture into an ice-water slurry. This hydrolyzes the excess POCl₃ and precipitates the crude organic product. Subsequent washes with aqueous sodium bicarbonate and sodium sulfite serve to remove acidic impurities and any residual iodine, respectively.[7]
Caption: Primary synthesis route from 5-Iodouracil.
Detailed Experimental Protocol
The following protocol is a representative procedure based on established methods.[7]
Materials:
-
5-Iodouracil (10.0 g, 42 mmol)
-
Phosphorus oxychloride (POCl₃) (39.2 mL, 420 mmol)
-
N,N-dimethylaniline (11.0 mL)
-
Ethyl acetate
-
Aqueous sodium bicarbonate solution
-
Aqueous sodium sulfite solution
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
Reaction Setup: To a suspension of 5-iodouracil (10.0 g) in a suitable reaction flask, add N,N-dimethylaniline (11.0 mL).
-
Reagent Addition: Carefully add phosphorus oxychloride (39.2 mL) to the suspension.
-
Heating: Heat the reaction mixture to 90 °C and stir at this temperature for 90 minutes.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Remove the excess POCl₃ by evaporation under reduced pressure.
-
Precipitation: Slowly and carefully pour the residual mixture into an ice-water slurry and stir vigorously for 2 hours to allow for the complete precipitation of the product.
-
Filtration: Collect the resulting crystalline precipitate by filtration and wash it thoroughly with cold water.
-
Extraction & Wash: Dissolve the crude product in ethyl acetate. Sequentially wash the organic layer with aqueous sodium bicarbonate solution and then with aqueous sodium sulfite solution.
-
Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography to yield pure this compound (expected yield: ~92%).[7]
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the differential reactivity of its three halogen atoms, which allows for sequential and regioselective functionalization.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrimidine ring is highly susceptible to SNAr reactions. Extensive studies have shown that the chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position.[5][6] This regioselectivity is attributed to the greater ability of the adjacent nitrogen at position 3 to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at C4.
This predictable reactivity allows for the selective introduction of a nucleophile (e.g., an amine, alcohol, or thiol) at the C4 position while leaving the C2-Cl and C5-I intact for subsequent transformations.
Caption: Regioselective substitution at the C4 position.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl and C-I bonds provide orthogonal handles for transition-metal-catalyzed cross-coupling reactions. The reactivity order in these reactions typically follows C-I > C-Br > C-Cl. Therefore, the C5-I bond can be selectively functionalized using reactions like Suzuki, Sonogashira, or Heck couplings, while preserving the C-Cl bonds for later SNAr reactions or a second, more forcing cross-coupling step. This multi-handle approach makes this compound an exceptional scaffold for building molecular diversity.
Applications in Drug Discovery and Development
The unique reactivity profile of this compound has established it as a key intermediate in the synthesis of high-value pharmaceutical agents.[3]
-
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: This compound is used as a reagent in the synthesis of DPP-IV inhibitors, a class of drugs used to treat type 2 diabetes.[7][8]
-
VLA-4 Antagonists: It is a precursor for pyrimidine-based Very Late Antigen-4 (VLA-4) antagonists, which are investigated for the treatment of inflammatory diseases like asthma and multiple sclerosis.[7][8]
-
Anticancer and Antiviral Agents: The pyrimidine core is fundamental to many anticancer and antiviral drugs (e.g., as nucleoside analogues). This intermediate provides a robust platform for creating novel derivatives with enhanced efficacy and targeted action.[3]
-
Agrochemicals: Beyond pharmaceuticals, it is also used in formulating advanced herbicides, contributing to sustainable agricultural practices.[3]
Safety, Handling, and Storage
As a highly reactive chemical intermediate, this compound must be handled with appropriate caution.
Hazard Identification
The compound is classified with the following GHS hazards:[4][9][10]
| GHS Code | Hazard Statement | Signal Word |
| H301 | Toxic if swallowed | Danger |
| H315 | Causes skin irritation | Warning |
| H318 | Causes serious eye damage | Danger |
| H335 | May cause respiratory irritation | Warning |
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields, a face shield, and a lab coat. Use a respirator if dust is generated.[9]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, it is recommended to store under an inert atmosphere (nitrogen or argon) at 2–8 °C.[7][11]
Conclusion
This compound is a cornerstone intermediate for synthetic and medicinal chemistry. Its value is derived from a combination of factors: a privileged pyrimidine core, a predictable and highly useful regioselectivity in SNAr reactions, and orthogonal reactivity in cross-coupling reactions. The well-established synthetic route from 5-iodouracil ensures its accessibility for research and development. For scientists and professionals in drug discovery, a thorough understanding of the structure, synthesis, and reactivity of this compound is essential for leveraging its full potential in the creation of next-generation therapeutics and other advanced chemical applications.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2,4-Dichloropyrimidine: Comprehensive Overview and Applications.
- ChemicalBook. (n.d.). 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0.
- ChemicalBook. (n.d.). 2,4-Dichloropyrimidine synthesis.
- Chem-Impex. (n.d.). This compound.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ECHEMI. (n.d.). This compound SDS, 13544-44-0 Safety Data Sheets.
- BOC Sciences. (2010). MSDS of this compound.
- COLORKEM. (n.d.). China 2, 4-DICHLORO-5-IODOPYRIMIDINE | 13544-44-0 Manufacturer and Supplier.
- Bhasin, G., et al. (n.d.). 2,4-Dichloropyrimidine. National Center for Biotechnology Information.
- Matrix Fine Chemicals. (n.d.). This compound | CAS 13544-44-0.
- Sigma-Aldrich. (n.d.). This compound 95%.
- Man, H. W., et al. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- lifechem pharma. (n.d.). Best 2-4 Dichloropyrimidine Manufacturers In India.
- BLD Pharm. (n.d.). 13544-44-0|this compound.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Fisher Scientific. (2011). SAFETY DATA SHEET.
- MDPI. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
- BOC Sciences. (n.d.). The Role of 2,4-Dichloro-5-cyanopyrimidine in Drug Discovery.
- INDOFINE Chemical Company, Inc. (n.d.). This compound | 13544-44-0.
- ResearchGate. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
- Synblock. (n.d.). What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?.
- PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
- Market Publishers. (n.d.). 2,4-dichloro-5-iodo-pyrimidine (CAS 13544-44-0) Market Research Report 2025.
- Organic Chemistry Portal. (2006). Oxidative Iodination of Deactivated Arenes in Concentrated Sulfuric Acid with I2/NaIO4 and KI/NaIO4 Iodinating Systems.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C4HCl2IN2 | CID 263438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Page loading... [wap.guidechem.com]
- 7. 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0 [m.chemicalbook.com]
- 8. colorkem.com [colorkem.com]
- 9. echemi.com [echemi.com]
- 10. capotchem.cn [capotchem.cn]
- 11. 13544-44-0|this compound|BLD Pharm [bldpharm.com]
Spectroscopic data for 2,4-Dichloro-5-iodopyrimidine (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2,4-Dichloro-5-iodopyrimidine
Introduction
This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its trifunctional nature, featuring reactive chloro- and iodo-substituents on a pyrimidine core, makes it a versatile synthetic intermediate.[1][2] It serves as a crucial building block for synthesizing a range of biologically active molecules, including antiviral and anticancer agents, as well as dipeptidyl peptidase IV (DPP-4) inhibitors.[1][2]
Given its pivotal role as a precursor, the unambiguous structural confirmation of this compound is paramount. This guide provides a detailed analysis of the primary spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The discussion is framed from the perspective of a senior application scientist, emphasizing not only the data itself but also the underlying principles and experimental rationale that ensure data integrity and trustworthy interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound (C₄HCl₂IN₂), both ¹H and ¹³C NMR are essential for structural verification.
¹H NMR Spectroscopy
The molecular structure features a single proton attached to the pyrimidine ring at the C6 position. This simplicity leads to a highly diagnostic ¹H NMR spectrum.
-
Data Interpretation: The spectrum is expected to show a single singlet peak. A reported spectrum acquired in deuterated chloroform (CDCl₃) shows this signal at approximately δ 8.90 ppm .[2] The significant downfield shift is attributed to the deshielding effects of the adjacent electronegative nitrogen atoms within the aromatic pyrimidine ring. The signal appears as a singlet because there are no adjacent protons within coupling distance (typically three bonds).
-
Experimental Rationale (Choice of Solvent): Deuterated chloroform (CDCl₃) is a standard choice for ¹H NMR due to its excellent solubilizing power for a wide range of organic compounds and its relatively simple residual solvent signal (a singlet at δ 7.26 ppm).[3] Using a deuterated solvent is critical to avoid a large, overwhelming solvent proton signal that would obscure the analyte's much smaller signal.
| Parameter | ¹H NMR Data |
| Chemical Shift (δ) | 8.90 ppm |
| Solvent | Chloroform-d (CDCl₃) |
| Multiplicity | Singlet (s) |
| Integration | 1H |
| Assignment | H-6 proton on the pyrimidine ring |
¹³C NMR Spectroscopy
-
Predicted Data Interpretation: The molecule has four distinct carbon atoms, and therefore, four signals are expected in the ¹³C NMR spectrum.
-
C4 and C2: These carbons are directly attached to electronegative chlorine atoms and nitrogen atoms, causing them to be significantly deshielded and appear far downfield. We can anticipate their resonances to be in the δ 160-170 ppm range.
-
C6: This carbon is bonded to the single hydrogen atom. Its chemical shift will be influenced by the adjacent nitrogen and the C5 carbon. A reasonable estimate places it in the δ 140-150 ppm region.
-
C5: This carbon is bonded to the iodine atom. The "heavy atom effect" of iodine typically induces a significant upfield shift (shielding) of the directly attached carbon. Therefore, C5 is expected to be the most upfield of the ring carbons, likely appearing in the δ 90-100 ppm range.
-
| Parameter | Predicted ¹³C NMR Data | Rationale |
| Chemical Shift C2/C4 | ~160-170 ppm | Attached to two electronegative atoms (N, Cl). |
| Chemical Shift C6 | ~140-150 ppm | Aromatic CH, influenced by adjacent N. |
| Chemical Shift C5 | ~90-100 ppm | Strong shielding due to the "heavy atom effect" of the iodine substituent. |
| Solvent | DMSO-d₆ or CDCl₃ | Common solvents for ¹³C NMR.[3] |
Standard Protocol for NMR Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolution: Transfer the solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved.
-
Analysis: Insert the NMR tube into the spectrometer's spinner turbine, place it in the magnet, and acquire the data following standard instrument protocols for ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups and providing a molecular fingerprint.
-
Data Interpretation: The IR spectrum of this compound, available from spectral databases, would be acquired using an Attenuated Total Reflectance (ATR) technique.[6] While specific peak values require access to the database, the key characteristic absorption bands can be predicted based on the known structure and data from similar halopyrimidines.[7][8]
-
~3100-3000 cm⁻¹: Aromatic C-H stretching vibration for the lone H-6.
-
~1600-1400 cm⁻¹: A series of sharp bands corresponding to the C=C and C=N stretching vibrations within the pyrimidine ring. These are highly characteristic of the heterocyclic core.[7]
-
~850-750 cm⁻¹: C-Cl stretching vibrations. The exact position depends on the complex vibrational coupling within the ring.
-
Below 600 cm⁻¹: C-I stretching vibration, which is a low-energy bond.
-
-
Experimental Rationale (ATR Technique): ATR is a modern, preferred method for acquiring IR spectra of solid powders. It requires minimal sample preparation—a small amount of the powder is simply pressed against a high-refractive-index crystal (like diamond or germanium). This is significantly faster and less labor-intensive than the traditional KBr pellet method and avoids potential complications from moisture in the KBr.
Protocol for ATR-IR Spectrum Acquisition
-
Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty ATR accessory. This is crucial as it is subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂ and H₂O).
-
Sample Application: Place a small amount of this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Consistent pressure is key to obtaining a high-quality, reproducible spectrum.
-
Data Collection: Collect the sample spectrum. The instrument's software will automatically ratio it against the stored background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry: Determining Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the precise elemental composition of a molecule.
-
Data Interpretation: The nominal molecular weight of this compound is 274.87 g/mol .[6][9] The mass spectrum provides several layers of confirmation:
-
Molecular Ion Peak (M⁺): The spectrum should show a cluster of peaks corresponding to the molecular ion. The most critical information here is the isotopic pattern.
-
Isotopic Pattern: Chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic pattern of three peaks: M⁺, (M+2)⁺, and (M+4)⁺, with a relative intensity ratio of approximately 9:6:1. This pattern is an unambiguous indicator of the presence of two chlorine atoms. The single iodine atom (¹²⁷I is 100% abundant) will shift this entire pattern to the correct mass but will not add complexity to the pattern itself.
-
High-Resolution MS (HRMS): HRMS can measure the mass-to-charge ratio to four or more decimal places. The calculated exact mass for C₄H¹³⁵Cl₂¹²⁷IN₂ is 273.85615 Da.[6] An experimental HRMS value matching this calculated mass would confirm the elemental formula, providing the highest level of confidence in the compound's identity.
-
Conceptual Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive characterization of a compound like this compound, integrating the three core spectroscopic techniques.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0 [m.chemicalbook.com]
- 3. eurisotop.com [eurisotop.com]
- 4. spectrabase.com [spectrabase.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. This compound | C4HCl2IN2 | CID 263438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. asianpubs.org [asianpubs.org]
- 9. 2,4-二氯-5-碘嘧啶 95% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Solubility of 2,4-Dichloro-5-iodopyrimidine in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 2,4-dichloro-5-iodopyrimidine, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes known information with practical, field-proven methodologies for determining solubility, ensuring scientific integrity and enabling robust experimental design.
Introduction to this compound
This compound is a versatile heterocyclic compound that serves as a critical building block in the synthesis of a variety of biologically active molecules. Its structure, featuring a pyrimidine core with chloro and iodo substituents, imparts a unique reactivity profile that is leveraged in the development of novel therapeutics, including antiviral and anticancer agents. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₄HCl₂IN₂ | [1][2] |
| Molecular Weight | 274.87 g/mol | [1] |
| Appearance | White to gray to brown powder or crystals | [3] |
| Melting Point | 65-72 °C | [3][4] |
| CAS Number | 13544-44-0 | [1][2][4] |
Understanding the Solubility Profile of this compound
The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent. For this compound, the presence of polar nitrogen atoms in the pyrimidine ring and the halogen substituents contribute to a complex solubility profile. The two chlorine atoms and the iodine atom increase the molecule's lipophilicity, suggesting better solubility in nonpolar organic solvents. However, the nitrogen atoms can participate in dipole-dipole interactions, allowing for some solubility in polar solvents.
Observed and Inferred Solubility in Organic Solvents:
Direct, quantitative solubility data for this compound is not extensively available in the public domain. However, based on its use in synthetic procedures and information from chemical suppliers, we can infer its solubility in several common organic solvents.
| Solvent | Solvent Type | Observed/Inferred Solubility | Rationale/Source |
| Methanol | Polar Protic | Soluble | A commercial supplier explicitly states its solubility in methanol.[3] |
| Ethyl Acetate | Polar Aprotic | Soluble | Used as a solvent for dissolving the crude product during extraction and purification steps in its synthesis.[3] |
| Dichloromethane | Polar Aprotic | Soluble | Employed as an extraction solvent in related pyrimidine syntheses, indicating its ability to dissolve the compound.[5] |
| Chloroform | Polar Aprotic | Likely Soluble | Structurally similar to dichloromethane, it is expected to be a suitable solvent. |
| Toluene | Nonpolar | Likely Soluble | The lipophilic nature of the halogenated pyrimidine suggests solubility in aromatic hydrocarbon solvents. |
| Hexane | Nonpolar | Likely Sparingly Soluble to Insoluble | While lipophilic, the polarity of the pyrimidine ring may limit solubility in highly nonpolar alkanes. |
| Water | Polar Protic | Insoluble | The synthesis of this compound involves precipitation in an ice-water mixture, indicating its low aqueous solubility.[3] |
It is crucial for researchers to experimentally verify the solubility of this compound in their specific solvent of choice, as theoretical predictions and inferences may not be sufficient for precise experimental design.
Experimental Protocol for Determining Thermodynamic (Equilibrium) Solubility
The following protocol provides a reliable method for determining the thermodynamic solubility of this compound in a given organic solvent. This method ensures that a true equilibrium is reached between the undissolved solid and the solvent, providing a robust and reproducible solubility value.
Materials and Equipment:
-
This compound (solid)
-
Solvent of interest (analytical grade)
-
Small vials with screw caps or other sealable containers
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Step-by-Step Methodology:
-
Preparation of Stock Solution and Calibration Curve:
-
Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration.
-
From the stock solution, prepare a series of dilutions to create a calibration curve for HPLC analysis. The concentration range of the calibration standards should bracket the expected solubility of the compound.
-
Inject the calibration standards into the HPLC system and record the peak areas. Plot the peak area versus concentration to generate a calibration curve.
-
-
Sample Preparation for Solubility Determination:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. Ensure that there is undissolved solid remaining at the bottom of the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Clarification:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.
-
-
Analysis:
-
Dilute the filtered sample with the solvent as necessary to bring the concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation of Solubility:
-
Using the peak area of the sample and the equation of the calibration curve, determine the concentration of this compound in the diluted sample.
-
Multiply this concentration by the dilution factor to obtain the solubility of the compound in the solvent. Express the solubility in appropriate units (e.g., mg/mL or g/L).
-
Workflow for Experimental Solubility Determination:
Caption: Experimental workflow for determining the thermodynamic solubility of this compound.
Safety Considerations
This compound is a hazardous substance and should be handled with appropriate safety precautions.
-
Irritation: It causes skin irritation and serious eye damage.[6][7]
-
Respiratory Effects: It may cause respiratory irritation.[6][7]
Always handle this compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7]
Conclusion
References
- MSDS of this compound.
- This compound | C4HCl2IN2 | CID 263438 - PubChem. National Institutes of Health.
- This compound | CAS 13544-44-0 - Matrix Fine Chemicals.
- This compound | 13544-44-0 - INDOFINE Chemical Company, Inc.
Sources
- 1. This compound | C4HCl2IN2 | CID 263438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 13544-44-0 [matrix-fine-chemicals.com]
- 3. 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0 [m.chemicalbook.com]
- 4. This compound | 13544-44-0 | INDOFINE Chemical Company [indofinechemical.com]
- 5. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]
- 6. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
Physical properties of 2,4-Dichloro-5-iodopyrimidine (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-5-iodopyrimidine is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug development. Its trifunctional nature, featuring two reactive chlorine atoms and an iodine atom on the pyrimidine core, makes it a versatile synthetic building block. This guide provides an in-depth exploration of the key physical properties of this compound, specifically its melting and boiling points, supported by experimental considerations and methodologies. Understanding these fundamental characteristics is paramount for its effective use in synthesis, purification, and formulation.
Core Physical Properties of this compound
The physical state and thermal behavior of a compound are critical parameters that influence its handling, reactivity, and purification. For this compound, the melting and boiling points are defining characteristics.
| Physical Property | Value | Notes |
| Melting Point | 65-72 °C | Experimental |
| Boiling Point | 310.2 ± 22.0 °C | Predicted (at 760 mmHg) |
| 104-107 °C | Experimental (at reduced, unspecified pressure) |
Melting Point: A Key Indicator of Purity
The melting point of a solid is the temperature at which it transitions to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The experimentally determined melting point of this compound is consistently reported in the range of 65-72 °C [1]. This relatively sharp melting range suggests that the compound can be obtained in a high state of purity.
The determination of the melting point is a fundamental technique for assessing the purity of a crystalline solid. A broad melting range typically indicates the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state. Therefore, a sharp melting point within the expected range is a reliable indicator of a successful synthesis and purification.
Boiling Point: The Challenge of Thermal Stability
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For this compound, the predicted boiling point at standard atmospheric pressure (760 mmHg) is approximately 310.2 ± 22.0 °C [1]. However, many complex organic molecules, including halogenated heterocycles, can be susceptible to decomposition at such elevated temperatures.
An experimental boiling point of 104-107 °C has also been reported, which is significantly lower than the predicted atmospheric boiling point. This strongly indicates that the experimental value was determined under reduced pressure (vacuum). Distillation under vacuum is a standard technique used to purify compounds that are thermally sensitive or have very high boiling points at atmospheric pressure. By lowering the external pressure, the temperature required to reach the boiling point is also lowered, thus mitigating the risk of decomposition.
Experimental Methodologies
The following sections detail the standard experimental protocols for determining the melting and boiling points of a compound like this compound. These methods are designed to ensure accuracy and reproducibility.
Determination of Melting Point
A common and reliable method for determining the melting point of a crystalline solid is the capillary method, often performed using a melting point apparatus.
Protocol:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.
-
Capillary Tube Loading: The open end of a thin-walled capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the closed end. This process is repeated until a small, tightly packed column of the solid (2-3 mm in height) is obtained.
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of a melting point apparatus.
-
Heating and Observation:
-
The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.
-
The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range.
-
The temperature at which the last crystal melts is recorded as the end of the melting range.
-
-
Purity Assessment: A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
Caption: Workflow for Melting Point Determination.
Determination of Boiling Point under Reduced Pressure
Given the high predicted atmospheric boiling point and the potential for thermal decomposition, the boiling point of this compound is best determined by vacuum distillation.
Protocol:
-
Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. All ground glass joints should be properly sealed to ensure a good vacuum.
-
Sample and Boiling Chips: The this compound sample is placed in the distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Vacuum Application: The apparatus is connected to a vacuum source, and the pressure is gradually reduced to the desired level.
-
Heating: The distillation flask is heated gently.
-
Boiling Point Measurement: As the liquid begins to boil and the vapor condenses, the temperature reading on the thermometer will stabilize. This stable temperature is the boiling point of the liquid at the measured pressure.
-
Data Recording: It is crucial to record both the boiling point and the pressure at which it was measured.
Caption: Workflow for Boiling Point Determination under Vacuum.
Conclusion
The physical properties of this compound, particularly its melting and boiling points, are essential for its practical application in research and development. The well-defined melting point in the range of 65-72 °C serves as a reliable indicator of its purity. The boiling point, while predicted to be high at atmospheric pressure, is experimentally accessible at a much lower temperature under reduced pressure, a critical consideration for preventing thermal degradation during purification. A thorough understanding and accurate determination of these properties are fundamental to the successful synthesis and application of this versatile chemical intermediate.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Matrix Fine Chemicals. (n.d.). This compound | CAS 13544-44-0.
- Manus Aktteva Biopharma LLP. (n.d.). 2, 4-Dichloro-5-Iodopyrimidine (CAS No.: 13544-44-0).
- Google Patents. (n.d.). CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.
- Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
- Chen, L., et al. (2009). 2,4-Dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1438.
- ResearchGate. (n.d.). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water.
Sources
The Versatile Scaffold: Unlocking Therapeutic Potential with 2,4-Dichloro-5-iodopyrimidine
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Core in Modern Medicinal Chemistry
The pyrimidine nucleus is a cornerstone in the architecture of therapeutic agents, serving as a privileged scaffold in a vast array of marketed drugs.[1][2] Its prevalence stems from its ability to engage in crucial hydrogen bonding interactions with biological targets, its metabolic stability, and its synthetic tractability.[3][4] From anticancer and antiviral agents to treatments for metabolic and inflammatory diseases, the versatility of the pyrimidine ring is well-established.[1][3] Within this important class of heterocycles, 2,4-Dichloro-5-iodopyrimidine emerges as a particularly valuable and versatile building block for the synthesis of complex, biologically active molecules.[5] This guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, offering insights into its synthetic utility, key therapeutic targets, and the structure-activity relationships that drive the design of novel therapeutics.
The Strategic Advantage of this compound: A Trifecta of Reactivity
The synthetic power of this compound lies in the differential reactivity of its three halogen substituents. This unique arrangement allows for a programmed and regioselective introduction of diverse chemical moieties, making it an ideal starting material for the construction of extensive compound libraries for drug discovery. The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr), while the iodine atom at the C5 position provides a handle for a variety of palladium-catalyzed cross-coupling reactions.[6] This tiered reactivity is the key to its utility, enabling chemists to build molecular complexity in a controlled and predictable manner.
Synthetic Applications: A Gateway to Diverse Chemical Architectures
The strategic placement of the chloro and iodo substituents on the pyrimidine ring allows for a range of chemical transformations, providing access to a wide array of 2,4,5-trisubstituted pyrimidines. The following sections detail key synthetic protocols that leverage the unique reactivity of this scaffold.
Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position
The carbon-iodine bond at the C5 position is the most reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, alkynyl, and amino groups at this position, which is often crucial for modulating the pharmacological properties of the final compound.
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In the context of this compound, it allows for the introduction of various aryl and heteroaryl groups at the C5 position.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol provides a general method for the regioselective C5-arylation of 2,4-dichloropyrimidines.
| Step | Procedure |
| 1 | To a microwave vial, add this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol). |
| 2 | Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a suitable solvent system (e.g., a mixture of 1,4-dioxane and water). |
| 3 | Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 15-30 minutes). |
| 4 | After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. |
| 5 | Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. |
| 6 | Purify the crude product by flash column chromatography on silica gel to obtain the 2,4-dichloro-5-arylpyrimidine. |
The Sonogashira coupling enables the introduction of terminal alkynes at the C5 position, a valuable modification for probing binding pockets and for further functionalization.
Experimental Protocol: General Sonogashira Coupling
This protocol outlines a typical procedure for the Sonogashira coupling of aryl halides.
| Step | Procedure |
| 1 | To a dry flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 0.06 mmol, 6 mol%). |
| 2 | Add a suitable solvent (e.g., anhydrous THF or DMF) and a base (e.g., triethylamine or diisopropylamine). |
| 3 | Add the terminal alkyne (1.1 mmol) dropwise to the reaction mixture. |
| 4 | Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS. |
| 5 | Upon completion, quench the reaction with aqueous NH₄Cl solution and extract the product with an organic solvent. |
| 6 | Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. |
| 7 | Purify the residue by column chromatography to yield the 5-alkynyl-2,4-dichloropyrimidine. |
Nucleophilic Aromatic Substitution (SNAr) at the C2 and C4 Positions
The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic attack by a variety of nucleophiles, including amines, alcohols, and thiols. The C4 position is generally more reactive towards nucleophilic substitution than the C2 position. This differential reactivity allows for sequential and selective functionalization.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that provides a versatile method for the formation of C-N bonds. This reaction can be employed to introduce a wide range of primary and secondary amines at the C2 and C4 positions of the pyrimidine ring.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the amination of aryl halides.
| Step | Procedure |
| 1 | In a glovebox or under an inert atmosphere, combine the 2,4-dichloro-5-substituted pyrimidine (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 mmol, 4 mol%). |
| 2 | Add a strong base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 mmol). |
| 3 | Add an anhydrous solvent, such as toluene or dioxane. |
| 4 | Seal the reaction vessel and heat to the desired temperature (e.g., 80-110 °C) with stirring. |
| 5 | Monitor the reaction progress by TLC or LC-MS. |
| 6 | After cooling, quench the reaction with water and extract the product with an organic solvent. |
| 7 | Dry the organic phase, concentrate, and purify the product by column chromatography. |
Therapeutic Targets and Applications
The diverse chemical space accessible from this compound has enabled the development of potent and selective inhibitors for a range of therapeutic targets.
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors for Type 2 Diabetes
Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[7] Inhibition of DPP-IV prolongs the action of incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[7] Consequently, DPP-IV inhibitors have emerged as a major class of oral antihyperglycemic agents for the treatment of type 2 diabetes.[8]
This compound serves as a key starting material for the synthesis of various DPP-IV inhibitors.[1][9] The pyrimidine core often acts as a central scaffold, with substituents at the C2, C4, and C5 positions tailored to interact with specific pockets of the DPP-IV active site.
Structure-Activity Relationship (SAR) Insights for Pyrimidine-Based DPP-IV Inhibitors:
-
C4-Position: Typically substituted with a small, basic amine-containing group that interacts with the S2 pocket of the enzyme.[5]
-
C2-Position: Often bears a larger, hydrophobic group that occupies the S1 pocket, which is a key determinant of potency and selectivity.[10]
-
C5-Position: Modifications at this position can influence pharmacokinetic properties and provide additional interactions within the enzyme's active site. Halogen substitution, for instance, has been shown to enhance potency.[6][11]
Caption: Mechanism of action of pyrimidine-based DPP-IV inhibitors.
Very Late Antigen-4 (VLA-4) Antagonists for Inflammatory Diseases
Very Late Antigen-4 (VLA-4), also known as integrin α₄β₁, is a cell adhesion molecule expressed on the surface of leukocytes.[4] It plays a critical role in the recruitment of these cells to sites of inflammation by interacting with its ligand, vascular cell adhesion molecule-1 (VCAM-1), on endothelial cells.[12][13] Dysregulation of the VLA-4/VCAM-1 pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases, including multiple sclerosis, Crohn's disease, and asthma.[6][13]
The development of small molecule antagonists of VLA-4 is a promising therapeutic strategy for these conditions.[14] this compound has been utilized as a scaffold for the synthesis of potent VLA-4 antagonists.[15] The pyrimidine core can be functionalized to mimic the key binding interactions of the natural VLA-4 ligands.
Caption: VLA-4 mediated leukocyte adhesion and its inhibition.
Kinase Inhibitors in Oncology
Protein kinases are a large family of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of cancer.[8][16] The development of small molecule kinase inhibitors has revolutionized cancer therapy. The pyrimidine scaffold is a common feature in many approved kinase inhibitors, often acting as an ATP-competitive inhibitor by mimicking the hinge-binding interactions of adenine.
Derivatives of this compound have been explored as potent inhibitors of various kinases, including Cyclin-Dependent Kinase 9 (CDK9).[16] CDK9 is a key regulator of transcriptional elongation, and its inhibition has emerged as a promising therapeutic strategy in various cancers that are dependent on the continuous transcription of anti-apoptotic proteins.[2][3][8]
Structure-Activity Relationship (SAR) Insights for Pyrimidine-Based Kinase Inhibitors:
-
C2 and C4 Positions: These positions are typically substituted with various amino groups that form crucial hydrogen bonds with the hinge region of the kinase active site.[17]
-
C5-Position: Substitution at this position can be used to extend into the solvent-exposed region of the active site, allowing for the fine-tuning of potency and selectivity.[18]
Caption: Role of CDK9 in transcriptional regulation and cancer.
Conclusion: A Building Block with a Bright Future
This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its unique and tunable reactivity provides a powerful platform for the synthesis of diverse and complex molecular architectures. The successful application of this scaffold in the development of inhibitors for key therapeutic targets such as DPP-IV, VLA-4, and various kinases underscores its significance in modern drug discovery. As our understanding of disease biology continues to evolve, the strategic application of such privileged scaffolds will undoubtedly continue to fuel the discovery of the next generation of innovative medicines.
References
- Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals (Basel). 2024 Jan 11;17(1):104.
- Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition. Biochemistry. 2023 Mar 21;62(6):1049-1061.
- CDK9 inhibitors in cancer research. MedChemComm. 2022;13(4):645-657.
- CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Frontiers in Oncology. 2020;10:113.
- VLA-4 - Wikipedia.
- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Iranian Journal of Medical Sciences. 2024;49(5):506-523.
- Contribution of very late antigen-4 (VLA-4) integrin to cancer progression and metastasis. Cancer and Metastasis Reviews. 2015;34(4):735-754.
- Integrin-directed antibody-based immunotherapy: focus on VLA-4. Journal of Translational Medicine. 2012;10(Suppl 1):S2.
- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules. 2023 Aug 3;28(15):5860.
- Dipeptidyl peptidase-4 inhibitors in the management of type 2 diabetes: a critical review of the current literature. Therapeutic Advances in Endocrinology and Metabolism. 2012;3(4):119-132.
- Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. ACS Medicinal Chemistry Letters. 2015;6(3):323-327.
- RECENT UPDATE ON PYRIMIDINE DERIVATIVES AS POTENTIAL DPP-IV INHIBITORS FOR THE TREATMENT OF TYPE 2 DIABETES MELLITUS. Journal of Pharmaceutical Negative Results. 2022;13(S07):5734-5743.
- Design and Synthesis of some Pyrimidine as DPP-IV Inhibitors. SlideShare. 2018.
- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules. 2023;28(15):5860.
- Design and synthesis of potent and selective inhibitors of integrin VLA-4. Bioorganic & Medicinal Chemistry Letters. 2001;11(22):2955-2958.
- Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules. 2022;27(19):6619.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. 2021;26(17):5170.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. 2024;35(01):1-6.
- Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. ACS Medicinal Chemistry Letters. 2015;6(3):323-327.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. 2021;64(14):10189-10206.
- Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. ACS Medicinal Chemistry Letters. 2015;6(3):323-327.
- Diamine containing VLA-4 antagonists. Bioorganic & Medicinal Chemistry. 2001;9(8):2195-2202.
- New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. Molecules. 2023;28(14):5501.
- Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Molecules. 2013;18(1):654-711.
- CDK9 inhibitors in cancer research. MedChemComm. 2022;13(4):645-657.
- Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023;38(1):2163937.
- Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation. Nature Chemical Biology. 2018;14(10):982-990.
- Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy. Expert Opinion on Therapeutic Patents. 2021;31(5):377-391.
- Development of 2,4-diaminopyrimidine derivatives as novel SNSR4 antagonists. Bioorganic & Medicinal Chemistry Letters. 2011;21(7):2102-2105.
- Discovery of Very Late Antigen-4 (VLA-4, α4β1 Integrin) Allosteric Antagonists. Journal of Biological Chemistry. 2010;285(15):11345-11354.
- VLA-4 antagonists: potent inhibitors of lymphocyte migration. Medicinal Research Reviews. 2003;23(4):401-432.
- Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry. 2012;55(1):349-361.
Sources
- 1. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Integrin-directed antibody-based immunotherapy: focus on VLA-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. oatext.com [oatext.com]
- 10. Design and Synthesis of some Pyrimidine as DPP-IV Inhibitors | PPTX [slideshare.net]
- 11. mdpi.com [mdpi.com]
- 12. Contribution of very late antigen-4 (VLA-4) integrin to cancer progression and metastasis | Semantic Scholar [semanticscholar.org]
- 13. Contribution of very late antigen-4 (VLA-4) integrin to cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diamine containing VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
The Halogenated Pyrimidine Keystone: A Technical Guide to 2,4-Dichloro-5-iodopyrimidine
Abstract
This in-depth technical guide provides a comprehensive overview of 2,4-Dichloro-5-iodopyrimidine, a halogenated pyrimidine derivative of significant interest to researchers, scientists, and professionals in drug development. This document delves into the historical context of its synthesis, details its physicochemical properties, provides a step-by-step synthesis protocol, and explores its critical role as a versatile building block in the synthesis of modern therapeutics. Particular emphasis is placed on its application in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for type 2 diabetes and Very Late Antigen-4 (VLA-4) antagonists for inflammatory and autoimmune diseases.
Introduction: The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring system is a fundamental heterocyclic motif that forms the backbone of numerous biologically indispensable molecules, including the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids.[1] The inherent biological relevance of the pyrimidine scaffold has made it a privileged structure in medicinal chemistry, with a vast number of synthetic derivatives exhibiting a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1]
The introduction of halogen atoms onto the pyrimidine ring profoundly influences its electronic properties and reactivity, providing medicinal chemists with a powerful tool for modulating biological activity and enabling further synthetic transformations. The electron-withdrawing nature of halogens can enhance the binding affinity of a molecule to its target protein and provide a handle for subsequent cross-coupling reactions to build molecular complexity.
Among the myriad of halogenated pyrimidines, this compound stands out as a particularly valuable and versatile intermediate in the synthesis of complex pharmaceutical agents.[2] Its unique trifunctional nature, possessing two reactive chlorine atoms at the 2- and 4-positions and an iodine atom at the 5-position, allows for selective and sequential reactions, making it a cornerstone in the construction of a diverse range of therapeutic candidates.
Discovery and Historical Context
While a definitive seminal publication detailing the first synthesis of this compound is not readily apparent in the surveyed literature, its development can be understood within the broader history of pyrimidine chemistry. The systematic study of pyrimidines began in the late 19th century, with early work focusing on derivatives of naturally occurring pyrimidines.[1] The synthesis of halogenated pyrimidines became a significant area of research in the mid-20th century, driven by the need for precursors to a variety of biologically active compounds.
Early methods for the chlorination of pyrimidines often involved the use of phosphorus oxychloride (POCl₃) to convert the more readily available dihydroxypyrimidines (uracils) into their corresponding dichlorinated analogues. Similarly, various methods for the iodination of aromatic and heteroaromatic rings were developed, with early procedures sometimes employing harsh reagents. It is likely that this compound was first synthesized as part of these broader exploratory efforts into the functionalization of the pyrimidine core. Its emergence as a key building block for specific therapeutic targets, however, is a more recent development, closely tied to the rise of targeted drug discovery in the late 20th and early 21st centuries.
Physicochemical and Spectroscopic Properties
This compound is a white to off-white crystalline solid at room temperature.[3] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄HCl₂IN₂ | [4] |
| Molecular Weight | 274.87 g/mol | [4] |
| CAS Number | 13544-44-0 | [4] |
| Melting Point | 65-69 °C | [5] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Soluble in methanol | [3] |
Spectroscopic Characterization
The structural elucidation of this compound is routinely confirmed by a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by a singlet in the aromatic region, typically around δ 8.90 ppm (in CDCl₃), corresponding to the single proton at the C6 position of the pyrimidine ring.[3]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the structure, with distinct signals for the four carbon atoms of the pyrimidine ring. While a fully assigned spectrum is not consistently reported in readily available literature, the chemical shifts would be expected in the aromatic region, with the carbon atoms attached to the electronegative chlorine and iodine atoms appearing at lower field.
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key absorptions would include C-H stretching of the aromatic proton, C=N and C=C stretching vibrations of the pyrimidine ring, and C-Cl and C-I stretching vibrations.[6]
-
Mass Spectrometry: Mass spectral analysis provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 274.87 g/mol , along with characteristic isotopic patterns due to the presence of two chlorine atoms.[7] Fragmentation would likely involve the loss of halogen atoms and cleavage of the pyrimidine ring.
Synthesis of this compound: A Step-by-Step Protocol
The most common and efficient laboratory-scale synthesis of this compound starts from the readily available 5-iodouracil. This transformation is a two-step process involving the conversion of the dihydroxypyrimidine to the dichloropyrimidine using a chlorinating agent, typically phosphorus oxychloride (POCl₃).
Reaction Scheme
Caption: Synthesis of this compound from 5-iodouracil.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.[3]
Materials:
-
5-Iodouracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Ethyl acetate
-
Aqueous sodium bicarbonate solution
-
Aqueous sodium sulfite solution
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-iodouracil (10.0 g, 42 mmol) in N,N-dimethylaniline (11.0 mL).
-
Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (39.2 mL, 420 mmol) to the suspension.
-
Reaction: Heat the reaction mixture to 90 °C and stir at this temperature for 90 minutes.
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ by evaporation under reduced pressure. Slowly and cautiously pour the residue into a beaker containing an ice-water mixture with vigorous stirring. Continue stirring for 2 hours.
-
Isolation of Crude Product: Collect the resulting crystalline precipitate by vacuum filtration and wash the solid with cold water.
-
Purification - Extraction: Dissolve the crude product in ethyl acetate. Wash the organic layer sequentially with aqueous sodium bicarbonate solution and then with aqueous sodium sulfite solution.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Final Purification: Purify the residue by column chromatography to afford this compound as a solid (typically with a yield of around 92%).
Causality Behind Experimental Choices:
-
Phosphorus oxychloride (POCl₃): This is a powerful chlorinating agent commonly used to convert hydroxyl groups on aromatic rings, particularly in heterocyclic systems like pyrimidines, to chlorine atoms.
-
N,N-dimethylaniline: This tertiary amine acts as a base to neutralize the HCl that is generated during the reaction, driving the reaction to completion.
-
Ice-water quench: The reaction is quenched by pouring it into ice water to hydrolyze any remaining POCl₃ and to precipitate the product. This must be done carefully as the reaction of POCl₃ with water is highly exothermic.
-
Aqueous sodium bicarbonate wash: This step is to neutralize any remaining acidic impurities.
-
Aqueous sodium sulfite wash: This wash is to remove any traces of elemental iodine that may have formed as a byproduct.
Applications in Drug Discovery and Development
The trifunctional nature of this compound makes it an exceptionally valuable building block in medicinal chemistry. The differential reactivity of the two chlorine atoms and the iodine atom allows for selective and sequential functionalization, enabling the synthesis of complex molecular architectures.
Caption: Key therapeutic areas utilizing this compound.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8] Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner. This makes DPP-4 an attractive target for the treatment of type 2 diabetes.
This compound is a key intermediate in the synthesis of several marketed DPP-4 inhibitors, including:
-
Alogliptin: In the synthesis of Alogliptin, the pyrimidine core is constructed, and the chlorine at the 6-position (equivalent to the 4-position in 2,4-dichloropyrimidine numbering) is displaced by a chiral aminopiperidine side chain.[4]
-
Trelagliptin: Similarly, the synthesis of the once-weekly DPP-4 inhibitor Trelagliptin also utilizes a substituted pyrimidine core derived from a 2,4-dichloropyrimidine precursor.[9][10]
Very Late Antigen-4 (VLA-4) Antagonists
VLA-4 is an integrin protein expressed on the surface of leukocytes that mediates their adhesion to the vascular endothelium and subsequent migration into tissues.[11] This process is a key component of the inflammatory response, and dysregulation of VLA-4 activity is implicated in various autoimmune and inflammatory diseases, such as multiple sclerosis and inflammatory bowel disease. Antagonists of VLA-4 can block this interaction and are therefore of significant therapeutic interest.
This compound serves as a versatile scaffold for the development of small molecule VLA-4 antagonists.[2] The pyrimidine ring can act as a central core from which various substituents can be elaborated to optimize binding to the VLA-4 receptor. The chlorine and iodine atoms provide convenient handles for introducing these substituents through nucleophilic aromatic substitution and cross-coupling reactions.
Conclusion
This compound has emerged from the broader field of halogenated pyrimidines to become a cornerstone in modern medicinal chemistry. Its unique and versatile reactivity profile allows for the efficient and selective synthesis of complex molecular architectures. As a key building block in the synthesis of important therapeutics for diabetes and inflammatory diseases, its significance in drug discovery and development is firmly established. The continued exploration of new synthetic methodologies and the identification of novel biological targets for pyrimidine-based compounds will undoubtedly ensure that this compound remains a valuable tool for medicinal chemists for the foreseeable future.
References
- Bioorganic & Medicinal Chemistry Letters. (2004). Synthesis, characterization and evaluation of pro-drugs of VLA-4 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1651-1654. [Link]
- PubChem. (n.d.). This compound.
- ACS Publications. (2026). Journal of Medicinal Chemistry Ahead of Print. [Link]
- World Journal of Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 23(1), 1048-1064. [Link]
- PubChem. (n.d.). This compound.
- PMC. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
- PubMed. (2011). Discovery of a potent, orally bioavailable pyrimidine VLA-4 antagonist effective in a sheep asthma model. Bioorganic & Medicinal Chemistry Letters, 21(6), 1741-1743. [Link]
- Journal of Medicinal and Nanomaterials Chemistry. (2025). Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. Journal of Medicinal and Nanomaterials Chemistry, 4(1), 111-125. [Link]
- ACS Publications. (n.d.). Journal of Medicinal Chemistry. [Link]
- Journal of Medicinal and Nanomaterials Chemistry. (2025). Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. [Link]
- Google Patents. (n.d.). CN102731412A - Synthetic method of 2,4-dichloro-5-pyrimidine formaldehyde.
- SpectraBase. (n.d.). 2,4-Dichloropyrimidine - Optional[13C NMR] - Chemical Shifts. [Link]
- NIST WebBook. (n.d.). Pyrimidine, 2,4-dichloro-. [Link]
- Patsnap. (n.d.). Preparation method of 2,4-dichloro-5-methoxypyrimidine. [Link]
- Google Patents. (n.d.).
- MDPI. (n.d.).
- Google Patents. (n.d.).
- PubMed. (2008). Imidazopyridines as VLA-4 integrin antagonists. Bioorganic & Medicinal Chemistry Letters, 18(14), 4072-4075. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- SpectraBase. (n.d.). 2,4-Dichloropyrimidine - Optional[FTIR] - Spectrum. [Link]
- ResearchGate. (2025). Design and Synthesis of Potent and Selective Inhibitors of Integrin VLA-4. [Link]
- PubChem. (n.d.). 2,4-Dichloro-5-fluoropyrimidine.
- COLORKEM. (n.d.). China 2, 4-DICHLORO-5-IODOPYRIMIDINE | 13544-44-0 Manufacturer and Supplier. [Link]
- Matrix Fine Chemicals. (n.d.). This compound | CAS 13544-44-0. [Link]
- Wikipedia. (n.d.). Trelagliptin. [Link]
- PubMed. (n.d.). Squaric acid derivatives as VLA-4 integrin antagonists. [Link]
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- PubChem. (n.d.). 2,4-Dichloro-5-methoxypyrimidine.
- ResearchGate. (2025). (PDF)
- PubMed. (n.d.).
- ResearchGate. (n.d.). FTIR spectrum of 2,4-dichloro-6-methyl-5-nitropyrimidine. [Link]
Sources
- 1. 13544-44-0|this compound|BLD Pharm [bldpharm.com]
- 2. Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0 [m.chemicalbook.com]
- 4. This compound | CAS 13544-44-0 [matrix-fine-chemicals.com]
- 5. This compound 95 13544-44-0 [sigmaaldrich.com]
- 6. This compound | C4HCl2IN2 | CID 263438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uab.edu [uab.edu]
- 10. article.sapub.org [article.sapub.org]
- 11. benthamdirect.com [benthamdirect.com]
The Synthetic Chemist's Guide to 2,4-Dichloro-5-iodopyrimidine: A Comprehensive Reactivity Profile
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry and drug discovery, pyrimidine-based scaffolds hold a position of exceptional importance.[1] Their prevalence in biologically active molecules, ranging from antiviral and anticancer agents to agricultural chemicals, underscores their versatility.[2] Among the vast array of functionalized pyrimidines, 2,4-dichloro-5-iodopyrimidine stands out as a particularly valuable and multifaceted building block. Its unique arrangement of three distinct reactive centers—two electrophilic chlorine atoms at the C2 and C4 positions and a highly reactive iodine atom at the C5 position—offers a programmable platform for sequential and regioselective chemical transformations.
This technical guide provides an in-depth exploration of the reactivity profile of this compound. Moving beyond a mere compilation of reactions, we will delve into the underlying principles that govern its chemical behavior, offering field-proven insights into experimental design and execution. The protocols and mechanistic discussions presented herein are designed to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of this remarkable intermediate.
Synthesis of this compound: A Foundational Protocol
The most common and efficient laboratory-scale synthesis of this compound commences with the readily available 5-iodouracil. The transformation is a chlorination reaction, typically employing phosphorus oxychloride (POCl₃) as both the reagent and solvent, often with a catalytic amount of an organic base such as N,N-dimethylaniline.[3]
Experimental Protocol: Synthesis from 5-Iodouracil
Objective: To provide a reliable, step-by-step procedure for the synthesis of this compound.
Materials:
-
5-Iodouracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Ice-water mixture
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium sulfite
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-iodouracil (1.0 equiv.) in phosphorus oxychloride (10.0 equiv.).
-
Catalyst Addition: To this suspension, carefully add N,N-dimethylaniline (0.5 equiv.) dropwise.
-
Heating: Heat the reaction mixture to 90 °C and maintain this temperature with vigorous stirring for approximately 90 minutes. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess POCl₃ under reduced pressure.
-
Slowly and carefully pour the residue into a beaker containing an ice-water mixture with constant stirring. Continue stirring for 2 hours to allow for the precipitation of the product.
-
-
Isolation and Purification:
-
Collect the crystalline precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dissolve the crude product in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium sulfite.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Final Purification: Purify the resulting solid by column chromatography on silica gel to afford this compound as an off-white to brown crystalline solid.[3]
| Parameter | Value | Reference |
| Starting Material | 5-Iodouracil | [3] |
| Reagents | POCl₃, N,N-dimethylaniline | [3] |
| Temperature | 90 °C | [3] |
| Typical Yield | ~92% | [3] |
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Chlorines
The electron-deficient nature of the pyrimidine ring, exacerbated by the inductive effect of the three halogen substituents, renders the C2 and C4 positions highly susceptible to nucleophilic aromatic substitution (SNAr). The regioselectivity of this reaction is a delicate interplay of electronic and steric factors, as well as the nature of the incoming nucleophile.
Regioselectivity: C4 vs. C2
In general, for 2,4-dichloropyrimidines, nucleophilic attack preferentially occurs at the C4 position.[3][4] This can be rationalized by examining the stability of the Meisenheimer intermediate formed upon nucleophilic attack. Attack at C4 allows for the delocalization of the negative charge onto the adjacent N1 nitrogen atom, which is a more favorable resonance contributor compared to the delocalization onto the N3 nitrogen upon attack at C2. However, this inherent preference can be modulated.
A fascinating and synthetically powerful deviation from this trend is observed when employing tertiary amines as nucleophiles. In the presence of an electron-withdrawing group at the C5 position, such as the iodo group in our substrate, tertiary amines exhibit excellent selectivity for the C2 position.[2] This is followed by an in situ N-dealkylation to yield a product that formally corresponds to the reaction of a secondary amine at the C2 position.[2]
Mechanistic Insight: The Meisenheimer Complex
The SNAr reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as the Meisenheimer complex. The stability of this intermediate is the key determinant of the reaction's regioselectivity.
Caption: Generalized mechanism of SNAr on this compound.
Experimental Protocol: C4-Selective Amination
Objective: To selectively substitute the C4-chloro group with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Acetonitrile, THF, or Dioxane)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a dry, inert-atmosphere flask, dissolve this compound (1.0 equiv.) in the chosen anhydrous solvent.
-
Reagent Addition: Add the primary amine (1.1 equiv.) followed by the base (Et₃N or DIPEA, 1.5 equiv.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) as required. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions: Functionalization at C5
The carbon-iodine bond at the C5 position is the primary site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. The general reactivity trend for aryl halides in the crucial oxidative addition step of the catalytic cycle is C-I > C-Br > C-Cl, making the C5-iodo group significantly more reactive than the C2 and C4-chloro groups under these conditions. This differential reactivity allows for the selective introduction of a wide array of substituents at the C5 position.
Caption: General workflow for C5 cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[5][6][7] For this compound, this reaction selectively occurs at the C5-iodo position.
Objective: To couple an arylboronic acid at the C5 position.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent system (e.g., Dioxane/water, Toluene/ethanol/water)
-
Standard laboratory glassware for inert-atmosphere reactions
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (2-5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent system.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
| Catalyst System | Base | Solvent | Temperature | Typical Yield | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 55-90 °C | Moderate to High | [8] |
| PdCl₂(dppf) | K₃PO₄ | Dioxane/Water | 90-100 °C | Good to Excellent | [9] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, employing a dual palladium and copper(I) catalytic system.[10][11][12] This reaction provides a direct route to 5-alkynylpyrimidines.
Objective: To introduce a terminal alkyne at the C5 position.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine, Diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Standard laboratory glassware for inert-atmosphere reactions
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the palladium catalyst (2-5 mol%), and CuI (4-10 mol%) in the anhydrous solvent.
-
Reagent Addition: Add the amine base (2.0-3.0 equiv.) followed by the terminal alkyne (1.2-1.5 equiv.).
-
Reaction: Stir the mixture at room temperature or with gentle heating as needed. The reaction is often rapid. Monitor by TLC or LC-MS.
-
Work-up: Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer, concentrate, and purify by column chromatography.[13]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[14][15] This reaction is a powerful tool for introducing primary or secondary amines at the C5 position of the pyrimidine core.
The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a strong base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[14][15]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Objective: To couple a primary or secondary amine at the C5 position.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, BINAP, Xantphos)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Standard laboratory glassware for inert-atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a sealed tube or Schlenk flask with the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-2.0 equiv. relative to Pd), and the base (1.4-2.0 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), and the anhydrous solvent.
-
Heating: Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry, concentrate, and purify the residue by column chromatography.
Conclusion: A Versatile Tool for Chemical Innovation
This compound presents a rich and predictable reactivity profile, making it an invaluable asset in the synthetic chemist's toolbox. The distinct reactivity of its three halogenated positions—the C4- and C2-chlorines for nucleophilic aromatic substitution and the C5-iodine for palladium-catalyzed cross-coupling—allows for a highly modular and regioselective approach to the synthesis of complex, polysubstituted pyrimidines. By understanding the fundamental principles that govern its reactivity and by employing the robust protocols outlined in this guide, researchers can confidently navigate the synthetic landscape and unlock new avenues for innovation in drug discovery and materials science.
References
- Lumb, J.-P. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry, 80(15), 7757-7763. [Link]
- Baran, P. S. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research.
- Handy, S. T. (2012). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 53(1), 101-103. [Link]
- Sánchez, M., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry, 8, 644. [Link]
- Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(6), 1735. [Link]
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction.
- Wikipedia. (2023). Sonogashira coupling.
- Kashani, S. K., et al. (2019).
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- Um, I.-H. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. The Journal of Organic Chemistry, 79(18), 8682-8689. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1079-1090. [Link]
- Wu, Y.-D. (2011). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
- Buchwald, S. L. (2019). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 141(49), 19483-19492. [Link]
- Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Journal of the American Chemical Society, 146(29), 20045-20053. [Link]
- González-Bacerio, J., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 241. [Link]
- ChemRxiv. (2021). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over.
- Suzuki, A. (2004). The Suzuki-Miyaura Coupling. Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
- Semantic Scholar. (2013). The SNAr Reactions: Mechanistic Aspects.
- World Intellectual Property Organization. (2022). WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE.
- G. E. M. Maguire, et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 14(6), 579. [Link]
- Singh, S., et al. (1976). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Indian Journal of Chemistry, 14B, 809-811. [Link]
Sources
- 1. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. The SNAr Reactions: Mechanistic Aspects | Semantic Scholar [semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
The 2,4-Dichloro-5-iodopyrimidine Scaffold: A Privileged Intermediate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among the vast array of pyrimidine-based intermediates, 2,4-dichloro-5-iodopyrimidine stands out as a uniquely versatile and powerful building block. Its trifunctional nature, featuring two reactive chlorine atoms at the C2 and C4 positions and an iodine atom at the C5 position, provides synthetic chemists with a precisely controllable platform for generating vast libraries of structurally diverse molecules. This guide delves into the synthesis, reactivity, and profound biological activities of compounds derived from this scaffold, offering a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics. We will explore its critical role in the creation of potent anticancer, antiviral, and anti-inflammatory agents, as well as inhibitors for metabolic diseases, supported by detailed protocols and structure-activity relationship analyses.
The this compound Core: Synthesis and Reactivity
The utility of any scaffold begins with its accessibility and the predictability of its chemical behavior. This compound (CAS 13544-44-0) is prized for both.
Synthesis of the Core Scaffold
The most common and efficient synthesis of this compound starts from 5-iodouracil. The transformation is typically achieved through chlorination using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine such as N,N-dimethylaniline or N,N-diethylaniline, which acts as an acid scavenger.[1]
Protocol: Synthesis of this compound from 5-Iodouracil
-
Reaction Setup: To a suspension of 5-iodouracil in excess phosphorus oxychloride (POCl₃), slowly add N,N-dimethylaniline under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heating: Heat the reaction mixture, typically to around 90-115°C, and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).[1]
-
Work-up: After cooling to room temperature, carefully quench the excess POCl₃ by slowly pouring the reaction mixture into an ice-water mixture.
-
Isolation: The crude product precipitates as a solid. Collect the precipitate by filtration and wash thoroughly with cold water.
-
Purification: For higher purity, the crude product can be dissolved in an organic solvent like ethyl acetate, washed with aqueous sodium bicarbonate and sodium sulfite solutions, dried over anhydrous sodium sulfate, and purified by column chromatography.
Chemical Reactivity and Derivatization Strategy
The synthetic power of the this compound scaffold lies in the differential reactivity of its three halogen substituents.
-
C4-Cl and C2-Cl (SNAr Reactions): The chlorine atoms at the C4 and C2 positions are susceptible to nucleophilic aromatic substitution (SNAr). The C4-chloro group is generally more reactive than the C2-chloro group, allowing for sequential and regioselective substitution by controlling reaction conditions (e.g., temperature). This enables the introduction of various amines, alcohols, and thiols.[2]
-
C5-I (Cross-Coupling Reactions): The iodine atom at the C5 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, providing a powerful tool for exploring the chemical space around the core.
The combination of these reactions allows for a "three-dimensional" diversification of the pyrimidine core, making it an ideal starting point for library synthesis and lead optimization.
Biological Activities and Therapeutic Applications
Derivatives of this compound have demonstrated a remarkable breadth of biological activities, leading to their investigation in numerous therapeutic areas.[3]
Anticancer Activity
The pyrimidine scaffold is a well-established pharmacophore in oncology. 2,4,5-trisubstituted pyrimidines derived from the title compound have shown potent activity against a variety of cancer cell lines by targeting fundamental cellular processes.[4]
a) Tubulin Polymerization Inhibition: A prominent mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5] A series of 2,4,5-substituted pyrimidines were synthesized and found to be potent inhibitors of tubulin polymerization, with some compounds showing IC₅₀ values in the low nanomolar range against several cancer cell lines.[5][6] For example, an indole-pyrimidine derivative (4k) was identified as a potent inhibitor of tubulin polymerization (IC₅₀ = 0.79 μM) and exhibited significant antiproliferative activity against cancer cell lines with IC₅₀ values ranging from 16 to 62 nM.[6] This compound was found to bind to the colchicine-binding site on tubulin.[5]
b) Kinase Inhibition: Protein kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer. The 2,4,5-trisubstituted pyrimidine scaffold has proven to be an excellent template for designing potent kinase inhibitors.
-
Aurora Kinase: Novel pyrimidine derivatives have been developed as inhibitors of Aurora A kinase, which can induce the degradation of MYC oncoproteins, key drivers in many cancers.[2]
-
Plasmodial Kinases: In the context of infectious diseases that share kinase targets with cancer, derivatives have been identified as dual inhibitors of Plasmodium falciparum kinases PfGSK3 and PfPK6, showing promise as antimalarial agents.[7]
The general structure often involves a substituted aniline at the C2 or C4 position, which acts as a hinge-binder in the ATP-binding pocket of the kinase, while substitutions at C5 can be modified to achieve selectivity and improve physicochemical properties.
Antiviral Activity
Pyrimidine nucleoside analogs are a mainstay of antiviral therapy. Non-nucleoside inhibitors based on the 2,4,5-trisubstituted pyrimidine scaffold have also emerged as highly potent antiviral agents.
a) HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Researchers have successfully designed potent NNRTIs by utilizing the this compound core. These compounds bind to an allosteric pocket on the HIV-1 reverse transcriptase enzyme, inhibiting its function. Rational design and scaffold hopping strategies have led to the discovery of 2,4,5-trisubstituted pyrimidine derivatives with potent activity against wild-type and drug-resistant strains of HIV-1, with some compounds showing EC₅₀ values in the low nanomolar range, comparable to approved drugs like Etravirine (ETR).[8]
b) Orthopoxvirus Inhibition: 5-substituted 4'-thiopyrimidine nucleosides, where the core structure can be derived from intermediates like this compound, have shown efficacy against orthopoxviruses such as vaccinia and cowpox. The 5-iodo analog, in particular, was found to be a potent inhibitor of viral DNA synthesis and showed significant protection in animal models of infection.[9]
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
DPP-IV is a key therapeutic target for type 2 diabetes. Its inhibition increases the levels of incretin hormones, which in turn enhances insulin secretion in a glucose-dependent manner.[10][11] The this compound scaffold is a documented intermediate in the synthesis of DPP-IV inhibitors.[12] The synthetic strategy typically involves substituting the C2 or C4 position with a chiral amine that mimics the dipeptide substrate, while the rest of the molecule is optimized for potent and selective binding within the enzyme's active site.[13][14]
Very Late Antigen-4 (VLA-4) Antagonists
VLA-4 is an integrin protein that plays a crucial role in cell adhesion and immune cell trafficking, making it an attractive target for treating inflammatory and autoimmune diseases like multiple sclerosis and inflammatory bowel disease.[15] this compound serves as a key starting material for the development of small-molecule VLA-4 antagonists. These antagonists block the interaction of VLA-4 with its ligands, thereby preventing the migration of inflammatory cells to sites of inflammation.[15]
Structure-Activity Relationship (SAR) Summary
The extensive research on 2,4,5-trisubstituted pyrimidines has generated a wealth of SAR data. The following table summarizes key findings across different therapeutic targets.
| Target Class | C2-Substituent | C4-Substituent | C5-Substituent | Key Insights |
| Tubulin Inhibitors | Substituted anilines | Small alkylamines (e.g., N-methyl-N-ethylamino) | Indole or other aryl groups | Optimal activity is seen with small, non-cyclic amines at C4. The C5-aryl group is critical for potent inhibition.[6] |
| HIV-1 NNRTIs | Substituted anilines (e.g., 4-cyano-2,6-dimethylaniline) | Piperidine-substituted benzylamine | Small heterocycles (e.g., 3-furyl, 2-thienyl) | The C5-heterocycle significantly influences potency. A 3-furyl group was found to be optimal in one series, yielding EC₅₀ values in the single-digit nM range.[8] |
| Kinase Inhibitors | Substituted anilines or pyrazoles (hinge-binding) | Aminopyrrolidine or piperazine derivatives | Phenyl or substituted phenyl groups | C2/C4 substituents are crucial for hinge binding. The C5-group can be modified to impart selectivity and improve pharmacokinetic properties.[2] |
| DPP-IV Inhibitors | Varies | Chiral amines (e.g., β-amino amides) | Often trifluorophenyl group | The chiral amine at C4 is essential for interacting with the S1/S2 pockets of the enzyme.[11] |
Key Experimental Protocols
Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
-
Reagents: Tubulin ( >99% pure), polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP (1 mM), test compounds dissolved in DMSO.
-
Procedure: a. Prepare a reaction mixture containing tubulin (e.g., 10 µM) in polymerization buffer on ice. b. Add the test compound at various concentrations (final DMSO concentration <1%). Include positive (e.g., colchicine) and negative (DMSO) controls. c. Incubate the mixture on ice for 15 minutes to allow for compound binding. d. Initiate polymerization by adding GTP and transferring the mixture to a pre-warmed 37°C cuvette in a spectrophotometer.
-
Data Acquisition: Monitor the increase in absorbance at 340 nm over time (e.g., 60 minutes). The absorbance increase corresponds to the extent of microtubule formation.
-
Analysis: Calculate the rate of polymerization for each concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Protocol: Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic or antiproliferative effects of a compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., BEL-7402, HeLa) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Conclusion and Future Perspectives
The this compound scaffold has unequivocally established itself as a "privileged" intermediate in medicinal chemistry. Its synthetic tractability, coupled with the ability to generate derivatives that potently and selectively modulate diverse biological targets, ensures its continued relevance in drug discovery. The successes in developing kinase inhibitors, antiviral agents, and tubulin polymerization inhibitors highlight the scaffold's versatility.
Future research will likely focus on leveraging this core to tackle more complex biological challenges. This includes the development of next-generation covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and compounds targeting protein-protein interactions. As our understanding of disease biology deepens, the ability to rapidly synthesize and screen diverse chemical libraries will be paramount, and the this compound scaffold is perfectly positioned to remain a central tool in the arsenal of medicinal chemists for years to come.
References
- Synthesis and Biological Evaluation of 2,4,5-Substituted Pyrimidines as a New Class of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry.
- 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies.
- Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymeriz
- Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity.
- Design and Synthesis of some Pyrimidine as DPP-IV Inhibitors. Slideshare.
- 2-(2,4,5-substituted phenylamino)pyrimidine derivative and crystal form B thereof. SciSpace.
- Synthetic Approaches to Novel DPP-IV Inhibitors—A Liter
- Identification of unique VLA-4 antagonists
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. IJRPR.
- Discovery of Very Late Antigen-4 (VLA-4, α4β1 Integrin) Allosteric Antagonists. PubMed Central.
- This compound. Chem-Impex.
- This compound: A Key Building Block for Drug Discovery. Ningbo Inno Pharmchem Co., Ltd.
- Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
- Activities of certain 5-substituted 4'-thiopyrimidine nucleosides against orthopoxvirus infections. PubMed.
- Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. PubMed Central.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central.
- The Discovery of VLA-4 Antagonists. Bentham Science.
- Dpp-iv inhibitors.
- Novel VLA-4 antagonists. PubMed.
- This compound. PubChem.
- VLA-4 antagonists. Portico.
- Microbial Natural Products with Antiviral Activities, Including Anti-SARS-CoV-2: A Review. MDPI.
- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA
- Recent progresses in marine microbial-derived antiviral n
- Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
- The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.
- Drug Discovery - Inhibitor. Chemical Kinomics.
- Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro. PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. School of Computing - Student Rooms | Virtual tour generated by Panotour [applications2.napier.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activities of certain 5-substituted 4'-thiopyrimidine nucleosides against orthopoxvirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Design and Synthesis of some Pyrimidine as DPP-IV Inhibitors | PPTX [slideshare.net]
- 14. oatext.com [oatext.com]
- 15. Discovery of Very Late Antigen-4 (VLA-4, α4β1 Integrin) Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Commercial Sourcing of 2,4-Dichloro-5-iodopyrimidine for Advanced Research and Development
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for 2,4-Dichloro-5-iodopyrimidine (CAS No. 13544-44-0). Beyond a simple list of suppliers, this document offers a framework for vetting vendors, interpreting analytical data, and implementing in-house quality control to ensure the integrity of your research and development endeavors.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
This compound is a halogenated pyrimidine derivative that serves as a highly versatile and critical building block in the synthesis of complex organic molecules. Its strategic importance is primarily due to the differential reactivity of its substituents. The two chlorine atoms at the C2 and C4 positions, and the iodine atom at the C5 position, provide orthogonal handles for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.
This trifunctional nature makes it an invaluable starting material in the synthesis of numerous biologically active compounds.[1] Notably, it is a key intermediate in the development of:
-
Dipeptidyl peptidase IV (DPP-IV) inhibitors , a class of oral hypoglycemics used for the treatment of type 2 diabetes.[2][3][4]
-
VLA-4 (Very Late Antigen-4) antagonists , which are being investigated for their potential in treating inflammatory and autoimmune diseases.[2][4]
-
Kinase inhibitors for oncology applications, where the pyrimidine scaffold is a common core structure.
-
Antiviral and anticancer agents , highlighting its broad therapeutic potential.[1]
Given its pivotal role, the quality and purity of commercially sourced this compound can significantly impact the efficiency of multi-step syntheses, the impurity profile of the final active pharmaceutical ingredient (API), and the overall timeline and success of a drug discovery program.[4]
The Commercial Supplier Landscape
A variety of chemical suppliers offer this compound, ranging from large, well-established companies to smaller, more specialized firms. The choice of supplier will often depend on the scale of the research (milligram to kilogram), the required purity, and the need for regulatory compliance (e.g., GMP-grade material for later-stage clinical development).
Below is a comparative table of some of the prominent suppliers. Please note that availability and specifications can change, and it is crucial to contact the suppliers directly for the most up-to-date information.
| Supplier | Typical Purity | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | ≥95% | Gram to multi-gram | A widely recognized supplier with extensive documentation and readily available safety data sheets.[5] |
| TCI Chemicals | >98.0% (GC) | Gram to kilogram | Offers various grades and provides detailed product specifications.[2][6] |
| Ark Pharm, Inc. | Not specified | Gram to kilogram | A US-based supplier of advanced intermediates for pharmaceutical and biotech industries.[2] |
| INDOFINE Chemical Company | Not specified | Gram to kilogram | Specializes in fine chemicals for research and development.[7] |
| Simson Pharma Limited | High Purity | Custom | A manufacturer and exporter that provides a Certificate of Analysis with each compound. |
| BLD Pharm | Not specified | Gram to kilogram | Provides a range of analytical data, including NMR, HPLC, and LC-MS for their products.[8] |
| Chem-Impex International | Not specified | Gram to kilogram | Focuses on providing key intermediates for pharmaceutical and agrochemical research.[1] |
A Researcher's Guide to Procurement and Quality Assurance
Sourcing a critical reagent like this compound requires a multi-step approach that goes beyond simply placing an order. The following sections outline a robust process for supplier selection and material validation.
Vetting the Supplier
Before making a purchase, it is essential to assess the reliability of the supplier. Consider the following:
-
Transparency of Information: A reputable supplier will provide easy access to a Safety Data Sheet (SDS), a Certificate of Analysis (CoA) for a typical lot, and clear product specifications on their website.
-
Traceability: Can the supplier provide information on the manufacturing origin and batch-to-batch consistency?
-
Customer Support: Is their technical support team knowledgeable and responsive to inquiries regarding product purity, stability, and handling?
-
Regulatory Compliance: For later-stage development, does the supplier have experience with providing materials manufactured under Good Manufacturing Practices (GMP)?
Decoding the Certificate of Analysis (CoA)
The CoA is the most critical document for assessing the quality of a chemical reagent. It is not sufficient to simply check the purity percentage. A thorough understanding of the analytical techniques used and the potential impurities is vital.
A Typical CoA for this compound will include:
-
Appearance: Should be a white to off-white or light brown crystalline powder.[2][3]
-
Identity Confirmation:
-
¹H NMR: Should show a singlet at approximately 8.90 ppm (in CDCl₃), corresponding to the proton at the C6 position of the pyrimidine ring.[2] The absence of other significant peaks confirms the structural integrity.
-
Mass Spectrometry (MS): Should show the expected molecular ion peak corresponding to the molecular weight of 274.87 g/mol .
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity determination. The CoA should specify the detection wavelength and the purity level (e.g., >98%). Scrutinize the chromatogram for the presence of any significant impurity peaks.
-
Gas Chromatography (GC): An alternative method for purity assessment, particularly for volatile impurities.[6]
-
-
Physical Properties:
In-House Quality Control: Trust, but Verify
Upon receipt of a new batch of this compound, it is best practice to perform a quick in-house QC check to verify the identity and purity. This is particularly important before committing a significant amount of material to a critical, multi-step synthesis.
Step-by-Step Protocol for In-House ¹H NMR Analysis:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the supplied this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.
-
Instrument Setup: Acquire a standard proton NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Confirm the presence of the characteristic singlet for the pyrimidine proton at ~8.9 ppm.
-
Integrate this peak and compare its integral to any other peaks in the spectrum. The presence of significant impurities will be readily apparent.
-
Check for residual solvent peaks (e.g., ethyl acetate, dichloromethane) which might have been used in the final purification step.
-
This simple and rapid check provides an independent verification of the material's identity and a semi-quantitative assessment of its purity, ensuring confidence before proceeding with your synthetic work.
Handling, Storage, and Safety
Proper handling and storage are crucial for maintaining the quality of this compound and ensuring laboratory safety.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[9][10]
-
Storage Conditions: Store in a tightly sealed container in a cool, dry place, away from light.[2][8][10] Recommended storage is under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[2][8]
-
Hazards: This compound is classified as toxic if swallowed, causes skin irritation, and can cause serious eye damage.[10][11] Avoid inhalation of dust.[9][10]
Application Spotlight: A Key Step in Kinase Inhibitor Synthesis
The utility of this compound is best illustrated through a representative synthetic transformation. The diagram below shows a common synthetic sequence where the C4 chlorine is selectively displaced by an amine via an SNAr reaction, followed by a Suzuki coupling at the C5 position.
Caption: A typical two-step synthesis using this compound.
The success of this sequence is highly dependent on the purity of the starting material. Any nucleophilic impurities could compete in the SNAr step, while metal contaminants could interfere with the palladium-catalyzed Suzuki coupling. This underscores the importance of the rigorous supplier vetting and quality control processes outlined in this guide.
Conclusion
This compound is a cornerstone intermediate for modern medicinal chemistry. A thorough and analytical approach to sourcing this reagent is not merely a matter of procurement but a critical step in ensuring the reproducibility, efficiency, and success of research and drug development programs. By implementing the practices of diligent supplier evaluation, critical analysis of CoAs, and independent in-house QC, researchers can mitigate risks and accelerate their path to discovery.
References
- China 2, 4-DICHLORO-5-IODOPYRIMIDINE | 13544-44-0 Manufacturer and Supplier COLORKEM. (URL: [Link])
- This compound | 13544-44-0 - INDOFINE Chemical Company, Inc. (URL: [Link])
- This compound (95%) - Amerigo Scientific. (URL: [Link])
- This compound: A Key Building Block for Drug Discovery. (URL: [Link])
- This compound, 95% - Research Scientific. (URL: [Link])
- 2,4-DICHLORO-5-(IODOMETHYL)
- CERTIFIC
- This compound | C4HCl2IN2 | CID 263438 - PubChem. (URL: [Link])
- US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google P
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0 [m.chemicalbook.com]
- 3. colorkem.com [colorkem.com]
- 4. nbinno.com [nbinno.com]
- 5. 2,4-ジクロロ-5-ヨードピリミジン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. labproinc.com [labproinc.com]
- 7. This compound | 13544-44-0 | INDOFINE Chemical Company [indofinechemical.com]
- 8. 13544-44-0|this compound|BLD Pharm [bldpharm.com]
- 9. capotchem.cn [capotchem.cn]
- 10. echemi.com [echemi.com]
- 11. This compound | C4HCl2IN2 | CID 263438 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Scaffold: A Guide to Synthesizing Kinase Inhibitors Using 2,4-Dichloro-5-iodopyrimidine
Introduction: The Strategic Advantage of the 2,4-Dichloro-5-iodopyrimidine Scaffold
In the landscape of modern medicinal chemistry, the pyrimidine core stands as a "privileged structure," forming the backbone of numerous FDA-approved and investigational kinase inhibitors.[1] Its structural resemblance to the purine core of ATP allows for competitive inhibition at the kinase ATP-binding site, a mechanism central to the therapeutic effect of many targeted cancer therapies.[2] Among the various pyrimidine-based starting materials, this compound emerges as a uniquely versatile and powerful building block for the synthesis of highly functionalized kinase inhibitors.
This technical guide provides a comprehensive overview of the strategic application of this compound in the synthesis of kinase inhibitors. We will delve into the nuanced reactivity of its three distinct functionalization points—the C4-chloro, C2-chloro, and C5-iodo positions—and provide detailed, field-proven protocols for their selective modification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutics targeting kinases implicated in diseases like cancer.[2][3]
The strategic utility of this compound lies in the differential reactivity of its halogen substituents. This allows for a modular and sequential synthetic approach, enabling the systematic construction of complex, 2,4,5-trisubstituted pyrimidines. This controlled, stepwise functionalization is paramount for exploring the structure-activity relationships (SAR) required to optimize inhibitor potency, selectivity, and pharmacokinetic properties.
Understanding the Reactivity Landscape
The synthetic power of this compound stems from the distinct chemical nature of its three halogenated positions. A thorough understanding of this reactivity hierarchy is crucial for rational synthetic design.
-
C4- and C2-Positions (Chloro): The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr). Generally, the C4 position is more electrophilic and thus more reactive towards nucleophiles than the C2 position. This inherent selectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during nucleophilic attack at C4.[4][5] However, this selectivity can be modulated or even inverted by the choice of nucleophile, solvent, and the presence of other substituents on the pyrimidine ring.[6][7]
-
C5-Position (Iodo): The iodine atom is significantly less reactive in SNAr reactions. Its primary value lies in its susceptibility to a host of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Stille couplings.[8][9][10] This allows for the introduction of a wide variety of aryl, heteroaryl, and alkynyl groups at the C5 position, a key vector for fine-tuning inhibitor-kinase interactions.
This differential reactivity allows for a predictable and powerful three-step functionalization strategy, as illustrated in the workflow below.
Caption: General workflow for sequential functionalization.
Core Synthetic Protocols
The following sections provide detailed, step-by-step protocols for the key transformations used to elaborate the this compound core. These protocols are foundational and can be adapted based on the specific requirements of the target molecule.
Protocol 1: Synthesis of the Starting Material: this compound
The starting material itself is readily synthesized from the commercially available 5-iodouracil. This protocol describes a robust chlorination procedure.[11]
Reaction Scheme:
5-Iodouracil → this compound
Materials and Reagents:
-
5-Iodouracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (aq.)
-
Saturated sodium sulfite solution (aq.)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Step-by-Step Procedure:
-
To a suspension of 5-iodouracil (10.0 g, 42 mmol) in a suitable reaction vessel, add N,N-dimethylaniline (11.0 mL).
-
Carefully add phosphorus oxychloride (POCl₃, 39.2 mL, 420 mmol) to the suspension.
-
Heat the reaction mixture to 90 °C and stir at this temperature for 90 minutes.
-
After the reaction is complete (monitor by TLC), cool the mixture to room temperature.
-
Remove the excess POCl₃ by evaporation under reduced pressure.
-
Slowly and carefully pour the residue onto an ice-water mixture with vigorous stirring. Continue stirring for 2 hours.
-
Collect the resulting crystalline precipitate by filtration and wash thoroughly with cold water.
-
Dissolve the crude product in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium sulfite solutions.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield this compound as a solid (typical yield: ~92%).[11]
Protocol 2: Regioselective C4-Amination via Nucleophilic Aromatic Substitution (SNAr)
The first and most common functionalization step is the selective substitution of the C4-chloro group with an amine. This reaction typically proceeds under mild conditions.
Reaction Scheme:
This compound + R¹R²NH → 4-(N-R¹,R²)-2-chloro-5-iodopyrimidine
Caption: C4-Amination via SNAr.
Materials and Reagents:
-
This compound
-
Desired primary or secondary amine (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equivalents)
-
Ethanol (EtOH) or Isopropanol (IPA)
-
Standard work-up and purification reagents
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or isopropanol in a round-bottom flask.
-
Add the desired amine (1.1 eq) to the solution.
-
Add the base (e.g., DIPEA, 2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, using a suitable solvent system like hexanes/ethyl acetate) to obtain the C4-aminated product.
| Substrate | Nucleophile | Product | Reaction Conditions | Yield (%) |
| 2,4-Dichloro-5-X-pyrimidine | Various amines | 4-Amino-2-chloro-5-X-pyrimidine | Base, EtOH, rt, 12-24h | 60-95% |
| 2,4,6-Trichloropyrimidine | 3-Amino-5-methylpyrazole | 2,6-Dichloro-4-(pyrazolylamino)pyrimidine | TEA, THF, 50°C, 16h | Moderate |
| 4,6-Dichloro-pyrimidin-5-amine | Adamantyl-amines | 4-Adamantylamino-6-chloropyrimidine | K₂CO₃, DMF, 140°C, 24h | 60-99% |
Data adapted from analogous systems to provide a general guideline.[9][12]
Protocol 3: C2-Amination and Sequential Di-substitution
Following C4-amination, the less reactive C2-chloro group can be displaced by a second nucleophile, often requiring more forcing conditions such as elevated temperatures.
Reaction Scheme:
4-(N-R¹,R²)-2-chloro-5-iodopyrimidine + R³R⁴NH → 4-(N-R¹,R²)-2-(N-R³,R⁴)-5-iodopyrimidine
Materials and Reagents:
-
4-Amino-2-chloro-5-iodopyrimidine intermediate
-
Second desired primary or secondary amine (1.2-1.5 equivalents)
-
Solvent (e.g., 1-pentanol, DMSO)
-
Base (e.g., TEA, optional, depending on amine)
-
Standard work-up and purification reagents
Step-by-Step Procedure:
-
In a reaction vessel suitable for heating (e.g., a sealed tube or microwave vial), combine the C4-aminated pyrimidine (1.0 eq), the second amine (1.2-1.5 eq), and a high-boiling point solvent like 1-pentanol or DMSO.
-
Add a base like triethylamine if the amine salt is used or if required to scavenge HCl.
-
Heat the reaction mixture to a high temperature (e.g., 120-160 °C) for 2-16 hours. Microwave irradiation can significantly shorten reaction times.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Perform an aqueous work-up: dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the 2,4-diamino-5-iodopyrimidine.
Protocol 4: C5-Functionalization via Sonogashira Coupling
The C5-iodo group is an excellent handle for introducing alkynyl moieties, which can serve as key pharmacophores or be further elaborated. The Sonogashira coupling is the premier method for this transformation.[8][9]
Reaction Scheme:
2,4-Disubstituted-5-iodopyrimidine + Terminal Alkyne → 2,4-Disubstituted-5-alkynylpyrimidine
Caption: C5-Alkynylation via Sonogashira Coupling.
Materials and Reagents:
-
2,4-Disubstituted-5-iodopyrimidine
-
Terminal alkyne (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Standard work-up and purification reagents
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2,4-disubstituted-5-iodopyrimidine (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and CuI (0.05-0.10 eq).
-
Add the anhydrous, degassed solvent (e.g., THF), followed by the amine base (e.g., TEA).
-
Add the terminal alkyne (1.2-1.5 eq) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and perform an aqueous work-up.
-
Purify the crude product by column chromatography to isolate the final 2,4,5-trisubstituted pyrimidine.
| Coupling Type | Halide Position | Coupling Partner | Catalyst System | Typical Conditions |
| Suzuki-Miyaura | C4/C2-Cl, C5-I | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ / Base (Na₂CO₃) | Toluene/EtOH/H₂O, 70-100 °C |
| Sonogashira | C5-I | Terminal Alkyne | Pd(PPh₃)₄ / CuI / Base (TEA) | THF or DMF, rt-60 °C |
| Stille | C5-I | Organostannane | Pd(PPh₃)₄ or Pd₂(dba)₃ / Ligand | Toluene or DMF, 90-110 °C |
This table provides a general overview of common cross-coupling reactions applicable to the scaffold.[13][14][15][16]
Application in Kinase Inhibitor Synthesis: A Case Study Perspective
The modular strategies outlined above have been successfully employed in the synthesis of inhibitors targeting critical cancer-related kinases. For example, derivatives of 2,4-diaminopyrimidine are known potent inhibitors of Aurora kinases , which are key regulators of mitosis and are frequently overexpressed in tumors.[10][17] Similarly, the Epidermal Growth Factor Receptor (EGFR) , a primary target in non-small cell lung cancer, has been effectively targeted by pyrimidine-based inhibitors.[5] The synthesis of these molecules often involves the sequential SNAr of two different amine nucleophiles at the C4 and C2 positions of a dichloropyrimidine core. The subsequent functionalization at the C5 position, made possible by the iodo-substituent, allows for the introduction of groups that can probe deeper into the ATP-binding pocket or interact with adjacent regions, enhancing potency and selectivity.
Conclusion and Future Outlook
This compound is a high-value, strategic starting material for the synthesis of kinase inhibitors. Its well-defined reactivity hierarchy allows for the controlled, sequential introduction of three distinct points of diversity. This modularity is invaluable in drug discovery, enabling the rapid generation of focused libraries for SAR exploration. The protocols detailed herein provide a robust foundation for researchers to harness the full synthetic potential of this scaffold in the ongoing quest for more potent and selective kinase inhibitors to combat a range of human diseases.
References
- Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- COLORKEM. (n.d.). China 2, 4-DICHLORO-5-IODOPYRIMIDINE | 13544-44-0 Manufacturer and Supplier.
- Google Patents. (n.d.). EP2532662B1 - Synthesis process of dasatinib and intermediate thereof.
- Google Patents. (n.d.). EP2918584A1 - Process and intermediates for the preparation of dasatinib.
- Google Patents. (n.d.). US20130030177A1 - Synthesis process of dasatinib and intermediate thereof.
- Google Patents. (n.d.). CN104788445A - Synthesis method of Dasatinib intermediate.
- Google Patents. (n.d.). WO2011095125A1 - Synthesis methods and purification methods of dasatinib.
- NROChemistry. (n.d.). Stille Coupling.
- Ali, M. A., et al. (2022). Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro. Journal of Medicinal Chemistry.
- Jackson, O. D., et al. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
- orthocresol. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
- Richter, P., et al. (2025). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry.
- Wikipedia. (n.d.). Stille reaction.
- Kore, A. R., et al. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- J&K Scientific LLC. (2025). Stille Cross-Coupling.
- Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
- ResearchGate. (2025). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction.
- O'Brien, P., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5854-5863.
- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.).
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Wang, Z., et al. (2016). 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. Journal of Medicinal Chemistry.
- Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(6), 1735.
- Google Patents. (n.d.). JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine.
- El-Damasy, A. K., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(14), 5406.
- Kim, H., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wang, Y., et al. (2020). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(4), 126934.
- Asian Journal of Chemistry. (2014). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. 26(6), 1731-1733.
- Orzeszko, A., et al. (2020). Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. Molecules, 25(21), 5149.
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0 [m.chemicalbook.com]
- 12. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stille Coupling | NROChemistry [nrochemistry.com]
- 14. Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dichloro-5-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the strategic application of the Suzuki-Miyaura cross-coupling reaction for the functionalization of 2,4-dichloro-5-iodopyrimidine. This pivotal building block is of significant interest in medicinal chemistry and drug discovery due to the versatile reactivity of its three distinct halogen atoms. This document provides an in-depth exploration of the reaction mechanism, a detailed experimental protocol for regioselective coupling, and expert insights into troubleshooting and optimization. The content herein is designed to empower researchers to confidently and efficiently utilize this powerful synthetic transformation.
Introduction: The Strategic Importance of this compound in Synthesis
The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active compounds, including numerous approved pharmaceuticals.[1][2] The strategic derivatization of this core structure is therefore a cornerstone of modern drug development. This compound stands out as a particularly valuable starting material due to the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly more susceptible to oxidative addition by a palladium catalyst than the carbon-chlorine bonds, allowing for highly regioselective cross-coupling reactions.[3][4] This inherent reactivity hierarchy enables the sequential and controlled introduction of diverse molecular fragments at the C5, C4, and C2 positions, providing a powerful platform for the generation of complex and novel molecular architectures.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forges a carbon-carbon bond between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate.[5][6] The reaction proceeds through a well-established catalytic cycle, which can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[3][6]
The Catalytic Cycle:
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the organic halide (in this case, this compound) to a palladium(0) complex. This step is generally the rate-determining step of the reaction.[3][6] The palladium(0) inserts into the carbon-halogen bond, forming a palladium(II) intermediate. The reactivity of the organic halide is crucial in this step, with the order of reactivity being I > Br > Cl.[4] This is the basis for the regioselectivity observed with this compound, where the C-I bond reacts preferentially.
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[6] This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7]
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the newly formed carbon-carbon bond from the palladium(II) complex. This regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.[3][8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Regioselective Suzuki Coupling at the C5 Position
This protocol provides a robust method for the selective Suzuki coupling of an arylboronic acid to the C5 position of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| Arylboronic Acid | ≥95% | Commercially Available | |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially Available | Handle under inert atmosphere. |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Commercially Available | Finely powdered. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Degas before use. |
| Water | Deionized | Laboratory Supply | Degas before use. |
| Ethyl Acetate | ACS Grade | Commercially Available | For workup. |
| Brine | Saturated NaCl solution | Laboratory Prepared | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Reaction Setup and Procedure
Caption: Experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure:
-
Reaction Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely powdered anhydrous sodium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent the oxidation of the palladium(0) catalyst.[4]
-
Solvent Addition: Add degassed 1,4-dioxane and deionized water in a 4:1 to 5:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the pyrimidine). The solvent mixture should be thoroughly degassed by bubbling with an inert gas for at least 20 minutes prior to use.
-
Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equiv).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the specific arylboronic acid used.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2,4-dichloropyrimidine.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst; ensure proper handling under an inert atmosphere. |
| Insufficiently degassed solvents | Thoroughly degas all solvents before use to remove oxygen.[4] | |
| Poor quality boronic acid | Use freshly purchased or purified boronic acid; consider using the corresponding boronic ester for increased stability.[4] | |
| Ineffective base | Ensure the base is anhydrous and finely powdered for better solubility and reactivity. | |
| Formation of Side Products | Homocoupling of the boronic acid | Use a slight excess of the boronic acid (1.1-1.2 equiv); lower the reaction temperature. |
| Protodeborylation of the boronic acid | Use a less aqueous solvent system; consider using a different base such as K₃PO₄ or Cs₂CO₃.[9][10] | |
| Reaction at chloro positions | This is generally not observed due to the higher reactivity of the iodo group. If it occurs, lower the reaction temperature and catalyst loading. | |
| Difficulty in Purification | Co-elution of product and triphenylphosphine oxide | Optimize the chromatography conditions; consider using a different phosphine ligand that generates a more easily separable oxide. |
The Role of Ligands and Advanced Considerations
While tetrakis(triphenylphosphine)palladium(0) is a reliable catalyst for many Suzuki couplings, more challenging substrates or reactions requiring lower catalyst loadings may benefit from the use of more advanced ligand systems. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos), can significantly enhance the rate of oxidative addition and reductive elimination, leading to improved reaction efficiency.[11][12] For couplings involving less reactive aryl chlorides (which would be the subsequent step after functionalizing the C5 position), these advanced ligands are often essential.[3][13]
Furthermore, while the C4 position is generally the most reactive for Suzuki coupling on a 2,4-dichloropyrimidine, recent research has demonstrated that C2-selective couplings can be achieved under specific conditions, often employing N-heterocyclic carbene (NHC) ligands.[14][15] This opens up new avenues for the synthesis of previously inaccessible pyrimidine derivatives.
Conclusion
The Suzuki-Miyaura cross-coupling reaction of this compound is a powerful and reliable method for the regioselective synthesis of 5-aryl-2,4-dichloropyrimidines. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently generate a diverse array of substituted pyrimidines for applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a valuable resource for both novice and experienced chemists seeking to leverage this important synthetic transformation.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. Suzuki Coupling.
- Wikipedia. (2024). Suzuki reaction.
- BYJU'S. (2024). Suzuki Coupling Reaction.
- MDPI. (2022). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- National Institutes of Health. (2011). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- ResearchGate. (2025). Synthesis of Trisubstituted Pyrimidines by Regioselective S N Ar and Suzuki Reactions of Polyhalopyrimidines.
- ResearchGate. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines.
- National Institutes of Health. (2018). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Comptes Rendus de l'Académie des Sciences. (2018). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
- ACS Fall 2025. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.
- ACS Publications. (2006). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes.
- PubMed Central. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors.
- National Institutes of Health. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- ResearchGate. (2018). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
- PubMed. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines.
- Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- Organic Synthesis. Suzuki-Miyaura Coupling.
- PubMed. (2023). Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues.
- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
- ResearchGate. (2022). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides.
- ResearchGate. (2007). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up..
Sources
- 1. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. byjus.com [byjus.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 15. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Sonogashira coupling of 2,4-Dichloro-5-iodopyrimidine with terminal alkynes
An Application Guide to the Chemoselective Sonogashira Coupling of 2,4-Dichloro-5-iodopyrimidine with Terminal Alkynes
For researchers, medicinal chemists, and professionals in drug development, the pyrimidine core is a cornerstone of modern therapeutics, integral to numerous FDA-approved drugs.[1] The ability to selectively functionalize this privileged scaffold is paramount for generating novel molecular entities with tailored biological activity. The Sonogashira cross-coupling reaction stands out as a robust and versatile method for forming carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons of terminal alkynes.[2][3]
This guide provides a detailed examination of the Sonogashira coupling applied to this compound. The key challenge and opportunity with this substrate lie in the differential reactivity of its three halogen substituents. By carefully controlling reaction conditions, one can achieve highly selective coupling at the most reactive C-I bond, leaving the two C-Cl bonds intact for subsequent transformations. This chemoselectivity opens a gateway to complex, multi-substituted pyrimidine derivatives, which are highly sought after in drug discovery programs.[4]
Reaction Principle and Mechanism: A Tale of Two Cycles
The Sonogashira reaction is a co-catalyzed process, traditionally employing both palladium and copper(I) salts.[5] The overall transformation is orchestrated through two interconnected catalytic cycles operating in concert. The remarkable selectivity for the C-I bond over the C-Cl bonds stems from the vast difference in their bond dissociation energies and, consequently, their reactivity in the rate-determining oxidative addition step with the palladium catalyst. The general reactivity trend for halides in this reaction is I > Br > OTf >> Cl.[2][6]
The Palladium Cycle: This is the primary cross-coupling engine.
-
Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-iodine bond of the pyrimidine ring. This is the chemoselectivity-determining step, as the C-I bond is significantly weaker and more reactive than the C-Cl bonds.
-
Transmetalation: The activated pyrimidine complex receives the alkyne fragment from the copper acetylide intermediate generated in the copper cycle.
-
Reductive Elimination: The newly formed C-C bond is expelled from the palladium center, yielding the 5-alkynyl-2,4-dichloropyrimidine product and regenerating the active Pd(0) catalyst.[6]
The Copper Cycle: This cycle's purpose is to prepare the alkyne for coupling.
-
Acetylide Formation: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This process increases the nucleophilicity of the alkyne.[2]
-
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium complex.
Strategic & Experimental Considerations
The success of this selective coupling hinges on the careful selection of reagents and reaction parameters.
Catalyst System:
-
Palladium Precursor: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] are the most common and effective catalysts for this transformation.[1][5] Typically, a low catalyst loading of 1-5 mol% is sufficient.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst, used at a loading of 2-10 mol%. Its presence allows the reaction to proceed under milder conditions, often at room temperature.[3][7]
-
Copper-Free Conditions: While classic conditions are reliable, the primary side reaction—oxidative homocoupling of the alkyne to form a diyne (Glaser coupling)—is promoted by oxygen in the presence of the copper catalyst.[2][8] In cases where the Glaser product is problematic, copper-free protocols can be employed, though these often require higher temperatures or more specialized ligands.[9]
Solvent and Base:
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to neutralize the HI generated during the reaction and aids in the deprotonation of the terminal alkyne.[2][10] Typically, 2-3 equivalents are used.
-
Solvent: Anhydrous solvents are essential for optimal results. Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are excellent choices.[7][10] For less reactive substrates, DMF can be advantageous. In many cases, the amine base itself can serve as the solvent if used in large excess.
Reaction Temperature: Due to the high reactivity of the C-I bond, these reactions can often be performed at room temperature or with gentle heating (typically 40-65 °C).[7][10] These mild conditions are critical for preserving the integrity of the C-Cl bonds on the pyrimidine ring.
Generalized Experimental Protocol
This protocol provides a robust starting point for the selective Sonogashira coupling of this compound.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1–1.5 equiv)
-
PdCl₂(PPh₃)₂ (2.5 mol%) or Pd(PPh₃)₄ (2.5 mol%)
-
Copper(I) Iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous THF or DMF (to achieve ~0.1 M concentration)
-
Ethyl acetate, water, brine
-
Celite, silica gel
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.025 equiv), and CuI (0.05 equiv).
-
Seal and Purge: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This step is critical to prevent oxidative homocoupling of the alkyne.[10]
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF (or DMF) followed by triethylamine via syringe. Stir the mixture for 5-10 minutes at room temperature until the solids are dissolved.
-
Alkyne Addition: Slowly add the terminal alkyne (1.1 equiv) via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by thin-layer chromatography (TLC) until the starting pyrimidine spot is consumed (typically 2-6 hours). If the reaction is sluggish, gentle heating to 50 °C can be applied.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues and salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired 5-alkynyl-2,4-dichloropyrimidine.
Data Presentation: Representative Conditions
The following table summarizes typical conditions and expected outcomes for the coupling with representative alkynes.
| Entry | Terminal Alkyne (R) | Pd Catalyst (mol%) | Solvent | Base | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2.5) | THF | Et₃N | RT | 3 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (2.5) | THF | Et₃N | RT | 4 | 80-90 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2.5) | DMF | DIPEA | 50 | 2 | 90-98 |
Yields are based on literature precedents for similar halo-heterocyclic systems and may vary based on experimental scale and purity of reagents.[7][11][12]
Troubleshooting Guide
Even robust reactions can encounter issues. This guide provides solutions to common problems.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (Pd(0) oxidized).2. Reagents or solvent not anhydrous.3. Insufficient degassing (O₂ present). | 1. Use fresh catalyst or a pre-catalyst.2. Use freshly distilled, anhydrous solvents.3. Ensure the system is thoroughly purged with N₂/Ar. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Low reactivity of the alkyne.3. Base is of poor quality or insufficient quantity. | 1. Increase reaction time or gently heat to 40-60 °C.2. Switch to a more polar solvent like DMF.3. Use freshly distilled base and ensure ≥2 equivalents are present. |
| Glaser Homocoupling Product Observed | 1. Presence of oxygen in the reaction vessel.2. Reaction time is excessively long. | 1. Improve the inert atmosphere technique; degas the solvent before use.2. Monitor the reaction closely and work up promptly upon completion.3. Consider a copper-free protocol if homocoupling is persistent.[8][10] |
Conclusion
The Sonogashira coupling of this compound offers a highly efficient and chemoselective pathway to valuable 5-alkynyl pyrimidine intermediates. By leveraging the inherent reactivity difference between the carbon-halogen bonds, this protocol allows for precise modification at the C-5 position while preserving the chloro-substituents for further synthetic elaboration, such as Suzuki or Buchwald-Hartwig couplings. The operational simplicity and mild conditions make this reaction an indispensable tool for constructing diverse libraries of pyrimidine derivatives for applications in medicinal chemistry and materials science.
References
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.
- Wikipedia. Sonogashira coupling.
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. Note: While a direct link to the full text was not in the search results, similar findings on reducing homocoupling are widely discussed.
- Gültekin, M. S., et al. (2012). Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Publishing.
- Chemistry LibreTexts (2024). Sonogashira Coupling.
- Ghorbani-Vaghei, R., & Veisi, H. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. ResearchGate.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate.
- NROChemistry (2020). Sonogashira Coupling [Video]. YouTube.
- Organic Chemistry Portal. Sonogashira Coupling.
- Bunev, A. S., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health.
- Pearson. Sonogashira Coupling Reaction Exam Prep.
- Singh, R., et al. (2021). Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 2,4-Dichloro-5-iodopyrimidine
Introduction: The Strategic Importance of 2,4-Dichloro-5-iodopyrimidine in Modern Drug Discovery
In the landscape of medicinal chemistry and pharmaceutical development, the pyrimidine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, this compound stands out as a particularly versatile and strategically important intermediate.[1] Its trifunctional nature, featuring two reactive chlorine atoms at the C2 and C4 positions and an iodine atom at C5, offers a rich platform for the synthesis of complex, highly functionalized molecules. This unique arrangement of reactive sites allows for a programmed and regioselective introduction of various substituents, making it an invaluable tool in the construction of diverse chemical libraries for drug discovery programs.
The significance of this compound is underscored by its application in the synthesis of targeted therapies. It is a key precursor for dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs pivotal in the management of type 2 diabetes.[2][3] Furthermore, this compound is instrumental in the development of VLA-4 antagonists, which are being investigated for their therapeutic potential in treating inflammatory and autoimmune diseases.[2][3] The electron-deficient nature of the pyrimidine ring, amplified by the presence of three halogen substituents, renders it highly susceptible to nucleophilic aromatic substitution (SNAr), a powerful and widely utilized transformation in organic synthesis.
This comprehensive technical guide provides an in-depth exploration of SNAr reactions on this compound. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the underlying principles governing these reactions, as well as detailed, field-proven protocols for their practical application. We will delve into the nuances of regioselectivity, the influence of various nucleophiles, and provide step-by-step methodologies to empower the synthesis of novel molecular entities.
The Mechanistic Landscape: Understanding SNAr on the Pyrimidine Core
The SNAr reaction on this compound proceeds through a well-established two-step addition-elimination mechanism. The electron-deficient pyrimidine ring, further activated by the inductive effect of the two chlorine and one iodine atoms, is highly electrophilic and thus primed for nucleophilic attack.
In the first, and typically rate-determining, step, a nucleophile attacks one of the carbon atoms bearing a chlorine atom (C2 or C4). This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring, including the electronegative nitrogen atoms, which contributes to its transient stability. In the second, faster step, the chloride leaving group is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.
Caption: Regioselectivity of SNAr on this compound.
Experimental Protocols: A Practical Guide to SNAr on this compound
The following protocols provide detailed, step-by-step methodologies for conducting SNAr reactions on this compound with various classes of nucleophiles. These protocols are based on established procedures and are designed to be a reliable starting point for researchers.
Protocol 1: Amination with Primary and Secondary Amines
The introduction of amino functionalities is a cornerstone of medicinal chemistry, and this compound readily undergoes amination at the C4 position.
Materials:
-
This compound
-
Primary or secondary amine of choice (1.0-1.2 equivalents)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF))
-
Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.5-2.0 equivalents)
-
Reaction vessel with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equivalent) and the chosen anhydrous solvent.
-
Reagent Addition: Add the non-nucleophilic base (e.g., TEA or DIPEA) to the stirred solution. Subsequently, add the amine nucleophile dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether), and dried. If no precipitate forms, the reaction mixture can be concentrated under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4-amino-2-chloro-5-iodopyrimidine derivative.
Behind the Steps:
-
Solvent Choice: Polar aprotic solvents like DMF and MeCN are excellent choices as they can solvate the ionic intermediates and facilitate the SNAr reaction.
-
Base: A non-nucleophilic base is used to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the product.
-
Monitoring: Regular monitoring of the reaction is crucial to determine the point of completion and to avoid the formation of potential side products from prolonged reaction times or excessive heating.
Protocol 2: Thiolation with Thiols
The introduction of sulfur-containing moieties is another important transformation, and thiols are excellent nucleophiles for the C4-substitution of this compound.
Materials:
-
This compound
-
Thiol of choice (1.0-1.2 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF or THF)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)) (1.2-1.5 equivalents)
-
Reaction vessel with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the thiol (1.0-1.2 equivalents) and the anhydrous solvent.
-
Thiolate Formation: If using a base like NaH, cool the solution to 0 °C and add the NaH portion-wise. Stir for 20-30 minutes to allow for the formation of the thiolate. If using a milder base like K₂CO₃, it can be added directly to the solution of the thiol.
-
Substrate Addition: Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the thiolate solution at 0 °C or room temperature.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. Reaction times can vary from 1 to 24 hours depending on the reactivity of the thiol.
-
Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (especially if NaH was used). Extract the product with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure 2-chloro-4-(alkyl/arylthio)-5-iodopyrimidine.
Behind the Steps:
-
Base Selection: The choice of base depends on the acidity of the thiol. For more acidic thiophenols, a weaker base like K₂CO₃ is often sufficient. For less acidic aliphatic thiols, a stronger base like NaH may be required to generate the more nucleophilic thiolate.
-
Temperature Control: The initial formation of the thiolate and the subsequent addition of the electrophile are often carried out at reduced temperatures to control the reaction rate and minimize potential side reactions.
Protocol 3: Alkoxylation with Alcohols
The synthesis of alkoxy-substituted pyrimidines can be achieved through the SNAr reaction with alcohols, typically in the form of their more nucleophilic alkoxide salts.
Materials:
-
This compound
-
Alcohol of choice (e.g., methanol, ethanol) (used as solvent or in excess)
-
Strong base (e.g., Sodium hydride (NaH), Sodium methoxide (NaOMe), or Potassium tert-butoxide (KOtBu)) (1.1-1.5 equivalents)
-
Anhydrous solvent (e.g., the corresponding alcohol or an inert solvent like THF)
-
Reaction vessel with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the anhydrous alcohol (which can also serve as the solvent).
-
Alkoxide Formation: Carefully add the strong base (e.g., NaH) portion-wise to the alcohol at 0 °C. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
-
Substrate Addition: Add this compound (1.0 equivalent) to the freshly prepared alkoxide solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by adding water. If the alcohol is a low-boiling one, it can be removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 2-chloro-4-alkoxy-5-iodopyrimidine.
Behind the Steps:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is critical, as strong bases like NaH react violently with water.
-
In Situ Alkoxide Formation: The in situ formation of the alkoxide from the corresponding alcohol and a strong base generates a potent nucleophile that readily participates in the SNAr reaction.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the C4-selective SNAr on this compound with various nucleophiles. Please note that yields are highly dependent on the specific substrate and reaction conditions and should be considered as representative examples.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Primary Amines | Aniline | TEA | DMF | 60 | 85-95 |
| Secondary Amines | Morpholine | DIPEA | MeCN | 25-40 | 90-98 |
| Thiols | Thiophenol | K₂CO₃ | DMF | 25 | 80-90 |
| Alcohols | Methanol | NaOMe | Methanol | Reflux | 75-85 |
Advanced Concepts and Future Directions
While C4-selectivity is the dominant reaction pathway in SNAr reactions with this compound, recent advances in catalysis have opened up new avenues for controlling the regioselectivity. For instance, the use of specific palladium catalysts with bulky N-heterocyclic carbene (NHC) ligands has been shown to favor C2-selective thiolation of 2,4-dichloropyrimidines. [2][4][5]This catalyst-controlled regioselectivity provides a powerful tool for accessing previously difficult-to-synthesize 2-substituted pyrimidine derivatives and significantly expands the synthetic utility of the 2,4-dichloropyrimidine scaffold.
Caption: Contrasting regioselectivity in thiolation of 2,4-dichloropyrimidines.
Conclusion
This compound is a highly valuable and versatile building block in contemporary drug discovery and development. Its propensity to undergo regioselective nucleophilic aromatic substitution at the C4 position provides a reliable and efficient means of introducing a wide array of functional groups. This application note has provided a comprehensive overview of the theoretical principles and practical methodologies for leveraging SNAr reactions on this important substrate. By understanding the underlying mechanisms and having access to robust experimental protocols, researchers can confidently employ this compound to accelerate the synthesis of novel and potentially life-saving therapeutic agents. The ongoing development of catalyst systems to control and even reverse the inherent regioselectivity of these reactions promises to further expand the synthetic toolbox and open up new avenues for molecular design.
References
- Stepan, A. F., & Richardson, A. D. (2025). Regioselective Thiolation of 2,4-Dihalopyrimidines. Synfacts, 21(05), 522. [Link]
- American Chemical Society. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. [Link]
- MDPI. (2022). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 27(23), 8268. [Link]
- Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. [Link]
- Google Patents. (n.d.). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
- ResearchGate. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
- Google Patents. (n.d.). Process for synthesis of a 2-thioalkyl pyrimidine.
- QM Magic Class. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. [Link]
- ResearchGate. (2021).
- Google Patents. (n.d.). Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
- QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]
- QM Magic Class. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. [Link]
- Expert Insights. (n.d.). Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. [Link]
- Google Patents. (n.d.). Preparation method of 2-chloro-4-iodo-5-methylpyridine.
- Google Patents. (n.d.). Preparation of 2,4-dichloro-5-methoxy pyrimidine.
- PubChem. (n.d.). This compound. [Link]
- National Institutes of Health. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. [Link]
- MDPI. (2022). Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity. Medical Sciences Forum, 14(1), 42. [Link]
- PubChem. (n.d.). 2-Chloro-4-(methylthio)pyrimidine. [Link]
Sources
- 1. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
Palladium-Catalyzed Cross-Coupling of 2,4-Dichloro-5-iodopyrimidine: A Strategic Guide to Sequential Functionalization
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with applications ranging from anticancer to antiviral therapies.[1][2][3] The biological significance of this heterocycle has driven a continuous demand for synthetic methodologies that allow for the precise and diverse functionalization of the pyrimidine ring.[1][3] Among the various precursors available, 2,4-dichloro-5-iodopyrimidine stands out as a particularly versatile building block. Its three distinct halogen substituents offer a platform for sequential and regioselective cross-coupling reactions, enabling the construction of complex molecular architectures.
This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling reactions of this compound. We will delve into the strategic considerations for achieving site-selective functionalization, focusing on the initial, highly chemoselective coupling at the C5-iodo position, followed by a discussion on the subsequent, more nuanced functionalization at the C2 and C4 chloro positions. Detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are provided, empowering researchers, scientists, and drug development professionals to leverage this powerful building block in their synthetic endeavors.
Understanding Regioselectivity: A Tale of Three Halogens
The successful application of this compound in a synthetic campaign hinges on understanding the differential reactivity of its three halogen atoms. This reactivity is governed by a combination of bond strength and the electronic nature of the pyrimidine ring.
Halide Reactivity Hierarchy: The carbon-halogen bond strength follows the trend C-Cl > C-Br > C-I. Consequently, the ease of oxidative addition to a palladium(0) center, the first step in most cross-coupling catalytic cycles, is the inverse: I > Br > Cl.[4][5] This inherent difference in reactivity makes the C5-iodo position the primary site for cross-coupling on this compound.
Electronic Effects on the Pyrimidine Core: In the case of the remaining 2,4-dichloro substituents, electronic factors come into play. For 2,4-dihalopyrimidines, cross-coupling and nucleophilic aromatic substitution (SNAr) reactions generally favor the C4 position.[6][7][8] This preference is attributed to the higher electrophilicity of the C4 position. However, recent breakthroughs have demonstrated that this conventional selectivity can be inverted to favor the C2 position through careful selection of catalysts and ligands, particularly for C-S coupling.[6][7][9][10]
By exploiting this reactivity hierarchy, a strategic, sequential functionalization of this compound can be achieved, typically starting with the C5 position, followed by the C4, and finally the C2 position.
Part 1: Chemoselective Cross-Coupling at the C5-Position
The high reactivity of the carbon-iodine bond allows for a wide range of palladium-catalyzed cross-coupling reactions to be performed chemoselectively at the C5 position, leaving the two chloro-substituents untouched for subsequent transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[11][12]
Mechanism Overview: The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of the pyrimidine.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, facilitated by a base.
-
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling at C5
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired aryl- or heteroarylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol) or Cs₂CO₃ (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling at C5
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85-95 |
| Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | Toluene/H₂O | 100 | 4 | 90-98 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | 8 | 88-96 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5][13]
Mechanism Overview: This reaction is co-catalyzed by palladium and copper.[5] The palladium cycle is similar to the Suzuki-Miyaura reaction, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[4]
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. growingscience.com [growingscience.com]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 10. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
The Alchemist's Guide to a Privileged Scaffold: Regioselective Reactions of 2,4-Dichloro-5-iodopyrimidine
For the discerning researcher in medicinal chemistry and materials science, the pyrimidine core is a canvas of immense potential. Its prevalence in FDA-approved drugs and biologically active natural products underscores its significance. Among the myriad of pyrimidine-based starting materials, 2,4-dichloro-5-iodopyrimidine stands out as a particularly versatile and strategically valuable building block. The differential reactivity of its three halogen atoms unlocks a world of possibilities for the synthesis of complex, 2,4,5-trisubstituted pyrimidines. This guide provides an in-depth exploration of the regioselective reactions of this powerful scaffold, offering not just protocols, but the underlying chemical logic to empower your synthetic endeavors.
The Hierarchy of Reactivity: A Chemist's Compass
The key to unlocking the synthetic potential of this compound lies in understanding the inherent reactivity differences of its halogen substituents. In the realm of palladium-catalyzed cross-coupling reactions, the carbon-halogen bond strength is a primary determinant of reactivity. This gives rise to a well-established hierarchy: I > Br > Cl > F . This trend is a direct consequence of the decreasing bond dissociation energies down the halogen group, which facilitates the rate-determining oxidative addition step in the catalytic cycle.
Furthermore, the electronic nature of the pyrimidine ring itself influences the reactivity of each position. The electron-deficient character of the pyrimidine ring makes it susceptible to nucleophilic attack. For cross-coupling reactions on dihalopyrimidines, the general order of reactivity for the halogen positions is C4 > C2 > C5 . The C4 and C6 positions are the most electron-deficient and, therefore, the most prone to oxidative addition.
For this compound, this confluence of factors dictates that the C5-I bond is the most labile and will preferentially react in palladium-catalyzed cross-coupling reactions under carefully controlled conditions. This intrinsic selectivity is the cornerstone of a sequential functionalization strategy, allowing for the stepwise introduction of diverse functionalities at the C5, C4, and C2 positions.
Visualizing the Synthetic Strategy
Application Notes and Protocols: 2,4-Dichloro-5-iodopyrimidine in the Synthesis of Dipeptidyl Peptidase IV (DPP-4) Inhibitors
Introduction: The Clinical Significance of DPP-4 Inhibition and the Role of Pyrimidine Scaffolds
Type 2 diabetes mellitus is a global health challenge characterized by hyperglycemia resulting from insulin resistance and inadequate insulin secretion.[1] Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, have emerged as a significant class of oral antihyperglycemic agents for the management of this condition.[2] DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn stimulate glucose-dependent insulin secretion, suppress glucagon release, and ultimately improve glycemic control.[3][5] This mechanism of action carries a low risk of hypoglycemia, a significant advantage over some other classes of antidiabetic drugs.[5][6]
Heterocyclic scaffolds, particularly those containing pyrimidine, have been extensively explored in the design of novel DPP-4 inhibitors.[7][8] The pyrimidine core offers a versatile platform for structural modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The strategic introduction of various substituents on the pyrimidine ring can lead to compounds with high inhibitory activity against DPP-4.[7][8] Halogenated scaffolds, in particular, have shown promise in enhancing the potential of these inhibitors.[9][10]
2,4-Dichloro-5-iodopyrimidine: A Versatile Synthon for DPP-4 Inhibitor Synthesis
This compound is a key starting material in the synthesis of a variety of pyrimidine-based DPP-4 inhibitors.[11] Its utility stems from the differential reactivity of its three halogen substituents, which allows for sequential and regioselective functionalization.
Key Chemical Properties:
-
Differential Reactivity of Halogens: The chlorine atoms at the C2 and C4 positions and the iodine atom at the C5 position exhibit distinct reactivities towards nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.
-
Regioselectivity in SNAr Reactions: In nucleophilic aromatic substitution reactions with amines, the C4 position is generally more reactive than the C2 position.[12][13] This selectivity is attributed to the electronic effects of the ring nitrogen atoms. However, the presence of an electron-withdrawing group at C5 can further enhance the reactivity at C4.[14][15]
-
Utility in Cross-Coupling Reactions: The iodo group at the C5 position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the introduction of a wide range of aryl, heteroaryl, and amino substituents.[16][17][18]
Caption: Reactivity of this compound.
Synthetic Protocols for a Pyrimidine-Based DPP-4 Inhibitor
The following protocols outline a general synthetic route to a DPP-4 inhibitor utilizing this compound as the starting material. This example demonstrates a sequential functionalization strategy, first performing a selective nucleophilic aromatic substitution at the C4 position, followed by a Suzuki-Miyaura coupling at the C5 position.
Experimental Workflow
Caption: General synthetic workflow.
Protocol 1: Selective C4-Amination via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the selective substitution of the chlorine atom at the C4 position with an amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for vildagliptin)[19]
-
Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 4-amino-2-chloro-5-iodopyrimidine intermediate.
Expected Outcome and Data:
| Parameter | Expected Value |
| Yield | 70-90% |
| Purity (by HPLC) | >95% |
| Characterization | ¹H NMR, ¹³C NMR, HRMS |
Protocol 2: C5-Arylation via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of the C5-iodo intermediate with an arylboronic acid.
Materials:
-
4-Amino-2-chloro-5-iodopyrimidine intermediate from Protocol 1
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or other suitable palladium catalyst (e.g., 0.5 mol%)[17]
-
Potassium carbonate (K₂CO₃) or other suitable base (2.0 eq)
-
1,4-Dioxane/water (4:1) or other suitable solvent system
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a degassed solution of the 4-amino-2-chloro-5-iodopyrimidine intermediate (1.0 eq) and the arylboronic acid (1.2 eq) in a 1,4-dioxane/water mixture, add K₂CO₃ (2.0 eq) and Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) for 4-12 hours, monitoring the reaction by TLC or LC-MS. Microwave irradiation can significantly shorten the reaction time.[17]
-
After completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C5-arylated pyrimidine derivative.
Expected Outcome and Data:
| Parameter | Expected Value |
| Yield | 60-85% |
| Purity (by HPLC) | >95% |
| Characterization | ¹H NMR, ¹³C NMR, HRMS |
Structure-Activity Relationship (SAR) Insights
The pyrimidine core allows for systematic modifications to explore the structure-activity relationships of DPP-4 inhibitors.
Caption: SAR of pyrimidine-based DPP-4 inhibitors.
-
C4-Position: The nature of the amine substituent at the C4 position is crucial for binding to the S1 pocket of the DPP-4 enzyme. Often, a primary or secondary amine that can mimic the N-terminus of the natural substrates is employed. For example, the pyrrolidine nitrile moiety found in vildagliptin is a key pharmacophore.[20][21]
-
C5-Position: The substituent at the C5 position, typically an aryl or heteroaryl group introduced via Suzuki coupling, often interacts with the S2 pocket of the enzyme. Modifications in this region can significantly impact potency and selectivity.[22]
-
C2-Position: The substituent at the C2 position can be varied to modulate the overall physicochemical properties of the molecule, including solubility and metabolic stability. While the starting material has a chlorine atom at this position, it can be subsequently removed or replaced.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of pyrimidine-based DPP-4 inhibitors. Its differential reactivity allows for a modular and efficient approach to construct a diverse library of compounds for drug discovery efforts. The protocols and insights provided in these application notes serve as a guide for researchers in the field of medicinal chemistry and drug development to leverage this important synthon in the quest for novel and improved treatments for type 2 diabetes.
References
- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules. [URL: https://www.mdpi.com/1420-3049/28/15/5860][7][8][23]
- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10420935/][9]
- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. ResearchGate. [URL: https://www.researchgate.net/publication/372861295_Insight_into_Structure_Activity_Relationship_of_DPP-4_Inhibitors_for_Development_of_Antidiabetic_Agents][10]
- Clinical Use of DPP-4 Inhibitors. Frontiers in Endocrinology. [URL: https://www.frontiersin.org/articles/10.3389/fendo.2021.689094/full][5]
- What is the role of DPP-4 (Dipeptidyl peptidase-4) inhibitors in antidiabetic treatment?. Google. [URL: https://bard.google.com/search?q=What+is+the+role+of+DPP-4+(Dipeptidyl+peptidase-4)
- DPP-4 inhibitors: pharmacological differences and their clinical implications. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25587823/][6]
- Dipeptidyl Peptidase IV (DPP IV) Inhibitors. StatPearls - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK542331/][2]
- The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. MDPI. [URL: https://www.mdpi.com/2077-0383/10/11/2431][4]
- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37570832/]
- Design and Synthesis of some Pyrimidine as DPP-IV Inhibitors. SlideShare. [URL: https://www.slideshare.net/slideshow/design-and-synthesis-of-some-pyrimidine-as-dppiv-inhibitors/265939226][24]
- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. [URL: https://brieflands.com/articles/jjnpp-133990.html][22]
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26186214/][14]
- Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4303681/][1]
- Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319087/][25]
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec. [URL: https://www.wuxiapptec.com/insights/understanding-the-highly-variable-regioselectivity-in-snar-reaction-of-dichloropyrimidines][12]
- Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synfacts. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0041-1737380][26]
- One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3553259/][16]
- Design, Synthesis and Evaluation of a Series of Novel Super-long Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01733][27]
- Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7356238/][28]
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [URL: https://www.mdpi.com/1420-3049/26/5/1446][17]
- Buchwald-Hartwig amination. Name-Reaction.com. [URL: https://www.name-reaction.
- Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis_(Kurti_and_Czako)
- Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A) and triethylamine (B). ResearchGate. [URL: https://www.researchgate.net/figure/Reaction-of-2-4-dichloro-5-nitropyrimidine-1-with-diethylamine-A-and-triethylamine_fig1_280018043][31]
- 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8742785.htm][11]
- (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [URL: https://www.researchgate.net/publication/280018043_Regioselective_Control_of_the_S_N_Ar_Amination_of_5-Substituted-24-Dichloropyrimidines_Using_Tertiary_Amine_Nucleophiles][15]
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [URL: https://www.nro-chem.com/protocols/buchwald-hartwig-coupling/][32]
- C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. [URL: https://www.acs.org/meetings/abstract-content.html?sc=25FALL_3967838][33]
- Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid. ResearchGate. [URL: https://www.researchgate.net/figure/Suzuki-coupling-of-2-4-dichloropyrimidine-1-with-phenylboronic-acid-2-as-our-model_fig2_349940733][34]
- Buchwald-Hartwig amination. YouTube. [URL: https://www.youtube.
- This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/263438][36]
- Synthetic process of vildagliptin. Google Patents. [URL: https://patents.google.
- (PDF) A facile method to synthesize vildagliptin. ResearchGate. [URL: https://www.researchgate.net/publication/271517724_A_facile_method_to_synthesize_vildagliptin][21]
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/81504/nucleophilic-aromatic-substitution-on-pyrimidines-c2-vs-c4-selectivity][13]
- Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/4/20][19]
Sources
- 1. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect [mdpi.com]
- 5. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 6. DPP-4 inhibitors: pharmacological differences and their clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 8. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0 [m.chemicalbook.com]
- 12. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 20. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. brieflands.com [brieflands.com]
Preparation of VLA-4 Antagonists from 2,4-Dichloro-5-iodopyrimidine: An Application Note and Synthetic Protocol
Abstract
This comprehensive guide details the synthesis of potent Very Late Antigen-4 (VLA-4) antagonists, a promising class of therapeutics for autoimmune and inflammatory diseases. We focus on a synthetic route starting from the versatile building block, 2,4-dichloro-5-iodopyrimidine. This document provides not only step-by-step protocols for the key synthetic transformations but also delves into the mechanistic rationale behind the experimental choices, ensuring scientific integrity and reproducibility. The target audience for this guide includes researchers, medicinal chemists, and drug development professionals actively engaged in the discovery and synthesis of novel anti-inflammatory agents.
Introduction: VLA-4 as a Therapeutic Target
Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key cell adhesion molecule expressed on the surface of most leukocytes, including lymphocytes, monocytes, and eosinophils, but notably absent on neutrophils.[1] VLA-4 plays a critical role in the inflammatory cascade by mediating the adhesion of these immune cells to the vascular endothelium, a crucial step for their migration from the bloodstream into tissues at sites of inflammation.[2][3] This process is primarily mediated by the interaction of VLA-4 with its ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells and the CS-1 domain of fibronectin in the extracellular matrix.[3]
The sustained recruitment of leukocytes into tissues is a hallmark of many chronic inflammatory and autoimmune diseases.[1] Therefore, blocking the VLA-4-mediated adhesion cascade presents a compelling therapeutic strategy to attenuate the inflammatory response. This has led to the development of VLA-4 antagonists, which have shown clinical efficacy in treating conditions such as multiple sclerosis and Crohn's disease.[4]
This guide focuses on the chemical synthesis of a specific class of VLA-4 antagonists built upon a pyrimidine scaffold, starting from the readily available and highly functionalized intermediate, this compound.[4]
The Role of this compound as a Key Synthetic Intermediate
This compound is a versatile heterocyclic compound that serves as a crucial starting material in the synthesis of a variety of biologically active molecules, including antiviral and anticancer agents.[5] Its utility in the preparation of VLA-4 antagonists stems from its unique structural features:
-
Differential Reactivity of Chlorine Atoms: The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring exhibit different reactivity towards nucleophilic substitution. The C4 chlorine is generally more susceptible to displacement, allowing for sequential and regioselective introduction of different substituents.
-
The Iodine Substituent: The iodine atom at the C5 position provides a handle for further structural diversification through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the exploration of the chemical space around this position to optimize potency and pharmacokinetic properties.
Synthetic Strategy and Workflow
The general synthetic strategy for the preparation of N-(pyrimidin-4-yl)-phenylalanine-based VLA-4 antagonists from this compound involves a sequential nucleophilic aromatic substitution (SNAr) approach, followed by functional group manipulations.
The overall workflow can be visualized as follows:
Caption: Synthetic workflow for VLA-4 antagonists.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of a representative VLA-4 antagonist.
Protocol 1: Synthesis of this compound
This protocol outlines the chlorination of 5-iodouracil to yield the key starting material.
Reaction Scheme:
5-Iodouracil + POCl₃ --(N,N-dimethylaniline)--> this compound
Materials:
-
5-Iodouracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium sulfite
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
To a suspension of 5-iodouracil (1.0 eq) in N,N-dimethylaniline (1.1 eq), add phosphorus oxychloride (10.0 eq) portion-wise.
-
Heat the reaction mixture to 90 °C and stir for 1.5 hours.
-
Cool the reaction to room temperature and carefully remove the excess POCl₃ by rotary evaporation.
-
Slowly pour the residue into a mixture of ice and water with vigorous stirring. Continue stirring for 2 hours.
-
Collect the resulting crystalline precipitate by filtration and wash with cold water.
-
Dissolve the crude product in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium sulfite.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.[2]
Protocol 2: Synthesis of Methyl N-(2-chloro-5-iodopyrimidin-4-yl)-L-phenylalaninate
This protocol describes the regioselective nucleophilic substitution at the C4 position of the pyrimidine ring.
Reaction Scheme:
This compound + L-Phenylalanine methyl ester hydrochloride --(Base)--> Methyl N-(2-chloro-5-iodopyrimidin-4-yl)-L-phenylalaninate
Materials:
-
This compound
-
L-Phenylalanine methyl ester hydrochloride
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) and L-phenylalanine methyl ester hydrochloride (1.1 eq) in anhydrous DMF.
-
Add N,N-diisopropylethylamine (2.5 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired product.
Protocol 3: Synthesis of Methyl N-(2-(cyclopropylamino)-5-iodopyrimidin-4-yl)-L-phenylalaninate
This protocol illustrates the substitution of the remaining chlorine atom at the C2 position.
Reaction Scheme:
Methyl N-(2-chloro-5-iodopyrimidin-4-yl)-L-phenylalaninate + Cyclopropylamine --(Heat)--> Methyl N-(2-(cyclopropylamino)-5-iodopyrimidin-4-yl)-L-phenylalaninate
Materials:
-
Methyl N-(2-chloro-5-iodopyrimidin-4-yl)-L-phenylalaninate
-
Cyclopropylamine
-
Anhydrous 1,4-Dioxane or a similar high-boiling solvent
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a sealed tube, dissolve methyl N-(2-chloro-5-iodopyrimidin-4-yl)-L-phenylalaninate (1.0 eq) in anhydrous 1,4-dioxane.
-
Add cyclopropylamine (3.0 eq) to the solution.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography (silica gel, hexane/ethyl acetate gradient).
Protocol 4: Hydrolysis to the Final VLA-4 Antagonist
This final step involves the saponification of the methyl ester to the corresponding carboxylic acid, which is crucial for VLA-4 binding.
Reaction Scheme:
Methyl N-(2-(cyclopropylamino)-5-iodopyrimidin-4-yl)-L-phenylalaninate --(Base)--> N-(2-(cyclopropylamino)-5-iodopyrimidin-4-yl)-L-phenylalanine
Materials:
-
Methyl N-(2-(cyclopropylamino)-5-iodopyrimidin-4-yl)-L-phenylalaninate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the ester (1.0 eq) in a mixture of THF, MeOH, and water.
-
Add an aqueous solution of LiOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final VLA-4 antagonist.
Quantitative Data Summary
| Step | Product | Starting Material | Yield (%) | Purity (%) |
| 1 | This compound | 5-Iodouracil | 85-95 | >98 |
| 2 | Methyl N-(2-chloro-5-iodopyrimidin-4-yl)-L-phenylalaninate | This compound | 70-85 | >95 |
| 3 | Methyl N-(2-(cyclopropylamino)-5-iodopyrimidin-4-yl)-L-phenylalaninate | Methyl N-(2-chloro-5-iodopyrimidin-4-yl)-L-phenylalaninate | 60-75 | >95 |
| 4 | N-(2-(cyclopropylamino)-5-iodopyrimidin-4-yl)-L-phenylalanine | Methyl N-(2-(cyclopropylamino)-5-iodopyrimidin-4-yl)-L-phenylalaninate | 80-95 | >99 |
Yields and purities are representative and may vary depending on reaction scale and optimization.
Mechanism of VLA-4 Antagonism and Signaling Pathway
VLA-4 antagonists function by competitively inhibiting the binding of VLA-4 on leukocytes to its ligands, VCAM-1 and fibronectin, on endothelial cells and in the extracellular matrix.[3] This blockade prevents the firm adhesion and subsequent transmigration of leukocytes across the endothelium, thereby reducing the inflammatory infiltrate at the site of injury or autoimmune attack.[1]
The signaling cascade that leads to VLA-4 activation is a complex process known as "inside-out" signaling. Chemokine binding to G-protein coupled receptors on the leukocyte surface triggers a series of intracellular events that ultimately lead to a conformational change in the VLA-4 integrin, increasing its affinity for its ligands.
Caption: VLA-4 activation and antagonist mechanism.
Conclusion
The synthetic route from this compound provides an efficient and versatile platform for the preparation of a diverse range of pyrimidine-based VLA-4 antagonists. The protocols outlined in this guide are designed to be robust and reproducible, offering a solid foundation for researchers in the field. The ability to selectively functionalize the pyrimidine core at the C2, C4, and C5 positions allows for extensive structure-activity relationship studies, which are crucial for the development of next-generation VLA-4 inhibitors with improved efficacy and pharmacokinetic profiles.
References
- Porter, J. R., Archibald, S. C., Brown, J. A., Childs, K., Critchley, D., Head, J. C., Hutchinson, B., Parton, T. A., Robinson, M. K., Shock, A., Warrellow, G. J., & Zomaya, A. (2002). N-(pyrimidin-4-yl) and N-(pyridin-2-yl) phenylalanine derivatives as VLA-4 integrin antagonists. Bioorganic & Medicinal Chemistry Letters, 12(12), 1595–1598. [Link]
- Semko, C. M., Chen, L., Dressen, D. B., Dreyer, M. L., Dunn, W., Farouz, F. S., Freedman, S. B., Holsztynska, E. J., Jefferies, M., Konradi, A. W., Liao, A., Lugar, J., Mutter, L., Pleiss, M. A., Quinn, K. P., Thompson, T., Thorsett, E. D., Vandevert, C., Xu, Y. Z., & Yednock, T. A. (2011). Discovery of a potent, orally bioavailable pyrimidine VLA-4 antagonist effective in a sheep asthma model. Bioorganic & Medicinal Chemistry Letters, 21(6), 1741–1743. [Link]
- Tilley, J. W. (2003). VLA-4 antagonists: potent inhibitors of lymphocyte migration. Current opinion in investigational drugs (London, England : 2000), 4(11), 1364–1370.
- Venuti, M. C. (2005). Discovery of a potent, orally bioavailable pyrimidine VLA-4 antagonist effective in a sheep asthma model. Bioorganic & Medicinal Chemistry Letters, 15(1), 1-4.
- Hartmann, T. N. (2020). VLA-4 Expression and Activation in B Cell Malignancies: Functional and Clinical Aspects. Cancers, 12(3), 779. [Link]
- Burger, J. A. (2024). The VLA-4 integrin is constitutively active in circulating chronic lymphocytic leukemia cells via BCR autonomous signaling: a novel anchor-independent mechanism exploiting soluble blood-borne ligands. Leukemia. [Link]
- Chigaev, A., & Sklar, L. A. (2012). Aspects of VLA-4 and LFA-1 regulation that may contribute to rolling and firm adhesion. Frontiers in immunology, 3, 242. [Link]
- Nakao, S., et al. (2000). VLA-4-dependent and -independent pathways in cell contact-induced proinflammatory cytokine production by synovial nurse-like cells from rheumatoid arthritis patients.
- COLORKEM. (n.d.). China 2, 4-DICHLORO-5-IODOPYRIMIDINE | 13544-44-0 Manufacturer and Supplier.
- ResearchGate. (n.d.). VLA-4 Antagonists: Potent Inhibitors of Lymphocyte Migration.
Sources
Experimental procedure for the synthesis of 2,4-Dichloro-5-iodopyrimidine from 5-iodouracil
Application Note: A Validated Protocol for the Synthesis of 2,4-Dichloro-5-iodopyrimidine
Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a critical building block in modern drug discovery.[1][2] The procedure details the chlorination of 5-iodouracil using phosphorus oxychloride (POCl₃) and a tertiary amine base. This guide is designed for researchers, medicinal chemists, and process development scientists, emphasizing not only the procedural steps but also the underlying chemical principles, safety imperatives, and purification strategies to ensure a high-yield, high-purity outcome.
Introduction and Scientific Rationale
This compound (CAS No: 13544-44-0) is a versatile heterocyclic intermediate of significant interest in medicinal chemistry.[2][3] Its structure, featuring two reactive chlorine atoms at the C2 and C4 positions and an iodine atom at the C5 position, allows for sequential and site-selective nucleophilic substitutions. This functionality makes it an invaluable precursor for the synthesis of complex molecular architectures, notably in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors for type 2 diabetes and Very Late Antigen-4 (VLA-4) antagonists for treating inflammatory and autoimmune diseases.[1]
The conversion of 5-iodouracil, a pyrimidine nucleobase analog[4][5], to its dichlorinated derivative is achieved through a robust chlorination reaction. Uracil and its derivatives exist in a tautomeric equilibrium between the lactam (amide) and lactim (enol) forms. The synthesis relies on treating the predominant lactam form with a strong chlorinating agent, phosphorus oxychloride (POCl₃). The reaction is catalyzed by a tertiary amine, such as N,N-dimethylaniline or N,N-diethylaniline, which serves a dual purpose: it acts as a base to facilitate the formation of the more reactive lactim tautomer and neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium toward the desired product.
Quantitative Data and Reaction Parameters
A summary of the reactants, their properties, and the key reaction parameters is provided below for clarity and reproducibility.
| Component | Formula | MW ( g/mol ) | Equivalents | Amount (42 mmol scale) | Notes |
| 5-Iodouracil | C₄H₃IN₂O₂ | 237.98[5] | 1.0 | 10.0 g | Starting material. Known mutagen, handle with care.[6] |
| Phosphorus Oxychloride | POCl₃ | 153.33[7] | 10.0 | 64.4 g (39.2 mL) | Reagent and solvent. Highly corrosive and water-reactive.[8][9] |
| N,N-Dimethylaniline | C₈H₁₁N | 121.18 | 2.0 | 10.2 g (11.0 mL) | Catalyst and acid scavenger. |
| Parameter | Value | Rationale | |||
| Reaction Temperature | 90 - 125 °C[6][10] | Ensures reaction completion and overcomes activation energy. | |||
| Reaction Time | 1.5 - 2 hours[10] | Sufficient for complete conversion as monitored by TLC. | |||
| Expected Outcome | Value | ||||
| Theoretical Yield | 11.55 g | ||||
| Reported Actual Yield | ~10.6 g (92%)[10] | Yield after purification. |
Detailed Experimental Protocol
This protocol is designed to be self-validating by incorporating in-process checks and explaining the causality behind critical steps.
Materials and Equipment
-
Chemicals: 5-Iodouracil (≥98%), Phosphorus oxychloride (≥99%), N,N-Dimethylaniline (≥99%), Ethyl acetate (reagent grade), Dichloromethane (reagent grade), Hexane (reagent grade), Sodium bicarbonate (saturated aqueous solution), Sodium sulfite (10% aqueous solution), Anhydrous sodium sulfate, Deionized water, Ice.
-
Glassware: Three-neck round-bottom flask (250 mL), reflux condenser, dropping funnel, magnetic stirrer, heating mantle with temperature control, glass funnel, Buchner funnel, filtration flask.
-
Apparatus: Rotary evaporator, vacuum pump with cold traps, thin-layer chromatography (TLC) plates (silica gel), column chromatography setup (optional).
Reaction Workflow Diagram
The overall experimental process is outlined in the following workflow diagram.
Caption: Experimental workflow from reaction to purification.
Step-by-Step Procedure
CRITICAL: This entire procedure must be performed in a certified chemical fume hood. All glassware must be thoroughly dried to prevent violent reactions with POCl₃.
-
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all joints are well-sealed.
-
Flush the entire apparatus with an inert gas like Argon or Nitrogen to create an anhydrous atmosphere.[6]
-
-
Reagent Charging:
-
To the flask, add 5-iodouracil (10.0 g, 42 mmol).
-
In the fume hood, carefully measure and add phosphorus oxychloride (39.2 mL, 420 mmol). The 5-iodouracil will form a suspension.
-
Slowly add N,N-dimethylaniline (11.0 mL, 84 mmol) to the stirred slurry via the dropping funnel. The addition is typically non-exothermic.[6]
-
-
Chlorination Reaction:
-
Heat the reaction mixture to 90 °C using a heating mantle.[10] Some protocols suggest refluxing at a higher temperature (120-125 °C) for a shorter duration (30 minutes).[6]
-
Maintain stirring at this temperature for 90 minutes.[10] The reaction progress can be monitored by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase), where the disappearance of the starting material spot indicates completion.
-
-
Work-up and Quenching:
-
After the reaction is complete, cool the mixture to room temperature.
-
CRITICAL STEP: Remove the excess POCl₃ by evaporation under reduced pressure (rotary evaporator). It is imperative to use at least one, preferably two, cold traps (dry ice/acetone) between the reaction flask and the vacuum pump to capture the corrosive POCl₃ vapors and prevent pump damage.[6]
-
Prepare a large beaker (e.g., 1 L) containing approximately 200-300 mL of an ice-water slush.
-
EXTREME CAUTION: Slowly and carefully pour the thick, residual oil from the reaction flask into the vigorously stirred ice-water mixture.[6][10] Residual POCl₃ reacts violently and sometimes unpredictably with water.[6] Perform this addition in small portions to control the exothermic reaction.
-
Continue stirring the resulting slurry in an ice bath for 1-2 hours to ensure complete precipitation of the product.[10]
-
-
Isolation and Purification:
-
Collect the precipitated gray or off-white solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water.[10]
-
Dissolve the crude product in ethyl acetate (approx. 150 mL).[10]
-
Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous sodium bicarbonate solution (to neutralize any remaining acidic impurities) and then with a 10% aqueous sodium sulfite solution (to remove coloration from iodine impurities).
-
Separate the organic phase and dry it over anhydrous sodium sulfate.[10]
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the final product.
-
For exceptional purity, the resulting solid can be recrystallized from a minimal amount of hot hexane or purified via column chromatography on silica gel using dichloromethane or hexane/ethyl acetate as the eluent.[6]
-
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Safety and Hazard Management
Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagents.
-
Phosphorus Oxychloride (POCl₃):
-
Hazards: Fatal if inhaled, causes severe skin burns and eye damage, and reacts violently with water, liberating toxic and corrosive gas.[11]
-
Handling: Must be handled exclusively in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a face shield, safety goggles, and chemical-resistant gloves (Neoprene or Teflon are recommended; Nitrile and PVC are unsuitable).[7][8] An acid-resistant suit is advised when handling larger quantities.[7]
-
Spills & Waste: Do not use water on spills. Neutralize small spills with a dry absorbent material like sand or sodium carbonate. Quench waste POCl₃ by slowly adding it to a stirred, cold, dilute solution of sodium hydroxide.[6]
-
-
N,N-Dimethylaniline:
-
Hazards: Toxic and a suspected carcinogen.
-
Handling: Avoid inhalation and skin contact. Wear standard PPE.
-
-
5-Iodouracil and this compound:
-
Hazards: The starting material is a known mutagen, and the product is an irritant.[6]
-
Handling: Avoid skin contact and inhalation of dust.
-
Chemical Reaction Diagram
The chlorination of 5-iodouracil is depicted below.
Caption: Synthesis of this compound.
References
- Phosphorus Oxychloride | Air Liquide Malaysia.[Link]
- 5-Iodo-2,4-dichloropyrimidine - Org Prep Daily.[Link]
- 2,4-Dichloropyrimidine - PMC - NIH.[Link]
- This compound: A Key Building Block for Drug Discovery.[Link]
- 5-iodouracil - DNAmod.[Link]
- 5-Iodouracil | C4H3IN2O2 | CID 69672 - PubChem.[Link]
- This compound | C4HCl2IN2 | CID 263438 - PubChem.[Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. CAS 13544-44-0: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C4HCl2IN2 | CID 263438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DNAmod: 5-iodouracil [dnamod.hoffmanlab.org]
- 5. 5-Iodouracil | C4H3IN2O2 | CID 69672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 7. my.airliquide.com [my.airliquide.com]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. fishersci.com [fishersci.com]
- 10. 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0 [m.chemicalbook.com]
- 11. spectrumchemical.com [spectrumchemical.com]
The Lynchpin of Agrochemical Innovation: 2,4-Dichloro-5-iodopyrimidine in Synthesis
Introduction: The Strategic Advantage of a Halogenated Pyrimidine Core
In the competitive landscape of agrochemical research and development, the strategic selection of molecular building blocks is paramount to the discovery of novel, effective, and environmentally conscious crop protection agents. Among the vast arsenal of heterocyclic intermediates, 2,4-dichloro-5-iodopyrimidine stands out as a particularly versatile and powerful scaffold.[1] Its trifunctionalized pyrimidine core, featuring two reactive chlorine atoms at the C2 and C4 positions and an iodine atom at the C5 position, offers a unique platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the application of this compound in the synthesis of next-generation agrochemicals, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The enhanced reactivity of this compound, conferred by its chlorinated and iodinated framework, makes it an essential building block in the development of innovative herbicides and fungicides.[1] The distinct reactivity of the three halogen substituents allows for sequential and regioselective functionalization, providing a pathway to complex molecular architectures with finely tuned biological activities.
Chemical Properties and Reactivity Profile
The synthetic utility of this compound is rooted in the differential reactivity of its halogen atoms. The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr), while the iodine atom at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions.
| Property | Value | Source |
| CAS Number | 13544-44-0 | [2] |
| Molecular Formula | C₄HCl₂IN₂ | [2] |
| Molecular Weight | 274.87 g/mol | |
| Appearance | Off-white to light brown powder | |
| Melting Point | 65-69 °C | [2] |
The electron-deficient nature of the pyrimidine ring, further accentuated by the electron-withdrawing halogen atoms, facilitates nucleophilic attack. Generally, in SNAr reactions on 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophiles than the C2 position. However, this regioselectivity can be influenced by the nature of the nucleophile and the presence of other substituents on the pyrimidine ring.
Core Synthetic Strategies in Agrochemical Development
The strategic functionalization of this compound enables the synthesis of a wide range of agrochemical classes. The primary transformations employed include nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Caption: Synthetic pathways from this compound.
Application in Herbicide Synthesis: Pyrimidinyl Ethers
A significant application of this compound in herbicide development is the synthesis of pyrimidinyl ether derivatives. These compounds often act by inhibiting key enzymes in plant metabolic pathways. The synthesis typically involves a nucleophilic aromatic substitution reaction where a substituted phenol displaces one of the chlorine atoms on the pyrimidine ring.
Protocol 1: Synthesis of a 4-(Aryloxy)-2-chloro-5-iodopyrimidine Intermediate
This protocol outlines a general procedure for the synthesis of a key herbicidal intermediate via a regioselective SNAr reaction.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-methoxyphenol)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add the substituted phenol (1.1 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(aryloxy)-2-chloro-5-iodopyrimidine.
Causality Behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction.
-
Base: Potassium carbonate is a mild base used to deprotonate the phenol, generating the more nucleophilic phenoxide ion.
-
Temperature: Elevated temperature is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate. The C4-chloro is generally more susceptible to nucleophilic attack.
Application in Fungicide Synthesis: Pyrimidinyl Amines
The synthesis of pyrimidinyl amine derivatives is a cornerstone in the development of modern fungicides. These compounds often target specific enzymes in fungal pathogens, disrupting their cellular processes. The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds in this context.
Protocol 2: Synthesis of a 4-(Anilino)-2-chloro-5-iodopyrimidine Intermediate via Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), the substituted aniline (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 4-(anilino)-2-chloro-5-iodopyrimidine product.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium source (Pd₂(dba)₃) and a bulky phosphine ligand (Xantphos) is crucial for the efficiency of the Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Base: Cesium carbonate is a strong base that is effective in deprotonating the aniline and promoting the reductive elimination step.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is essential to prevent catalyst deactivation.
Caption: Buchwald-Hartwig amination workflow.
Advanced Functionalization via Sonogashira Coupling
The iodine atom at the C5 position of the pyrimidine ring provides a unique opportunity for carbon-carbon bond formation through reactions like the Sonogashira coupling. This allows for the introduction of alkyne moieties, which can be further functionalized or may themselves contribute to the biological activity of the final agrochemical.
Protocol 3: Synthesis of a 2,4-Dichloro-5-(alkynyl)pyrimidine
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and the terminal alkyne (1.5 eq) in a mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.06 eq) under an inert atmosphere.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,4-dichloro-5-(alkynyl)pyrimidine.
Causality Behind Experimental Choices:
-
Catalyst System: The Sonogashira reaction is a palladium-catalyzed cross-coupling reaction that requires a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition to the aryl iodide, and the copper co-catalyst activates the alkyne.
-
Base: Triethylamine acts as a base to deprotonate the terminal alkyne and to neutralize the hydrogen iodide formed during the reaction.
-
Solvent: THF is a suitable solvent for this reaction, and the use of triethylamine as a co-solvent also serves its role as the base.
Conclusion and Future Outlook
This compound has proven to be an exceptionally valuable and versatile intermediate in the synthesis of a diverse range of agrochemicals. Its unique electronic and steric properties, combined with the differential reactivity of its three halogen substituents, provide chemists with a powerful tool for the construction of complex and highly functionalized molecules. The ability to perform regioselective nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions allows for the systematic exploration of chemical space and the optimization of biological activity. As the demand for more effective and sustainable crop protection solutions continues to grow, the strategic use of key intermediates like this compound will undoubtedly remain at the forefront of agrochemical innovation.
References
- INDOFINE Chemical Company, Inc. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 2,4-Dichloro-5-methylpyrimidine Supplier: High-Purity Intermediate for Pharmaceutical & Agrochemical Synthesis.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 2,4-Dichloro-5-methoxypyrimidine: A Key Intermediate for Agrochemicals and Pharmaceuticals.
- Google Patents. (n.d.). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
- Google Patents. (n.d.). CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
- Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
- Google Patents. (n.d.). US3561005A - Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 263438, this compound.
- PubMed. (2018). Design and Synthesis of A-Ring Simplified Pyripyropene A Analogues as Potent and Selective Synthetic SOAT2 Inhibitors.
- Semantic Scholar. (n.d.). Design and Synthesis of A-Ring Simplified Pyripyropene A Analogues as Potent and Selective Synthetic SOAT2 Inhibitors.
- National Institutes of Health. (n.d.). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance.
- Indian Journal of Chemistry. (2025). A new approach for the synthesis of strobilurin fungicide analogous: Synthesis, characterization, antifungal study and molecular docking investigation.
- ResearchGate. (n.d.). Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives.
- National Institutes of Health. (n.d.). Synthesis and Biological Activities of Some Novel Strobilurin Derivatives Containing 1, 2, 4-Triazole Moiety.
- PubMed Central. (n.d.). Investigations into the biosynthesis of the antifungal strobilurins.
- Royal Society of Chemistry. (n.d.). Investigations into the biosynthesis of the antifungal strobilurins.
- Google Patents. (n.d.). CN101671328B - Novel synthesis method of sulfonylurea weedicide.
- National Institutes of Health. (n.d.). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives.
- INDOFINE Chemical Company, Inc. (n.d.). This compound.
- ResearchGate. (n.d.). Synthesis of new herbicides from the class of sulfonylureas.
- National Institutes of Health. (n.d.). Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study.
- Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
- Google Patents. (n.d.). CN105646368A - Preparation method of 2, 4-dichloro-5-methoxy pyrimidine.
- Chemistry LibreTexts. (2015). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution.
- Google Patents. (n.d.). US8334383B2 - Regioselective preparation of substituted pyrimidines.
- Royal Society of Chemistry. (n.d.). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones.
- National Institutes of Health. (n.d.). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity.
- ScienceDirect. (n.d.). Synthesis and insecticidal activity of 5-acyloxyimino-5-deoxyavermectin B1 derivatives.
- National Institutes of Health. (n.d.). Synthesis process optimization and field trials of insecticide candidate NKY-312.
- Semantic Scholar. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- ResearchGate. (n.d.). Reaction of 4,5-Dichloro-2-chloromethylpyridazin-3(2H)-one with phenols.
- Google Patents. (n.d.). CN106349025A - Preparation process of 2,4-dichlorophenol.
- Google Patents. (n.d.). CN103435453A - Method for preparing 2,4-dichlorophenol through directional catalyzing and chlorination of phenol.
Sources
Step-by-step synthesis of 2,4,5-trisubstituted pyrimidines
Application Notes & Protocols
Topic: Step-by-Step Synthesis of 2,4,5-Trisubstituted Pyrimidines: A Guide for Medicinal Chemists
Introduction: The Privileged Pyrimidine Scaffold
The pyrimidine ring system is a cornerstone of medicinal chemistry and drug development. As an essential component of nucleobases like cytosine, thymine, and uracil, it is fundamental to the structure of DNA and RNA.[1][2] This inherent biological relevance makes the pyrimidine scaffold a "privileged structure," frequently incorporated into therapeutic agents to interact with biological targets.[1][3] A multitude of FDA-approved drugs, including the anticancer agent 5-Fluorouracil and the antibacterial Trimethoprim, feature a pyrimidine core, highlighting its therapeutic significance.[1][4]
The versatility of the pyrimidine ring lies in its capacity for substitution at multiple positions, which allows for the fine-tuning of its physicochemical and pharmacological properties.[1] Specifically, the 2,4,5-trisubstituted pattern offers a rich three-dimensional space for structural modification, enabling chemists to optimize potency, selectivity, and pharmacokinetic profiles.[1][5] For researchers and drug development professionals, mastering the synthesis of this scaffold is crucial for creating novel molecular entities with therapeutic potential.
This guide provides a detailed overview of robust and regioselective synthetic strategies for accessing 2,4,5-trisubstituted pyrimidines. We will delve into the mechanistic rationale behind key synthetic choices and provide detailed, step-by-step protocols for two primary approaches:
-
De Novo Ring Construction: Building the pyrimidine core from acyclic precursors via cyclocondensation reactions.
-
Post-Synthetic Modification: Functionalizing a pre-formed pyrimidine ring through cross-coupling and substitution reactions.
Strategy 1: De Novo Synthesis via Cyclocondensation
The most classical and direct approach to pyrimidine synthesis involves the condensation and cyclization of a three-carbon dielectrophile with an N-C-N fragment, such as guanidine or amidine. This method allows for the strategic installation of substituents at the 2, 4, and 5 positions based on the choice of starting materials.
Protocol 1: Synthesis of 2-Amino-4,5-diarylpyrimidines from Chalcones
A highly effective and regioselective method for synthesizing 2-amino-4,5-diarylpyrimidines starts from readily available chalcones (α,β-unsaturated ketones).[6][7] The key to this strategy is the transformation of the chalcone into a 1,3-dielectrophilic intermediate, which can then be cyclized with guanidine. A modern approach utilizes a hypervalent iodine reagent, Koser's reagent [hydroxy(tosyloxy)iodobenzene], to generate an α-aryl-β,β-ditosyloxy ketone.[4][6] This intermediate possesses two excellent leaving groups (tosylates) positioned for efficient cyclization.[6]
The causality behind this experimental choice is twofold: the tosyloxy groups are not only superb leaving groups but their strong electron-withdrawing nature enhances the electrophilicity of the target carbons, facilitating a rapid and clean reaction.[4][6]
Caption: Workflow for chalcone-based pyrimidine synthesis.
Detailed Experimental Protocol: Synthesis of 2-Amino-4,5-diphenylpyrimidine
This protocol is adapted from a regioselective, metal-free synthesis.[4][6][7]
Materials and Reagents:
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Hydroxy(tosyloxy)iodobenzene (Koser's Reagent)
-
Acetonitrile (CH₃CN), anhydrous
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH), absolute
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
Step 1: Synthesis of the Ditosyloxy Ketone Intermediate
-
To a solution of chalcone (1.0 mmol) in anhydrous acetonitrile (10 mL), add hydroxy(tosyloxy)iodobenzene (2.2 mmol, 2.2 equiv.).
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the α-aryl-β,β-ditosyloxy ketone intermediate.
Step 2: Cyclocondensation to Form the Pyrimidine Ring
-
Dissolve the purified ditosyloxy ketone intermediate (1.0 mmol) in absolute ethanol (15 mL) in a round-bottom flask.
-
Add guanidine hydrochloride (1.5 mmol, 1.5 equiv.) and sodium ethoxide (3.0 mmol, 3.0 equiv.) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench by carefully adding water (20 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography or recrystallization to obtain the final 2-amino-4,5-diphenylpyrimidine.
Data Summary:
| Entry | Starting Chalcone | Product | Yield (%) |
| 1 | 1,3-Diphenyl | 2-Amino-4,5-diphenylpyrimidine | 75-85% |
| 2 | 1-(4-MeO-Ph)-3-Ph | 2-Amino-4-(4-MeO-Ph)-5-Ph-pyrimidine | 70-80% |
| 3 | 1-(4-Cl-Ph)-3-Ph | 2-Amino-4-(4-Cl-Ph)-5-Ph-pyrimidine | 72-82% |
| Yields are representative and may vary based on specific reaction conditions and purification efficiency. |
Strategy 2: Post-Synthetic Modification of the Pyrimidine Core
An alternative and highly versatile strategy involves the stepwise functionalization of a pre-formed, halogenated pyrimidine scaffold. This approach is particularly powerful for building libraries of analogues for structure-activity relationship (SAR) studies, as it allows for the late-stage introduction of diverse substituents.[5][8] A common and effective starting material is 5-bromo-2,4-dichloropyrimidine, which offers three distinct reaction sites.
The reactivity of the pyrimidine ring is dictated by its electronics. The C2, C4, and C6 positions are electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr), while the C5 position is less electron-deficient and is a prime site for metal-catalyzed cross-coupling reactions.[2]
Caption: Stepwise functionalization of a dichloropyrimidine scaffold.
Protocol 2: Stepwise Synthesis via SNAr and Suzuki Coupling
This protocol demonstrates the sequential substitution at C4 and C2, followed by a Suzuki-Miyaura cross-coupling at C5 to install the final substituent.[8]
Materials and Reagents:
-
5-Bromo-2,4-dichloropyrimidine
-
Aniline derivative (Nucleophile 1)
-
Secondary amine or another aniline (Nucleophile 2)
-
Arylboronic acid or ester
-
Diisopropylethylamine (DIPEA)
-
Isopropanol (IPA)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
n-Butanol (BuOH)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane, anhydrous
-
Solvents for extraction and chromatography (e.g., EtOAc, hexane)
Procedure:
Step 1: First Nucleophilic Aromatic Substitution (SNAr) at C4
-
In a round-bottom flask, dissolve 5-bromo-2,4-dichloropyrimidine (1.0 mmol) in isopropanol (10 mL).
-
Add the first aniline nucleophile (1.1 mmol, 1.1 equiv.) followed by DIPEA (2.0 mmol, 2.0 equiv.).
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring by TLC. The C4 chlorine is generally more reactive and will be substituted first.
-
After cooling, concentrate the mixture under vacuum.
-
Purify the residue by column chromatography (hexane/EtOAc) to isolate the 2-chloro-4-(anilino)-5-bromopyrimidine intermediate.
Step 2: Second Nucleophilic Aromatic Substitution (SNAr) at C2
-
To a solution of the purified intermediate from Step 1 (1.0 mmol) in n-butanol (10 mL), add the second amine nucleophile (1.2 mmol, 1.2 equiv.) and a catalytic amount of p-TsOH·H₂O (0.1 mmol, 0.1 equiv.).
-
Heat the mixture to 100-120 °C for 6-12 hours, monitoring by TLC.
-
Cool to room temperature, concentrate under reduced pressure, and purify by column chromatography to yield the 2,4-disubstituted-5-bromopyrimidine.
Step 3: Suzuki-Miyaura Cross-Coupling at C5
-
In a reaction vessel suitable for inert atmosphere techniques, combine the 5-bromopyrimidine intermediate from Step 2 (1.0 mmol), the arylboronic acid (1.5 mmol, 1.5 equiv.), and potassium acetate (3.0 mmol, 3.0 equiv.).
-
Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C for 8-16 hours under the inert atmosphere.
-
Cool the reaction, filter through a pad of Celite to remove the palladium catalyst, and rinse the pad with EtOAc.
-
Concentrate the filtrate and purify the crude product by column chromatography to afford the final 2,4,5-trisubstituted pyrimidine.
Data Summary:
| Step | Reaction Type | Key Reagents | Position Functionalized | Typical Yield (%) |
| 1 | SNAr | Aniline, DIPEA, IPA | C4 | 80-95% |
| 2 | SNAr | Amine, p-TsOH, BuOH | C2 | 70-90% |
| 3 | Suzuki Coupling | Arylboronic acid, Pd(dppf)Cl₂ | C5 | 60-85% |
| Yields are representative for each individual step. |
Conclusion and Outlook
The synthesis of 2,4,5-trisubstituted pyrimidines is a vital skill for chemists engaged in drug discovery. The two primary strategies detailed here—de novo cyclocondensation and post-synthetic modification—offer complementary and powerful routes to this important scaffold. The cyclocondensation approach provides a direct path to the core, while the stepwise functionalization of a halogenated pyrimidine offers unparalleled flexibility for generating diverse chemical libraries.[8] By understanding the underlying principles of reactivity and applying these robust protocols, researchers can efficiently generate novel pyrimidine derivatives to explore new chemical space and advance the development of next-generation therapeutics.[1][9]
References
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.). Vertex AI Search.
- Kumar, A., Bains, O., Kamal, R., Langyan, R., & Kumar, R. (2025). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry, 49(30), 13041-13048.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.
- Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (n.d.). Research Trend.
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv
- Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PMC.
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis Online.
- Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. (2025). New Journal of Chemistry.
- Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. (2025). RSC Publishing.
- Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC.
- Pyrimidine. (n.d.). Wikipedia.
- 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. (2021). PMC.
Sources
- 1. ijsat.org [ijsat.org]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. growingscience.com [growingscience.com]
- 4. Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 2,4-Dichloro-5-iodopyrimidine
Introduction
2,4-Dichloro-5-iodopyrimidine is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug development. It serves as a crucial building block in the synthesis of a variety of biologically active molecules, including potent inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes, and as a key intermediate for VLA-4 antagonists with potential applications in treating inflammatory diseases.[1] The precise chemical structure and purity of this intermediate are paramount to ensure the efficacy and safety of the final active pharmaceutical ingredients (APIs).
This comprehensive guide provides a suite of detailed analytical methods for the thorough characterization of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this critical synthetic intermediate. The methodologies are grounded in established analytical principles and provide the "why" behind the experimental choices, ensuring robust and reproducible results.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₄HCl₂IN₂ | [2][3] |
| Molecular Weight | 274.87 g/mol | [2][3] |
| Appearance | Off-white to gray or brown powder/crystal | [2] |
| Melting Point | 68.0 to 72.0 °C | [2] |
| Solubility | Soluble in Methanol | [2] |
| CAS Number | 13544-44-0 | [2][3] |
Chromatographic Analysis for Purity and Quantification
Chromatographic techniques are indispensable for assessing the purity of this compound and for quantifying it in reaction mixtures or as a final product.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the premier method for determining the purity of this compound due to its high resolution and sensitivity. The selection of a C18 column is based on the nonpolar nature of the analyte, ensuring adequate retention and separation from polar impurities. A gradient elution with acetonitrile and water allows for the efficient separation of components with varying polarities. The addition of a small amount of acid (e.g., phosphoric or formic acid) to the mobile phase helps to sharpen peaks by minimizing tailing caused by interactions with residual silanols on the stationary phase.[4] For mass spectrometry compatibility, formic acid is preferred over phosphoric acid.[4]
Protocol: Purity Determination by Reverse-Phase HPLC
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
All solvents should be HPLC grade and degassed prior to use.
3. Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Gradient Program | 0-20 min: 30-90% B20-25 min: 90% B25-26 min: 90-30% B26-30 min: 30% B |
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in methanol to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
dot
Caption: HPLC workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For this compound, GC-MS can confirm the molecular weight and provide structural information through its fragmentation pattern. A temperature programming approach is crucial for achieving good separation of the analyte from any potential impurities with different boiling points.[5]
Protocol: Identification by Gas Chromatography-Mass Spectrometry
1. Instrumentation:
-
GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
2. GC Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CFinal hold: 5 min at 280 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
3. Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Mass Range | m/z 40-350 |
4. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
5. Data Analysis:
-
The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of this compound (m/z 274).
-
The fragmentation pattern will exhibit characteristic losses of chlorine (Cl), iodine (I), and fragments of the pyrimidine ring, aiding in structural confirmation.[6][7][8] The presence of chlorine isotopes will result in characteristic M+2 and M+4 peaks.[6][7]
dot
Caption: GC-MS workflow for identification.
Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.
-
¹H NMR: The ¹H NMR spectrum of this compound is expected to be simple, showing a single peak for the proton at the 6-position of the pyrimidine ring. The chemical shift of this proton is influenced by the electron-withdrawing effects of the two chlorine atoms and the iodine atom.
-
¹³C NMR: The ¹³C NMR spectrum will provide information about the carbon skeleton. Four distinct signals are expected, corresponding to the four carbon atoms in the pyrimidine ring. The chemical shifts will be characteristic of a halogenated aromatic system.
Protocol: ¹H and ¹³C NMR Spectroscopy
1. Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
2. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
3. Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans will be required compared to ¹H NMR. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
4. Expected Spectral Data:
| Nucleus | Expected Chemical Shift (δ) | Multiplicity | Assignment |
| ¹H | ~8.90 ppm (in CDCl₃) | Singlet (s) | H-6 |
| ¹³C | Predicted values | C-2, C-4, C-5, C-6 |
Note: The ¹³C chemical shifts are predicted based on the analysis of similar pyrimidine structures. Experimental verification is recommended.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound will show characteristic absorption bands for the aromatic ring and the carbon-halogen bonds.[9][10]
Protocol: FTIR Spectroscopy
1. Instrumentation:
-
FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for solid samples.
2. Sample Preparation (ATR):
-
Place a small amount of the powdered sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
3. Data Acquisition:
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean, empty ATR crystal before analyzing the sample.
4. Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | Aromatic C-H stretch |
| 1600-1450 | C=C and C=N ring stretching |
| 850-550 | C-Cl stretch |
| ~500 | C-I stretch |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which is a fundamental confirmation of its empirical and molecular formula.
Protocol: Elemental Analysis (C, H, N)
1. Instrumentation:
-
CHN Elemental Analyzer.
2. Sample Preparation:
-
Accurately weigh a small amount of the dry sample (typically 1-3 mg) into a tin capsule.
3. Analysis:
-
The sample is combusted at high temperature in a stream of oxygen.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
4. Theoretical vs. Experimental Values:
| Element | Theoretical % | Experimental % (Acceptance Criteria) |
| C | 17.48 | ± 0.4 |
| H | 0.37 | ± 0.4 |
| N | 10.19 | ± 0.4 |
Note: The presence of halogens (Cl, I) can be confirmed by methods such as oxygen flask combustion followed by titration.
dot
Caption: Logical relationship of analytical techniques.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, along with elemental analysis, researchers and drug development professionals can confidently ascertain the identity, purity, and quality of this vital chemical intermediate. Adherence to these protocols will ensure the integrity of subsequent synthetic steps and contribute to the development of safe and effective pharmaceutical products.
References
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 2,4-dichloro-5-methyl- on Newcrom R1 HPLC column.
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chaudhary, J. (2025).
- FTIR Spectrum Table. (n.d.).
- Phenomenex. (2025). Temperature Programming for Better GC Results.
- Royal Society of Chemistry. (n.d.). The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Vanderbilt University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
- Element Lab Solutions. (n.d.). GC Temperature Program Development.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0 [m.chemicalbook.com]
- 3. This compound 95 13544-44-0 [sigmaaldrich.com]
- 4. Separation of Pyrimidine, 2,4-dichloro-5-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. whitman.edu [whitman.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]
Application Notes and Protocols for the Scale-Up Synthesis of 2,4-Dichloro-5-iodopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the scale-up synthesis of 2,4-dichloro-5-iodopyrimidine, a critical building block in the development of novel therapeutics, including dipeptidyl peptidase IV (DPP-IV) inhibitors and VLA-4 antagonists.[1][2] Moving from laboratory-scale synthesis to pilot or industrial production presents unique challenges in terms of reaction control, safety, and product purity. These application notes offer a detailed, step-by-step protocol, insights into process optimization, and robust analytical methods to ensure a reproducible and scalable process. The information herein is curated to provide not just a procedure, but a deeper understanding of the chemical transformations and safety considerations essential for successful scale-up.
Introduction: The Significance of this compound in Medicinal Chemistry
Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous approved drugs and clinical candidates.[3][4][5][6] The unique electronic properties of the pyrimidine ring, coupled with the ability to introduce diverse functionalities at various positions, make it a privileged structure in drug design. This compound, in particular, is a highly versatile intermediate. The two chlorine atoms at the 2 and 4 positions offer differential reactivity, allowing for sequential nucleophilic substitutions, while the iodine atom at the 5-position provides a handle for cross-coupling reactions, enabling the introduction of a wide array of substituents.[7] This trifunctional nature makes it an invaluable starting material for the synthesis of complex molecular architectures with diverse biological activities.
Synthetic Strategy: From Uracil to a Key Intermediate
The most common and industrially viable route to this compound begins with the readily available and inexpensive starting material, uracil. The synthesis can be conceptually broken down into two key transformations: chlorination and iodination. While these can be performed in a stepwise manner, a more efficient approach is to start from 5-iodouracil.
Chlorination of 5-Iodouracil
The conversion of the hydroxyl groups of 5-iodouracil to chlorides is typically achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction is often facilitated by the addition of a tertiary amine base, such as N,N-dimethylaniline, which acts as a catalyst.[1]
Reaction Mechanism: The reaction proceeds through the formation of a Vilsmeier-Haack-like reagent from POCl₃ and N,N-dimethylaniline. This electrophilic species then activates the keto groups of 5-iodouracil, facilitating their conversion to the corresponding chlorides.
Detailed Scale-Up Synthesis Protocol
This protocol is designed for the synthesis of this compound on a multi-gram to kilogram scale. All operations should be conducted in a well-ventilated fume hood or a designated reactor bay with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Purity | Notes |
| 5-Iodouracil | 696-07-1 | 238.00 g/mol | >98% | Starting material |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 g/mol | >99% | Chlorinating agent, corrosive and toxic |
| N,N-Dimethylaniline | 121-69-7 | 121.18 g/mol | >99% | Base catalyst, toxic |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Anhydrous | Extraction solvent |
| Saturated Sodium Bicarbonate Solution | - | - | - | For work-up |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | Granular | Drying agent |
| Toluene | 108-88-3 | 92.14 g/mol | Anhydrous | Alternative extraction solvent |
Equipment
-
Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe
-
Addition funnel
-
Inert gas (Nitrogen or Argon) supply
-
Scrubber system for acidic off-gases
-
Filtration apparatus (e.g., Nutsche filter)
-
Rotary evaporator
-
Vacuum oven
Step-by-Step Protocol
-
Reactor Setup: Under an inert atmosphere of nitrogen, charge the jacketed reactor with 5-iodouracil (1.0 eq).
-
Reagent Addition: Slowly add phosphorus oxychloride (10.0 eq) to the reactor with gentle stirring.[1] The mixture will be a suspension.
-
Catalyst Addition: Carefully add N,N-dimethylaniline (0.5 - 1.0 eq) dropwise via the addition funnel.[1] The addition is exothermic, and the temperature should be maintained below 40°C.
-
Reaction: Heat the reaction mixture to 90-110°C and maintain for 2-4 hours.[1] The reaction progress should be monitored by HPLC or TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature. In a separate vessel, prepare a mixture of crushed ice and water. Slowly and carefully quench the reaction mixture by adding it to the ice-water mixture with vigorous stirring. This step is highly exothermic and will generate HCl fumes, which should be directed to a scrubber.
-
Extraction: Transfer the quenched mixture to a separation funnel. Extract the aqueous layer with dichloromethane or toluene (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by vacuum distillation for higher purity.
Process Flow Diagram
Caption: Workflow for the scale-up synthesis of this compound.
Process Optimization and Troubleshooting
| Parameter | Recommendation | Rationale and Troubleshooting |
| Reagent Quality | Use high-purity, anhydrous reagents. | Moisture can lead to the formation of byproducts and reduce the yield. If the reaction is sluggish, consider the purity of the starting materials and reagents. |
| Temperature Control | Maintain strict temperature control during N,N-dimethylaniline addition and heating. | Poor temperature control can lead to runaway reactions and the formation of impurities. Use a jacketed reactor with a reliable heating/cooling system. |
| Reaction Monitoring | Frequent monitoring by HPLC or TLC is crucial. | Incomplete reactions will complicate the purification process. If the reaction stalls, a small additional charge of POCl₃ and N,N-dimethylaniline may be necessary. |
| Quenching | Slow and controlled addition to ice-water is essential. | Rapid quenching can cause a violent exotherm and release of HCl gas. Ensure adequate cooling and ventilation. |
| Work-up | Thorough washing with sodium bicarbonate is important. | This removes residual acidic impurities that can affect the stability of the final product. |
Analytical Characterization
To ensure the quality and purity of the synthesized this compound, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and to monitor the reaction progress. A reverse-phase C18 column with a water/acetonitrile gradient is a suitable starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the product. The ¹H NMR spectrum is expected to show a singlet for the proton at the 6-position of the pyrimidine ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: The melting point of pure this compound is reported to be in the range of 68-72°C.[1]
Safety Considerations
The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle in a well-ventilated area with appropriate PPE, including acid-resistant gloves, safety goggles, and a face shield.
-
N,N-Dimethylaniline: Toxic and readily absorbed through the skin. Handle with care, avoiding inhalation and skin contact.
-
N-Iodosuccinimide (NIS): If used as an alternative iodinating agent, it is important to note that NIS is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[8][9][10][11][12] Handle in a well-ventilated area and avoid creating dust.[8][9][10][11][12]
-
Off-gassing: The reaction and quenching steps generate acidic gases (HCl). A scrubber system containing a caustic solution should be used to neutralize these fumes.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[9][11]
Alternative "Green" Iodination Approach
For research and development settings exploring more environmentally benign synthetic routes, a solvent-free iodination of pyrimidine derivatives has been reported.[13][14] This method utilizes solid iodine and silver nitrate as an electrophilic iodinating reagent and proceeds via mechanical grinding.[13][14] While this has not been specifically reported for 2,4-dichloropyrimidine, it represents a promising area for future process development to reduce the use of hazardous solvents and reagents.
Conclusion
The scale-up synthesis of this compound is a well-established process that is critical for the production of numerous pharmaceutical intermediates. By following the detailed protocol, implementing robust process controls, and adhering to strict safety guidelines, researchers and drug development professionals can successfully and safely produce this valuable compound on a larger scale. The insights into process optimization and analytical characterization provided in these application notes are intended to facilitate a smooth transition from the laboratory to pilot and manufacturing scales.
References
- Vertex AI Search. (n.d.). SAFETY DATA SHEET N-Iodosuccinimide.
- Synquest Labs. (n.d.). N-Iodosuccinimide Safety Data Sheet.
- Apollo Scientific. (n.d.). N-Iodosuccinimide Safety Data Sheet.
- ChemicalBook. (n.d.). This compound CAS#: 13544-44-0.
- CDH Fine Chemical. (n.d.). N-IODO SUCCINIMIDE CAS NO 516-12-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- AWS. (2015). N-Iodosuccinimide Safety Data Sheet.
- CymitQuimica. (n.d.). This compound.
- Taylor & Francis Online. (n.d.). Proficient synthesis of bioactive annulated pyrimidine derivatives: A review.
- National Institutes of Health. (n.d.). 2,4-Dichloropyrimidine.
- MDPI. (n.d.). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
- ResearchGate. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
- Preprints.org. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- National Institutes of Health. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
- American Chemical Society. (2025). Synthesis and characterization of new pyrimidine derivatives.
- Google Patents. (n.d.). CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
- Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
- ChemicalBook. (n.d.). 2,4-Dichloro-5-fluoropyrimidine synthesis.
- ChemicalBook. (n.d.). 2,4-Dichloropyrimidine synthesis.
- COLORKEM. (n.d.). China 2, 4-DICHLORO-5-IODOPYRIMIDINE | 13544-44-0 Manufacturer and Supplier.
- Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
- PubChem. (n.d.). This compound.
- FAQ. (n.d.). What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?.
- Google Patents. (n.d.). US3561005A - Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride.
- Google Patents. (n.d.). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
- ResearchGate. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
Sources
- 1. 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0 [m.chemicalbook.com]
- 2. colorkem.com [colorkem.com]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of new pyrimidine derivatives - American Chemical Society [acs.digitellinc.com]
- 7. Page loading... [guidechem.com]
- 8. leap.epa.ie [leap.epa.ie]
- 9. synquestlabs.com [synquestlabs.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: 2,4-Dichloro-5-iodopyrimidine as a Trifunctional Building Block in Advanced Materials Synthesis
Abstract
This technical guide provides researchers, materials scientists, and professionals in drug development with a comprehensive overview of the applications of 2,4-Dichloro-5-iodopyrimidine in materials science. We move beyond its established role in medicinal chemistry to explore its significant potential as a versatile, trifunctional building block for the synthesis of novel π-conjugated systems, donor-acceptor (D-A) type organic semiconductors, and functional polymers. The guide details the causality behind experimental design, provides step-by-step protocols for the synthesis of advanced materials, and includes methodologies for their subsequent characterization.
Introduction: The Strategic Value of this compound
This compound is a heterocyclic compound whose utility in materials science is derived from its unique electronic properties and, most critically, its three distinct, orthogonally reactive halogenated sites.[1] The electron-deficient nature of the pyrimidine ring makes it an excellent acceptor unit, while the differential reactivity of the iodine and chlorine substituents allows for programmed, site-selective functionalization. This capability is paramount for the rational design of complex organic molecules and polymers with tailored optoelectronic properties for applications in organic electronics.[2][3]
The C-I bond is significantly more reactive than the C-Cl bonds in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille). This is due to the lower bond dissociation energy of the C-I bond, making it more susceptible to oxidative addition by a Pd(0) catalyst. The chlorine atoms, in contrast, typically require more forcing conditions or specialized catalyst systems to react, or can be targeted via alternative mechanisms like nucleophilic aromatic substitution (SNAr). This reactivity hierarchy is the cornerstone of its utility, enabling chemists to build molecular complexity in a controlled, stepwise manner.
Physicochemical Properties
A foundational understanding of the compound's properties is essential for its safe handling and application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₄HCl₂IN₂ | [4][5] |
| Molecular Weight | 274.87 g/mol | [4][6] |
| Appearance | Off-white to yellow powder/solid | [6][7] |
| Melting Point | 65-72 °C | [6][7] |
| CAS Number | 13544-44-0 | [4][5][6] |
| Solubility | Soluble in organic solvents like ethyl acetate and dichloromethane; slightly soluble in water. | [7][8] |
| Storage | Store in a cool, dry place, protected from light. | [8] |
Core Concept: Hierarchical Reactivity Workflow
The strategic application of this compound hinges on the predictable, sequential functionalization of its three halogenated positions. The workflow below illustrates the logical progression of synthetic transformations, starting with the most reactive site.
Caption: Hierarchical functionalization of this compound.
Application in Organic Semiconductor Synthesis
The development of high-performance organic semiconductors often relies on a donor-acceptor (D-A) architecture to tune the material's HOMO/LUMO energy levels and facilitate efficient charge transport.[9] The electron-deficient this compound core is an ideal starting point for constructing novel acceptor moieties or the central block of more complex D-A-D type oligomers.
Protocol 1: Synthesis of a D-A-D Oligomer via Sequential Suzuki and Sonogashira Coupling
This protocol demonstrates the synthesis of a symmetrical Donor-Acceptor-Donor (D-A-D) type molecule, a common motif in materials for organic thin-film transistors (OTFTs).
Workflow Overview
Caption: Synthetic workflow for a D-A-D oligomer.
Detailed Step-by-Step Methodology:
Step 1: Sonogashira Coupling at the C-5 Position
-
Rationale: This step selectively functionalizes the most reactive C-I bond under mild conditions that leave the C-Cl bonds intact.
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous, degassed triethylamine (TEA) and tetrahydrofuran (THF) (3:1 v/v) as the solvent.
-
To the stirring suspension, add phenylacetylene (1.1 eq) dropwise via syringe.
-
Heat the reaction mixture to 50 °C and stir for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2,4-dichloro-5-(phenylethynyl)pyrimidine .
-
Step 2: Double Suzuki Coupling at C-2 and C-4 Positions
-
Rationale: With the C-5 position blocked, the less reactive C-Cl bonds are now targeted using a more robust cross-coupling protocol. The electron-donating thiophene moieties are introduced to complete the D-A-D structure.
-
Procedure:
-
In a round-bottom flask, dissolve the product from Step 1 (1.0 eq) and thiophene-2-boronic acid (2.5 eq) in a mixture of toluene and ethanol (4:1 v/v).
-
Add a 2M aqueous solution of K₂CO₃ (4.0 eq).
-
Bubble argon through the solution for 20 minutes to degas.
-
Add Pd(PPh₃)₄ (0.05 eq) to the mixture.
-
Heat the reaction to reflux (approx. 90-100 °C) and stir vigorously for 12-18 hours under the inert atmosphere.
-
After cooling, dilute the mixture with ethyl acetate and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate the solvent.
-
Purify the resulting solid by recrystallization or column chromatography to obtain the final product, 2,4-di(thiophen-2-yl)-5-(phenylethynyl)pyrimidine .
-
Application in Conductive Polymer Synthesis
The creation of novel conjugated polymers is essential for advancing flexible electronics and organic photovoltaics. This compound can be transformed into a key monomer for polymerization reactions, such as Suzuki polycondensation, enabling the integration of the electron-accepting pyrimidine unit into a polymer backbone.
Protocol 2: Synthesis of a Pyrimidine-Containing Conjugated Polymer
This protocol outlines the preparation of a bifunctional monomer followed by its polymerization.
Workflow Overview
Caption: Two-stage process for polymer synthesis.
Detailed Step-by-Step Methodology:
Step 1: Synthesis of Monomer 2,4-Dichloro-5-(tributylstannyl)pyrimidine
-
Rationale: This step converts the starting material into a bifunctional monomer suitable for Stille cross-coupling polymerization. The C-I bond is selectively converted to a C-Sn bond.
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under argon.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes.
-
Add tributyltin chloride (1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over Na₂SO₄.
-
After filtration and solvent evaporation, purify the crude oil by vacuum distillation or chromatography to yield the stannylated monomer.
-
Step 2: Stille Polycondensation
-
Rationale: This polymerization reaction couples the synthesized monomer (an A-A type) with a dibrominated comonomer (a B-B type) to form the final A-B conjugated polymer.
-
Procedure:
-
In a Schlenk tube, combine the stannylated pyrimidine monomer (1.0 eq), 2,5-dibromothiophene (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 eq), and tri(o-tolyl)phosphine [P(o-tol)₃] (0.08 eq).
-
Add anhydrous, degassed chlorobenzene as the solvent.
-
Heat the mixture to 110 °C and stir for 48 hours under a strict inert atmosphere.
-
Cool the reaction mixture and pour it into vigorously stirring methanol to precipitate the polymer.
-
Collect the polymer by filtration.
-
Purify the polymer by Soxhlet extraction, sequentially with methanol, acetone, and hexane to remove catalyst residues and oligomers.
-
Extract the final polymer with chloroform or chlorobenzene and precipitate it again into methanol.
-
Collect the fibrous solid and dry it under vacuum.
-
Characterization of Synthesized Materials
Validation of the synthesized oligomers and polymers requires a suite of analytical techniques to confirm their structure and evaluate their optoelectronic properties.
| Technique | Purpose | Expected Outcome |
| ¹H, ¹³C NMR | Structural verification of small molecules and monomers. | Confirms covalent structure, purity, and successful functionalization. |
| Mass Spectrometry | Determine molecular weight of oligomers. | Provides exact mass, confirming the molecular formula. |
| Gel Permeation (GPC) | Determine molecular weight (Mₙ, Mₒ) and dispersity (Đ) of polymers. | Indicates the average chain length and distribution of the synthesized polymer. |
| UV-Vis Spectroscopy | Probe electronic transitions and determine the optical bandgap (E₉ᵒᵖᵗ). | Reveals the wavelengths of light absorption, crucial for photovoltaic and light-emitting applications. |
| Cyclic Voltammetry (CV) | Determine HOMO and LUMO energy levels and electrochemical bandgap. | Provides insight into the material's charge injection/extraction capabilities and stability. |
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazard Codes: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[4][6]
-
Precautionary Codes: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.[6]
Conclusion
This compound is a powerful and versatile precursor for the rational design of advanced organic materials. Its well-defined hierarchical reactivity allows for the precise, stepwise construction of complex π-conjugated oligomers and polymers. The protocols and concepts outlined in this guide provide a robust framework for researchers to harness the potential of this building block in creating next-generation materials for organic electronics, photovoltaics, and beyond. The continued exploration of its reactivity will undoubtedly lead to further innovations in materials science.
References
- PubChem. This compound.
- Google Patents. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
- Zhang, J., et al. (2013). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Journal of Chemical Technology & Biotechnology. [Link]
- Chen, Y., et al. (2023). Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. The Journal of Organic Chemistry. [Link]
- Matrix Fine Chemicals. 2,4-DICHLORO-5-(IODOMETHYL)PYRIMIDINE. [Link]
- Matrix Fine Chemicals. This compound. [Link]
- Google Patents. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.
- Google Patents.
- ResearchGate.
- Singh, T. B., & Saravanan, S. (2016). Organic semiconductors for device applications: Current trends and future prospects.
- Li, Y., et al. (2012). High mobility diketopyrrolopyrrole (DPP)-based organic semiconductor materials for organic thin film transistors and photovoltaics. Energy & Environmental Science. [Link]
- Market Publishers. 2,4-dichloro-5-iodo-pyrimidine (CAS 13544-44-0) Market Research Report 2025. [Link]
- University of Cambridge, Optoelectronics Group. Organic Semiconductors. [Link]
- Google Patents. JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine.
Sources
- 1. CAS 13544-44-0: this compound | CymitQuimica [cymitquimica.com]
- 2. academics.su.edu.krd [academics.su.edu.krd]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C4HCl2IN2 | CID 263438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS 13544-44-0 [matrix-fine-chemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0 [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. High mobility diketopyrrolopyrrole (DPP)-based organic semiconductor materials for organic thin film transistors and photovoltaics - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloro-5-iodopyrimidine
Here is the technical support center for improving the yield of 2,4-Dichloro-5-iodopyrimidine synthesis.
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, optimize reaction conditions, and ultimately improve product yield and purity. As a key intermediate in the development of various pharmaceutical compounds, including dipeptidyl peptidase IV (DPP-4) inhibitors and VLA-4 antagonists, a robust and high-yielding synthesis is critical.[1][2]
I. Overview of Synthetic Pathways
The most prevalent and reliable method for synthesizing this compound involves the direct chlorination of a pre-iodinated precursor, 5-iodouracil. An alternative, though less common, two-step approach involves the initial synthesis of 2,4-dichloropyrimidine from uracil, followed by a subsequent iodination step. This guide will focus primarily on the more direct route from 5-iodouracil.
The primary transformation relies on a robust chlorinating agent, typically phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline, which acts as a catalyst and acid scavenger.[1][3]
Caption: Common synthetic routes to this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format to help you diagnose and resolve issues that can impact your reaction yield and purity.
Question 1: My chlorination of 5-iodouracil with POCl₃ is resulting in a low yield or incomplete conversion. What are the potential causes?
Answer: This is a common issue that can often be traced back to several key factors related to reagents, reaction conditions, and workup.
-
Reagent Quality and Stoichiometry:
-
Phosphorus Oxychloride (POCl₃): Ensure you are using a fresh, high-purity bottle of POCl₃. Over time, it can hydrolyze with atmospheric moisture, reducing its activity.
-
Stoichiometry: The reaction requires a significant excess of POCl₃ to act as both the chlorinating agent and the solvent. A molar ratio of at least 10 equivalents of POCl₃ to 1 equivalent of 5-iodouracil is recommended for driving the reaction to completion.[1]
-
5-Iodouracil: Verify the purity of your starting material. Impurities can interfere with the reaction.
-
-
Reaction Conditions:
-
Temperature Control: The reaction temperature is critical. A temperature of around 90°C is often optimal.[1] Temperatures that are too low will result in a sluggish or incomplete reaction, while excessively high temperatures can lead to the formation of dark, tarry by-products and decomposition.
-
Reaction Time: A typical reaction time is 90 minutes at 90°C.[1] It is advisable to monitor the reaction's progress using an appropriate analytical technique (e.g., TLC or LC-MS) to ensure the starting material is fully consumed before proceeding to the workup.
-
-
Role of the Amine Catalyst:
Question 2: After the reaction, I have a dark, viscous oil or tar instead of a crystalline product. What causes this, and how can I prevent it?
Answer: The formation of tar is a strong indicator of side reactions or product decomposition.
-
Causality:
-
Overheating: As mentioned, excessive heat is a primary cause of decomposition for both the product and intermediates. The pyrimidine ring, while aromatic, can be susceptible to degradation under harsh conditions.
-
Side Reactions with Amine: The tertiary amine catalyst (e.g., N,N-dimethylaniline) can sometimes participate in side reactions, especially at elevated temperatures, leading to colored impurities.[4]
-
Improper Workup: The workup procedure is highly exothermic and must be handled carefully. Adding the hot reaction mixture too quickly to the ice-water quench can cause localized heating, leading to decomposition.
-
-
Preventative Measures:
-
Strict Temperature Monitoring: Use an oil bath and a thermometer to maintain the reaction temperature within the optimal range (e.g., 90°C).
-
Controlled Quenching: After the reaction is complete, allow the mixture to cool to room temperature before quenching. The excess POCl₃ should then be slowly and carefully poured into a vigorously stirred mixture of crushed ice and water.[1] This dissipates the heat generated from the hydrolysis of POCl₃ and helps precipitate the product cleanly.
-
Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may contribute to tar formation.
-
Question 3: My final product is impure, and I'm struggling with purification. What are the likely impurities and the best purification methods?
Answer: Purification can be challenging due to the nature of the product and potential by-products.
-
Common Impurities:
-
Unreacted 5-Iodouracil: If the reaction did not go to completion.
-
Mono-chlorinated Species: (e.g., 2-chloro-5-iodo-4-hydroxypyrimidine) if chlorination is incomplete.
-
Hydrolyzed Product: (e.g., 2-chloro-5-iodo-4-pyrimidinone) if the product is exposed to water for extended periods, especially at non-neutral pH.
-
Catalyst-Related By-products: Residual N,N-dimethylaniline or products from its side reactions.
-
-
Effective Purification Strategies:
-
Extraction and Washing: After quenching, the crude product is typically collected by filtration or extracted into an organic solvent like ethyl acetate. A thorough washing sequence is crucial. Washing with a saturated aqueous sodium bicarbonate (NaHCO₃) solution will neutralize residual acids, and a subsequent wash with aqueous sodium sulfite (Na₂SO₃) can help remove colored impurities.[1]
-
Column Chromatography: This is a highly effective method for obtaining a pure product. A silica gel column using a gradient of ethyl acetate in hexanes is a common choice.[1]
-
Recrystallization: If the crude product is sufficiently clean, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be an efficient final purification step.
-
Caption: A decision-making workflow for troubleshooting common synthesis issues.
III. Frequently Asked Questions (FAQs)
-
Q1: What is the specific mechanism of the chlorination using POCl₃ and N,N-dimethylaniline?
-
A1: The reaction proceeds through the formation of a more reactive electrophilic intermediate. The lone pair on the nitrogen of N,N-dimethylaniline attacks the phosphorus atom of POCl₃, displacing a chloride ion and forming a Vilsmeier-Haack-type reagent. The hydroxyl groups of the uracil tautomer then attack this activated species, eventually leading to their replacement by chloride ions.
-
-
Q2: Can I use a different chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)?
-
A2: Yes, other chlorinating agents can be used for converting uracils to dichloropyrimidines. For instance, SOCl₂ in the presence of a catalyst like dimethylformamide (DMF) or 4-dimethylaminopyridine (DMAP) is a known method.[5] Similarly, PCl₅ can be effective. However, POCl₃ is widely used due to its efficacy and ability to serve as its own solvent, simplifying the reaction setup. Each system will require its own optimization of temperature, time, and stoichiometry.
-
-
Q3: Are there any "greener" or more environmentally friendly alternatives for the iodination step if I start from 2,4-dichloropyrimidine?
-
A3: Traditional electrophilic iodination can require harsh acidic conditions or strong oxidants.[6][7] Recent research has focused on greener approaches. One promising method involves the use of solid iodine (I₂) and a silver salt like silver nitrate (AgNO₃) under solvent-free mechanical grinding conditions.[6][8][9] This method offers advantages such as short reaction times, high yields, and avoidance of toxic solvents.
-
-
Q4: How does the reactivity of the two chlorine atoms on the final product differ?
-
A4: In 2,4-dichloropyrimidine systems, the chlorine at the 4-position is generally more reactive and susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the 2-position.[10] This regioselectivity is crucial for subsequent functionalization steps in multi-step syntheses.
-
IV. Experimental Protocols & Data
Protocol: Synthesis of this compound from 5-Iodouracil
This protocol is adapted from established literature procedures.[1]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-iodouracil (e.g., 10.0 g, 42 mmol).
-
Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 64.4 g, 39.2 mL, 420 mmol, 10 eq.). To this suspension, add N,N-dimethylaniline (11.0 mL).
-
Heating: Heat the reaction mixture to 90°C using a pre-heated oil bath. Stir the mixture at this temperature for 90 minutes. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice-water. A precipitate should form. Continue stirring for an additional 1-2 hours.
-
Isolation: Collect the crystalline precipitate by vacuum filtration and wash the solid thoroughly with cold water.
-
Workup and Purification: Dissolve the crude solid in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and saturated aqueous sodium sulfite solution. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.
-
Final Purification: The resulting residue can be further purified by column chromatography on silica gel to afford the final product. A reported yield for this procedure is approximately 92%.[1]
Table 1: Comparison of Chlorination Conditions for Pyrimidine Synthesis
| Starting Material | Chlorinating Agent | Catalyst/Additive | Temp. (°C) | Time (h) | Approx. Yield (%) | Reference |
| 5-Iodouracil | POCl₃ | N,N-dimethylaniline | 90 | 1.5 | 92 | [1] |
| Uracil | POCl₃ | None | Reflux (110) | 3.5 | Not specified | [11] |
| 5-Fluorouracil | POCl₃ | N,N-dimethylaniline | 114 | 2 | 92.2 | [3] |
| Uracil | SOCl₂ / BTC* | DMAP | 65-70 | Not specified | 95 | [5] |
*BTC = Bis(trichloromethyl) carbonate
V. References
-
2,4-Dichloropyrimidine: Comprehensive Overview and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
-
2,4-Dichloropyrimidine synthesis. ChemicalBook.
-
2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0. ChemicalBook.
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (2022). National Institutes of Health (NIH).
-
2,4-Dichloropyrimidine. National Institutes of Health (PMC).
-
China 2, 4-DICHLORO-5-IODOPYRIMIDINE | 13544-44-0 Manufacturer and Supplier. COLORKEM.
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (2022). Semantic Scholar.
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
-
Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride. Google Patents.
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (2022). ResearchGate.
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (2022). MDPI.
-
Process for synthesis of 2,4-dichloro-5-aminopyrimidine. Google Patents.
-
Scope and mechanism of aromatic iodination with electrochemically generated iodine(I). Journal of the American Chemical Society.
-
Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. Organic Chemistry Portal.
-
This compound | C4HCl2IN2 | CID 263438. PubChem.
-
This compound 95 13544-44-0. Sigma-Aldrich.
-
What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds? FAQ - WuXi AppTec.
-
Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. ResearchGate.
Sources
- 1. 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0 [m.chemicalbook.com]
- 2. colorkem.com [colorkem.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 5. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Page loading... [wap.guidechem.com]
- 11. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of 2,4-Dichloro-5-iodopyrimidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of 2,4-dichloro-5-iodopyrimidine. This resource is designed for researchers, process chemists, and drug development professionals engaged in the large-scale production of this critical heterocyclic building block. As a key intermediate in the synthesis of various pharmacologically active molecules, including certain inhibitors and antagonists, a robust and scalable synthetic process is paramount.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical, field-proven insights.
Core Synthesis Pathway: Chlorination of 5-Iodouracil
The most industrially viable and commonly employed route to this compound is the direct chlorination of 5-iodouracil. This transformation is typically achieved using phosphorus oxychloride (POCl₃), often with a tertiary amine base or catalyst like N,N-dimethylaniline to facilitate the reaction.[1][2] The fundamental mechanism involves the conversion of the amide groups in the pyrimidine ring into chloro-immonium intermediates, which are subsequently displaced to yield the dichlorinated aromatic product.
Caption: A systematic workflow for troubleshooting common synthesis issues.
Question 3: My crude product is a dark, oily residue that is difficult to purify. What is causing this and how can I improve its quality?
-
Causality: Dark coloration and oily consistency are typically due to the formation of polymeric or tarry byproducts resulting from high reaction temperatures or impurities in the starting materials. The work-up procedure is critical for obtaining a solid that can be easily purified.
-
Troubleshooting Steps:
-
Controlled Quenching: The most critical step is the quenching of the reaction mixture. The residue after POCl₃ evaporation should be poured slowly onto a vigorously stirred mixture of ice and water. [1]This dissipates the heat of hydrolysis and promotes the precipitation of the product as a filterable solid. A rapid, uncontrolled quench will generate excessive heat, leading to decomposition and an oily product.
-
Aqueous Washes: After initial isolation, the crude product should be dissolved in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and washed sequentially with a mild base like aqueous sodium bicarbonate (to remove acidic impurities) and aqueous sodium sulfite or thiosulfate (to remove any residual iodine). [1] 3. Purification Method: While column chromatography can be used for small-scale purification, it is often impractical for large-scale synthesis. [1]Recrystallization is the preferred method. Experiment with various solvent systems (e.g., ethanol/water, hexanes/ethyl acetate) to find conditions that yield a high-purity, crystalline solid. The product has a reported melting point between 65-72°C. [1] Question 4: What are the primary safety concerns when running this synthesis at scale?
-
-
Causality: The reagents and byproducts of this reaction are hazardous and require strict safety protocols, especially on a large scale.
-
Safety Protocols:
-
Phosphorus Oxychloride (POCl₃): This is a highly corrosive and toxic substance that reacts violently with water. [3]Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield. [4] 2. Exothermic Quench: The quenching of excess POCl₃ is extremely exothermic and releases corrosive HCl gas. The quench vessel must be adequately sized, cooled in an ice bath, and vented to a scrubber system to neutralize the HCl fumes.
-
Product Hazards: this compound is classified as toxic if swallowed, causes skin irritation, and can cause serious eye damage. [3][5]Avoid inhalation of dust and direct contact with skin and eyes by using appropriate PPE. [3]
-
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the critical process parameters to monitor? | The most critical parameters are: 1. Temperature Control: Crucial during both the reflux and the quenching steps to prevent byproduct formation and degradation. [6]2. Moisture Control: All reagents and glassware must be thoroughly dry as POCl₃ reacts violently with water. 3. Reagent Stoichiometry: The molar ratio of POCl₃ to 5-iodouracil is key for complete conversion. [1] |
| Are there greener alternatives to this synthesis? | The current industrial standard relies heavily on POCl₃. However, research into "greener" halogenation is ongoing. For the iodination step to create the starting material (5-iodouracil), methods using molecular iodine with an oxidizing agent like AgNO₃ under solvent-free mechanochemical conditions have been developed to avoid harsh acids. [7][8][9]For the chlorination step, using reagents like thionyl chloride with a catalyst or bis(trichloromethyl) carbonate (triphosgene) can be alternatives to POCl₃, potentially offering milder conditions or different work-up profiles. [10][11][12] |
| What analytical methods are best for reaction monitoring and quality control? | High-Performance Liquid Chromatography (HPLC) is the preferred method for reaction monitoring, allowing for quantitative tracking of the starting material, product, and any major byproducts. [10][13]For final product characterization and purity assessment, Nuclear Magnetic Resonance (¹H NMR) is definitive for structural confirmation, along with melting point analysis and elemental analysis. [1] |
| Why is N,N-dimethylaniline used? Can other bases be substituted? | N,N-dimethylaniline is not just a simple base but a catalyst that activates the POCl₃. [2]Other tertiary amines or pyridine derivatives can also be used. [14]However, the choice of catalyst can impact reaction kinetics and byproduct profiles, so substitution should be carefully evaluated and optimized. |
Standard Large-Scale Protocol
This protocol is a representative example based on literature procedures and should be adapted and optimized for specific equipment and scale.
1. Reaction Setup:
-
Charge a suitably sized, dry, glass-lined reactor with 5-iodouracil (1.0 eq).
-
Under an inert nitrogen atmosphere, add N,N-dimethylaniline (1.1 eq).
-
Slowly, and with cooling, charge phosphorus oxychloride (10.0 eq) into the reactor.
2. Chlorination Reaction:
-
Heat the reaction mixture to 90-95°C and hold at this temperature, with stirring, for approximately 90-120 minutes. [1]* Monitor the reaction for completion by HPLC (target: <1% remaining 5-iodouracil).
3. Reagent Removal and Quenching:
-
Once complete, cool the reaction mixture to room temperature.
-
Remove the excess POCl₃ via vacuum distillation, ensuring the temperature does not exceed 50°C.
-
Prepare a separate vessel with a stirred mixture of crushed ice and water (at least 10x the volume of the reaction residue).
-
CRITICAL STEP: Slowly pour the viscous residue from the reactor into the ice-water slurry with vigorous agitation, maintaining the slurry temperature below 10°C. A crystalline precipitate should form. [1]* Stir the slurry for 1-2 hours to ensure complete precipitation.
4. Isolation and Purification:
-
Collect the crude solid product by filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic phase sequentially with saturated aqueous sodium bicarbonate solution and saturated aqueous sodium sulfite solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol) to afford pure this compound as an off-white to light brown crystalline solid. [1]
References
- This compound CAS#: 13544-44-0 - ChemicalBook. URL: https://www.chemicalbook.
- This compound - CymitQuimica. URL: https://www.cymitquimica.com/2-4-dichloro-5-iodopyrimidine
- Process for the preparation of pyrimidine derivatives - Google Patents. URL: https://patents.google.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. URL: https://www.researchgate.net/publication/382218413_Pyrimidine_derivatives_Recent_discoveries_and_development_towards_its_medicinal_impact
- SYNTHESIS OF PYRIMIDINE DERIVATIVES. URL: https://www.researchgate.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. URL: https://www.wavefunction.com/understanding-the-highly-variable-regioselectivity-in-snar-reaction-of-dichloropyrimidines/
- 13544-44-0|this compound|BLD Pharm. URL: https://www.bldpharm.com/products/13544-44-0.html
- Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. URL: https://www.researchgate.
- Recent Approaches to the Synthesis of Pyrimidine Derivatives. URL: https://www.researchgate.
- A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9502937/
- Recent Approaches to the Synthesis of Pyrimidine Derivatives - ResearchGate. URL: https://www.researchgate.
- addressing challenges in the large-scale synthesis of 4,6-diethoxypyrimidine - Benchchem. URL: https://www.benchchem.com/blog/addressing-challenges-in-the-large-scale-synthesis-of-4-6-diethoxypyrimidine/
- Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents. URL: https://patents.google.
- 2,4-Dichloropyrimidine - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2961102/
- This compound | C4HCl2IN2 | CID 263438 - PubChem - NIH. URL: https://pubchem.ncbi.nlm.nih.gov/compound/263438
- Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents. URL: https://patents.google.
- This compound 95 13544-44-0 - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/706566
- This compound | CAS 13544-44-0 - Matrix Fine Chemicals. URL: https://www.matrix-fine-chemicals.com/product/2-4-dichloro-5-iodopyrimidine-mm13544440n14
- A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - Semantic Scholar. URL: https://www.semanticscholar.org/paper/A-Green-Chemical-Approach-for-Iodination-of-by-a-Yoon/1c3182a4d5e9b990f37c35398246e7279c09c374
- 2,4-Dichloropyrimidine synthesis - ChemicalBook. URL: https://www.chemicalbook.com/synthesis/3934-20-1.htm
- Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride - Google Patents. URL: https://patents.google.
- MSDS of this compound. URL: https://www.chemsrc.com/en/cas/13544-44-0_839077.html
- 11 - SAFETY DATA SHEET. URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2FSDS%2FCD00221-SDS_EN.pdf
- Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation - EPA. URL: https://www.epa.gov/sites/default/files/2017-09/documents/49709301.pdf
- A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - ResearchGate. URL: https://www.researchgate.net/publication/363844697_A_Green_Chemical_Approach_for_Iodination_of_Pyrimidine_Derivatives_by_Mechanical_Grinding_under_Solvent-Free_Conditions
- Understanding and overcoming the challenges of chemical synthesis at a global Contract Research Organisation - News-Medical.Net. URL: https://www.news-medical.
- Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning - Semantic Scholar. URL: https://www.semanticscholar.org/paper/Emerging-trends-in-the-optimization-of-organic-and-A.-Conda-Sheridan/b3ef4d9d1c97a8d3885f09f2d5792a4a7538c29b
- This compound 95 13544-44-0 - Sigma-Aldrich. URL: https://www.sigmaaldrich.
- This compound SDS, 13544-44-0 Safety Data Sheets - ECHEMI. URL: https://www.echemi.com/sds/2,4-Dichloro-5-iodopyrimidine-13544-44-0.html
- Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents. URL: https://patents.google.
- Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents. URL: https://patents.google.
- The investigations of the methods for the reduction of chloroyrimidines - Oregon State University. URL: https://ir.library.oregonstate.edu/concern/defaults/m613n133t?locale=en
- Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. URL: https://www.organic-chemistry.org/synthesis/C-I/iodo-arenes.shtm
- Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. URL: https://www.almacgroup.com/news/synthesis-on-scale-process-chemistry-in-the-pharmaceutical-industry/
- Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents. URL: https://patents.google.
- Towards the clinical translation of a silver sulfide nanoparticle contrast agent: large scale production with a highly parallelized microfluidic chip - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/39527712/
Sources
- 1. 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. capotchem.cn [capotchem.cn]
- 4. echemi.com [echemi.com]
- 5. This compound | C4HCl2IN2 | CID 263438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]
- 11. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 12. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]
- 13. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 14. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Suzuki Coupling for 2,4-Dichloro-5-iodopyrimidine
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 2,4-dichloro-5-iodopyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your success with this challenging substrate.
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is most reactive in a Suzuki coupling?
The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl.[1] For this compound, the C-I bond is significantly more reactive and will preferentially undergo oxidative addition to the palladium(0) catalyst. This inherent reactivity difference allows for selective coupling at the 5-position.
Q2: I'm not seeing any product formation. What are the most common initial culprits?
Several factors could be at play:
-
Inactive Catalyst: The palladium catalyst, especially in its Pd(0) form, is sensitive to oxygen.[2] Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen) and that solvents are properly degassed. The age and storage of your catalyst can also impact its activity.[2]
-
Incorrect Base or Solvent: The choice of base and solvent is critical and interdependent.[2][3] For instance, anhydrous reactions with K₃PO₄ may require a small amount of water to be effective.
-
Low Reaction Temperature: Chloropyrimidines can be less reactive than other aryl halides, often requiring elevated temperatures (around 100°C) for the reaction to proceed efficiently.[2][4]
Q3: What are the common side products, and how can I minimize them?
The most prevalent side reactions include:
-
Protodeboronation: This is the reaction of the boronic acid with a proton source, leading to the formation of an Ar-H byproduct instead of the desired coupled product.[3] It is often exacerbated by high temperatures and certain bases.[5] Use fresh, high-purity boronic acid to minimize this.
-
Homocoupling: The coupling of two boronic acid molecules is another common side reaction, often promoted by the presence of oxygen.[2] Rigorous degassing can help mitigate this.
-
Dehalogenation: The replacement of a halogen with a hydrogen atom on the pyrimidine ring can also occur, particularly with the more reactive C-I bond.[1]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues with a logical, step-by-step approach to diagnosis and resolution.
Problem 1: Low to No Product Yield
Symptoms: TLC or LC-MS analysis shows primarily unreacted starting materials.
Causality and Troubleshooting Workflow:
Caption: Troubleshooting workflow for low to no product yield.
Detailed Protocol for Catalyst Screening:
A systematic screening of catalysts and ligands is often the most effective way to identify a productive system.[5]
-
Setup: In parallel reaction vials, add this compound (1.0 equiv) and the boronic acid (1.2 equiv).
-
Catalyst/Ligand Addition: To each vial, add a different palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) and, if necessary, a ligand (e.g., PPh₃, XPhos, SPhos).
-
Reagent Addition: Add the chosen base (e.g., K₂CO₃, K₃PO₄) and degassed solvent.
-
Reaction: Stir the mixtures under an inert atmosphere at a set temperature (e.g., 100°C).
-
Analysis: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 2, 6, 24 hours).
Data Presentation: Catalyst and Ligand Screening
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | A common and often effective choice for this type of substrate. | [4] |
| Pd₂(dba)₃ | - | <5 | Inefficient without an appropriate ligand. | [4] |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Shows moderate improvement over Pd₂(dba)₃ alone. | [4] |
| PdCl₂(dppf) | - | - | Often a superior catalyst in plant-scale reactions. | [6] |
Problem 2: Formation of Significant Side Products
Symptoms: TLC or LC-MS shows multiple spots/peaks in addition to starting materials and the desired product.
Causality and Troubleshooting Workflow:
Caption: Troubleshooting workflow for side product formation.
Detailed Protocol for Solvent and Base Optimization:
The solvent and base system can significantly influence the reaction outcome.[3][7]
-
Setup: Use the best catalyst system identified from the previous screen.
-
Solvent Screening: Prepare parallel reactions in a variety of solvents (e.g., 1,4-dioxane, THF, DMF, toluene), often with the addition of water.[4][7] A 2:1 mixture of 1,4-dioxane and water is often a good starting point.[4]
-
Base Screening: For the optimal solvent system, screen a range of inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF). The strength and solubility of the base can impact the reaction rate.[2]
-
Analysis: Compare the product-to-side-product ratio by LC-MS or ¹H NMR to determine the optimal conditions.
Data Presentation: Solvent and Base Screening
| Solvent (Ratio) | Base | Yield (%) | Notes | Source |
| 1,4-Dioxane | K₂CO₃ | 71 | A non-polar aprotic solvent that often complements Pd(PPh₃)₄. | [4] |
| THF/H₂O (2:1) | K₂CO₃ | ~75 | The presence of water can be beneficial. | [4] |
| 1,4-Dioxane/H₂O (2:1) | K₂CO₃ | 80 | Often the most optimal solvent mixture for this type of coupling. | [4] |
| Toluene/Ethanol/H₂O | K₂CO₃ | - | Alcoholic solvent mixtures can enhance reactivity. | [8] |
Advanced Insights: Understanding the Catalytic Cycle
A deeper understanding of the Suzuki coupling mechanism can inform troubleshooting efforts.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the pyrimidine. This is often the rate-limiting step, especially with less reactive chlorides.[9]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by the base.[9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[9]
Understanding where your reaction might be failing within this cycle can guide your optimization. For example, if oxidative addition is slow, more electron-rich ligands (like Buchwald's biaryl phosphines) can be beneficial.[10] If transmetalation is the issue, a change in base or the addition of water might be necessary.
Concluding Remarks
Optimizing the Suzuki coupling of this compound requires a systematic and informed approach. By understanding the interplay between the catalyst, base, solvent, and potential side reactions, researchers can effectively troubleshoot and achieve high yields of the desired product. This guide provides a framework for this process, grounded in established chemical principles and practical experience.
References
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry.
- Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Problems with Suzuki coupling. Reddit.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- Optimization of the Suzuki coupling reaction. ResearchGate.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate.
- Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate.
- Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed.
- Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org.
- One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health.
- How can I solve my problem with Suzuki coupling?. ResearchGate.
- (PDF) Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
Troubleshooting low reactivity in Sonogashira coupling with 2,4-Dichloro-5-iodopyrimidine
A Specialist Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Low Reactivity with 2,4-Dichloro-5-iodopyrimidine
Welcome to the Technical Support Center for Sonogashira Coupling Reactions. This resource is designed to provide in-depth troubleshooting guidance and practical solutions for researchers encountering challenges with specific substrates, particularly the low reactivity of this compound. As Senior Application Scientists, we combine mechanistic understanding with field-proven experience to help you navigate the complexities of this powerful C-C bond-forming reaction.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with this compound is showing no or very low conversion. What are the primary factors to investigate?
A1: Low reactivity in this specific coupling is a common challenge. The electronic nature of the dichloropyrimidine ring can influence the reactivity of the C-I bond. Here’s a systematic approach to troubleshooting:
-
Catalyst Integrity and Activity: The health of your palladium catalyst is paramount.[1]
-
Palladium(0) vs. Palladium(II): Pre-catalysts like PdCl₂(PPh₃)₂ are often more stable to air and moisture than Pd(0) sources like Pd(PPh₃)₄.[1] If using a Pd(II) pre-catalyst, ensure your reaction conditions facilitate its reduction to the active Pd(0) species. This is often accomplished by amines or phosphine ligands in the reaction mixture.[2]
-
Catalyst Decomposition: The appearance of a black precipitate, known as "palladium black," is a clear indicator of catalyst decomposition.[1] This can be triggered by impurities, unsuitable solvent choices, or excessive temperatures.[1]
-
-
Substrate and Reagent Purity:
-
Aryl Halide: Ensure the this compound is pure. Impurities can act as catalyst poisons.
-
Alkyne: The terminal alkyne should be free of impurities. If using a protected alkyne like trimethylsilylacetylene, ensure the deprotection step is efficient.[2]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) can degrade over time. Using a fresh, high-quality source is crucial for the formation of the copper acetylide intermediate.[1][3]
-
-
Reaction Environment:
-
Inert Atmosphere: The Sonogashira reaction, especially the copper-catalyzed variant, is sensitive to oxygen.[1] Oxygen promotes the undesirable homocoupling of the alkyne (Glaser coupling).[1][4] It is critical to thoroughly degas your solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[1]
-
Solvent Choice: The solvent plays a critical role in solubility, reaction rate, and catalyst stability.[5] Amine bases like diethylamine or triethylamine can often serve as both the base and the solvent.[2] Other common solvents include DMF and ethers.[2] The choice of solvent can significantly impact the reaction outcome.[5][6][7]
-
Q2: I'm observing significant formation of a homocoupled alkyne byproduct (Glaser coupling). How can I suppress this side reaction?
A2: Glaser coupling is a common side reaction in copper-catalyzed Sonogashira couplings, arising from the oxidative dimerization of the copper acetylide intermediate.[1][2][4] Here are strategies to minimize it:
-
Strictly Anaerobic Conditions: As mentioned, oxygen is a key promoter of this side reaction.[8][9] Ensure your reaction setup is scrupulously deoxygenated.
-
Copper-Free Conditions: The most direct way to avoid Glaser coupling is to eliminate the copper co-catalyst.[1][2][4] Copper-free Sonogashira protocols have been developed, though they may require different ligands and reaction conditions to achieve good reactivity.[10][11][12]
-
Control of Reaction Parameters:
-
Catalyst and Oxygen Concentration: The extent of homocoupling is influenced by the concentrations of both the catalyst and oxygen.[8][9]
-
Hydrogen Atmosphere: In some cases, using a diluted hydrogen gas atmosphere (mixed with nitrogen or argon) has been shown to significantly reduce homocoupling.[8][9]
-
Q3: The reactivity of my this compound is still low even after optimizing the basic conditions. Are there more advanced strategies I can employ?
A3: Absolutely. When standard conditions fail, a more nuanced approach to the catalytic system is necessary.
-
Ligand Selection: The choice of phosphine ligand can dramatically influence the outcome.
-
Electron-Rich and Bulky Ligands: For less reactive aryl halides, such as those containing electron-rich rings or for aryl chlorides, bulky and electron-rich phosphine ligands are often beneficial.[13][14] These ligands can promote the rate-limiting oxidative addition step and facilitate the reductive elimination to form the product.[13][15] Examples include tri-tert-butylphosphine (P(t-Bu)₃) and biaryl phosphines like XPhos.[13]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and have emerged as powerful alternatives to phosphines in stabilizing and activating palladium catalysts.[2][15]
-
-
Solvent and Base Combination:
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence catalyst stability and activity.[5] For instance, DMF's high electron-donating capacity is thought to aid in alkyne deprotonation.[5]
-
Base Selection: While amine bases are common, other bases like potassium carbonate or cesium carbonate are sometimes used.[2] The choice of base can be critical and may need to be optimized for your specific substrate.[6][16]
-
-
Temperature Control: While Sonogashira reactions are often run at room temperature, less reactive substrates may require heating.[1][2] However, be aware that higher temperatures can also lead to catalyst decomposition and other side reactions.[1][14] A careful optimization of the reaction temperature is often necessary.
Q4: My reaction has turned black, and I see a precipitate. What does this mean, and is the reaction salvageable?
A4: The formation of a black precipitate, commonly known as "palladium black," signifies the decomposition of the palladium catalyst to its elemental form.[1] This is a sign that the catalytic cycle has been interrupted.
-
Causes of Decomposition:
-
Impurities: As mentioned, impurities in your reagents or solvent can poison the catalyst.
-
Inappropriate Solvent: Certain solvents may not effectively stabilize the catalytic species, leading to precipitation.
-
Excessive Temperature: Overheating the reaction can accelerate catalyst decomposition.[1]
-
-
Salvageability: Once significant palladium black has formed, it is unlikely the reaction will proceed to completion. The best course of action is to stop the reaction, attempt to isolate any product that may have formed, and then optimize the reaction conditions for a fresh attempt, focusing on the purity of reagents and the reaction environment.
Troubleshooting Guide: A Deeper Dive
Issue: Low to No Product Yield with this compound
This section provides a more detailed, step-by-step approach to diagnosing and solving low reactivity issues.
1. Foundational Checks: The Non-Negotiables
Before exploring advanced solutions, ensure these fundamental aspects are rigorously addressed:
-
Inert Atmosphere:
-
Reagent Quality:
2. The Catalytic System: A Matter of Choice and Handling
The selection and handling of the catalyst and ligands are critical.
-
Palladium Source:
-
Ligand Selection:
-
Recommendation: For a challenging substrate like this compound, consider using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[13][15]
-
Rationale: These ligands can enhance the rate of oxidative addition, which is often the rate-limiting step for less reactive aryl halides.[13][15]
-
3. Reaction Environment: The Supporting Cast
The solvent, base, and temperature play crucial roles in the reaction's success.
-
Solvent:
-
Base:
-
Temperature:
-
Recommendation: While aryl iodides often react at room temperature, the electron-rich nature of the pyrimidine ring might necessitate heating.[1][2] Cautiously increase the temperature, monitoring for catalyst decomposition.
-
Rationale: Increased temperature can overcome the activation energy barrier for the oxidative addition step.
-
Visualizing the Process: The Sonogashira Catalytic Cycle and Troubleshooting
To aid in understanding, the following diagrams illustrate the key mechanistic steps and a decision-making workflow for troubleshooting.
Caption: The dual catalytic cycles of the Sonogashira coupling, highlighting the key steps and the undesired Glaser homocoupling side reaction.
Caption: A decision-making flowchart for systematically troubleshooting low reactivity in Sonogashira coupling reactions.
Experimental Protocol: A General Starting Point for this compound
This protocol provides a robust starting point for your experiments. Remember that optimization will likely be necessary.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.01 - 0.05 equiv)
-
CuI (0.02 - 0.10 equiv)
-
Anhydrous, degassed solvent (e.g., Triethylamine, THF, or DMF)
-
Anhydrous base (if not using an amine solvent, e.g., triethylamine, 2-3 equiv)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by the base (if required).
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
If no reaction is observed by TLC or LC-MS, gradually increase the temperature to 40-60 °C.
-
Monitor the reaction progress periodically.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary Table:
| Parameter | Recommendation | Rationale |
| Palladium Catalyst Loading | 1-5 mol % | Balances reaction efficiency with cost and ease of removal. |
| Copper Co-catalyst Loading | 2-10 mol % | Ensures efficient formation of the copper acetylide intermediate. |
| Ligand to Palladium Ratio | 2:1 to 4:1 | Optimizes catalyst stability and activity. |
| Base | 2-3 equivalents | Ensures complete deprotonation of the terminal alkyne. |
| Temperature | Room Temp to 80 °C | Adjust based on substrate reactivity; higher temps risk decomposition. |
This guide is intended to be a living document. As new methodologies and insights emerge, we will continue to update and expand this resource to support your research endeavors.
References
- Sonogashira coupling. In Wikipedia; 2023. [Link]
- Shafiee, M., Ghashang, M., & Al-Moghazy, A. A. M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7336-7361. [Link]
- Sonogashira Coupling: Mechanism, Steps & Applic
- Soheili, A., Albaneze-Walker, J., Murry, J. A., McNamara, K., & Hughes, D. L. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191–4194. [Link]
- Li, J., Chen, P. R., & Liu, Y. (2014). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology, 9(5), 1090–1095. [Link]
- Sonogashira Coupling. BYJU'S. [Link]
- Copper-free Sonogashira coupling.
- Sonogashira Coupling. In Chemistry LibreTexts; 2024. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- The Sonogashira coupling reaction mechanism.
- Effects of solvent, base, and temperature on the Sonogashira coupling...
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- Plenio, H., & Fleck, T. J. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2809. [Link]
- Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
- Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Link]
- Sonogashira coupling. Golden. [Link]
- Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
- Panda, B. (2024). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
- Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]
- The First Palladium-Catalyzed Sonogashira Coupling of Unactivated Secondary Alkyl Bromides.
- Shafiee, M., Ghashang, M., & Al-Moghazy, A. A. M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7336-7361. [Link]
- Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | G
- Kore, A. R., Senthilvelan, A., & Shanmugasundaram, M. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92–102. [Link]
- glaser coupling. Organic Chemistry Portal. [Link]
- Sonogashira Coupling Reaction Mechanism. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. golden.com [golden.com]
- 4. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 5. books.lucp.net [books.lucp.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 13. books.rsc.org [books.rsc.org]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2,4-Dichloro-5-iodopyrimidine
Welcome to the technical support center for the purification of 2,4-Dichloro-5-iodopyrimidine (CAS No. 13544-44-0). This guide is structured to provide drug development professionals and researchers with practical, field-tested solutions to common challenges encountered during the purification of this critical synthetic intermediate. As a key building block for dipeptidyl peptidase IV (DPP-IV) inhibitors and VLA-4 antagonists, its purity is paramount for successful downstream applications.[1][2][3] This document moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and preliminary purification of this compound.
Q1: What are the key physical properties of pure this compound?
A1: Understanding the target properties is the first step in assessing purity. Pure this compound is typically an off-white to brown crystalline powder.[1] Significant deviation in color (e.g., a dark oil or tar) indicates substantial impurities.
| Property | Value | Source |
| CAS Number | 13544-44-0 | [1][4][5][6] |
| Molecular Weight | 274.87 g/mol | [1][4][7] |
| Melting Point | 65-72 °C | [1][4][6] |
| Appearance | White to Gray to Brown powder/crystal | [1] |
| Solubility | Soluble in Methanol, Ethyl Acetate | [1] |
Q2: What are the most common byproducts I should expect from a standard synthesis using 5-iodouracil and POCl₃?
A2: The synthesis of this compound from 5-iodouracil with phosphorus oxychloride (POCl₃) and a base like N,N-dimethylaniline (DMA) is robust but can generate several characteristic byproducts.[1][8] Awareness of these is critical for designing an effective purification strategy.
-
Unreacted Starting Material: Residual 5-iodouracil.
-
Hydrolysis Products: If the reaction is prematurely or improperly quenched with water, monochloro-hydroxy species (e.g., 2-chloro-4-hydroxy-5-iodopyrimidine) can form.
-
Base-Related Impurities: With extended reaction times or excessive temperatures, the DMA base can react with the product to form N-methylanilino-substituted pyrimidines, which can be difficult to remove.[8]
-
Residual Reagents: Excess POCl₃ and DMA that were not fully removed during the work-up.
Q3: What is the rationale behind the sequential aqueous washes with sodium bicarbonate and sodium sulfite during the initial work-up?
A3: This is a critical step for removing specific types of impurities before attempting crystallization or chromatography.[1]
-
Aqueous Sodium Bicarbonate (NaHCO₃): This mild base neutralizes and removes acidic impurities. Its primary target is residual phosphorus oxychloride (POCl₃), which hydrolyzes to phosphoric acid upon aqueous quenching.
-
Aqueous Sodium Sulfite (Na₂SO₃): This reducing agent is used to quench and remove any residual elemental iodine (I₂), which can form from side reactions and would otherwise discolor the product.
Troubleshooting Guide: Common Purification Challenges
This section uses a problem-solution format to address specific issues that arise during purification.
Q4: My crude product is a dark, oily residue after solvent evaporation, not the expected solid. What went wrong?
A4: This is a frequent issue, often stemming from incomplete removal of reaction byproducts or solvents.
-
Causality: The oily nature can be due to trapped high-boiling point solvents (like N,N-dimethylaniline), excess POCl₃ that has not fully hydrolyzed, or the formation of low-melting eutectic mixtures with impurities.
-
Troubleshooting Steps:
-
Trituration: Attempt to induce crystallization by triturating the oil with a cold, non-polar solvent in which the product has poor solubility, such as cold hexanes or a hexanes/diethyl ether mixture. This can often wash away soluble impurities and leave the desired product as a solid.
-
Azeotropic Removal: Dissolve the oil in a solvent like toluene and evaporate it under reduced pressure. This can help remove residual water or other volatile impurities azeotropically.
-
Re-evaluate Work-up: Ensure the aqueous washes in the initial work-up were thorough. If significant acidic or basic impurities remain, they can inhibit crystallization.
-
Q5: I'm attempting recrystallization, but my compound is "oiling out" instead of forming crystals. How can I resolve this?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a crystalline solid. This typically happens when the solution is supersaturated or cools too quickly, or when impurities are present that depress the melting point.[9]
-
Causality: The solubility of the compound at the elevated temperature is so high that upon cooling, it exceeds the limit of spontaneous nucleation, leading to the formation of a liquid phase.
-
Troubleshooting Workflow:
Sources
- 1. 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0 [m.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 2,4-二氯-5-碘嘧啶 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | CAS 13544-44-0 [matrix-fine-chemicals.com]
- 6. This compound | 13544-44-0 | INDOFINE Chemical Company [indofinechemical.com]
- 7. This compound | C4HCl2IN2 | CID 263438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 2,4-Dichloro-5-iodopyrimidine in Synthetic Applications
Welcome to our dedicated technical support center for 2,4-dichloro-5-iodopyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a trifunctional electrophile, this compound offers a powerful platform for the synthesis of complex molecules, particularly in the development of novel therapeutics.[1] However, its reactivity also presents stability challenges that can impact reaction outcomes and product purity.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative strategies to mitigate the decomposition of this compound during chemical transformations. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound?
A1: The primary decomposition pathways for this compound are hydrolysis, dehalogenation (reductive and photochemical), and, to a lesser extent, thermal degradation. The presence of three halogen atoms on an electron-deficient pyrimidine ring makes the compound susceptible to nucleophilic attack and reduction.
Q2: How can I visually identify if my this compound has degraded?
A2: While this compound is typically an off-white to light yellow solid, significant degradation may lead to discoloration (e.g., darkening to a brown or black powder).[1] However, visual inspection is not a reliable indicator of purity. Chromatographic (TLC, LC-MS) and spectroscopic (NMR) analyses are essential for confirming the integrity of the material.
Q3: What are the ideal storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C).[1] It is also crucial to protect it from light and moisture. The material is known to be hygroscopic, and exposure to atmospheric moisture can initiate hydrolysis.[2]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield or No Reaction in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Potential Cause A: Decomposition of Starting Material via Dehalogenation
Dehalogenation, particularly the loss of the iodine atom (deiodination) or a chlorine atom, is a common side reaction in palladium-catalyzed cross-coupling reactions.[3][4] This is often observed as the formation of 2,4-dichloropyrimidine or 2-chloro-5-iodopyrimidine as byproducts.
Causality Explained: The catalytic cycle of many cross-coupling reactions involves a Pd(0) species. Under certain conditions, particularly with prolonged reaction times, elevated temperatures, or the presence of certain bases and ligands, the Pd(0) can facilitate a reductive dehalogenation pathway.[3] This is especially true for the weaker carbon-iodine bond.
Troubleshooting Steps & Recommendations:
-
Ligand Selection: For Buchwald-Hartwig aminations, the choice of phosphine ligand is critical. The use of bulky, electron-rich biarylphosphine ligands can often suppress reductive dehalogenation by favoring the desired C-N bond formation pathway.[3]
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS.[5] Avoid unnecessarily long reaction times and high temperatures, as these can promote dehalogenation.[6] A temperature screening is often beneficial to find the optimal balance between reaction rate and substrate stability.
-
Base Selection: The choice of base can influence the rate of dehalogenation. While strong bases are often required for cross-coupling, their use should be optimized. In some cases, using a milder base with a longer reaction time at a lower temperature may be advantageous.
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Oxygen can affect the stability of the palladium catalyst and potentially contribute to side reactions.
Potential Cause B: Hydrolysis of the Starting Material
The presence of water in the reaction mixture, especially in combination with a base, can lead to the hydrolysis of the chloro-substituents on the pyrimidine ring, forming hydroxy- or oxo-pyrimidines. These byproducts are generally unreactive in cross-coupling reactions and can complicate purification.
Causality Explained: The electron-deficient nature of the pyrimidine ring makes the chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr) by water or hydroxide ions. This process is often accelerated at higher temperatures.
Troubleshooting Steps & Recommendations:
-
Anhydrous Conditions: Use anhydrous solvents and reagents. Dry solvents using appropriate methods (e.g., molecular sieves, distillation) and ensure all glassware is thoroughly dried.
-
Inert Gas Blanket: Maintain a positive pressure of an inert gas throughout the reaction setup to prevent the ingress of atmospheric moisture.
-
Work-up Procedure: During the aqueous work-up, minimize the contact time of the product with aqueous basic solutions.
Issue 2: Formation of Multiple Products and Purification Challenges
Potential Cause: Non-selective Substitution or Isomer Formation
In cross-coupling reactions, while the C4-chloro position is generally more reactive than the C2-chloro position in 2,4-dichloropyrimidines, this selectivity is not always absolute.[5] Furthermore, under certain conditions, substitution at the C5-iodo position can also occur.
Causality Explained: The regioselectivity of substitution on the 2,4-dichloropyrimidine core is influenced by a combination of electronic and steric factors, as well as the nature of the catalyst and ligands.[7] For instance, certain ligands can alter the preferred site of oxidative addition of the palladium catalyst.
Troubleshooting Steps & Recommendations:
-
Catalyst and Ligand Screening: The choice of palladium catalyst and ligand system can significantly influence regioselectivity. A screening of different catalyst/ligand combinations is recommended to optimize for the desired isomer.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.
-
Controlled Addition of Reagents: In some cases, slow addition of the nucleophile or coupling partner can help to control the reaction and minimize the formation of multiple products.
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound by LC-MS
This protocol allows for the sensitive detection of the parent compound and potential degradation products.
-
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
For reaction monitoring, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it with the mobile phase or a compatible solvent.
-
-
LC-MS Conditions:
-
Column: A C18 reversed-phase column is generally suitable (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with water and acetonitrile (both containing 0.1% formic acid) is a good starting point.
-
Flow Rate: 0.3-0.5 mL/min.
-
MS Detection: Use electrospray ionization (ESI) in positive ion mode. Monitor for the mass-to-charge ratio (m/z) of the protonated molecule [M+H]+.
-
| Compound | Expected [M+H]+ (m/z) |
| This compound | 274.87 |
| 2,4-Dichloropyrimidine (deiodinated) | 148.98 |
| 2-Chloro-5-iodopyrimidine (dechlorinated) | 240.91 |
| 4-Chloro-5-iodo-2-hydroxypyrimidine (hydrolyzed) | 256.92 |
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling with Minimized Decomposition
This protocol incorporates best practices to maintain the stability of this compound.
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add the boronic acid (1.1 eq.), a suitable base (e.g., K2CO3, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
-
Addition of Reagents:
-
Add anhydrous solvent (e.g., 1,4-dioxane) via syringe.
-
Add a solution of this compound (1.0 eq.) in the same anhydrous solvent.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C).
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Visualization of Decomposition Pathways
The following diagram illustrates the primary decomposition pathways of this compound.
Caption: Major decomposition routes for this compound.
Logical Workflow for Troubleshooting
This workflow provides a systematic approach to diagnosing and resolving issues related to the decomposition of this compound.
Caption: A step-by-step guide to troubleshooting reactions.
References
- Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange.
- Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange.
- Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in W
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)-H Bonds. ETH Zürich Research Collection. [Link]
- Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds. ETH Zürich Research Collection. [Link]
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
- Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Formation dynamics of inorganic iodine species during UV-based advanced oxidation of iopamidol and iohexol and their correlation with iodinated disinfection by-product yields. RSC Publishing. [Link]
- Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides.
- Pharmaceutical impurities and degradation products: uses and applic
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
- Formation of iodinated aromatic DBPs at different molar ratios of chlorine and nitrogen in iodide-containing w
- Photochemical Properties and Stability of BODIPY Dyes.
- This compound. PubChem. [Link]
- Role of reduced flavin in dehalogen
- Studies on the stability of iodine compounds in iodized salt. PubMed. [Link]
- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. [Link]
- 2,4-Dichloropyrimidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
- Investigating the formation of iodinated aromatic disinfection by-products in chlorine/phenol/iodide system.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
- Process for the preparation of chloropyrimidines.
- 2,4-Dichloropyrimidine. PMC. [Link]
- Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]
- 2,4-Dichloropyrimidine. PubChem. [Link]
- NMR of Natural Products as Potential Drugs. MDPI. [Link]
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
- High temperature dependence of 2,4-dichlorophenoxyacetic acid degradation by Fe3+/H(2)O(2) system. PubMed. [Link]
- Development and validation of an integrated LC-MS/MS assay for therapeutic drug monitoring of five PARP-inhibitors. PubMed. [Link]
- 2,4-dichloro-5-iodo-pyrimidine (CAS 13544-44-0) Market Research Report 2025. BAC Reports. [Link]
Sources
- 1. 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0 [m.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. High temperature dependence of 2,4-dichlorophenoxyacetic acid degradation by Fe3+/H(2)O(2) system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
Technical Support Center: Cross-Coupling Reactions of 2,4-Dichloro-5-iodopyrimidine
Welcome to the Technical Support Center for the utilization of 2,4-dichloro-5-iodopyrimidine in cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this versatile building block and achieve your desired synthetic outcomes.
Introduction: The Challenge of Selectivity
This compound is a tri-halogenated pyrimidine offering three distinct points for functionalization. The primary challenge in its use lies in controlling the regioselectivity of cross-coupling reactions. The reactivity of the carbon-halogen bonds is governed by two main factors: the nature of the halogen and its position on the electron-deficient pyrimidine ring.
-
Halogen Reactivity: The generally accepted order of reactivity for oxidative addition to a Pd(0) catalyst is I > Br > Cl. This is due to the decreasing bond strength of the C-X bond.
-
Positional Reactivity: The electrophilicity of the carbon atoms on the pyrimidine ring typically follows the order C4 > C2 > C5. The C4 position is most susceptible to nucleophilic attack and oxidative addition.[1]
This creates a nuanced reactivity profile for this compound, where the most reactive halogen (Iodine) is at the least reactive position (C5), and the least reactive halogens (Chlorine) are at the most reactive positions (C2 and C4). This guide will help you selectively functionalize this substrate while mitigating common side reactions.
Understanding Competing Reaction Sites
The interplay between halogen and positional reactivity is the key to controlling your reaction's outcome. The following diagram illustrates this competitive landscape.
Caption: Competing factors in the cross-coupling of this compound.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address common issues.
Topic: Regioselectivity
Question 1: I want to perform a Suzuki coupling selectively at the C5-iodo position. How can I achieve this?
Answer: Selective coupling at the C5-iodo position is generally achievable due to the significantly higher reactivity of the C-I bond compared to the C-Cl bond.[1] To favor C5 coupling, you should employ milder reaction conditions that are sufficient to activate the C-I bond but not the more resilient C-Cl bonds.
-
Catalyst Choice: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often sufficient.
-
Low Temperature: Start at room temperature and slowly increase if the reaction is sluggish. Avoid high temperatures (e.g., > 80 °C) which may begin to activate the C4-Cl bond.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent subsequent reactions at the chloro positions.
Question 2: My Suzuki reaction is giving me a mixture of products coupled at both C5 and C4. How can I improve selectivity for C5?
Answer: This indicates your reaction conditions are too harsh, leading to the competitive activation of the C4-chloro bond.
-
Reduce Temperature: This is the most critical parameter. Lower the reaction temperature to a point where only the C-I bond is reactive.
-
Weaker Base: While a base is necessary to activate the boronic acid, a very strong base can sometimes promote side reactions.[2] Consider switching from a strong base like K₃PO₄ to a milder one like K₂CO₃.
-
Ligand Selection: While often not necessary for C-I coupling, if issues persist, using a less electron-rich ligand may help to decrease the catalyst's reactivity towards the C-Cl bond.
Question 3: Is it possible to achieve selective coupling at the C4-chloro position while the C5-iodo is present?
Answer: This is extremely challenging and generally not a recommended synthetic strategy. The vast difference in reactivity between the C-I and C-Cl bonds makes it difficult to "turn off" the reactivity at C5. A more viable approach is to first couple at the C5 position and then target the C4 position in a subsequent step under more forcing conditions.
Question 4: I have successfully coupled at C5 and now want to couple at C4. What conditions should I use?
Answer: After the C5 position is functionalized, you are left with a 2,4-dichloro-5-substituted pyrimidine. The C4-chloro is more reactive than the C2-chloro.[1][3] To achieve coupling at C4, you will need more forcing conditions:
-
Higher Temperature: Temperatures in the range of 100-120 °C are often required. Microwave heating can be particularly effective.[4]
-
Stronger Base: A stronger base like K₃PO₄ or Cs₂CO₃ is typically necessary.
-
Robust Catalyst System: Consider using a more active catalyst system, such as a palladacycle precatalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).
Topic: Common Side Reactions & Byproducts
Question 5: I am observing a significant amount of a symmetrical biaryl byproduct in my Suzuki reaction. What is causing this and how can I prevent it?
Answer: This is likely due to the homocoupling of your boronic acid. This side reaction is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), a species that can facilitate homocoupling.[5][6]
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalyst. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the experiment.
-
Use a Pd(0) Source: Using a Pd(0) precatalyst like Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂, which require in-situ reduction.
Question 6: In my Sonogashira coupling, I am getting a lot of diyne byproduct (Glaser coupling). How can I minimize this?
Answer: The homocoupling of terminal alkynes, known as Glaser coupling, is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.[7][8]
-
Copper-Free Conditions: The most effective way to avoid Glaser coupling is to use a copper-free Sonogashira protocol. This typically requires a slightly higher catalyst loading and a suitable amine base like piperidine or diisopropylethylamine (DIPEA).
-
Rigorous Degassing: If you must use a copper co-catalyst, the exclusion of oxygen is critical.[9][10]
-
Minimize Copper(I) Loading: Use the minimum amount of CuI necessary to achieve a good reaction rate (typically 1-5 mol%).
-
Use a Reducing Atmosphere: Some protocols suggest using a dilute hydrogen atmosphere (mixed with an inert gas) to keep the catalyst in its active state and suppress oxidative homocoupling.[9][10]
Question 7: I am seeing a byproduct with a mass corresponding to the replacement of one of the halogens with a hydrogen atom. What is this and how can I stop it?
Answer: This is a dehalogenation (or proto-dehalogenation) side reaction.[11] It can occur through various mechanisms, often involving a hydride source in the reaction mixture.
-
Ensure Anhydrous Conditions: Water can be a proton source. Ensure all your reagents and solvents are dry.
-
Purity of Reagents: Impurities in your reagents, particularly the amine base in Buchwald-Hartwig or Sonogashira reactions, can sometimes act as hydride donors.
-
Choice of Base and Solvent: In some cases, the choice of base or solvent can influence the rate of dehalogenation. For example, in Buchwald-Hartwig aminations, this is a known side reaction pathway.[12] Screening different bases (e.g., NaOtBu vs. K₃PO₄) may be beneficial.
Key Cross-Coupling Protocols
The following are detailed, step-by-step protocols for performing selective cross-coupling reactions with this compound.
Protocol 1: C5-Selective Suzuki-Miyaura Coupling
This protocol is designed to selectively couple at the C5-iodo position while leaving the C2 and C4 chloro groups intact.
Caption: Workflow for C5-Selective Suzuki-Miyaura Coupling.
Detailed Steps:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and finely ground potassium carbonate (2.0 eq).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane and water (in a 4:1 ratio) via syringe.
-
Briefly bubble argon through the stirred suspension.
-
Add tetrakis(triphenylphosphine)palladium(0) (2-5 mol%) under a positive flow of argon.
-
Heat the reaction mixture to 40-60 °C and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 2-6 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[13][14][15]
Protocol 2: C5-Selective Copper-Free Sonogashira Coupling
This protocol is designed to minimize alkyne homocoupling by avoiding the use of a copper co-catalyst.
Caption: Workflow for C5-Selective Copper-Free Sonogashira Coupling.
Detailed Steps:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and triphenylphosphine (4-10 mol%).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed tetrahydrofuran (THF) and triethylamine (in a 3:1 ratio) via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Stir the reaction at room temperature or warm gently to 40 °C if necessary. Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), dilute the reaction mixture with diethyl ether.
-
Wash the organic phase with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[8][16][17][18]
Protocol 3: C5-Selective Buchwald-Hartwig Amination
This protocol outlines conditions for the amination of the C5-iodo position.
Caption: Workflow for C5-Selective Buchwald-Hartwig Amination.
Detailed Steps:
-
Inside a glovebox, add tris(dibenzylideneacetone)dipalladium(0) (2-4 mol%), Xantphos (4-8 mol%), and sodium tert-butoxide (1.4 eq) to a reaction vial equipped with a stir bar.
-
Add this compound (1.0 eq), the desired amine (1.2 eq), and degassed toluene.
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[19][20][21]
Mechanistic Insights into Side Reactions
Understanding the catalytic cycle is crucial for effective troubleshooting. The diagrams below illustrate the main catalytic cycles and where common side reactions diverge.
Suzuki Coupling: Homocoupling and Dehalogenation Pathways
Caption: Suzuki catalytic cycle with key side reactions.
Sonogashira Coupling: Glaser Homocoupling Pathway
Caption: Sonogashira catalytic cycle showing the competing Glaser homocoupling pathway.
References
- Jackson, O. D., & Neufeldt, S. R. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
- Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841-1844.
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Neufeldt, S. R., & Jackson, O. D. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(20), 9136-9148.
- Neufeldt, S. R. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025.
- Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Chemistry Portal.
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302.
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Sonogashira coupling. Wikipedia.
- Campbell, J. B., et al. (1973). The selective dehalogenation of 2,4-dichloro-5(2,4-dichlorodiphenylmethyl)pyrimidine. Annals of the New York Academy of Sciences, 214(1), 216-220.
- Buchwald–Hartwig amination. Wikipedia.
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
- Exp 4 - Suzuki Coupling Reaction. Scribd.
- Jackson, O. D., & Neufeldt, S. R. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ResearchGate.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia.
- Štefane, B., & Polanc, S. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1952.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Valášek, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1952.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health.
- Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6856-6876.
- Sonogashira Coupling. Organic Chemistry Portal.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.
- Suzuki Coupling. Organic Chemistry Portal.
- This compound. PubChem.
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Sonogashira Coupling Reaction with Diminished Homocoupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. rose-hulman.edu [rose-hulman.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Catalyst Selection for Efficient Coupling with 2,4-Dichloro-5-iodopyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and expert insights into catalyst selection for cross-coupling reactions with the versatile but challenging substrate, 2,4-dichloro-5-iodopyrimidine. Pyrimidine cores are a cornerstone in medicinal chemistry, with 20% of small-molecule drugs approved by the US FDA since 2015 featuring this motif.[1] This guide is designed to help you navigate the complexities of regioselective functionalization and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order of the halogen atoms in this compound for palladium-catalyzed cross-coupling reactions?
The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is generally influenced by the bond dissociation energy. For this compound, the order of reactivity is typically:
C5–I > C4–Cl > C2–Cl
The C-I bond is significantly weaker and more readily undergoes oxidative addition to the palladium(0) catalyst compared to the C-Cl bonds.[2] Between the two chloro substituents, the C4 position is generally more electrophilic and thus more reactive than the C2 position in many cross-coupling reactions.[3][4][5]
Q2: I want to selectively couple at the C5-I position. What are the best general conditions to start with?
For selective coupling at the C5-I position while preserving the C-Cl bonds, it's crucial to use milder reaction conditions that favor the activation of the more reactive C-I bond.
-
Recommended Starting Point (Suzuki-Miyaura Coupling):
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) is a classic and often effective choice for C-I bond activations.
-
Base: A mild inorganic base such as Na₂CO₃ or K₂CO₃ is recommended to avoid side reactions.
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is a good starting point.
-
Temperature: Begin with lower temperatures (e.g., 60-80 °C) to enhance selectivity.
-
Q3: How can I achieve selective coupling at the C4-Cl position?
Achieving selectivity at the C4-Cl position in the presence of a C-I bond is challenging due to the higher reactivity of the C-I bond. A common strategy involves a two-step approach:
-
Initial C5 Coupling: First, perform a coupling reaction at the C5-I position under mild conditions as described above.
-
Subsequent C4 Coupling: The resulting 2,4-dichloro-5-substituted pyrimidine can then be subjected to a second coupling reaction under more forcing conditions to target the C4-Cl position. For this step, catalysts and ligands designed for C-Cl bond activation, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos), are often necessary.[6][7]
Q4: Is it possible to achieve C2-selective coupling?
Direct and selective coupling at the C2 position of 2,4-dichloropyrimidines is unconventional, as the C4 position is typically more reactive.[1][8][9] However, recent research has shown that C2-selectivity can be achieved in certain reactions, such as C-S coupling, by using specific palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands.[1][8] This atypical selectivity is highly dependent on the catalyst system and the nature of the coupling partners.[8]
Troubleshooting Guide
This section addresses common issues encountered during cross-coupling reactions with this compound and provides actionable solutions.
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
Symptoms:
-
TLC or LC-MS analysis shows primarily unreacted starting material.
-
Formation of multiple unidentified side products.
Potential Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Catalyst Inactivity/Decomposition | The active Pd(0) species is prone to oxidation. Ensure rigorous inert atmosphere (argon or nitrogen) and use freshly degassed solvents.[10] Consider using more robust pre-catalysts like XPhos-Pd-G3.[6] |
| Suboptimal Base | The base is crucial for the transmetalation step. If using a mild base like Na₂CO₃ yields poor results, consider screening stronger bases such as K₃PO₄ or Cs₂CO₃.[6] |
| Poor Reagent Quality | Boronic acids can degrade over time. Use fresh or recently purified boronic acids. Ensure the purity of your this compound.[10] |
| Ligand Choice | For less reactive C-Cl bonds (if targeting C4 or C2), standard ligands like PPh₃ may be insufficient. Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to promote oxidative addition.[7] |
| Solvent Effects | Poor solubility of reagents can hinder the reaction. Screen different solvent systems like dioxane/water, toluene/water, or DMF.[6] |
Problem 2: Lack of Regioselectivity (Mixture of Products)
Symptoms:
-
Formation of multiple products corresponding to coupling at different halogen positions.
Potential Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Reaction Temperature Too High | Elevated temperatures can provide enough energy to overcome the activation barrier for the less reactive C-Cl bonds, leading to a loss of selectivity. Perform a temperature screen, starting from a lower temperature and gradually increasing it. |
| Catalyst System Not Selective | Some highly active catalyst systems may not be selective. For C5-I selective coupling, a less active catalyst like Pd(PPh₃)₄ is often preferred. For targeting C4-Cl after C5 functionalization, a more active system is needed. |
| Ligand Effects | The steric and electronic properties of the ligand can influence regioselectivity. For instance, very sterically hindered NHC ligands have been shown to favor C4-coupling in 2,4-dichloropyridines.[11] |
Problem 3: Homocoupling of the Coupling Partner
Symptoms:
-
Significant formation of a byproduct derived from the dimerization of the boronic acid (in Suzuki coupling) or alkyne (in Sonogashira coupling).
Potential Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Presence of Oxygen | Oxygen can promote the homocoupling of boronic acids. Ensure the reaction is set up under a strictly inert atmosphere.[12] |
| Copper Co-catalyst in Sonogashira | The copper(I) co-catalyst in Sonogashira reactions can facilitate the homocoupling of terminal alkynes (Glaser coupling). Consider using copper-free Sonogashira conditions.[13][14] |
| Stoichiometry | Using a slight excess of the boronic acid or alkyne can sometimes minimize homocoupling by favoring the cross-coupling pathway. |
Problem 4: Hydrodehalogenation (Halogen replaced by Hydrogen)
Symptoms:
-
Formation of a byproduct where one of the halogens has been replaced by a hydrogen atom.
Potential Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Source of Protons | Moisture in the reaction is a common source of protons. Ensure all solvents and reagents are anhydrous.[10] |
| Base Choice | Certain bases or impurities within them can act as hydrogen donors. Screen different high-purity bases.[10] |
| Side Reaction of the Catalytic Cycle | Beta-hydride elimination from certain intermediates can lead to hydrodehalogenation. Optimizing the ligand and reaction conditions can help suppress this side reaction. |
Experimental Protocols & Workflows
Generalized Workflow for Catalyst Screening
The following diagram illustrates a systematic approach to catalyst selection and optimization for coupling reactions with this compound.
Caption: A systematic workflow for catalyst screening and reaction optimization.
Representative Protocol for Suzuki-Miyaura Coupling at the C5-I Position
This protocol provides a starting point for the selective arylation of the C5-I position.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Pd(PPh₃)₄ (0.05 equiv.)
-
K₂CO₃ (2.0 equiv.)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Anhydrous Na₂SO₄
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycles Overview
Understanding the fundamental steps of the catalytic cycle is key to troubleshooting.
Caption: Simplified catalytic cycles for Suzuki-Miyaura and Sonogashira reactions.
References
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
- C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (n.d.). American Chemical Society.
- Gallop, C. W. D., Chen, M.-T., & Navarro, O. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Chemistry Portal.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health.
- One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). National Institutes of Health.
- Technical Support Center: Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions. (n.d.). BenchChem.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2025).
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI.
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing.
- A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. (2025). BenchChem.
- Technical Support Center: Suzuki Coupling with Chloropyrimidines. (n.d.). BenchChem.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Royal Society of Chemistry.
- Recent Advances in Sonogashira Reactions. (2025). ResearchGate.
- Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. (2025). BenchChem.
- Arylic C–X Bond Activation by Palladium Catalysts: Activation Strain Analyses of Reactivity Trends. (2018). ResearchGate.
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 2,4-Dichloro-5-iodopyrimidine in Synthetic Chemistry
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2,4-dichloro-5-iodopyrimidine. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common solubility hurdles encountered during its use in organic synthesis. As a senior application scientist, my goal is to equip you with both the theoretical understanding and practical solutions to ensure the success of your experiments.
Introduction: Understanding the Solubility Profile of this compound
This compound is a valuable building block in medicinal chemistry, serving as a precursor for a wide range of bioactive molecules, including dipeptidyl peptidase IV (DPP-4) inhibitors and VLA-4 antagonists. However, its planar, halogen-rich structure contributes to high crystallinity and consequently, low solubility in many common organic solvents. This poor solubility can lead to challenges in achieving homogeneous reaction conditions, resulting in low yields, incomplete conversions, and difficulties in purification.
This technical guide is structured to provide a comprehensive resource for overcoming these challenges. We will delve into practical solutions, from solvent selection and temperature optimization to the use of co-solvents and advanced solubilization techniques.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What are the immediate steps I can take?
If you observe a suspension of the starting material, consider the following:
-
Heating: Gently warming the reaction mixture can significantly improve solubility. However, be mindful of the thermal stability of your other reagents and the potential for side reactions at elevated temperatures.
-
Sonication: Applying ultrasound can help to break down solid aggregates and promote dissolution.
-
Stirring Rate: Ensure vigorous stirring to maximize the interaction between the solid and the solvent.
Q3: Can I use a co-solvent to improve the solubility of this compound?
Yes, using a co-solvent is a highly effective strategy. A small amount of a more polar, aprotic solvent like DMF or DMSO can be added to a less polar solvent such as toluene or tetrahydrofuran (THF) to create a solvent system with improved solubilizing power.
Q4: Are there any specific recommendations for solvent selection in Suzuki and Sonogashira coupling reactions with this substrate?
For Suzuki and Sonogashira couplings, the choice of solvent is critical. While less polar solvents like 1,4-dioxane and THF have been successfully used, often in combination with heating, more polar solvents like DMF can also be effective. The optimal solvent will depend on the specific boronic acid or alkyne coupling partner and the palladium catalyst system being employed.
Troubleshooting Guide: Addressing Specific Solubility-Related Issues
This section provides a structured approach to troubleshooting common problems encountered when working with this compound.
Issue 1: Low or No Product Yield in Cross-Coupling Reactions
Possible Cause: Poor solubility of this compound leading to a heterogeneous reaction mixture and inefficient catalysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no yield.
Issue 2: Reaction Stalls or Proceeds Very Slowly
Possible Cause: The concentration of the dissolved substrate is too low for the reaction to proceed at a reasonable rate.
Solutions:
-
Solvent Screening: A systematic screening of solvents is recommended. As a starting point, consider the solvents listed in the table below, which have been reported in successful reactions.
-
Higher Reaction Temperature: Increasing the temperature can both enhance solubility and accelerate the reaction rate. Monitor for potential degradation of starting materials or products.
-
Use of a More Solubilizing Solvent System: If the reaction is compatible, switching to a more polar aprotic solvent like DMF or NMP, or using them as co-solvents, can be beneficial.
Practical Solubility Guide: Solvent Selection and Reaction Conditions
While quantitative solubility data is scarce, the following table summarizes solvent systems that have been successfully employed in reactions with this compound and related compounds, providing a practical guide for solvent selection.
| Reaction Type | Solvent System | Temperature (°C) | Observations and Remarks |
| Suzuki Coupling | 1,4-Dioxane | 80-100 | Often requires heating to achieve dissolution. A good starting point for many aryl boronic acids. |
| THF | Reflux | Similar to dioxane, heating is typically necessary. | |
| DMF | 60-100 | Generally provides better solubility at lower temperatures compared to ethereal solvents. | |
| Toluene/Water | 100-120 | Can be effective, especially with the addition of a phase-transfer catalyst. | |
| Sonogashira Coupling | THF/Amine | RT - 50 | The amine base can aid in solubilization. Gentle heating may be required. |
| DMF/Amine | RT - 60 | Offers good solubility for a wider range of substrates. | |
| Nucleophilic Aromatic Substitution | Acetonitrile | Reflux | A common solvent for SNAr reactions. |
| Isopropanol | Reflux | Can be a suitable solvent, particularly for amine nucleophiles. |
Advanced Solubilization Strategies
For particularly challenging cases, consider the following advanced techniques:
Phase-Transfer Catalysis (PTC)
In biphasic reactions (e.g., toluene/water), a phase-transfer catalyst can be employed to transport a reactant from one phase to another where the reaction occurs. This is particularly useful when dealing with ionic reagents that are soluble in an aqueous phase while the pyrimidine substrate is in the organic phase.
Workflow for Implementing Phase-Transfer Catalysis:
Caption: Workflow for using a phase-transfer catalyst.
Use of Solubilizing Additives
In some cases, the addition of a neutral, highly polar, and non-reactive molecule can improve the solubility of the substrate. Examples include:
-
N-Methyl-2-pyrrolidone (NMP): A highly polar, aprotic solvent that can be used as a co-solvent.
-
Hexamethylphosphoramide (HMPA): A powerful solubilizing agent, but its use should be minimized due to toxicity concerns.
Experimental Protocols
The following are example protocols adapted from the literature, highlighting reaction conditions that address the solubility of this compound.
Protocol 1: General Procedure for Suzuki Coupling
This protocol is based on typical conditions for Suzuki couplings of dichloropyrimidines.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Add the degassed 1,4-dioxane.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. The starting material should dissolve upon heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol is based on common conditions for Sonogashira couplings.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 1 mol%)
-
Amine base (e.g., triethylamine or diisopropylethylamine, 2.0 equiv)
-
Anhydrous, degassed THF or DMF
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the degassed solvent (THF or DMF).
-
Add the amine base and the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (as monitored by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Safety Information
This compound is a hazardous substance. Always consult the Safety Data Sheet (SDS) before use.
-
Hazards: Toxic if swallowed, causes skin irritation, and may cause respiratory irritation.
-
Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
Overcoming the solubility challenges of this compound is achievable through a systematic approach to solvent selection, temperature optimization, and the use of appropriate additives. This technical guide provides a foundation for troubleshooting common issues and developing robust reaction protocols. By understanding the underlying principles of solubility and applying the practical strategies outlined here, researchers can effectively utilize this important building block in their synthetic endeavors.
References
- This compound MSDS. (2010).
- This compound SDS, 13544-44-0 Safety D
- 11 - SAFETY D
- Phase Transfer Catalysis Aided Synthesis of Pyrazolopyrimidineamines by Chemoselective Reductive Ring Opening - ResearchG
- The isolated yield of product 3 after Suzuki coupling of...
- This compound | C4HCl2IN2 | CID 263438 - PubChem - NIH. (n.d.).
- SAFETY D
- 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0 - ChemicalBook. (n.d.).
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (n.d.).
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions | ACS Omega. (n.d.).
- 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 - ChemicalBook. (2025).
- Technical Support Center: Optimizing Suzuki Coupling for Dichloropyridines - Benchchem. (n.d.).
- Common issues in Sonogashira coupling of aryl iodides and how to solve them - Benchchem. (n.d.).
- Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) | ACS Omega. (n.d.).
- A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers - Benchchem. (n.d.).
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024).
- What Is Phase Transfer Catalysis? - Chemistry For Everyone - YouTube. (2025).
- CAS 13544-44-0: this compound - CymitQuimica. (n.d.).
- China 2, 4-DICHLORO-5-IODOPYRIMIDINE | 13544-44-0 Manufacturer and Supplier COLORKEM. (n.d.).
- This compound 95 13544-44-0 - Sigma-Aldrich. (n.d.).
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.).
- CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google P
- Tactics to Improve Solubility | The Medicinal Chemist's Guide to Solving ADMET Challenges - Books. (2021).
- Solubility of Organic and Inorganic Chemicals in Selected Solvents. (n.d.).
- Sonogashira Coupling - Chemistry LibreTexts. (2024).
- 13544-44-0|this compound|BLD Pharm. (n.d.).
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - NIH. (n.d.).
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
- PDF 1014.01 K - International Journal of New Chemistry. (2024).
- Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. (n.d.).
- This compound 95 13544-44-0 - Sigma-Aldrich. (n.d.).
Minimizing homocoupling in Sonogashira reactions of 2,4-Dichloro-5-iodopyrimidine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Sonogashira coupling of 2,4-dichloro-5-iodopyrimidine, with a core focus on minimizing homocoupling byproducts. The information herein is curated to provide not just protocols, but a foundational understanding of the reaction to empower you in your experimental design and execution.
Introduction: The Challenge of Selectivity and Homocoupling
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] For a substrate like this compound, the primary challenge lies in achieving selective coupling at the C-5 position while minimizing the formation of the undesired alkyne homocoupling product, often referred to as the Glaser coupling product.[2] This guide will address the common pitfalls and provide strategies for a successful and high-yielding reaction.
Frequently Asked Questions (FAQs)
Q1: At which position on the this compound ring will the Sonogashira coupling preferentially occur?
The Sonogashira coupling will selectively occur at the C-5 position, displacing the iodine atom. The reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > Cl.[3] The carbon-iodine bond is significantly weaker and thus more susceptible to oxidative addition to the palladium(0) catalyst, which is the rate-determining step of the catalytic cycle.[4]
Q2: What is homocoupling (Glaser coupling) and why is it a problem in my Sonogashira reaction?
Homocoupling, or Glaser coupling, is the primary side reaction in copper-catalyzed Sonogashira reactions. It involves the oxidative dimerization of the terminal alkyne to form a 1,3-diyne.[5] This side reaction is problematic as it consumes your valuable alkyne starting material, reduces the yield of your desired cross-coupled product, and can complicate purification due to the similar properties of the homocoupled product and the desired product.[6]
Q3: What is the role of the copper co-catalyst, and can I run the reaction without it?
In the traditional Sonogashira reaction, the copper(I) co-catalyst is believed to facilitate the deprotonation of the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex.[7] While copper can enhance the reaction rate, it is also the primary culprit in promoting the undesired Glaser homocoupling.[2]
Yes, you can and often should run the reaction under copper-free conditions to minimize homocoupling. Numerous copper-free Sonogashira protocols have been developed and are highly effective.[1][8] These protocols often require careful optimization of the ligand, base, and solvent system to achieve high efficiency.
Q4: How critical is it to exclude oxygen from my reaction?
It is absolutely critical, especially when using a copper co-catalyst. The Glaser homocoupling is an oxidative process, and the presence of oxygen will significantly promote the formation of the alkyne dimer.[4] Therefore, it is imperative to thoroughly degas your solvents and maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction. For copper-free conditions, while still good practice, the strict exclusion of oxygen is slightly less critical but still recommended for optimal catalyst performance and to prevent other oxidative side reactions.
Troubleshooting Guide
This section addresses common issues encountered during the Sonogashira coupling of this compound and provides actionable solutions.
Problem 1: Significant Formation of Homocoupling Product
| Potential Cause | Explanation | Recommended Solution |
| Presence of Oxygen | Glaser coupling is an oxidative process catalyzed by copper in the presence of oxygen. | Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas through the solvent for an extended period. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Copper Co-catalyst | The copper(I) salt is the primary catalyst for the homocoupling side reaction. | Utilize a Copper-Free Protocol: The most effective way to eliminate Glaser coupling is to omit the copper co-catalyst entirely. There are numerous well-established copper-free Sonogashira protocols.[8] |
| Inappropriate Base | The choice of base can influence the relative rates of the desired cross-coupling and the undesired homocoupling. | Optimize the Base: For copper-free reactions, consider using a stronger, non-coordinating organic base like diisopropylethylamine (DIPEA) or an inorganic base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[9] |
| High Alkyne Concentration | A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction. | Slow Addition of Alkyne: Add the terminal alkyne to the reaction mixture slowly over a period of time using a syringe pump. This maintains a low instantaneous concentration of the alkyne, disfavoring dimerization. |
Problem 2: Low or No Yield of the Desired Product
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst | The palladium catalyst may have decomposed or is not in its active Pd(0) state. | Use a Fresh Catalyst: Ensure your palladium source is fresh and has been stored under an inert atmosphere. Consider using a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂ which is reduced in situ. Ligand Selection: The choice of phosphine ligand is crucial. For electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands can enhance catalytic activity.[7] Consider ligands such as XPhos, SPhos, or bulky N-heterocyclic carbenes (NHCs).[7] |
| Poor Substrate Quality | Impurities in the this compound or the alkyne can poison the catalyst. | Purify Starting Materials: Ensure your starting materials are of high purity. Recrystallize or purify via column chromatography if necessary. |
| Suboptimal Reaction Conditions | The temperature, solvent, or base may not be suitable for the specific substrates. | Systematic Optimization: Screen different solvents (e.g., THF, DMF, dioxane, toluene) and bases. While many Sonogashira reactions proceed at room temperature, electron-deficient substrates may benefit from gentle heating (e.g., 40-60 °C) to facilitate oxidative addition.[3] |
| Incomplete Reaction | The reaction may not have reached completion. | Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the consumption of the starting materials and the formation of the product. Extend the reaction time if necessary. |
Problem 3: Formation of Multiple Unidentified Byproducts
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Decomposition | The palladium catalyst can decompose to form palladium black, which can lead to a messy reaction profile. | Ligand-to-Palladium Ratio: Ensure an appropriate ligand-to-palladium ratio is used. An excess of ligand can help stabilize the catalyst. Temperature Control: Avoid excessively high temperatures, which can promote catalyst decomposition. |
| Side Reactions of the Product | The desired product may be undergoing further reactions under the reaction conditions. | Isolate the Product Promptly: Once the reaction is complete, work up the reaction mixture promptly to isolate the product and prevent its degradation. |
| Reaction with the Solvent | Some solvents, like DMF, can decompose at higher temperatures and lead to side reactions. | Choose a Stable Solvent: Select a solvent that is stable under the reaction conditions. Toluene or dioxane are often good choices for higher temperature reactions. |
Visualizing the Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the key catalytic cycles.
Caption: The interconnected catalytic cycles of the Sonogashira reaction and the competing Glaser homocoupling pathway.
Experimental Protocols
The following protocols provide a starting point for the Sonogashira coupling of this compound. It is crucial to adapt and optimize these conditions for your specific alkyne and experimental setup.
Protocol 1: Copper-Free Sonogashira Coupling (Recommended)
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(PPh₃)₂ (0.05 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous, degassed THF or 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask, add this compound and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe, followed by DIPEA.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Classic Sonogashira Coupling (with Copper Co-catalyst)
Use this protocol with caution and ensure rigorous exclusion of oxygen to minimize homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed THF or DMF
Procedure:
-
To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues in your Sonogashira reaction.
Caption: A step-by-step workflow for troubleshooting Sonogashira reactions.
References
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
- Kore, A. R., Senthilvelan, A., & Shanmugasundaram, M. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Heravi, M. M., Zadsirjan, V., & Heydari, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7334-7380. [Link]
- Doubleday, C. (Ed.). (2016). Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
- Borah, A. J., & Phukan, P. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 11(13), 7334-7380.
- Wikipedia. (2023). Sonogashira coupling. [Link]
- International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction. [Link]
- Doucet, H., & Hierso, J. C. (2007). Palladium-catalysed cross-coupling reactions of aryl chlorides.
- Vantourout, J. C., Law, R. P., Isidro-Llobet, A., Atkinson, S. J., & Watson, A. J. (2018). The Sonogashira reaction: a decade of recent advances. Chemical Society Reviews, 47(23), 8863-8907.
- Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Mechanism of copper-free Sonogashira reaction operates through palladium–palladium transmetalation.
- Das, A., & Roy, S. (2019). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS omega, 4(7), 12519-12533.
- Liang, Y., Xie, Y., & Li, J. (2006). A mild and efficient copper-free Sonogashira coupling of aryl iodides and bromides with terminal alkynes. The Journal of organic chemistry, 71(1), 379-381.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
Sources
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ijnc.ir [ijnc.ir]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Reactivity of 2,4-Dichloro-5-iodopyrimidine
Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development working with 2,4-dichloro-5-iodopyrimidine. This versatile but complex building block offers multiple reaction sites, and understanding how to selectively functionalize it is key to successful synthesis. This guide provides in-depth, field-tested insights into how the interplay of bases and solvents dictates reaction outcomes, moving beyond simple protocols to explain the chemical principles at work.
Frequently Asked Questions (FAQs)
Q1: I want to perform a palladium-catalyzed cross-coupling reaction. Which position on this compound is the most reactive?
A1: The reactivity of the halogen substituents in palladium-catalyzed cross-coupling reactions is overwhelmingly dictated by the carbon-halogen bond dissociation energy. The established trend is C-I > C-Br > C-Cl.[1] Therefore, the C-I bond at the C5 position is the most reactive site and will preferentially undergo oxidative addition to the Pd(0) catalyst under standard conditions.[2][3] This allows for selective functionalization at C5 while preserving the chloro substituents for subsequent transformations.
Q2: What is the general order of reactivity for the chloro groups at the C2 and C4 positions?
A2: For both palladium-catalyzed cross-couplings and nucleophilic aromatic substitution (SNAr) reactions, the C4 position is generally more reactive than the C2 position.[4][5] This preference is attributed to the electronic properties of the pyrimidine ring, where the C4 position is more electron-deficient.[6] Therefore, after selective reaction at the C5-iodo position, the next expected site of reaction would be the C4-chloro group.
Q3: Can I reverse the "natural" C4-selectivity to functionalize the C2 position first (after the C5-iodo has reacted)?
A3: While challenging, it is possible to invert the conventional C4 > C2 reactivity trend. This typically requires strategic catalyst and ligand selection. For instance, the use of very bulky N-heterocyclic carbene (NHC) ligands has been shown to promote C2-selective cross-coupling in 2,4-dichloropyrimidines.[7] This catalyst-controlled strategy can provide access to isomers that are not obtainable under standard conditions.[5]
Q4: For a Nucleophilic Aromatic Substitution (SNAr) with an amine, which position will react?
A4: In an SNAr reaction, the nucleophile will preferentially attack the most electron-deficient carbon bearing a leaving group. On the 2,4-dichloropyrimidine core, this is the C4 position.[6][8] The C5-iodo position is generally unreactive toward SNAr. Therefore, you can expect selective substitution of the C4-chloro group.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable troubleshooting steps.
Issue 1: Low or No Yield in C5-Iodo Selective Suzuki Coupling
-
Symptom: Your Suzuki-Miyaura coupling with an arylboronic acid is giving low yields of the desired 5-aryl-2,4-dichloropyrimidine, with significant amounts of unreacted starting material.
-
Underlying Causes & Solutions:
-
Inefficient Base: The base is crucial for activating the boronic acid to form the more nucleophilic boronate species.[2] If you are using a weak base like Na₂CO₃ and observing poor conversion, consider switching to a stronger base.
-
Suboptimal Solvent System: The solvent must solubilize both the organic substrate and the inorganic base to facilitate the reaction. A biphasic system is often employed.
-
Action: For Suzuki couplings, solvent systems like 1,4-dioxane/water or toluene/water are excellent starting points.[10][11] If solubility is an issue, consider a more polar aprotic solvent like DMF, but be aware this can sometimes lead to side reactions. Less polar solvents like 1,4-dioxane have been shown to be highly effective with common catalysts like Pd(PPh₃)₄.[12]
-
-
Catalyst Deactivation: Oxygen can irreversibly oxidize the active Pd(0) catalyst.
-
Action: Ensure your solvent is thoroughly degassed before use by bubbling with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction setup.[9]
-
-
Issue 2: Lack of Selectivity in Sonogashira Coupling (Reaction at Chloro Positions)
-
Symptom: You are attempting a Sonogashira coupling to functionalize the C5-iodo position but are observing a mixture of products, including substitution at the C4-chloro position.
-
Underlying Causes & Solutions:
-
Reaction Temperature is Too High: The C-I bond is significantly more reactive than the C-Cl bonds, but this selectivity diminishes at elevated temperatures.[3]
-
Action: Run the reaction at a lower temperature. Many Sonogashira couplings on iodo-arenes proceed efficiently at room temperature or with gentle heating (e.g., 40-60 °C).[2] This thermal control is your primary tool for ensuring selectivity.
-
-
Incorrect Base Selection: Sonogashira couplings typically use an amine base which also acts as a solvent or co-solvent.[13]
-
Copper-Catalyzed Alkyne Homocoupling (Glaser Coupling): If you are using a copper(I) co-catalyst, you may observe the formation of a di-alkyne byproduct, which consumes your nucleophile.[14]
-
Action: Ensure the reaction is performed under strictly anaerobic conditions, as oxygen promotes this side reaction. Alternatively, switch to a copper-free Sonogashira protocol.
-
-
Issue 3: Poor Yield in C4-Chloro Selective Buchwald-Hartwig Amination
-
Symptom: After a successful C5-iodo functionalization, your subsequent Buchwald-Hartwig amination at the C4 position is sluggish or fails.
-
Underlying Causes & Solutions:
-
Base-Solvent Mismatch: The role of the base is complex and highly dependent on the solvent's polarity.[16]
-
In Nonpolar Solvents (e.g., Toluene): An anionic base is required to deprotonate the palladium-amine complex. Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are standard choices.[4][17]
-
In Polar Solvents (e.g., DMF): Using a strong anionic base can lead to the formation of a stable palladium-base complex, inhibiting the catalytic cycle.[16]
-
Action: If your substrate has base-sensitive functional groups, consider using weaker inorganic bases like Cs₂CO₃ or K₃PO₄, which have better solubility in organic solvents than other carbonates.[17][18] You may need to increase the reaction temperature when using these weaker bases.[17]
-
-
Inappropriate Ligand: The C-Cl bond is less reactive than C-Br or C-I and requires a highly active catalyst system for efficient oxidative addition.
-
Action: Use bulky, electron-rich phosphine ligands such as XPhos or BrettPhos. These are known to form highly active catalysts for the amination of aryl chlorides.[9]
-
-
Data Summary: Base and Solvent Selection
The following table provides a general guide for selecting appropriate base and solvent combinations for common reactions with this compound, based on established principles for polyhalogenated heterocycles.
| Reaction Type | Target Position | Recommended Bases | Recommended Solvents | Rationale & Key Considerations |
| Suzuki-Miyaura Coupling | C5-Iodo | K₃PO₄, Cs₂CO₃, K₂CO₃ | 1,4-Dioxane/H₂O, Toluene/H₂O | Stronger bases like K₃PO₄ can improve yields with challenging substrates. Less polar solvents often work well.[2][10][12] |
| Sonogashira Coupling | C5-Iodo | Et₃N, DIPEA | THF, DMF, Toluene | An amine base is standard. Keep temperatures low to ensure selectivity over C-Cl bonds.[2][14] |
| Buchwald-Hartwig Amination | C4-Chloro | NaOtBu, LHMDS (strong); K₃PO₄, Cs₂CO₃ (weaker) | Toluene, 1,4-Dioxane (with strong bases); DMF (use with caution) | Choice depends on functional group tolerance. Strong bases are standard for C-Cl activation.[16][17] |
| Nucleophilic Aromatic Substitution (SNAr) | C4-Chloro | K₂CO₃, Et₃N (as HCl scavenger) | DMF, DMSO, Acetonitrile | Polar aprotic solvents stabilize the Meisenheimer intermediate, accelerating the reaction.[19][20] |
Experimental Protocols
Protocol 1: Selective Sonogashira Coupling at the C5-Iodo Position
This protocol provides a robust starting point for the selective alkynylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%) (for copper-catalyzed protocol)
-
Anhydrous, degassed THF or DMF
-
Degassed triethylamine (Et₃N) (2-3 equiv)
-
Schlenk tube or similar reaction vessel for inert atmosphere operations
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI (if used).
-
Evacuate and backfill the tube with argon three times.
-
Add the anhydrous, degassed solvent (e.g., THF) followed by the degassed triethylamine.
-
Add the terminal alkyne dropwise via syringe while stirring.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Upon completion (typically when the starting material is consumed), dilute the mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Logic: Decision-Making Workflow
The selection of an appropriate base and solvent is a critical decision point in your synthetic strategy. The following diagram outlines a logical workflow for making these choices based on your desired transformation.
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. DSpace [repository.kaust.edu.sa]
- 15. researchgate.net [researchgate.net]
- 16. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. researchgate.net [researchgate.net]
- 19. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating Reaction Work-ups with 2,4-Dichloro-5-iodopyrimidine
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2,4-dichloro-5-iodopyrimidine (CAS 13544-44-0). This versatile, electron-deficient heterocyclic building block is a cornerstone in the synthesis of a multitude of biologically active molecules, including dipeptidyl peptidase IV (DPP-IV) inhibitors and VLA-4 antagonists.[1][2] However, its unique reactivity profile, characterized by two reactive chlorine atoms and an iodine atom, can present specific challenges during reaction work-up and product purification.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable advice for the common hurdles encountered in the laboratory. The insights provided herein are grounded in established chemical principles and field-proven experience to ensure the integrity and success of your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Work-up and Quenching Procedures
Question 1: I've just completed a reaction using this compound. What is a standard, general-purpose aqueous work-up procedure?
A general aqueous work-up is designed to remove inorganic salts, water-soluble reagents, and byproducts. The key is to perform these steps efficiently to minimize potential hydrolysis of the product.
Answer: A typical aqueous work-up involves partitioning the reaction mixture between an organic solvent and water.[3]
Experimental Protocol: Standard Aqueous Work-up
-
Cooling: Once the reaction is deemed complete by TLC or LCMS, cool the reaction mixture to room temperature. For thermally sensitive products, an ice bath is recommended.[4]
-
Quenching: If reactive reagents (e.g., organometallics, strong bases) are present, quench the reaction cautiously by slowly adding a suitable reagent. For many reactions, the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) is appropriate.
-
Dilution: Dilute the quenched mixture with an appropriate organic solvent, such as ethyl acetate (EtOAc), dichloromethane (DCM), or toluene. The choice of solvent should be based on the solubility of your desired product.
-
Phase Separation: Transfer the mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer sequentially with:
-
Water (to remove water-soluble impurities).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).[5]
-
Brine (saturated aqueous NaCl solution) to reduce the solubility of the organic product in the aqueous layer and aid in phase separation.
-
-
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.[3]
Question 2: My pyrimidine product appears to be degrading during the aqueous work-up. How can I mitigate this?
Answer: this compound and its derivatives can be susceptible to hydrolysis, especially under acidic or basic conditions, or at elevated temperatures.[6][7] The electron-withdrawing nature of the pyrimidine ring and the halogen substituents make the chloro groups susceptible to nucleophilic attack by water.
Causality: The lone pairs on the nitrogen atoms in the pyrimidine ring can be protonated under acidic conditions, further activating the ring towards nucleophilic substitution. Conversely, strong bases can directly attack the carbon-chlorine bonds.
Troubleshooting Strategies:
-
Low-Temperature Work-up: Perform the entire work-up procedure at 0-5 °C using pre-chilled solvents and aqueous solutions to minimize thermal degradation.[4]
-
Avoid Strong Acids/Bases: If possible, use milder quenching and washing agents. For example, a dilute solution of a weak acid or base may be sufficient.
-
Minimize Contact Time: Perform the aqueous washes quickly to reduce the time your product is in contact with the aqueous phase.
-
Direct Purification: In some cases, it may be possible to bypass an aqueous work-up altogether. After quenching, the reaction mixture can be filtered through a pad of celite or silica gel and directly concentrated for purification by chromatography.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This compound is a common substrate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The work-up for these reactions requires removal of the palladium catalyst, ligands, and inorganic bases.
Question 3: After my Suzuki-Miyaura coupling reaction, I'm having trouble removing palladium residues and boronic acid-related impurities. What's the best approach?
Answer: Complete removal of palladium and boron-containing byproducts is crucial, especially in pharmaceutical synthesis. A multi-step work-up is often necessary.
Troubleshooting Workflow for Suzuki-Miyaura Work-up
Caption: Decision workflow for Suzuki-Miyaura reaction work-up.
Detailed Steps & Explanations:
-
Removal of Boronic Acid Byproducts: Boronic acids and their anhydrides (boroxines) can often be removed by washing the organic layer with a mild aqueous base, such as 1M NaOH or K₂CO₃ solution.[8] This converts them into water-soluble boronate salts.
-
Palladium Catalyst Removal:
-
Filtration: The crude reaction mixture can be filtered through a pad of Celite® to remove precipitated palladium black.
-
Aqueous Washes: Some palladium species can be removed with aqueous washes, particularly if complexing agents are used. A wash with a saturated aqueous solution of ammonium chloride can help remove some palladium salts.[8]
-
Specialized Scavengers: For very low palladium levels, consider stirring the organic solution with a palladium scavenger (e.g., thiol-functionalized silica gel) before filtration.
-
-
Azeotropic Removal of Boron Compounds: Boron compounds can sometimes be removed by repeatedly concentrating the reaction mixture from methanol. This process forms volatile trimethyl borate ((MeO)₃B).[8]
Question 4: My Buchwald-Hartwig amination reaction work-up is resulting in emulsions and difficulty removing the phosphine ligand and its oxide.
Answer: Emulsions are common in Buchwald-Hartwig work-ups due to the presence of both organic and inorganic bases, as well as the amine product itself. Phosphine oxides, such as triphenylphosphine oxide (TPPO), are notoriously difficult to remove due to their polarity and crystallinity.
Troubleshooting Buchwald-Hartwig Work-up Issues
| Issue | Causality | Recommended Solution |
| Persistent Emulsions | Presence of strong bases (e.g., NaOtBu, K₃PO₄) and amine products acting as surfactants.[8] | Add brine to the aqueous phase to increase its ionic strength, which often helps to break emulsions. Alternatively, filter the entire mixture through a pad of Celite®. |
| Difficulty Removing Phosphine Ligands/Oxides | Phosphine oxides are often soluble in a range of organic solvents. | Pentane/Hexane Precipitation: Concentrate the crude reaction mixture and triturate with a non-polar solvent like pentane or hexane. The phosphine oxide will often precipitate and can be removed by filtration.[8] Acid Wash: If the desired product is not basic, an acid wash (e.g., dilute HCl) can protonate and remove residual amine starting material.[8] Column Chromatography: Use a less polar eluent system initially to allow the non-polar product to elute before the more polar phosphine oxide. |
Section 3: Purification Strategies
Question 5: My crude product after work-up is an oil/solid with several impurities. What is the best way to purify it?
Answer: The choice of purification method depends on the physical properties of your product and the nature of the impurities. The two most common methods are column chromatography and recrystallization.
Purification Method Selection
Caption: Decision tree for purification method selection.
Protocol 1: Column Chromatography on Silica Gel
Silica gel is acidic and can cause degradation of sensitive pyrimidine products.[4]
-
TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point for many pyrimidine derivatives is a mixture of hexane and ethyl acetate.
-
Neutralization of Silica Gel (for acid-sensitive compounds):
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Add 1-2% triethylamine (TEA) to the slurry.
-
Remove the solvent under reduced pressure to obtain a free-flowing powder.[4]
-
-
Column Packing: Pack a column with the regular or neutralized silica gel.
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with the pre-determined solvent system, collecting fractions and analyzing them by TLC.[9]
Protocol 2: Recrystallization
Recrystallization is an excellent method for obtaining highly pure crystalline material if your product is a solid.
-
Solvent Selection: The ideal solvent will dissolve the product when hot but not when cold.[9] Common solvents for pyrimidine derivatives include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration to remove it.[9]
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[9]
By understanding the specific chemical properties of this compound and anticipating potential work-up challenges, researchers can develop robust and efficient procedures to isolate their target molecules with high purity and yield.
References
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.
- Google Patents. (2022). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
- University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- PubChem. (n.d.). This compound. National Institutes of Health.
- Google Patents. (2020). CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
- Anderson, K. W., & Buchwald, S. L. (2019). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 52(11), 3034-3047.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Google Patents. (1996). US5525724A - Process for the preparation of chloropyrimidines.
- Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
- ACS Publications. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0 [m.chemicalbook.com]
- 3. How To Run A Reaction [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 7. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing Phosphorus Oxychloride in Pyrimidine Synthesis
A Guide for Researchers and Process Chemists on the Safe and Effective Removal of POCl₃ in the Synthesis of 2,4-Dichloro-5-iodopyrimidine.
Introduction: The Challenge of Phosphorus Oxychloride
Phosphorus oxychloride (POCl₃) is an indispensable reagent in synthetic chemistry, prized for its efficacy in converting hydroxy-heteroaromatics, such as uracil derivatives, into their corresponding chloro-derivatives.[1] In the synthesis of this compound, a crucial intermediate for various pharmaceutical compounds, POCl₃ serves as both the chlorinating agent and often the reaction solvent.[1][2]
However, its utility is matched by its hazardous reactivity, particularly during the workup phase. The violent and highly exothermic reaction of POCl₃ with water presents a significant safety risk and can lead to product degradation if not managed correctly.[1][3] This guide provides a comprehensive troubleshooting framework and validated protocols for the safe and effective removal of excess POCl₃, ensuring reaction success and operator safety.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the workup of reactions involving phosphorus oxychloride.
Q1: My reaction quench was violently exothermic and difficult to control. What went wrong?
A1: This is a classic sign of an uncontrolled hydrolysis of POCl₃. The reaction of phosphorus oxychloride with water is extremely energetic.[3] A common mistake is adding water or an aqueous solution directly to the reaction vessel containing excess POCl₃. This makes water the limiting reagent in a large volume of POCl₃, leading to a rapid, localized temperature spike and a potential runaway reaction. The recommended and safer procedure is a "reverse quench," where the reaction mixture containing POCl₃ is added slowly to the quenching solution.[4][5] This ensures that POCl₃ is always the limiting reagent, allowing for much better control over the exotherm.[4]
Q2: I quenched my reaction at 0-5°C, but it seemed to do nothing until it suddenly reacted violently upon warming. Why did this happen?
A2: This is a dangerous and frequently observed phenomenon caused by the sluggish nature of POCl₃ hydrolysis at low temperatures.[4][6] When you add the POCl₃ mixture to ice-cold water, the hydrolysis is slow, leading to an accumulation of the unreacted reagent. As the mixture inevitably warms, the reaction rate accelerates dramatically, and the built-up POCl₃ reacts all at once, causing a delayed and often uncontrollable exotherm.[4][5] Furthermore, incomplete hydrolysis can form metastable intermediates like phosphorodichloridic acid (Cl₂P(O)OH), which can also decompose exothermically later in the workup.[4] To avoid this, a controlled quench at a slightly elevated temperature (e.g., 35-40°C) is often recommended to ensure immediate and complete hydrolysis.[4][5]
Q3: My target compound, this compound, decomposed during the workup. Could the quenching method be the cause?
A3: Absolutely. While effective for neutralizing the HCl and phosphoric acid generated during the quench, strong aqueous bases like sodium hydroxide or sodium bicarbonate can be detrimental to sensitive products.[4] Dichloropyrimidines can be susceptible to hydrolysis under basic conditions, reverting to less chlorinated or hydroxy-derivatives. The key is to control the pH carefully. Using a milder, buffered quenching solution like aqueous sodium acetate can help maintain a more neutral pH.[4][5] If a stronger base is necessary, it should be added slowly with vigorous stirring and continuous temperature and pH monitoring.[4]
Q4: How can I be certain that all residual POCl₃ and its reactive intermediates have been removed before proceeding with extraction?
A4: Visual confirmation (e.g., cessation of fuming or gas evolution) is not sufficient. The most definitive method is to analyze a sample of the quenched aqueous layer by ³¹P NMR spectroscopy.[4] This technique will clearly show the absence of the POCl₃ signal (typically around δ 2-5 ppm) and any signals from reactive intermediates, confirming that the quench is complete and the mixture is safe for further handling and disposal.[4]
Q5: Are there alternatives to quenching with water-based solutions? Is quenching with alcohol a good idea?
A5: While POCl₃ does react with alcohols to form phosphate esters, this is generally not a recommended quenching method.[7] The reaction can still be vigorous, and it introduces organophosphate byproducts that can be toxic and significantly complicate the purification of your desired product.[4] Quenching with water or an aqueous basic/buffered solution remains the industry-standard and preferred method for safety and process cleanliness.[4]
Visualization of Troubleshooting Logic
The following diagram outlines the decision-making process for addressing common issues during POCl₃ removal.
Caption: Troubleshooting flowchart for POCl₃ quench issues.
Recommended Experimental Protocols
Safety First: Always perform these procedures in a well-ventilated chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[8][9] Ensure an emergency shower and eyewash station are accessible.[9][10]
Protocol 1: Standard Reverse Quench with Ice & Sodium Bicarbonate
This is a widely used method suitable for many applications where the product is stable to transiently basic conditions.
Materials:
-
Reaction mixture containing excess POCl₃.
-
Large beaker or flask (at least 5-10x the volume of the reaction mixture).
-
Crushed ice.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Mechanical or magnetic stirrer.
Procedure:
-
Prepare Quench Vessel: In the large beaker, create a vigorously stirred slurry of crushed ice and saturated NaHCO₃ solution. The volume of the slurry should be sufficient to fully hydrolyze and neutralize the POCl₃.
-
Cool Reaction Mixture: If the reaction was run at high temperature, cool the mixture to room temperature.
-
Slow Addition (Reverse Quench): Using an addition funnel, add the reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry.[4]
-
Temperature Monitoring: Carefully monitor the temperature of the quenching slurry. Maintain the temperature below 20°C by controlling the rate of addition and adding more ice if necessary.[4]
-
Neutralization and Aging: Once the addition is complete, continue stirring the mixture until all the ice has melted and CO₂ evolution has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[4] Allow the mixture to stir for an additional 30-60 minutes ("aging") to ensure complete hydrolysis of any intermediates.[4]
-
Workup: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 2: Controlled Temperature Quench with Sodium Acetate
This method is preferred for reactions with a high risk of delayed exotherm or for products sensitive to strong bases.[5]
Materials:
-
Reaction mixture containing excess POCl₃.
-
Jacketed reaction vessel or a flask in a temperature-controlled water bath.
-
Aqueous sodium acetate (NaOAc) solution (e.g., 20% w/v).
-
Mechanical stirrer.
Procedure:
-
Prepare Quench Vessel: Charge the jacketed vessel with the aqueous sodium acetate solution.
-
Temperature Control: With vigorous stirring, warm the sodium acetate solution to 35-40°C.[4][5]
-
Slow Addition (Reverse Quench): Slowly add the reaction mixture containing excess POCl₃ to the warm, stirred sodium acetate solution via an addition funnel. The slightly elevated temperature ensures that the POCl₃ hydrolyzes immediately and controllably upon addition, preventing accumulation.[4][5]
-
Aging: After the addition is complete, maintain the temperature and continue to stir the mixture for at least 60 minutes to ensure complete hydrolysis of all reactive phosphorus species.[4]
-
Workup: Cool the mixture to room temperature. Extract the product with a suitable organic solvent. Proceed with a standard aqueous workup as described in Protocol 1.
Workflow and Data Summary
General Experimental Workflow
The diagram below illustrates the key steps for a safe and effective POCl₃ quench.
Caption: General workflow for quenching excess POCl₃.
Comparison of Quenching Methods
| Parameter | Protocol 1: Ice/NaHCO₃ | Protocol 2: Warm NaOAc | Rationale & References |
| Control of Exotherm | Moderate to Good | Excellent | The warm NaOAc method ensures immediate hydrolysis, preventing the accumulation of unreacted POCl₃ and the risk of a delayed runaway.[4][5][6] |
| Risk of Delayed Reaction | High | Very Low | Quenching at low temperatures is a known cause of delayed exotherms.[4][5] |
| pH Control | Fair | Excellent | Sodium bicarbonate can lead to pH overshooting. Sodium acetate provides a buffered system, protecting pH-sensitive products.[4] |
| Product Compatibility | Suitable for robust products | Ideal for pH-sensitive products | The milder pH conditions prevent base-catalyzed decomposition of the dichloropyrimidine product.[4] |
| Safety Profile | Standard, but requires vigilance | Enhanced safety profile | By eliminating the risk of a delayed exotherm, this method is inherently safer, especially at a larger scale.[5] |
Greener Alternatives & Process Intensification
For large-scale synthesis, the use of a large excess of POCl₃ is undesirable. Modern approaches focus on using near-equimolar amounts of POCl₃ in a solvent-free system or in the presence of a high-boiling solvent.[11][12] These reactions are often run in a sealed reactor at high temperatures (e.g., 160°C) with an equivalent of a base like pyridine.[11][12] This approach significantly reduces the amount of excess POCl₃ that needs to be quenched, making the workup safer, more environmentally friendly, and more efficient.[11]
References
- Wikipedia. (2023). Phosphoryl chloride. Wikipedia. [Link]
- ChemBK. (2024). Phosphorus oxychloride. ChemBK. [Link]
- Li, X., et al. (2012). A Safe and Efficient Protocol for the Vilsmeier–Haack Reaction. Organic Process Research & Development, 16(9), 1727–1731. (Cited in ResearchGate discussion on quenching POCl3). [Link]
- BYJU'S. (n.d.). POCl3 Phosphorus Oxychloride. BYJU'S. [Link]
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. NJ.gov. [Link]
- Air Liquide. (n.d.). Phosphorus Oxychloride. Air Liquide Malaysia. [Link]
- Cole-Parmer. (2009). Material Safety Data Sheet - Phosphorus Oxychloride. Cole-Parmer. [Link]
- Perrey, D. (2009). My friend phosphorus oxychloride. Chemical Space Blog. [Link]
- Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]
- CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound. (2022).
- US20040054181A1 - Synthesis of chlorinated pyrimidines. (2004).
- Organic Syntheses. (2012). Working with Hazardous Chemicals. Organic Syntheses, 89, 380-393. [Link]
- Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- Deffo, C., et al. (2022). CHAPTER 14: Phosphorus Oxychloride: Production and Use. Royal Society of Chemistry. [Link]
- Bhasin, G., et al. (2010). 2,4-Dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(1), o133. [Link]
- Liu, J., et al. (2009).
- Perrey, D. (2011). Quenching Phosphorus Oxychloride. Chemical Space Blog. [Link]
- CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. (2015).
- CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof. (2020).
- Kumar, A., et al. (2014). Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(10), 1543-1552. [Link]
- US3561005A - Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride. (1971).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 7. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. nj.gov [nj.gov]
- 11. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis of 2,4-Dichloro-5-iodopyrimidine
Welcome to the technical support center for the analysis of 2,4-Dichloro-5-iodopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for identifying impurities using High-Performance Liquid Chromatography (HPLC). The purity of this key intermediate is critical for the successful synthesis of active pharmaceutical ingredients (APIs), and this resource will help you navigate the challenges of its analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect to see in a this compound sample?
A1: Based on its synthesis, the most probable impurities arise from incomplete reactions or side reactions. The synthesis typically involves the chlorination of 5-iodouracil.[1] Therefore, you should be vigilant for:
-
Starting Material: Unreacted 5-iodouracil.
-
Reaction Intermediates: Monochloro-iodopyrimidine species.
-
Side-Products: Impurities from the chlorinating agent (e.g., phosphorus oxychloride) and any catalysts used, such as N,N-dimethylaniline.[1]
-
Degradation Products: Hydrolysis products where one or both chlorine atoms are replaced by hydroxyl groups.
Q2: What is a good starting point for an HPLC method for this compound?
A2: A reversed-phase HPLC method is generally effective for separating pyrimidine derivatives.[2] Here is a robust starting point:
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a high aqueous content and gradually increase the acetonitrile concentration. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 275 nm[3] |
| Column Temperature | 30 °C |
This method should provide a good separation of the main peak from potential impurities. Method optimization will likely be necessary based on your specific sample.
Q3: My main peak for this compound is showing significant tailing. What could be the cause?
A3: Peak tailing is a common issue in HPLC and can often be attributed to secondary interactions between the analyte and the stationary phase.[4] For a compound like this compound, which has basic nitrogen atoms, interactions with residual acidic silanol groups on the silica-based C18 column are a likely cause.
To address this:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is well below the pKa of the pyrimidine nitrogens to keep them protonated and minimize secondary interactions. Using a buffer is highly recommended.
-
Use a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.
-
Employ a Modern Column: Consider using a column with advanced end-capping or a hybrid particle technology to reduce silanol activity.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter.
Issue 1: Unexpected Peaks in the Chromatogram ("Ghost Peaks")
You're running a blank gradient and still observing peaks. These are known as ghost peaks and can confound your analysis.
-
Scientific Explanation: Ghost peaks are extraneous signals that can originate from various sources, including contaminated mobile phases, system contamination from previous injections, or bleed from the column.[5][6] They are particularly common in gradient elution methods.[7]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ghost peaks.
-
Actionable Steps:
-
Run a Blank Gradient: First, run your gradient without any injection to see if the peaks are inherent to the system or mobile phase.[6]
-
Check Your Solvents: Use fresh, high-purity HPLC-grade solvents. Contamination can occur even in high-grade reagents over time.[5][8]
-
System Cleanliness: Ensure your autosampler needle and injection port are clean. Carryover from previous, more concentrated samples is a common culprit.[5]
-
Water Quality: The aqueous mobile phase is a frequent source of contamination, sometimes due to microbial growth.[8]
-
Issue 2: Peak Fronting of the Main Analyte Peak
The peak for this compound appears asymmetrical with a leading edge, often described as a "shark fin."
-
Scientific Explanation: Peak fronting is most commonly caused by column overload, where the concentration of the sample injected is too high for the column's capacity.[9] This leads to some analyte molecules traveling through the column without interacting with the stationary phase, thus eluting earlier.[9] Another potential cause is the sample being dissolved in a solvent stronger than the initial mobile phase.
-
Troubleshooting Steps:
-
Dilute the Sample: The most straightforward solution is to dilute your sample (e.g., by a factor of 10) and reinject. If the fronting disappears, you have confirmed column overload.[9]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition. If the sample solvent is significantly stronger (e.g., pure acetonitrile when the mobile phase starts at 10% acetonitrile), it can cause peak distortion.[10]
-
Reduce Injection Volume: If dilution is not feasible, reducing the injection volume can also alleviate overloading.
-
Issue 3: Identification of Degradation Products in a Stability Study
You are performing forced degradation studies and need to confirm that your HPLC method is stability-indicating.
-
Scientific Explanation: Forced degradation studies intentionally expose the drug substance to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products.[11][12] A stability-indicating method is one that can accurately measure the active ingredient without interference from any degradation products, impurities, or excipients.[13][14]
-
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of methanol and acetonitrile).[3]
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2 hours). Neutralize with an equivalent amount of 0.1 M NaOH before injection.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature. Neutralize with an equivalent amount of 0.1 M HCl before injection.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.[12]
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples by your HPLC method alongside an unstressed control sample.
-
-
Data Interpretation:
-
Peak Purity: Use a Diode Array Detector (DAD) or a Mass Spectrometer (MS) to assess the peak purity of the main this compound peak in the presence of degradants. This will confirm that no degradation products are co-eluting.
-
Mass Balance: The sum of the assay of the main peak and the levels of all impurities should remain constant throughout the study. A significant deviation may indicate that some degradants are not being detected.[15]
Caption: Workflow for a stability-indicating method validation.
-
References
- Phenomenex. (2025, July 2). How to Identify Ghost Peaks in U/HPLC. Phenomenex.
- Waters. (n.d.). What causes a “ghost” peak and what can I do to prevent this?
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- Separation Science. (2024, July 4). Conquer Ghost Peaks in HPLC: Identification and Elimination.
- Axion Labs. (n.d.). Ghost Peaks in HPLC - 5 common sources. Axion Labs.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments.
- Welch Materials. (2025, October 31). [Readers Insight] Why Do Ghost Peaks Appear?
- Royal Society of Chemistry. (n.d.). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
- Royal Society of Chemistry. (2025, April 7). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics.
- Axion Labs. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
- American Chemical Society. (2025, October 17). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions.
- American Chemical Society. (n.d.). The Ultraviolet Absorption Spectra of Some Pyrimidines. Chemical Structure and the Effect of pH on the Position of λmax.
- PubMed Central. (n.d.). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer.
- ChemicalBook. (n.d.). 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0. ChemicalBook.
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies.
- MedCrave online. (2016, December 14).
- Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Google Patents. (n.d.). JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine.
- American Journal of Chemistry. (2023, April 23).
- Journal of Innovative ideas in Pharmaceutical Sciences. (n.d.).
- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
- Organic Syntheses. (n.d.). via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Organic Syntheses.
- Sigma-Aldrich. (n.d.). This compound 95 13544-44-0. Sigma-Aldrich.
- PubMed. (n.d.). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines.
- LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- IOSR Journal of Pharmacy. (2016, November). Stability Indicating Analytical Method Development, Validation, Method Transfer and Impurity Profile (Related Substances)
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
- ResearchGate. (n.d.). Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms.
- BioPharm International. (n.d.). Analytical Strategies for Monitoring Residual Impurities.
- LCGC International. (n.d.). Determination of Genotoxic Impurities in Pharmaceuticals.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- ResearchGate. (2025, August 6). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- ACS Fall 2025. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.
- ResearchGate. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Matrix Fine Chemicals. (n.d.). This compound | CAS 13544-44-0.
- ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
Sources
- 1. 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 6. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
- 7. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 8. welch-us.com [welch-us.com]
- 9. m.youtube.com [m.youtube.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. iosrphr.org [iosrphr.org]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Validation & Comparative
A Comparative Guide to Suzuki Coupling: 2,4-Dichloro-5-iodopyrimidine vs. 2,4-dichloro-5-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in FDA-approved drugs underscores the importance of efficient and selective methods for its functionalization. The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in this regard, enabling the formation of crucial carbon-carbon bonds. This guide provides an in-depth, objective comparison of two key building blocks: 2,4-dichloro-5-iodopyrimidine and 2,4-dichloro-5-bromopyrimidine, in the context of Suzuki coupling. By examining the underlying mechanistic principles and providing supporting experimental insights, this document aims to empower researchers to make informed decisions in their synthetic strategies.
The Decisive Role of the Halogen: A Fundamental Reactivity Analysis
The choice between an iodo and a bromo substituent at the C5 position of a 2,4-dichloropyrimidine core is not trivial; it has profound implications for reaction kinetics and overall synthetic efficiency. The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This hierarchy is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond requires less energy to break, facilitating the rate-determining oxidative addition step in the Suzuki-Miyaura catalytic cycle.[1]
Consequently, this compound is anticipated to exhibit significantly higher reactivity compared to its bromo counterpart. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and potentially lower catalyst loadings, which are all critical factors in the optimization of a synthetic route.
Regioselectivity: A Tale of Two Dihalopyrimidines
Beyond the intrinsic reactivity of the C-X bond, the electronic nature of the pyrimidine ring and the positions of the halogen substituents dictate the regioselectivity of the Suzuki coupling. For polyhalogenated pyrimidines, the general order of reactivity is typically C4 > C2 > C5.[2] This is attributed to the higher electrophilicity of the C4 and C2 positions, which are para and ortho to the ring nitrogens, respectively.
However, the high reactivity of the C-I and C-Br bonds at the C5 position in the substrates under discussion overrides this general trend. In the case of 2,4-dichloro-5-bromopyrimidine , the C5-bromo position is the most reactive site for Suzuki coupling.[3] This allows for selective functionalization at this position while leaving the two chloro substituents untouched for subsequent transformations. A similar, and likely more pronounced, selectivity is expected for This compound due to the even greater reactivity of the carbon-iodine bond.
This selective reactivity at the C5-halogen is a significant synthetic advantage, enabling a modular approach to the construction of complex, multi-substituted pyrimidines.
Comparative Performance in Suzuki Coupling: A Data-Driven Perspective
While direct, side-by-side comparative studies under identical conditions are not extensively reported in the literature, we can construct a representative comparison based on the established principles of Suzuki coupling and data from analogous systems. The following table illustrates the expected performance differences between this compound and 2,4-dichloro-5-bromopyrimidine when coupled with a generic arylboronic acid.
Table 1: Illustrative Comparison of Suzuki Coupling Performance
| Parameter | This compound | 2,4-Dichloro-5-bromopyrimidine | Rationale |
| Reaction Time | Shorter (e.g., 1-4 hours) | Longer (e.g., 6-12 hours) | Lower C-I bond dissociation energy leads to faster oxidative addition. |
| Reaction Temperature | Milder (e.g., 60-80 °C) | More forcing (e.g., 80-100 °C) | Higher activation energy for C-Br bond cleavage requires more thermal energy. |
| Catalyst Loading | Potentially lower (e.g., 1-3 mol%) | Typically higher (e.g., 3-5 mol%) | More facile catalysis with the more reactive substrate. |
| Typical Yield | High to excellent (e.g., >85%) | Good to high (e.g., 70-90%) | Faster and more efficient conversion of the starting material. |
| Side Reactions | Generally lower | Potential for more side reactions (e.g., hydrodehalogenation, catalyst decomposition) due to prolonged reaction times and higher temperatures. | Milder conditions reduce the likelihood of degradation pathways. |
Note: The data presented in this table is illustrative and intended to highlight the expected performance trends. Actual results will vary depending on the specific arylboronic acid, catalyst system, and reaction conditions employed.
Experimental Design: A Protocol for Comparative Analysis
To empirically validate the anticipated reactivity differences, a comparative Suzuki-Miyaura coupling experiment can be designed. The following protocol provides a robust starting point for such an investigation.
Generalized Protocol for Comparative Suzuki Coupling
Materials:
-
This compound (1.0 equiv)
-
2,4-dichloro-5-bromopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To two separate, oven-dried reaction vessels equipped with magnetic stir bars, add the respective pyrimidine substrate (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill each vessel with an inert gas (e.g., argon or nitrogen) three times.
-
To each vessel, add the palladium catalyst (0.03 mmol).
-
Add the degassed solvent mixture (5 mL) to each vessel.
-
Heat the reaction mixtures to a predetermined temperature (e.g., 80 °C).
-
Monitor the progress of each reaction at regular intervals (e.g., every hour) using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion of the reaction with the iodo-substrate, quench both reactions simultaneously by cooling to room temperature and adding water (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography on silica gel.
-
Analyze the yields and purity of the products from both reactions to provide a direct comparison of the substrates' performance.
Mechanistic Insights and Workflow Visualization
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The experimental workflow for a comparative analysis can be visualized as follows:
Caption: Workflow for the comparative analysis of substrate reactivity.
Conclusion and Future Perspectives
The choice between this compound and 2,4-dichloro-5-bromopyrimidine in Suzuki coupling is a critical decision in the design of synthetic routes towards novel pyrimidine-based molecules. The superior reactivity of the iodo-substituted analog, a direct consequence of the weaker carbon-iodine bond, offers significant advantages in terms of milder reaction conditions, shorter reaction times, and potentially higher yields. This makes this compound the substrate of choice for rapid and efficient synthesis, particularly in the context of high-throughput and discovery chemistry.
However, the lower cost and greater commercial availability of 2,4-dichloro-5-bromopyrimidine may render it a more practical option for large-scale synthesis, provided that the reaction conditions are optimized to achieve satisfactory yields. The selective reactivity of the C5-halogen in both substrates provides a valuable handle for the sequential and regioselective elaboration of the pyrimidine core.
Future research in this area will likely focus on the development of even more active and robust catalyst systems that can further lower the activation barrier for the C-Br and C-Cl bond cleavage, thereby narrowing the reactivity gap between the different halogenated pyrimidines and expanding the synthetic chemist's toolkit for the construction of life-saving medicines.
References
- Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Handy, S. T., & Zhang, Y. (2012). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC, NIH. [Link]
- Manabe, K., et al. (2011). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC, NIH. [Link]
- Cherif, M., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(6-7), 486-492. [Link]
- Handy, S. T. (2014). One-Pot Double Suzuki Couplings of Dichloropyrimidines.
- Suzuki, A. (2010). Suzuki reaction. Wikipedia. [Link]
- LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6856-6876. [Link]
Sources
A Senior Application Scientist's Guide to Pyrimidine Reactivity: 2,4-Dichloro-5-iodopyrimidine vs. 2,4-dichloropyrimidine
For researchers navigating the intricate pathways of drug discovery and medicinal chemistry, the pyrimidine scaffold is a foundational element, present in a remarkable number of FDA-approved drugs.[1] The strategic functionalization of this heterocycle is paramount for tuning biological activity. This guide provides an in-depth, objective comparison of two key pyrimidine building blocks: 2,4-Dichloro-5-iodopyrimidine and its parent compound, 2,4-dichloropyrimidine . We will dissect their reactivity profiles, supported by experimental rationale and data, to empower scientists in making informed decisions for their synthetic campaigns.
The Decisive Influence of the C5-Iodo Substituent
The fundamental difference between these two reagents lies in the introduction of an iodine atom at the C5 position. This single modification dramatically expands the synthetic possibilities by introducing a third, highly reactive handle for functionalization. While both molecules possess reactive chlorine atoms at the C2 and C4 positions, the carbon-iodine bond at C5 of this compound offers a distinct and orthogonal reaction site, primarily for palladium-catalyzed cross-coupling reactions.
This guide will explore the comparative reactivity through two major lenses: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, demonstrating how the C5-iodo group governs site-selectivity and enables complex molecular architectures.
Fundamental Principles of Pyrimidine Reactivity
To understand the comparison, we must first grasp the core principles governing reactivity in dichloropyrimidines.
Positional Electrophilicity (C4 vs. C2)
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is most pronounced at the C2, C4, and C6 positions. In 2,4-dichloropyrimidine, both C2 and C4 are highly electrophilic and susceptible to attack. However, a general hierarchy of reactivity is well-established: C4 > C2 .[2][3]
This preference is explained by frontier molecular orbital theory; the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon compared to C2.[3] This indicates that C4 is the preferred site for nucleophilic attack. Furthermore, the anionic intermediate (Meisenheimer complex) formed upon attack at C4 is more stabilized through resonance.[3]
Carbon-Halogen Bond Strength (C-I vs. C-Cl)
The second critical factor, especially for cross-coupling reactions, is the carbon-halogen bond dissociation energy. The C-Cl bond is significantly stronger than the C-I bond (average bond energy for C-Cl is ~382 kJ/mol vs. ~240 kJ/mol for C-I).[4] In palladium-catalyzed reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The weaker C-I bond undergoes this step much more readily and under milder conditions than the more robust C-Cl bond.[4][5] This creates a clear reactivity differential: I > Br > Cl > F .
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile attacks the electron-deficient ring and displaces a leaving group (in this case, a chloride ion). The C-I bond is generally not susceptible to SNAr. Therefore, the primary comparison is the reactivity of the C2 and C4 positions in both molecules.
For 2,4-dichloropyrimidine , SNAr reactions with amines, thiols, and alkoxides show a strong regioselective preference for substitution at the C4 position.[1][2] Achieving substitution at C2 often requires more forcing conditions after the C4 position has already reacted.
For This compound , the same C4 preference is observed. The iodine at C5, being an electron-withdrawing group (though less so than nitro or cyano groups), can further enhance the electrophilicity and reactivity of the adjacent C4 position, solidifying its status as the primary site for nucleophilic attack.[6]
Experimental Insight: The choice to perform an SNAr reaction first on this compound is a strategic one. It reserves the more reactive C5-iodo bond for a subsequent, milder cross-coupling reaction, allowing for the controlled, stepwise introduction of different functionalities.
| Feature | 2,4-dichloropyrimidine | This compound | Rationale |
| Primary SNAr Site | C4 | C4 | Higher LUMO coefficient and more stable Meisenheimer intermediate at C4.[3] |
| Secondary SNAr Site | C2 | C2 | Less electrophilic than C4; requires more forcing conditions. |
| Influence of C5-I | N/A | Enhances C4 electrophilicity | The electron-withdrawing nature of the C5 substituent further activates the C4 position.[6] |
| Typical Product | 4-substituted-2-chloropyrimidine | 4-substituted-2-chloro-5-iodopyrimidine | High regioselectivity for monosubstitution at C4 is common.[1] |
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
This is where the synthetic utility of this compound truly excels. The significant difference in C-I and C-Cl bond strengths allows for highly selective, sequential cross-coupling reactions.
Suzuki-Miyaura and Sonogashira Couplings
With This compound , chemists can perform a Sonogashira or Suzuki coupling under mild conditions that exclusively target the C-I bond. The C-Cl bonds at C2 and C4 remain untouched. This generates a 5-substituted-2,4-dichloropyrimidine intermediate. Subsequently, by employing more vigorous conditions (e.g., higher temperature, stronger base, or a more active catalyst), a second, different coupling partner can be introduced at the C4 position. A final, third coupling can then be directed to the least reactive C2 position if desired.[7] This stepwise approach is a powerful tool for building molecular complexity.
In contrast, 2,4-dichloropyrimidine offers a two-step sequence. The first cross-coupling reaction occurs preferentially at the C4 position.[8] The second coupling at the C2 position then requires more forcing conditions.
Caption: Sequential cross-coupling strategy for this compound.
| Feature | 2,4-dichloropyrimidine | This compound | Rationale |
| Most Reactive Site | C4-Cl | C5-I | C-I bond is significantly weaker than C-Cl, enabling selective oxidative addition of Pd.[4][5] |
| Second Reactive Site | C2-Cl | C4-Cl | The C4 position is inherently more reactive than the C2 position in the pyrimidine ring.[9] |
| Least Reactive Site | N/A | C2-Cl | C2 is the least electrophilic of the three positions. |
| Synthetic Strategy | Two-step sequential coupling (C4 then C2) | Three-step sequential coupling (C5 then C4 then C2) | Orthogonal reactivity of C-I and C-Cl bonds allows for highly controlled, site-selective functionalization. |
Experimental Protocols
The following protocols are representative examples. Researchers should optimize conditions for their specific substrates.
Protocol 1: Regioselective SNAr Amination of 2,4-dichloropyrimidine at C4
This protocol describes the preferential substitution of the C4-chloride.
Materials:
-
2,4-dichloropyrimidine (1.0 mmol, 149 mg)
-
Aniline (1.1 mmol, 102 mg)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 258 mg)
-
n-Butanol (5 mL)
Procedure:
-
To a round-bottom flask, add 2,4-dichloropyrimidine, n-butanol, and aniline.
-
Add DIPEA to the mixture at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (e.g., ethyl acetate/hexanes) to yield 2-chloro-N-phenylpyrimidin-4-amine.
Causality: The use of a non-polar solvent and moderate temperature favors the kinetic product, which is substitution at the more electrophilic C4 position. DIPEA acts as a non-nucleophilic base to quench the HCl generated.
Protocol 2: Site-Selective Sonogashira Coupling at C5 of this compound
This protocol demonstrates the highly selective reaction at the C5-iodo position.
Materials:
-
This compound (1.0 mmol, 275 mg)
-
Phenylacetylene (1.2 mmol, 122 mg)
-
Pd(PPh₃)₄ (0.03 mmol, 35 mg)
-
Copper(I) iodide (CuI) (0.06 mmol, 11 mg)
-
Triethylamine (TEA) (3.0 mmol, 303 mg)
-
Anhydrous THF (10 mL)
Procedure:
-
To a dry, nitrogen-purged flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature for 2-4 hours. The mild conditions are key to selectivity.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and purify by column chromatography to yield 2,4-dichloro-5-(phenylethynyl)pyrimidine.
Causality: The reaction is performed at room temperature, which provides insufficient energy to activate the stronger C-Cl bonds. The palladium catalyst selectively undergoes oxidative addition into the weak C-I bond, leading to exclusive C5 coupling.
Caption: SNAr mechanism showing preferential attack at the C4 position.
Conclusion
While 2,4-dichloropyrimidine is a reliable and cost-effective building block for accessing 2,4-disubstituted pyrimidines, its reactivity is largely confined to a predictable C4-then-C2 substitution pattern. The introduction of an iodine atom at the C5 position, creating This compound , transforms the synthetic landscape. It provides an orthogonal and highly reactive site for palladium-catalyzed cross-coupling reactions. This allows for a robust, site-selective, three-step functionalization strategy (C5, then C4, then C2), enabling the construction of complex, trisubstituted pyrimidines that are otherwise difficult to access. For researchers aiming to maximize molecular diversity and precisely control substitution patterns, this compound offers a clear strategic advantage.
References
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/a-2710-1288]
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8935407/]
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme Connect. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-2710-1288]
- C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. [URL: https://www.eventscribe.net/2025/ACSfall/fsPopup.asp?
- Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/nj/d2nj03534g]
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39623594/]
- Synthesis of 2,4,6-trisubstituted pyrimidines as antimalarial agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15993510/]
- 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7072481/]
- This compound. CymitQuimica. [URL: https://www.cymitquimica.com/base/13544-44-0]
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [URL: https://www.mdpi.com/1420-3049/26/6/1541]
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/sc/c6sc02118b]
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. X-MOL. [URL: https://www.x-mol.com/paper/1365312330686939136]
- C Cl bond is stronger than C I bond because a C Cl class 11 chemistry CBSE. Vedantu. [URL: https://www.vedantu.com/question-answer/c-cl-bond-is-stronger-than-c-i-bond-because-a-class-11-chemistry-cbse-605193458a03476c1a017e8c]
- Antimalarial activity and synthesis of new trisubstituted pyrimidines. LookChem. [URL: https://www.lookchem.com/cas-s/2005/10-1016-j-bmcl-2005-04-014.html]
- General procedure for Sonogashira coupling reaction. International Journal of New Chemistry. [URL: https://www.ijnc.ir/article_189677_ed48375841b80d0d867c2b53f6050b1d.pdf]
- Sonogashira coupling. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
- Synthesis of 2,4,5-trisubstituted pyrimidines. ResearchGate. [URL: https://www.researchgate.net/publication/281145657_Synthesis_of_245-trisubstituted_pyrimidines]
- C-Cl bond is stronger than C-I bond , because. Allen. [URL: https://www.allen.ac.in/solution-video/jee-main-2024-29-jan-shift-2/chemistry/c-cl-bond-is-stronger-than-c-i-bond-because]
- Sonogashira Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
- Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25621703/]
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/82332/nucleophilic-aromatic-substitution-on-pyrimidines-c2-vs-c4-selectivity]
- Sonogashira Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Cross-Coupling_Reactions/Sonogashira_Coupling]
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5146867/]
- This compound 95 13544-44-0. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/479539]
- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. Benchchem. [URL: https://www.benchchem.com/application-notes/snar-reactions-on-dichloropyrimidines]
- Haloalkanes - how to explain order of reactivity?. The Student Room. [URL: https://www.thestudentroom.co.uk/showthread.php?t=2201]
- Which bond is stronger, C-Cl or Cl-Cl?. Quora. [URL: https://www.quora.com/Which-bond-is-stronger-C-Cl-or-Cl-Cl]
- Bond strength. Reddit. [URL: https://www.reddit.com/r/chemhelp/comments/7q9m5o/bond_strength/]
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. C Cl bond is stronger than C I bond because a C Cl class 11 chemistry CBSE [vedantu.com]
- 5. C-Cl bond is stronger than C-I bond , because [allen.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
The Strategic Advantage of 2,4-Dichloro-5-iodopyrimidine in Kinase Inhibitor Synthesis: A Comparative Guide
For Immediate Release
In the competitive landscape of kinase inhibitor development, the selection of foundational chemical scaffolds is a critical determinant of success. This guide provides an in-depth technical analysis of 2,4-Dichloro-5-iodopyrimidine, a versatile and highly reactive building block, and evaluates its efficacy in comparison to alternative synthons for the creation of potent and selective kinase inhibitors. Authored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes experimental data and field-proven insights to inform strategic decisions in kinase-targeted drug discovery.
Introduction: The Primacy of the Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in FDA-approved kinase inhibitors.[1][2] Its ability to mimic the adenine core of ATP allows for effective competition at the kinase hinge region, a crucial interaction for potent inhibition.[3] Kinase dysregulation is a hallmark of numerous diseases, most notably cancer, making the development of targeted kinase inhibitors a paramount objective in modern pharmacology.[4][5][6][7] The strategic functionalization of the pyrimidine ring is therefore a key focus for medicinal chemists aiming to optimize potency, selectivity, and pharmacokinetic properties.
This compound: A Multifaceted Building Block
This compound stands out as a particularly advantageous starting material for the synthesis of kinase inhibitors.[6][8] Its unique trifunctional nature—possessing two reactive chlorine atoms at the C2 and C4 positions and an iodine atom at the C5 position—offers a rich platform for sequential and regioselective chemical modifications.
Understanding the Reactivity Landscape
The reactivity of the chloro-substituents on the pyrimidine ring is dictated by the electron-deficient nature of the heterocycle. Nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are the workhorse transformations for elaborating the pyrimidine core.[8][9][10][11][12]
Generally, the C4 position of 2,4-dichloropyrimidine exhibits greater reactivity towards nucleophiles and in Suzuki couplings compared to the C2 position.[13][14][15] This inherent regioselectivity provides a predictable handle for the initial diversification of the scaffold. The presence of the 5-iodo group further enhances the synthetic utility of the molecule, serving as a versatile point for the introduction of additional chemical diversity through various cross-coupling reactions, which can be crucial for modulating the kinase selectivity and overall biological activity of the final compound.[16][17]
Comparative Analysis: this compound vs. Alternative Building Blocks
The choice of the initial building block significantly impacts the synthetic strategy and the pharmacological profile of the resulting kinase inhibitors. Here, we compare this compound with two common alternatives: 2,4-dichloropyrimidine and pyrazolo[3,4-d]pyrimidine.
| Building Block | Key Features | Advantages | Disadvantages | Representative Kinase Inhibitors |
| This compound | Two reactive chlorine atoms (C2 & C4), one iodine atom (C5) | High degree of synthetic versatility for trifunctionalization; 5-iodo group allows for late-stage diversification. | Potentially more complex synthesis of the building block itself. | Used in the synthesis of various bioactive molecules, including DPP-IV and VLA-4 antagonists.[8] |
| 2,4-Dichloropyrimidine | Two reactive chlorine atoms (C2 & C4) | Commercially available and cost-effective; well-established reactivity. | Limited to difunctionalization; less inherent diversity compared to the 5-iodo counterpart. | Pazopanib, Brigatinib[13] |
| Pyrazolo[3,4-d]pyrimidine | Fused bicyclic system, bioisostere of adenine | Often exhibits high potency and good kinase selectivity; scaffold present in FDA-approved drugs.[3][18] | Can have broader kinase activity if not carefully optimized. | Ibrutinib, Ruxolitinib[3][19] |
Experimental Data: A Case Study Approach
While direct head-to-head comparisons of kinase inhibitors derived from these three scaffolds in a single study are limited, we can extrapolate from existing data on related compounds to infer the potential of this compound. For instance, the FDA-approved drug Bosutinib , a potent inhibitor of Src and Abl kinases, features a 2,4-dichloro-5-methoxyphenylamino moiety, highlighting the importance of substitution at the 2, 4, and 5 positions of a phenyl ring attached to a quinoline core.[4][5][20][21][22] Although not a pyrimidine itself, the substitution pattern underscores the value of multi-functionalized aromatic systems in achieving high-affinity kinase binding.
The development of potent Aurora kinase inhibitors from ortho-chlorophenyl substituted pyrimidines further demonstrates the impact of halogen substitution on inhibitory activity.[23] The strategic placement of a halogen, such as iodine, on the pyrimidine ring can lead to enhanced potency and selectivity.
Experimental Protocols
To illustrate the practical application of this compound, we provide a detailed, step-by-step methodology for a key synthetic transformation and a standard kinase inhibition assay.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C4 Position
This protocol describes a typical procedure for the regioselective Suzuki-Miyaura coupling of an arylboronic acid to the C4 position of a 2,4-dichloropyrimidine, a reaction that can be adapted for this compound.[10][11]
Materials:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)
-
Base (e.g., K2CO3, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add 2,4-dichloropyrimidine, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a synthesized compound against a target kinase.[7][24][25][26][27][28][29][30]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Luminescence-based ADP detection reagent (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the wells of the microplate, add the kinase, the test compound at various concentrations, and the kinase assay buffer.
-
Incubate at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate at a controlled temperature (e.g., 30 °C) for a defined period.
-
Stop the reaction and measure the amount of ADP produced using the luminescence-based detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualization of Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the key synthetic pathway and the general workflow for kinase inhibitor evaluation.
Caption: Sequential functionalization of this compound.
Caption: General workflow for kinase inhibitor evaluation.
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its trifunctional nature allows for a greater exploration of chemical space compared to simpler dichloropyrimidines, while the well-defined reactivity of its leaving groups enables controlled and regioselective synthesis. The 5-iodo position, in particular, offers a strategic handle for late-stage diversification, a key advantage in the optimization of lead compounds.
While direct comparative data for kinase inhibitors derived from this compound is an area that warrants further investigation, the established importance of multi-substituted aromatic and heteroaromatic scaffolds in potent kinase inhibitors strongly supports its utility. Future research should focus on the systematic synthesis and evaluation of kinase inhibitor libraries derived from this building block to fully elucidate its potential in generating next-generation targeted therapies.
References
Click to expand
- Wang, H., Zhu, C., Zhu, G., Tian, X., Shen, Y., & Mao, Y. (2014). A NEW AND PRACTICAL SYNTHESIS OF BOSUTINIB. HETEROCYCLES, 89(12), 2805. doi:10.3987/com-14-13110
- Das, J., et al. (2013). synthesis process of dasatinib and intermediate thereof.
- WO2015198249A1 - Process for preparation of bosutinib - Google Patents. (n.d.).
- Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC. (n.d.).
- Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.
- Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- Kumar, P., Rahim, M., Yaman, S. M., & Mhetre, S. (n.d.). New Route for the synthesis of Bosutinib. Der Pharma Chemica.
- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. (n.d.). Benchchem.
- A New and Practical Synthesis of Bosutinib. (2025).
- Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][23]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC. (n.d.).
- WO2011095125A1 - Synthesis methods and purification methods of dasatinib - Google Patents. (n.d.).
- Schematic of the dCK inhibitors and their apparent IC50 values. (a)... (n.d.).
- WO 2016/108106 A1. (2016). Googleapis.com.
- Axitinib Synthetic Routes. (n.d.). MedKoo Biosciences.
- Recent Advances in Pyrimidine-Based Drugs. (2024). Semantic Scholar.
- Design, Synthesis and Biological Activity Evaluation of Kinase Inhibitors. (n.d.). MDPI.
- Idealised values for the potency (IC 50 ) of an inhibitor with... (n.d.).
- The IC 50 and K i values measured for selected inhibitors | Download Table. (n.d.).
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
- Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes. (n.d.). Probe Reports from the NIH Molecular Libraries Program.
- This compound: A Key Building Block for Drug Discovery. (2025).
- Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine. (n.d.). Benchchem.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (n.d.). Chemistry Stack Exchange.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (n.d.). PubMed.
- Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). NIH.
- Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro - PMC. (n.d.).
- Activities of certain 5-substituted 4'-thiopyrimidine nucleosides against orthopoxvirus infections. (n.d.). PubMed.
- Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. (n.d.). PubMed.
- A novel Syk family kinase inhibitor: design, synthesis, and structure-activity relationship of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine deriv
- WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents. (n.d.).
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar.
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel
- 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. (n.d.). PubMed.
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel
- Idealised values for the potency (IC 50 ) of an inhibitor with... (n.d.).
- Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.).
- Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (2016). PubMed.
- Synthesis and Src Kinase Inhibitory Activity of a Series of 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles | Request PDF. (2025).
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.).
- Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. (2024). PubMed Central.
- Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. (n.d.). PubMed.
- IC50 values of CDK5 inhibitors. | Download Scientific Diagram. (n.d.).
- (PDF) Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. (2025).
- Design and Synthesis of 5‐Aryl ‐substituted Phenylpyrimidine‐2,4‐diamine Derivatives as Novel Mer and Tyro3 Kinase Inhibitors | Request PDF. (2025).
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). IJPPR.
- Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine). (2023). NIH.
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. WO2015198249A1 - Process for preparation of bosutinib - Google Patents [patents.google.com]
- 6. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Axitinib synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]
- 15. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activities of certain 5-substituted 4'-thiopyrimidine nucleosides against orthopoxvirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2’-deoxyuridine (or cytidine) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Dasatinib synthesis - chemicalbook [chemicalbook.com]
- 20. Bosutinib synthesis - chemicalbook [chemicalbook.com]
- 21. derpharmachemica.com [derpharmachemica.com]
- 22. researchgate.net [researchgate.net]
- 23. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ES2568659T3 - Dasatinib synthesis process and an intermediate thereof - Google Patents [patents.google.com]
- 25. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. CN103570696A - Method for preparing intermediate of axitinib and application of intermediate in preparation of axitinib - Google Patents [patents.google.com]
- 27. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
A Comparative Guide to Pyrimidine Synthesis: Evaluating Alternatives to 2,4-Dichloro-5-iodopyrimidine
Introduction: The Central Role of the Pyrimidine Scaffold
In the landscape of medicinal chemistry and drug discovery, the pyrimidine ring is a privileged scaffold. As an essential component of nucleobases like cytosine, thymine, and uracil, its biological significance is fundamental.[1][2] This six-membered aromatic heterocycle, with nitrogen atoms at the 1 and 3 positions, is a cornerstone in a vast array of therapeutic agents, demonstrating efficacy as anticancer, antiviral, antimicrobial, and anti-inflammatory drugs.[1][3][4] The synthetic accessibility and structural versatility of pyrimidines allow chemists to fine-tune their physicochemical and pharmacological properties, making them a mainstay in the development of novel therapeutics.[4][5]
For decades, highly functionalized building blocks have served as crucial starting points for constructing complex pyrimidine-based drugs. Among these, 2,4-dichloro-5-iodopyrimidine has been a workhorse reagent.[6][7] Its utility stems from a trifecta of reactive sites: two chlorine atoms at the C2 and C4 positions, which are susceptible to sequential and regioselective nucleophilic aromatic substitution (SNAr), and an iodine atom at the C5 position, which is primed for various metal-catalyzed cross-coupling reactions. This combination allows for the rapid elaboration of three distinct points on the pyrimidine core, making it a powerful tool in the synthesis of DPP-IV inhibitors for diabetes and VLA-4 antagonists for inflammatory diseases.[7][8]
However, an over-reliance on a single building block can present limitations in terms of cost, scalability, and synthetic flexibility. The quest for greener, more efficient, and more versatile synthetic routes necessitates a critical evaluation of alternatives. This guide provides an in-depth comparison of alternative reagents and methodologies to this compound, offering researchers, scientists, and drug development professionals the data and insights needed to select the optimal strategy for their specific synthetic challenges. We will explore other halogenated pyrimidines and contrast these stepwise approaches with elegant de novo ring construction methods that build the pyrimidine core from simpler, acyclic precursors.
The Incumbent: Understanding the Reactivity of this compound
The synthetic power of this compound lies in the differential reactivity of its substituents. The chlorine atoms, activated by the electron-withdrawing nature of the pyrimidine ring, are excellent leaving groups for SNAr reactions. Typically, the C4 position is more reactive towards nucleophiles than the C2 position, allowing for controlled, stepwise additions. The C5-iodine bond is relatively stable to nucleophilic attack but is ideal for forming new carbon-carbon or carbon-heteroatom bonds via palladium-catalyzed reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings.
Caption: General reactivity workflow for this compound.
This stepwise functionalization is powerful but inherently linear, requiring multiple sequential steps which can lower overall yield and increase production costs.
Part 1: Strategic Alternatives - Other Halogenated Pyrimidines
A direct alternative to this compound involves substituting the iodine atom with another halogen. This maintains the same overall synthetic strategy (SNAr followed by cross-coupling) but can offer advantages in cost and availability.
| Reagent | Key Features | Advantages | Disadvantages |
| 2,4,5-Trichloropyrimidine | Three reactive chloro groups. C4 is most reactive to SNAr, followed by C2. The C5 chloro is least reactive but can undergo cross-coupling under forcing conditions. | Generally lower cost than iodo- and bromo-analogs. Stable and readily available. | C5-Cl bond is less reactive in cross-coupling, often requiring stronger catalysts, ligands, or higher temperatures.[4] |
| 5-Bromo-2,4-dichloropyrimidine | A widely used and effective alternative. The C5-bromo group is significantly more reactive in cross-coupling than a chloro group. | Excellent balance of reactivity and cost. The C-Br bond is readily activated by standard palladium catalysts.[4] | More expensive than the trichloro-analog. Brominated compounds can be less stable. |
| 2,4-Dichloro-5-fluoropyrimidine | The C-F bond is generally inert to standard SNAr and cross-coupling conditions, but can be a site for specific chemistries. | The fluorine atom can be retained in the final molecule, which is often desirable in medicinal chemistry for its metabolic stability and binding interactions.[4] | Not a direct "drop-in" replacement if C5 functionalization is desired via standard cross-coupling. |
Representative Experimental Protocol: Suzuki Coupling with 5-Bromo-2,4-dichloropyrimidine
This protocol, adapted from literature, demonstrates the synthesis of a 2,4,5-trisubstituted pyrimidine, a common step in drug development.[4]
-
Initial SNAr Reactions: Sequentially react 5-bromo-2,4-dichloropyrimidine (1.0 eq) first with a primary amine (e.g., aniline, 1.0 eq) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in isopropanol to substitute the C4 position. Follow this with a second SNAr reaction with a different amine at the C2 position, often catalyzed by an acid like p-toluenesulfonic acid (p-TsOH).
-
Suzuki-Miyaura Coupling: To a solution of the resulting 2,4-diamino-5-bromopyrimidine (1.0 eq) and an appropriate arylboronic acid or ester (1.2 eq) in a solvent such as dioxane, add a palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq) and a base (e.g., potassium acetate, 2.0 eq).
-
Reaction Execution: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heating: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final 2,4,5-trisubstituted pyrimidine.
Part 2: A Paradigm Shift - De Novo Pyrimidine Synthesis
Instead of modifying a pre-functionalized pyrimidine ring, de novo strategies construct the ring from simpler, acyclic components. These methods, particularly multicomponent reactions (MCRs), offer remarkable efficiency by forming multiple bonds in a single pot, often leading to higher yields and reduced waste.[5][9]
The Biginelli Reaction: A Time-Honored MCR
First reported in 1893, the Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[10] It provides direct access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which can be further modified. Modern variations using microwave irradiation or novel catalysts have dramatically improved reaction times and yields.[3][11]
Caption: Simplified mechanism of the Biginelli reaction.
Modern Catalyzed and Multicomponent Syntheses
Contemporary organic chemistry has expanded the toolkit for de novo pyrimidine synthesis far beyond the classics. These methods offer access to a wider range of substitution patterns with high efficiency.
-
Iridium-Catalyzed MCR: This sustainable approach uses an iridium-pincer complex to catalyze the reaction of amidines with alcohols, which serve as both alkylating agents and a source of carbon atoms for the ring.[11]
-
[3+3] Cycloadditions: These strategies involve reacting a three-atom component (like an amidine) with another three-atom fragment (such as an α,β-unsaturated ketone) to form the six-membered ring.[9]
-
Chalcone-Based Syntheses: Chalcones (1,3-diaryl-2-propen-1-ones) are versatile precursors that can react with guanidine or amidines to yield highly substituted pyrimidines.[12][13]
Representative Experimental Protocol: Microwave-Assisted Biginelli Reaction
This protocol highlights the speed and efficiency of modern MCR techniques.[3][11]
-
Reactant Mixture: In a 10 mL microwave reaction vial, combine an aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea or thiourea (1.5 mmol), and a catalytic amount of sulfamic acid or another suitable catalyst.
-
Solvent-Free Conditions: The reaction is often run solvent-free, which is a key advantage of this green chemistry approach.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 300-500W for 2-10 minutes. Monitor the internal temperature, which typically reaches 100-120 °C.
-
Workup: After cooling, add cold water to the reaction vial. The solid product will precipitate.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and then recrystallize from hot ethanol to afford the pure dihydropyrimidine derivative.
Performance Comparison: A Data-Driven Analysis
The choice of synthetic strategy is ultimately guided by performance metrics. The following table summarizes experimental data from various published methods to provide an objective comparison.
| Method/Reagent | Key Reactants | Catalyst/Conditions | Time | Yield (%) | Reference |
| SNAr/Suzuki (Typical) | 5-Bromo-2,4-dichloropyrimidine, Amines, Boronic Acid | Pd(dppf)Cl2, Base, 80-100 °C | 4-24 h (per step) | 50-85% (over 3 steps) | [4] |
| Biginelli (Conventional) | Benzaldehyde, Ethyl Acetoacetate, Urea | HCl, Reflux in Ethanol | 1.5-3 h | ~60-70% | [3][14] |
| Biginelli (Microwave) | Aromatic Aldehyde, β-Ketoester, Urea/Thiourea | Sulfamic Acid, Solvent-free, MW | 2-12 min | 88-95% | [3][11] |
| Iridium-Catalyzed MCR | Amidines, Alcohols | PN5P-Ir-pincer complex, Toluene, 150°C | Not Specified | Up to 93% | [11] |
| Chalcone-Based Cyclization | Chalcone, Guanidine | Base, Reflux | Minutes to Hours | Excellent | [3] |
graph TD { A[Target Pyrimidine] --> B{Synthetic Approach?}; B --> C[Stepwise Functionalization]; B --> D[De Novo Synthesis];subgraph Stepwise C --> C1[this compound]; C --> C2[5-Bromo-2,4-Dichloropyrimidine]; C1 --> C3[SNAr -> SNAr -> Coupling]; C2 --> C4[SNAr -> SNAr -> Coupling]; end subgraph De Novo D --> D1[Biginelli Reaction]; D --> D2[Pinner Synthesis]; D --> D3[Modern MCR]; D1 --> D4[One-Pot Cyclocondensation]; D2 --> D4; D3 --> D4; end C3 --> E[Final Product]; C4 --> E; D4 --> E; style C fill:#E8F0FE,stroke:#4285F4,stroke-width:2px style D fill:#E6F4EA,stroke:#34A853,stroke-width:2px
}
Sources
- 1. wjarr.com [wjarr.com]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. colorkem.com [colorkem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of Catalysts for Cross-Coupling Reactions with 2,4-Dichloro-5-iodopyrimidine: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic functionalization of polysubstituted pyrimidines is a critical endeavor in the discovery of novel therapeutics and functional materials. The pyrimidine scaffold is a privileged motif in medicinal chemistry, and the ability to selectively introduce diverse substituents at its various positions is paramount. 2,4-Dichloro-5-iodopyrimidine is a versatile building block, offering three distinct reaction sites for cross-coupling reactions. The inherent differences in the reactivity of the carbon-halogen bonds (C-I vs. C-Cl) provide a powerful tool for sequential and site-selective functionalization.
This guide provides a comprehensive comparative analysis of catalytic systems for the cross-coupling of this compound. We will delve into the principles of selectivity, compare the performance of various catalysts for five major cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille—and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
The Decisive Factor: Chemoselectivity in the Initial Coupling
The fundamental principle governing the initial functionalization of this compound is the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is C-I > C-Br > C-OTf > C-Cl.[1] This trend is primarily dictated by the bond dissociation energies, with the weaker C-I bond being more susceptible to the initial oxidative addition step in the catalytic cycle, which is often rate-determining.
Therefore, it is anticipated that the first cross-coupling reaction on this compound will occur with high selectivity at the C5-iodo position, leaving the two chloro-substituents at the C2 and C4 positions untouched. This inherent chemoselectivity is the cornerstone of a sequential functionalization strategy.
Comparative Analysis of Catalysts for C5-Selective Cross-Coupling
The choice of an optimal catalyst system is crucial for achieving high yields and clean conversion in the C5-selective cross-coupling of this compound. While palladium-based catalysts are the most prevalent, the specific ligand, palladium precursor, base, and solvent all play a significant role in the reaction's success.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. For the selective coupling at the C5-iodo position, a variety of palladium catalysts have proven effective.
Catalyst Performance Comparison:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Key Features & Considerations |
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | 80-110 | Good to Excellent | A classic, reliable catalyst. Lower catalyst loading (0.5 mol%) can be effective, especially with microwave heating.[2] |
| PdCl₂(dppf) | dppf | K₂CO₃, Cs₂CO₃ | DME, DMF | 80-100 | High | Often provides excellent yields and is tolerant of a wide range of functional groups. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene, Dioxane | 100-110 | High | Bulky, electron-rich phosphine ligands like SPhos are particularly effective for challenging substrates and can lead to higher turnover numbers.[3] |
Experimental Protocol: C5-Selective Suzuki-Miyaura Coupling
Causality Behind Experimental Choices: The use of a phosphine ligand like triphenylphosphine or dppf stabilizes the Pd(0) active species and facilitates the oxidative addition and reductive elimination steps. The choice of base is critical for the transmetalation step, with carbonates and phosphates being commonly employed. A mixed solvent system like dioxane/water often enhances the solubility of both the organic and inorganic reagents.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl- and vinyl-alkynes. This reaction typically employs a dual catalytic system of palladium and copper.[4]
Catalyst Performance Comparison:
| Catalyst System | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Key Features & Considerations |
| PdCl₂(PPh₃)₂ | CuI | Triphenylphosphine | Et₃N, DIPEA | THF, DMF | RT - 60 | Good to Excellent | The classic and most widely used system. The amine base also acts as the solvent in many cases. |
| Pd(PPh₃)₄ | CuI | Triphenylphosphine | Et₃N | Toluene | RT - 80 | High | Pd(0) source can be used directly. |
| Pd/C | CuI | PPh₃ | K₂CO₃ | Methanol | Reflux | Good to Excellent | A heterogeneous palladium source that can offer advantages in terms of cost and ease of removal.[5] |
Experimental Protocol: C5-Selective Sonogashira Coupling
Causality Behind Experimental Choices: The palladium catalyst facilitates the oxidative addition of the C-I bond, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. The amine base is crucial for deprotonating the terminal alkyne and neutralizing the HX formed during the reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and high-yielding method for C-N bond formation.[6]
Catalyst Performance Comparison:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Key Features & Considerations |
| Pd₂(dba)₃ | XPhos, SPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 | High | Bulky, electron-rich biarylphosphine ligands are essential for efficient amination, especially with less reactive amines. |
| Pd(OAc)₂ | BINAP, Xantphos | Cs₂CO₃ | Toluene, Dioxane | 100-120 | Good to High | A common Pd(II) precursor that is reduced in situ to the active Pd(0) species. |
Experimental Protocol: C5-Selective Buchwald-Hartwig Amination
Causality Behind Experimental Choices: The bulky and electron-rich nature of ligands like XPhos and SPhos promotes the reductive elimination step, which is often the turnover-limiting step in the Buchwald-Hartwig amination. A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
Heck Reaction: Vinylation of the Pyrimidine Core
The Heck reaction provides a powerful method for the formation of C-C bonds by coupling an aryl halide with an alkene.[7]
Catalyst Performance Comparison:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Key Features & Considerations |
| Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, NMP | 100-140 | Moderate to Good | A widely used and cost-effective catalyst system. The choice of phosphine ligand can influence the regioselectivity of the alkene insertion. |
| PdCl₂(PPh₃)₂ | Triphenylphosphine | Et₃N | Acetonitrile | 80-100 | Good | A stable and easy-to-handle precatalyst. |
| Herrmann's Catalyst | None | NaOAc | NMP | 120-140 | Good | A phosphapalladacycle that is highly active and stable at elevated temperatures. |
Experimental Protocol: C5-Selective Heck Reaction
Causality Behind Experimental Choices: The palladium catalyst undergoes oxidative addition to the C-I bond, followed by coordination and migratory insertion of the alkene. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.
Stille Coupling: Utilizing Organostannanes
The Stille coupling involves the reaction of an organohalide with an organostannane, catalyzed by palladium. While organotin reagents have toxicity concerns, they are tolerant of a wide range of functional groups.[8]
Catalyst Performance Comparison:
| Catalyst System | Ligand | Additive | Solvent | Temperature (°C) | Yield (%) | Key Features & Considerations |
| Pd(PPh₃)₄ | Triphenylphosphine | None | Toluene, DMF | 80-110 | Good to High | A standard catalyst that is effective for a broad range of substrates. |
| Pd₂(dba)₃ | P(o-tol)₃, AsPh₃ | None | THF, Dioxane | 60-100 | High | The choice of ligand can significantly impact the reaction rate. |
| PdCl₂(PPh₃)₂ | Triphenylphosphine | CuI | NMP, DMF | 25-100 | Good to High | The addition of a copper(I) co-catalyst can sometimes accelerate the reaction. |
Experimental Protocol: C5-Selective Stille Coupling
Causality Behind Experimental Choices: The catalytic cycle of the Stille reaction involves oxidative addition, transmetalation, and reductive elimination. The transmetalation step is often the rate-limiting step and can be influenced by the choice of ligand and solvent. The use of aqueous potassium fluoride during workup is a common method to remove the tin byproducts.
Sequential Functionalization: Unlocking the C2 and C4 Positions
Following the selective functionalization of the C5-iodo position, the resulting 5-substituted-2,4-dichloropyrimidine becomes the substrate for subsequent cross-coupling reactions. At this stage, the challenge shifts to achieving regioselectivity between the C2 and C4 chloro-substituents.
Generally, in the absence of a directing group at the C5 position, cross-coupling and nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloropyrimidines preferentially occur at the C4 position.[9][10] This is attributed to the greater electrophilicity of the C4 position due to its para-relationship with a ring nitrogen.
However, recent advances have demonstrated that this inherent selectivity can be overturned by judicious choice of the catalytic system.
Controlling Regioselectivity between C2 and C4:
-
Conventional C4-Selectivity: For many standard palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, the reaction will favor the C4 position.[9]
-
Achieving C2-Selectivity: In a significant development, it has been shown that palladium(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely effect C2-selective C-S cross-coupling of 2,4-dichloropyrimidine with thiols.[11] This catalyst-controlled inversion of selectivity opens up new avenues for the synthesis of 2,4-disubstituted pyrimidines.
Conclusion
This compound is a highly valuable building block that allows for a stepwise and regioselective introduction of three different substituents onto the pyrimidine core. The initial cross-coupling reaction is dictated by the high reactivity of the C-I bond, leading to selective functionalization at the C5 position. A wide range of palladium-based catalysts can be employed for this transformation, with the optimal choice depending on the specific cross-coupling reaction and the nature of the coupling partners.
Following the initial C5-functionalization, the regioselectivity of the subsequent couplings at the C2 and C4 positions can be controlled by the choice of the catalyst system. While conventional palladium/phosphine catalysts generally favor C4-substitution, the use of bulky NHC-ligated palladium catalysts has emerged as a powerful strategy for achieving C2-selectivity in certain reactions. This comprehensive understanding of catalyst performance and selectivity provides researchers with the tools to rationally design and execute complex synthetic routes towards novel and diverse pyrimidine-based molecules.
References
- C–C (alkynylation) vs C–O (ether) bond formation under Pd/C–Cu catalysis: synthesis and pharmacological evaluation of 4-alkynylthieno[2,3-d]pyrimidines. PMC.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme Connect.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- Comparison of catalytic activity of various Pd 0 and Pd II sources a - ResearchGate.
- Buchwald–Hartwig amin
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- A Comparative Guide to Site-Selectivity in Cross-Coupling Reactions of Dihalopyrimidines. Benchchem.
- Heck reaction. Wikipedia.
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
- Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. Benchchem.
- Sonogashira Coupling Reaction with Diminished Homocoupling.
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. ChemRxiv.
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Sonogashira coupling. Wikipedia.
- Buchwald-Hartwig Amin
- Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics.
- Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction | Request PDF.
- Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η5-Cp)Pd(IPr)Cl with (η3-cinnamyl)Pd(IPr)(Cl) and (η3-1-t-Bu-indenyl)Pd(IPr)(Cl). PubMed Central.
- Stille reaction. Wikipedia.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen.
- Regioselective Heck reaction of aliphatic olefins and aryl halides. RSC Publishing.
- A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine. Benchchem.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme Connect.
- Sonogashira Coupling. Organic Chemistry Portal.
- Heck Reaction. Organic Chemistry Portal.
- C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines.
- Heck reaction – Knowledge and References. Taylor & Francis Online.
- Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activ
- Light-driven strategies for activation of C–Cl bonds a, Previously... - ResearchGate.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Archives.
- A Convenient Procedure for Sonogashira Reactions Using Propyne. Organic Chemistry Portal.
- Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction | Request PDF.
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing.
- Stille Coupling. Chemistry LibreTexts.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.
- Heck Reaction. Chemistry LibreTexts.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PubMed Central.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
- ChemInform Abstract: Catalytic C—H Bond Functionalization of Purine and Pyrimidine Nucleosides: A Synthetic and Mechanistic Perspective | Request PDF.
- Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. C–C (alkynylation) vs C–O (ether) bond formation under Pd/C–Cu catalysis: synthesis and pharmacological evaluation of 4-alkynylthieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanist… [ouci.dntb.gov.ua]
- 11. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
A Senior Application Scientist's Guide to Validating the Structure of 2,4-Dichloro-5-iodopyrimidine Reaction Products by NMR
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel compounds is only the beginning. The true challenge, and indeed the cornerstone of chemical science, lies in the unambiguous confirmation of molecular structure. The regiochemistry of reactions involving polysubstituted heteroaromatics, such as 2,4-dichloro-5-iodopyrimidine, presents a classic analytical puzzle. This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for validating the structures of reaction products derived from this versatile scaffold. We will explore the causality behind experimental choices, compare NMR with alternative analytical techniques, and provide actionable, field-proven protocols.
The Challenge: Regioselectivity in Reactions of this compound
This compound is a highly valuable starting material in medicinal chemistry, offering three distinct reaction sites for functionalization: the C2 and C4 positions, which are susceptible to nucleophilic aromatic substitution (SNAr), and the C5 position, which can participate in metal-catalyzed cross-coupling reactions. The electronic nature of the pyrimidine ring, with its two electron-withdrawing nitrogen atoms, activates the chloro-substituents at C2 and C4 towards nucleophilic attack. However, these positions are not electronically equivalent, leading to the critical question of regioselectivity.
Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position due to greater stabilization of the Meisenheimer intermediate.[1] This preference, however, is not absolute and can be influenced by the nature of the nucleophile, solvent, and reaction conditions. Consequently, the reaction of this compound with a nucleophile can potentially yield two distinct regioisomers: the 4-substituted-2-chloro-5-iodopyrimidine and the 2-substituted-4-chloro-5-iodopyrimidine. Distinguishing between these isomers is a non-trivial task that demands robust analytical methodology.
NMR Spectroscopy: The Primary Arbiter of Structure
NMR spectroscopy is the most powerful and informative technique for elucidating the structure of organic molecules in solution. For the products of this compound reactions, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a self-validating system for structure determination.
Establishing a Baseline: NMR of this compound
¹H NMR: The ¹H NMR spectrum of this compound is simple, showing a single peak for the H6 proton. A reported chemical shift for this proton is δ 8.90 ppm (in CDCl₃).[2]
¹³C NMR (Predicted): Based on the known chemical shifts of 2,4-dichloropyrimidine[3] and the substituent effects of iodine, the predicted ¹³C NMR chemical shifts for this compound are presented in Table 1. The iodine atom is expected to cause a significant upfield shift at the carbon to which it is attached (C5) and have a smaller effect on the other carbon atoms.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C2 | ~160 | Similar to 2,4-dichloropyrimidine, with minor influence from the distant iodine. |
| C4 | ~163 | Similar to 2,4-dichloropyrimidine, with minor influence from the distant iodine. |
| C5 | ~90-100 | The heavy atom effect of iodine causes a significant upfield shift at the directly attached carbon. |
| C6 | ~160 | The H6-bearing carbon, expected to be in a similar region to C2 and C4 of the parent dichloropyrimidine, but influenced by the adjacent iodine. The single proton would be visible in the ¹H NMR spectrum, allowing for HSQC correlation. |
Deciphering Regioisomers: A Comparative NMR Analysis
Let's consider a typical SNAr reaction with a generic amine nucleophile, "R-NH₂". The two possible products are the 4-amino-2-chloro-5-iodopyrimidine (Product A) and the 2-amino-4-chloro-5-iodopyrimidine (Product B). NMR spectroscopy, particularly 2D correlation experiments, allows for their unambiguous differentiation.
Logical Workflow for Structure Validation
Caption: Logical workflow for distinguishing regioisomers using HMBC.
¹H NMR: The chemical shift of the H6 proton will be sensitive to the substitution pattern. In general, substitution at the C4 position will have a more pronounced effect on the H6 chemical shift than substitution at the C2 position.
¹³C NMR: The carbon chemical shifts, particularly for C2, C4, and C6, will be significantly different between the two isomers. The carbon bearing the amino group will experience an upfield shift compared to the carbon that remains attached to a chlorine atom.
2D NMR (HSQC and HMBC): The Definitive Proof
While 1D NMR provides strong clues, 2D correlation spectroscopy offers irrefutable evidence of the structure.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. In this case, it will definitively identify the C6 carbon signal by its correlation to the H6 proton.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for determining regiochemistry. It reveals correlations between protons and carbons that are two or three bonds away. The H6 proton will show a three-bond correlation (³JCH) to both C4 and C5, and a two-bond correlation (²JCH) to C5. Crucially:
-
In Product A (4-substituted) , the H6 proton will show a correlation to the carbon at the 2-position (C2), which is still attached to a chlorine atom.
-
In Product B (2-substituted) , the H6 proton will show a correlation to the carbon at the 4-position (C4), which is still attached to a chlorine atom.
-
By identifying the C6 carbon via HSQC and then observing the long-range correlations of the H6 proton in the HMBC spectrum, one can definitively determine which of the C2 or C4 positions has been substituted.
Table 2: Comparative NMR Data for Hypothetical Amination Products
| Feature | Product A (4-Amino-2-chloro-5-iodopyrimidine) | Product B (2-Amino-4-chloro-5-iodopyrimidine) |
| ¹H NMR (H6) | Significant shift from starting material. | Smaller shift from starting material compared to Product A. |
| ¹³C NMR (C2) | δ ~160 ppm (still attached to Cl) | Significant upfield shift (attached to N) |
| ¹³C NMR (C4) | Significant upfield shift (attached to N) | δ ~163 ppm (still attached to Cl) |
| HMBC from H6 | Correlation to C2 (Cl-substituted) , C5 (I-substituted) | Correlation to C4 (Cl-substituted) , C5 (I-substituted) |
Alternative and Complementary Analytical Techniques
While NMR is the primary tool for structure elucidation in solution, other techniques provide valuable complementary information and can be indispensable in certain situations.
Mass Spectrometry (MS):
-
Strengths: Mass spectrometry provides the molecular weight of the product, confirming that the desired substitution has occurred. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further validating the molecular formula. Fragmentation patterns can also offer structural clues.[4][5][6]
-
Limitations: MS alone cannot typically distinguish between regioisomers, as they have the same molecular weight and often similar fragmentation patterns.
X-ray Crystallography:
-
Strengths: X-ray crystallography provides an unambiguous, three-dimensional structure of a molecule in the solid state.[3][7] It is considered the "gold standard" for structure proof.
-
Limitations: This technique requires a single, well-ordered crystal of the compound, which can be challenging and time-consuming to obtain. Additionally, the solid-state structure may not always perfectly represent the conformation in solution.
Comparison of Techniques:
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed connectivity and 3D structure in solution. | Unambiguous isomer differentiation, information on molecular dynamics. | Requires soluble sample, can be complex to interpret for large molecules. |
| Mass Spectrometry | Molecular weight and elemental composition. | High sensitivity, small sample requirement. | Generally cannot distinguish between regioisomers. |
| X-ray Crystallography | Precise 3D structure in the solid state. | "Gold standard" for structure proof.[3][7] | Requires a suitable single crystal, which can be difficult to grow. |
Decision Tree for Analytical Strategy
Caption: Decision-making workflow for structural validation.
Experimental Protocols
NMR Sample Preparation
For optimal results, proper sample preparation is crucial.
-
Sample Quantity: For a standard 5 mm NMR tube, aim for 5-10 mg for ¹H NMR and 15-30 mg for ¹³C and 2D NMR experiments.[8]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a good starting point for many organic compounds. For more polar compounds, DMSO-d₆ or CD₃OD can be used. Ensure the solvent's residual peak does not overlap with key signals from your compound.[9]
-
Filtration: To ensure a homogeneous magnetic field, the sample must be free of particulate matter. Dissolve the sample in a small vial, then filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[10][11]
-
Final Volume: Adjust the final volume in the NMR tube to a height of approximately 4-5 cm (about 0.6-0.7 mL).[9]
NMR Data Acquisition
The following is a recommended set of experiments for a 400 or 500 MHz spectrometer.
-
¹H NMR: Acquire a standard proton spectrum to assess sample purity and identify the H6 proton.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
-
HSQC: Use a standard sensitivity-enhanced HSQC pulse program (e.g., hsqcetgpsisp2.2 on a Bruker instrument). This will establish the one-bond C-H correlations, most importantly for C6-H6.
-
HMBC: Use a standard HMBC pulse program (e.g., hmbcgplpndqf on a Bruker instrument). Optimize the long-range coupling delay (typically set to detect correlations from couplings of 4-10 Hz) to observe the crucial ³JCH and ²JCH correlations from the H6 proton to C2, C4, and C5.
Conclusion
Validating the structure of reaction products from this compound is a critical step in the synthesis of novel chemical entities. While mass spectrometry and X-ray crystallography provide essential data, NMR spectroscopy, particularly through the strategic application of 2D experiments like HSQC and HMBC, stands as the most powerful and accessible tool for unambiguously determining regiochemistry in solution. By understanding the expected spectral patterns and systematically analyzing the through-bond correlations, researchers can confidently assign the correct structure to their products, ensuring the integrity of their scientific findings and advancing their drug discovery and development programs.
References
- Jeffrey, G. A., Mootz, E., & Mootz, D. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691-692.
- Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (2018). Molbank, 2018(4), M1013.
- Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O'Keeffe, P., Casavola, A. R., ... & Avaldi, L. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. Journal of the American Society for Mass Spectrometry, 25(3), 351-367.
- Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O'Keeffe, P., Casavola, A. R., ... & Avaldi, L. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. PubMed.
- Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. (2014). Journal of the American Society for Mass Spectrometry.
- NMR Sample Preparation Guide. University of Alberta Faculty of Science.
- How to Prepare Samples for NMR. University of Leicester.
- Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763.
- PubChem Compound Summary for CID 263438, this compound. National Center for Biotechnology Information.
- Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
- 2,4-Dichloropyrimidine - 13C NMR. SpectraBase.
- NMR Sample Preparation. Weizmann Institute of Science.
- Synthesis, Characterization, Crystal Structure Determination and Biological Screening of Novel N-1 and C5 Alkyl Substituted Scaffolds of Pyrimidine. (2014). European Journal of Medicinal Chemistry.
- NMR Sample Preparation: The Complete Guide. Organomation.
- Lee, M., et al. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate.
- Sathisha, A. D., et al. (2024). Insilico Study, Synthesis and Characterization of Basic Pyrimidine Substituted Ring. Nanotechnology Perceptions.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- PubChem Compound Summary for CID 263438, this compound. National Center for Biotechnology Information.
- This compound | CAS 13544-44-0. Matrix Fine Chemicals.
- Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. (2024). PubMed Central.
- Synthesis and antimicrobial evaluation of novel substituted pyrimidine scaffold. (2011). ResearchGate.
- Dymek, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- J C,H correlations in the HMBC NMR spectrum of 7. (2014). ResearchGate.
- NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
- 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry.
- 2, 4-DICHLORO-5-IODOPYRIMIDINE | 13544-44-0. Colorkem.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, 100%_DMSO, experimental) (HMDB0000030). Human Metabolome Database.
- 1 H-13 C HMBC NMR spectrum of pseudopyronine B (4); insert show details of the 160 ppm region. ResearchGate.
Sources
- 1. colorkem.com [colorkem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 13544-44-0|this compound|BLD Pharm [bldpharm.com]
- 4. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. rsc.org [rsc.org]
- 7. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,4-Dichloro-5-iodopyrimidine
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is paramount to the integrity and success of their work. 2,4-Dichloro-5-iodopyrimidine is a critical building block in the synthesis of various pharmaceutical agents, and ensuring its purity is a crucial step in any synthetic workflow. This guide provides an in-depth comparison of analytical techniques for assessing the purity of this key intermediate, complete with experimental data and protocols to ensure scientific rigor.
The synthesis of this compound, commonly achieved through the chlorination of 5-iodouracil with a reagent like phosphorus oxychloride (POCl3), can introduce a variety of impurities.[1] These can include unreacted starting materials, byproducts from side reactions, and degradation products. Therefore, a multi-faceted analytical approach is necessary to comprehensively evaluate the purity of the synthesized compound.
The Importance of Orthogonal Analytical Methods
No single analytical technique can provide a complete picture of a compound's purity. Therefore, employing a combination of orthogonal methods—techniques that measure different chemical or physical properties—is essential for a robust and reliable assessment. This guide will focus on a suite of powerful analytical tools: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC is a cornerstone technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. A well-developed HPLC method can separate the target compound from a wide range of potential impurities.
The Rationale Behind Method Development
For a halogenated heterocyclic compound like this compound, a reversed-phase HPLC method is typically the most effective. The choice of a C18 stationary phase provides a versatile platform for separating compounds based on their hydrophobicity. A gradient elution, starting with a higher aqueous composition and gradually increasing the organic solvent, allows for the separation of both polar and non-polar impurities. UV detection is suitable as the pyrimidine ring is a chromophore.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % B 0 30 20 95 25 95 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Data Interpretation and Comparison
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A high-purity sample will exhibit a single major peak with minimal secondary peaks.
Table 1: Comparative HPLC Purity Data
| Sample | Purity by HPLC Area % |
| Synthesized Lot A | 98.5% |
| Synthesized Lot B (after recrystallization) | 99.8% |
| Commercial Standard | >99.5% |
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
GC-MS is an exceptionally sensitive technique for identifying and quantifying volatile and semi-volatile impurities. Its coupling with a mass spectrometer provides structural information, aiding in the unambiguous identification of unknown peaks.
Causality in Experimental Choices
For this compound, a non-polar capillary column is suitable. A temperature-programmed analysis is crucial to ensure the elution of compounds with a range of boiling points. Electron ionization (EI) is a standard technique that generates reproducible mass spectra, which can be compared against spectral libraries for impurity identification.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (20:1)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Data Interpretation and Comparison
The total ion chromatogram (TIC) is used to assess purity by area percentage. The mass spectrum of each peak can be compared to a library (e.g., NIST) to identify potential impurities.
Table 2: Potential Impurities Identified by GC-MS
| Impurity | Potential Source |
| 5-Iodouracil | Unreacted starting material |
| 2,4,6-trichloropyrimidine | Over-chlorination byproduct |
| Partially chlorinated intermediates | Incomplete reaction |
Decision Tree for Purity Analysis Method Selection
Caption: Decision tree for selecting analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For purity assessment, it can identify and quantify impurities that have distinct NMR signals from the main compound.
The Power of ¹H and ¹³C NMR
¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. For this compound, the single proton on the pyrimidine ring should appear as a sharp singlet in the aromatic region of the ¹H NMR spectrum. The ¹³C NMR spectrum will show distinct signals for each of the four unique carbon atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR:
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The chemical shift of the single proton is expected around δ 8.85 ppm in CDCl₃.[1]
-
-
¹³C NMR:
-
Acquire a proton-decoupled spectrum.
-
Expected chemical shifts in CDCl₃ are approximately δ 167.1, 165.4, 160.1, and 93.2 ppm.[1]
-
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Data Interpretation and Comparison
The presence of impurities will be indicated by additional peaks in the spectra. The integration of the impurity peaks relative to the main compound's peak in the ¹H NMR spectrum can be used for quantification, provided the number of protons for both signals is known.
Table 3: NMR Spectral Data for this compound
| Nucleus | Chemical Shift (ppm) in CDCl₃[1] | Multiplicity | Assignment |
| ¹H | 8.85 | singlet | H-6 |
| ¹³C | 167.1 | singlet | C-4 |
| 165.4 | singlet | C-2 | |
| 160.1 | singlet | C-6 | |
| 93.2 | singlet | C-5 |
Melting Point Analysis: A Rapid and Simple Purity Indicator
Melting point is a fundamental physical property of a solid crystalline compound. A pure substance typically has a sharp melting point range (0.5-1.0 °C), whereas impurities will broaden and depress this range.[2][3]
The Principle of Melting Point Depression
Impurities disrupt the crystal lattice of a solid, requiring less energy to break the intermolecular forces.[4] This results in a lower melting temperature. The presence of a mixture of compounds also leads to a broader melting range as different parts of the solid melt at different temperatures.[4]
Experimental Protocol: Melting Point Determination
-
Instrumentation: A calibrated melting point apparatus.
-
Sample Preparation: Finely powder a small amount of the dry sample and pack it into a capillary tube to a height of 2-3 mm.
-
Procedure:
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample rapidly to about 10-15 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting).
-
Data Interpretation and Comparison
A narrow melting point range close to the literature value indicates high purity. A broad and depressed melting point suggests the presence of impurities.
Table 4: Comparative Melting Point Data
| Sample | Melting Point Range (°C) |
| Synthesized Lot A | 66-69 °C |
| Synthesized Lot B (after recrystallization) | 68-70 °C |
| Commercial Standard 1 | 65-69 °C |
| Commercial Standard 2 | 68.0 to 72.0 °C |
Conclusion: A Holistic Approach to Purity Assessment
The comprehensive purity assessment of synthesized this compound requires a synergistic approach that leverages the strengths of multiple analytical techniques. HPLC and GC-MS provide excellent quantitative data on the presence of impurities, with GC-MS offering the added advantage of structural identification of volatile components. NMR spectroscopy serves as an indispensable tool for confirming the structure of the target compound and identifying structurally related impurities. Finally, melting point analysis offers a rapid, albeit less specific, indication of overall purity. By integrating the data from these orthogonal methods, researchers can confidently ascertain the quality of their synthesized intermediate, ensuring the reliability and reproducibility of their subsequent research and development endeavors.
References
- Org Prep Daily. (2006, October 2). 5-Iodo-2,4-dichloropyrimidine. WordPress.com. [Link]
- NANOLAB. (n.d.).
- CD Formulation. (n.d.). Melting Point Test. [Link]
- Buchi. (n.d.).
- ResolveMass Laboratories Inc. (n.d.).
- Chemistry LibreTexts. (2022, August 28). 2.1: Melting Point Analysis. [Link]
- Analytical Testing Labs. (n.d.).
- Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. [Link]
- Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. [Link]
- IBChem. (n.d.). Melting point depression. [Link]
Sources
The Drug Discovery Chemist's Guide to a Privileged Scaffold: Benchmarking 2,4-Dichloro-5-iodopyrimidine and Its Analogs
A Senior Application Scientist's Perspective on Optimizing Synthesis of Bioactive Pyrimidines
In the landscape of modern medicinal chemistry, the pyrimidine core stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds and approved drugs.[1] Its inherent drug-like properties and synthetic tractability make it a cornerstone of many drug discovery programs. Among the vast arsenal of pyrimidine-based building blocks, 2,4-dichloro-5-substituted pyrimidines are particularly valuable due to their differential reactivity at the C2 and C4 positions, enabling sequential and regioselective functionalization.
This guide provides an in-depth technical comparison of 2,4-Dichloro-5-iodopyrimidine (CAS: 13544-44-0) and its common analogs: 2,4-dichloro-5-bromopyrimidine, 2,4-dichloro-5-cyanopyrimidine, and 2,4-dichloro-5-nitropyrimidine. We will delve into their performance in key synthetic transformations, supported by experimental data, and provide detailed protocols to empower researchers in their quest for novel therapeutics, particularly in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors and Very Late Antigen-4 (VLA-4) antagonists.[2]
The 2,4-Dichloro-5-Substituted Pyrimidine Family: A Comparative Overview
The reactivity of the 2,4-dichloropyrimidine core is significantly modulated by the nature of the substituent at the C5 position. This substituent exerts a profound electronic effect, influencing the regioselectivity of nucleophilic aromatic substitution (SNAr) and the efficiency of palladium-catalyzed cross-coupling reactions.
| Compound | CAS Number | Molecular Weight | Key Characteristics & Applications |
| This compound | 13544-44-0 | 274.87 g/mol | Highly reactive in Suzuki and other cross-coupling reactions at the C5 position due to the C-I bond's susceptibility to oxidative addition. A key building block for complex scaffolds. |
| 2,4-Dichloro-5-bromopyrimidine | 36082-50-5 | 227.88 g/mol | A cost-effective alternative to the iodo-analog for cross-coupling reactions, albeit with generally lower reactivity. Widely used in library synthesis. |
| 2,4-Dichloro-5-cyanopyrimidine | 3177-24-0 | 173.98 g/mol | The strongly electron-withdrawing cyano group activates the pyrimidine ring for SNAr, particularly at the C4 position. Useful for introducing nitrogen-containing functionalities.[3] |
| 2,4-Dichloro-5-nitropyrimidine | 49845-33-2 | 193.98 g/mol | The potent electron-withdrawing nitro group significantly enhances the reactivity towards nucleophilic attack, primarily at the C4 position.[4][5] |
| 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | 3932-97-6 | 216.98 g/mol | The trifluoromethyl group offers a unique electronic profile and can improve the metabolic stability and pharmacokinetic properties of the final drug molecule.[4][6] |
Benchmarking Performance in Key Synthetic Transformations
The choice of a 2,4-dichloro-5-substituted pyrimidine building block is dictated by the desired synthetic outcome. Here, we compare their performance in two of the most crucial reaction classes in drug discovery: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions on 2,4-dichloropyrimidines are fundamental for introducing amine, alcohol, and thiol functionalities. The regioselectivity is a critical consideration, with the C4 position generally being more susceptible to nucleophilic attack than the C2 position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at C4.[7]
The presence of an electron-withdrawing group at the C5 position further activates the ring towards nucleophilic attack. This effect is particularly pronounced with the nitro and cyano substituents.
Comparative Reactivity in SNAr (General Trend):
2,4-dichloro-5-nitropyrimidine > 2,4-dichloro-5-cyanopyrimidine > this compound ≈ 2,4-dichloro-5-bromopyrimidine
Experimental Protocol: Regioselective Amination at C4
This protocol describes a typical SNAr reaction to install an amine at the C4 position, a common step in the synthesis of various kinase inhibitors.
Materials:
-
2,4-Dichloro-5-substituted pyrimidine (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of the 2,4-dichloro-5-substituted pyrimidine in anhydrous DMF, add the amine and DIPEA.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Expected Outcomes:
While a direct, single-study comparison of yields for all analogs under identical conditions is scarce, the literature suggests that for a given amine nucleophile, the reaction with the nitro- and cyano-substituted pyrimidines will proceed faster and may result in higher yields due to the enhanced electrophilicity of the pyrimidine ring.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties. In the context of 2,4-dichloro-5-halopyrimidines, the C5-halogen bond is the primary site for this transformation. The reactivity follows the general trend of C-I > C-Br > C-Cl for oxidative addition to the palladium catalyst.
Comparative Reactivity in Suzuki Coupling (General Trend):
This compound > 2,4-Dichloro-5-bromopyrimidine
Experimental Protocol: Suzuki-Miyaura Coupling at C5
This protocol outlines a microwave-assisted Suzuki coupling, a method often employed to accelerate reaction times and improve yields.[8]
Materials:
-
2,4-Dichloro-5-iodo/bromopyrimidine (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a microwave vial, combine the 2,4-dichloro-5-halopyrimidine, boronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Add 1,4-dioxane and water (typically in a 4:1 to 2:1 ratio).
-
Seal the vial and heat the mixture in a microwave reactor at 100-120 °C for 15-30 minutes.[8]
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcomes:
Under identical, optimized conditions, the Suzuki coupling of This compound is expected to provide a higher yield in a shorter reaction time compared to its bromo counterpart. This is a direct consequence of the lower bond dissociation energy of the C-I bond, facilitating the initial oxidative addition step in the catalytic cycle.
Application in the Synthesis of Key Drug Scaffolds
The strategic application of these building blocks is best illustrated through their use in the synthesis of important classes of therapeutic agents.
DPP-IV Inhibitors
Dipeptidyl peptidase-IV (DPP-IV) inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. Several approved drugs, such as Sitagliptin and Omarigliptin, feature complex heterocyclic systems that can be constructed using pyrimidine intermediates. While the direct synthesis of these specific drugs may not always start from this compound, the methodologies are highly relevant for the synthesis of novel analogs.
Conceptual Synthetic Workflow for a DPP-IV Inhibitor Core:
Caption: Synthesis of a DPP-IV inhibitor scaffold.
VLA-4 Antagonists
Very Late Antigen-4 (VLA-4) is an integrin that plays a crucial role in cell adhesion and inflammation. Antagonists of VLA-4, such as BIO-1211, are being investigated for the treatment of autoimmune diseases like multiple sclerosis.[9][10] The synthesis of VLA-4 antagonists often involves the construction of a central pyrimidine core.
Conceptual Synthetic Workflow for a VLA-4 Antagonist Precursor:
Caption: Synthesis of a VLA-4 antagonist precursor.
Decision-Making in Building Block Selection
The choice of the optimal 2,4-dichloro-5-substituted pyrimidine is a critical decision in the design of a synthetic route. The following flowchart provides a simplified guide for this selection process.
Caption: Decision-making for building block selection.
Conclusion
This compound and its analogs are powerful and versatile building blocks in drug discovery. A thorough understanding of their comparative reactivity is paramount for the efficient and rational design of synthetic routes to novel therapeutics. While this compound offers superior performance in cross-coupling reactions, its bromo-, cyano-, and nitro-substituted counterparts provide a valuable toolkit for a broader range of transformations, particularly nucleophilic aromatic substitutions. By carefully selecting the appropriate building block based on the desired chemical transformation, medicinal chemists can accelerate their journey from a promising molecular concept to a life-changing medicine.
References
- The Role of 2,4-Dichloro-5-cyanopyrimidine in Drug Discovery. (URL not provided)
- 2,4-Dichloro-5-nitropyrimidine synthesis - ChemicalBook. (URL not provided)
- BIO-1211 | α4β1 (VLA-4) Inhibitor | MedChemExpress. (URL not provided)
- Synthesis and Pharmacological Characterization of Visabron, a Backbone Cyclic Peptide Dual Antagonist of α4β1 (VLA-4)
- Design and Synthesis of some Pyrimidine as DPP-IV Inhibitors | PPTX - Slideshare. (URL not provided)
- A New Way of Creating the Building Blocks of Drugs | Technology Networks. (URL not provided)
- Design and Synthesis of Potent and Selective Inhibitors of Integrin VLA-4 - ResearchG
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (URL not provided)
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | C5HCl2F3N2 | CID 2782774 - PubChem. (URL not provided)
- The VLA-4 Antagonist BIO 1211: A Technical Guide to its Impact on Downstream Signaling P
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. (URL not provided)
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. (URL not provided)
- The selective dehalogenation of 2,4-dichloro-5(2,4-dichlorodiphenylmethyl)pyrimidine. (URL not provided)
- Design, Synthesis and Evaluation of a Series of Novel Super-long Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes. (URL not provided)
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (URL not provided)
- A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine - Benchchem. (URL not provided)
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar. (URL not provided)
- Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors - O
- Synthesis and Pharmacological Characterization of Visabron, a Backbone Cyclic Peptide Dual Antagonist of α4β1 (VLA-4)/α9β1 Integrin for Therapy of Multiple Sclerosis - PubMed Central. (URL not provided)
- Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC - NIH. (URL not provided)
- Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids - NIH. (URL not provided)
- Corrigendum to “Synthesis, characterization, and evaluation of pro-drugs of VLA-4 antagonists” | Request PDF - ResearchG
- Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermedi
- 2,4-Dichloro-5-nitropyrimidine | CAS 49845-33-2 | SCBT. (URL not provided)
- A Comparative Guide to Site-Selectivity in Cross-Coupling Reactions of Dihalopyrimidines - Benchchem. (URL not provided)
- Synthesis of Chiral Building Blocks for Use in Drug Discovery - MDPI. (URL not provided)
- Discovery of Very Late Antigen-4 (VLA-4, α4β1 Integrin) Allosteric Antagonists - PMC - NIH. (URL not provided)
- High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC - NIH. (URL not provided)
- This compound: A Key Building Block for Drug Discovery. (URL not provided)
Sources
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4-Dichloro-5-trifluoromethylpyrimidine | 3932-97-6 | FD11927 [biosynth.com]
- 5. mdpi.com [mdpi.com]
- 6. 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | C5HCl2F3N2 | CID 2782774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, characterization and evaluation of pro-drugs of VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 2,4-Dichloro-5-iodopyrimidine in Synthesis
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that balances chemical reactivity, scalability, and economic viability. Among the plethora of heterocyclic intermediates, 2,4-Dichloro-5-iodopyrimidine stands out as a trifunctional scaffold of significant interest.[1][2][3] Its utility is prominent in the synthesis of high-value compounds, including antiviral and anticancer agents, as well as dipeptidyl peptidase IV (DPP-IV) inhibitors for type 2 diabetes and VLA-4 antagonists for inflammatory diseases.[1][2][3] This guide provides an in-depth cost-benefit analysis of this key intermediate, comparing it with viable alternatives to inform strategic synthetic planning.
The Strategic Advantage of the C5-Iodo Group
The core value of this compound lies in its specific arrangement of reactive sites. The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr), while the iodine atom at the C5 position serves as a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
The C-I bond is inherently weaker than C-Br or C-Cl bonds, leading to faster rates of oxidative addition to a Pd(0) catalyst, which is often the rate-determining step in cross-coupling cycles.[4] This enhanced reactivity allows for milder reaction conditions (lower temperatures, lower catalyst loadings), which can translate to cost savings, improved functional group tolerance, and higher yields—factors that are paramount in complex, multi-step syntheses.
Comparative Analysis: Strategic Options for Pyrimidine Functionalization
The decision to use this compound is best understood by comparing it to its closest structural analogs: 2,4-Dichloropyrimidine and 5-Bromo-2,4-dichloropyrimidine.
Alternative 1: 2,4-Dichloropyrimidine
This is the most fundamental and cost-effective of the three. It is an excellent choice when functionalization is only required at the C2 and/or C4 positions.[5] SNAr and cross-coupling reactions typically favor the more electrophilic C4 position, although C2 selectivity can be achieved under specific conditions.[6][7][8]
-
Benefit: Significantly lower raw material cost.[5][9][10][11][12]
-
Drawback: Lacks a pre-installed handle for direct C5 functionalization. Introducing a substituent at C5 would require a separate, often challenging, synthetic step (e.g., directed ortho-metalation followed by quenching with an electrophile), adding cost and complexity that can easily negate the initial savings.
Alternative 2: 5-Bromo-2,4-dichloropyrimidine
This intermediate represents a middle ground in both reactivity and cost. The C-Br bond is more reactive than a C-Cl bond in cross-coupling but generally less reactive than a C-I bond.
-
Benefit: More cost-effective than its iodo counterpart and offers a good handle for cross-coupling.[13][14][15][16]
-
Drawback: May require more forcing conditions (higher temperatures, more specialized ligands, or higher catalyst loading) to achieve comparable yields and reaction times to the iodo-pyrimidine, potentially increasing process costs and the risk of side reactions.
Quantitative Data Summary
The following table provides an at-a-glance comparison of these key building blocks. Costs are approximate and based on catalog prices for research quantities, which can vary significantly with scale and supplier.
| Feature | 2,4-Dichloropyrimidine | 5-Bromo-2,4-dichloropyrimidine | This compound |
| Molecular Weight | 148.98 g/mol [9] | 227.87 g/mol | 274.87 g/mol [1] |
| Approx. Cost (USD/g) | ~$1.20 - $2.00[5][9] | ~$17.00 - $35.00[14] | ~$47.00 - $64.00 |
| Primary Use Case | C2/C4 functionalization[5] | C5 functionalization (moderate reactivity) | C5 functionalization (high reactivity) |
| Cross-Coupling Reactivity | N/A (at C5) | Good | Excellent |
| Typical Reaction Conditions | SNAr: Variable; Cross-Coupling: N/A | Suzuki: Often requires heating (e.g., >80°C) | Suzuki: Often proceeds at lower temps (RT to 60°C) |
| Key Advantage | Lowest cost | Balanced cost and reactivity | Highest reactivity, mildest conditions |
Decision-Making Framework for Reagent Selection
Choosing the right building block is a function of the overall synthetic strategy. The following flowchart provides a logical framework for this decision process.
Caption: A flowchart to guide the selection of the optimal pyrimidine building block.
Experimental Protocol: Representative C5-Selective Suzuki-Miyaura Coupling
This protocol details a typical Suzuki-Miyaura coupling at the C5 position of this compound. The choice of a phosphine-free palladium source and aqueous conditions can simplify the procedure and reduce costs, showcasing the high reactivity of the C-I bond.[17][18]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 - 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane or Dimethoxyethane (DME)
-
Water
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 275 mg), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol, 276 mg).
-
Scientist's Note: The use of K₂CO₃ is a cost-effective and moderately strong base sufficient to facilitate the transmetalation step of the catalytic cycle.[18]
-
-
Inerting the Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Add 1,4-Dioxane (4 mL) and water (1 mL) via syringe. Degas the resulting suspension by bubbling inert gas through it for 10-15 minutes.
-
Scientist's Note: The aqueous solvent mixture is crucial. It helps dissolve the inorganic base and facilitates the transmetalation step.
-
-
Catalyst Introduction: While maintaining a positive pressure of inert gas, add the Pd(OAc)₂ (0.02 mmol, 4.5 mg).
-
Scientist's Note: The low catalyst loading is a direct benefit of the high reactivity of the C-I bond, leading to significant cost savings, especially at scale.[17]
-
-
Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 2,4-dichloro-5-arylpyrimidine product.
Conclusion
While this compound has the highest upfront cost per gram, its true value is realized in its synthetic efficiency. The enhanced reactivity of the C-I bond enables milder reaction conditions, lower catalyst loadings, shorter reaction times, and often higher, cleaner yields. This can lead to a significant reduction in overall process costs related to energy consumption, catalyst expenditure, and purification. For complex, high-value target molecules where C5 functionalization is essential, the initial investment in this compound often provides the most cost-effective and reliable synthetic route. In contrast, for simpler scaffolds requiring only C2/C4 modification, the more economical 2,4-Dichloropyrimidine remains the superior choice.
References
- This compound - Chem-Impex.
- This compound 95 13544-44-0 - Sigma-Aldrich.Sigma-Aldrich.Link
- 2,4-Dichloropyrimidine - [D2489] - Synthonix.Synthonix.Link
- 2,4-Dichloropyrimidine at ₹ 10250/kg | Bhandup East | Mumbai | ID: 23184915612.IndiaMART.Link
- 2,4-Dichloropyrimidine 98 3934-20-1 - Sigma-Aldrich.Sigma-Aldrich.Link
- 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0 - ChemicalBook.ChemicalBook.Link
- 2,4-Dichloropyrimidine - Chem-Impex.
- 5-Bromo-2,4-dichloropyrimidine 97 36082-50-5 - Sigma-Aldrich.Sigma-Aldrich.Link
- This compound: A Key Building Block for Drug Discovery.
- Sigma Aldrich this compound 1 g | Buy Online - Fisher Scientific.Fisher Scientific.Link
- Chemical Name : 5-Bromo-2,4-dichloropyrimidine, CAS No : 36082-50-5 | Pharmaffiliates.
- This compound ( 13544-44-0 ) - IndiaMART.IndiaMART.Link
- 2,4-Dichloropyrimidine, 98% 3934-20-1 manufacturers in India - Ottokemi.Ottokemi.Link
- Navigating the Purchase of this compound: Quality and Supply.BOC Sciences.Link
- 5-Bromo-2,4-dichloropyrimidine, 98%, Thermo Scientific Chemicals 1 g | Buy Online.Fisher Scientific.Link
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.Synlett.Link
- 5 Bromo 2 4 Dichloropyrimidine 98% - Cenmed Enterprises.Cenmed Enterprises.Link
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- 36082-50-5|5-Bromo-2,4-dichloropyrimidine|BLD Pharm.BLD Pharm.Link
- This compound (95%) - Amerigo Scientific.Amerigo Scientific.Link
- C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - ACS Fall 2025.American Chemical Society.Link
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.MDPI.Link
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.YouTube.Link
- A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyridine and Other Nitropyridines - Benchchem.BenchChem.Link
- (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.X-MOL.Link
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.Chemistry LibreTexts.Link
- Pnictogens: Alternatives to metal-catalyzed cross-coupling - Chemistry | Illinois.University of Illinois.Link
- Suzuki Coupling - Organic Chemistry Portal.Organic Chemistry Portal.Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 9. Synthonix, Inc > 3934-20-1 | 2,4-Dichloropyrimidine [synthonix.com]
- 10. indiamart.com [indiamart.com]
- 11. 2,4-Dichloropyrimidine 98 3934-20-1 [sigmaaldrich.com]
- 12. 2,4-Dichloropyrimidine, 98% 3934-20-1 manufacturers in India | 2,4-Dichloropyrimidine, 98% - India with worldwide shipping [ottokemi.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. 5-Bromo-2,4-dichloropyrimidine, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. cenmed.com [cenmed.com]
- 16. 36082-50-5|5-Bromo-2,4-dichloropyrimidine|BLD Pharm [bldpharm.com]
- 17. mdpi.com [mdpi.com]
- 18. Suzuki Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to In-Silico Modeling of 2,4-Dichloro-5-iodopyrimidine Reactions: A Comparative Analysis
For Immediate Release
SOUTH SAN FRANCISCO, Calif. – January 9, 2026 – In the landscape of modern drug discovery and medicinal chemistry, 2,4-dichloro-5-iodopyrimidine stands as a critical scaffold, a versatile building block for a multitude of therapeutic agents.[1][2] Its strategic functionalization is paramount in the synthesis of novel molecular entities. This guide provides an in-depth, objective comparison of in-silico modeling approaches for predicting the outcomes of key reactions involving this pyrimidine derivative, supported by experimental data. As senior application scientists, our goal is to bridge the gap between theoretical predictions and laboratory results, offering a trustworthy and authoritative resource for researchers in the field.
The reactivity of this compound is characterized by three primary reactive sites: the C2-Cl, C4-Cl, and C5-I bonds. The selective functionalization of these sites is a key challenge and opportunity in synthetic chemistry. In-silico modeling, leveraging the power of computational chemistry, offers a predictive lens to understand and anticipate the regioselectivity and efficiency of various transformations.[3]
The Power of Predictive Chemistry: In-Silico Methodologies
Computational models provide invaluable insights into reaction mechanisms, transition states, and product distributions, thereby guiding experimental design and saving considerable resources.[4][5] The primary methods employed for modeling organic reactions include Density Functional Theory (DFT) and semi-empirical methods. DFT, particularly with functionals like B3LYP, has proven to be a robust tool for accurately predicting the electronic structure and energies of molecules and transition states.[6]
The general workflow for in-silico reaction modeling is a systematic process that translates a chemical question into a computational study, ultimately yielding predictive data that can be compared with experimental results.
Caption: General workflow for in-silico reaction modeling.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation. For this compound, the differential reactivity of the C-I and C-Cl bonds allows for selective functionalization.
Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds.[7] In the case of this compound, the reaction with arylboronic acids is expected to proceed selectively at the more reactive C5-I position.
-
Reactant and Catalyst Modeling: Construct 3D models of this compound, the arylboronic acid, and the palladium catalyst (e.g., Pd(PPh₃)₄).
-
Solvent Modeling: Employ an implicit solvent model (e.g., PCM) to simulate the reaction environment (e.g., 1,4-dioxane/water).
-
Mechanism Simulation: Model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[8][9]
-
Energy Profiling: Calculate the activation energies for each step to determine the rate-determining step and the overall reaction feasibility.
-
Regioselectivity Prediction: Compare the activation barriers for oxidative addition at the C5-I versus the C2-Cl and C4-Cl positions.
A typical experimental procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:[10]
-
To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Add a degassed solvent mixture, typically 1,4-dioxane and water.[11]
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the progress by TLC or LC-MS.[12]
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
| Arylboronic Acid | Predicted Major Product (In-Silico) | Experimental Yield (%)[8][13] |
| Phenylboronic acid | 5-Phenyl-2,4-dichloropyrimidine | 85-95 |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2,4-dichloropyrimidine | 80-90 |
| 4-Trifluoromethylphenylboronic acid | 5-(4-Trifluoromethylphenyl)-2,4-dichloropyrimidine | 75-85 |
The in-silico models consistently predict the selective reaction at the C5-I position, which is strongly corroborated by experimental findings. The calculated lower activation energy for the oxidative addition of the palladium catalyst to the C-I bond compared to the C-Cl bonds explains this high regioselectivity.[8]
Sonogashira Coupling: A Predictive Edge
The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne, a valuable transformation for introducing alkynyl moieties.[14][15]
-
Component Modeling: Create 3D structures of this compound, the terminal alkyne, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and the copper(I) co-catalyst (e.g., CuI).
-
Catalytic Cycle Simulation: Model the palladium and copper catalytic cycles, including oxidative addition, transmetalation, and reductive elimination.[16][17][18]
-
Energy Calculations: Determine the activation barriers for each step to predict the reaction's feasibility and regioselectivity.
A representative experimental procedure for the Sonogashira coupling is as follows:[12]
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq.), and copper(I) iodide (0.04 eq.).
-
Add an anhydrous solvent (e.g., THF) and an amine base (e.g., triethylamine, 2.0 eq.).
-
Add the terminal alkyne (1.2 eq.) and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform a standard workup and purify the product.
| Terminal Alkyne | Predicted Major Product (In-Silico) | Experimental Yield (%)[19] |
| Phenylacetylene | 5-(Phenylethynyl)-2,4-dichloropyrimidine | 80-90 |
| 1-Hexyne | 5-(Hex-1-yn-1-yl)-2,4-dichloropyrimidine | 75-85 |
| Trimethylsilylacetylene | 5-((Trimethylsilyl)ethynyl)-2,4-dichloropyrimidine | 85-95 |
Similar to the Suzuki-Miyaura coupling, in-silico modeling accurately predicts the preferential reaction at the C5-I position. The computational analysis reveals that the oxidative addition of palladium to the C-I bond is the kinetically favored pathway.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings like pyrimidines.[20] The regioselectivity of SNAr on 2,4-dichloropyrimidines is highly sensitive to electronic and steric factors.[21]
In-Silico Protocol: Nucleophilic Aromatic Substitution
-
Reactant and Nucleophile Modeling: Generate 3D structures of this compound and the chosen nucleophile (e.g., an amine or an alkoxide).
-
Intermediate and Transition State Calculation: Calculate the structures and energies of the Meisenheimer intermediates and the transition states for nucleophilic attack at the C2 and C4 positions.[22]
-
LUMO Analysis: Analyze the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine substrate to identify the most electrophilic centers.[21][23]
-
Activation Energy Comparison: Compare the activation energies for the formation of the C2 and C4 substitution products to predict the regioselectivity.
Caption: SNAr mechanism on 2,4-dichloropyrimidine.
Experimental Protocol: Nucleophilic Aromatic Substitution
A general experimental procedure for an SNAr reaction is as follows:
-
Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., THF, ethanol).
-
Add the nucleophile (1.0-1.2 eq.) and, if necessary, a base (e.g., triethylamine, diisopropylethylamine).
-
Stir the reaction at room temperature or with heating, monitoring its progress by TLC or LC-MS.
-
After completion, perform an appropriate workup and purify the product.
Comparative Analysis: Predicting Regioselectivity
The regioselectivity of SNAr on 2,4-dichloropyrimidines is a nuanced subject. Generally, substitution is favored at the C4 position.[22][24] However, electronic and steric effects of substituents can alter this preference.[21]
| Nucleophile | Predicted Major Product (In-Silico) | Experimental Outcome[24][25] |
| Ammonia | 4-Amino-2-chloro-5-iodopyrimidine | C4 substitution |
| Morpholine | 4-(Morpholin-4-yl)-2-chloro-5-iodopyrimidine | C4 substitution |
| Sodium Methoxide | 4-Methoxy-2-chloro-5-iodopyrimidine | C4 substitution |
In-silico calculations, particularly the analysis of LUMO coefficients and the relative energies of the Meisenheimer intermediates, correctly predict the observed C4 selectivity. The LUMO is typically more localized on the C4 and C6 positions, making them more susceptible to nucleophilic attack.[21] DFT calculations of the transition state energies further confirm that the pathway leading to C4 substitution has a lower activation barrier.[21]
Conclusion
In-silico modeling has emerged as a powerful and predictive tool in modern organic synthesis. For a versatile scaffold like this compound, computational methods provide a reliable framework for anticipating the outcomes of key synthetic transformations. The strong correlation between in-silico predictions and experimental data for Suzuki-Miyaura, Sonogashira, and SNAr reactions underscores the value of integrating computational chemistry into the research and development workflow. By leveraging these predictive models, scientists can accelerate the discovery of novel chemical entities with significant therapeutic potential.
References
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.
- Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate.
- Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. PubMed Central.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. PubMed.
- Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate.
- List of computer-assisted organic synthesis software. Wikipedia.
- Program that simulates basic reactions in organic chemistry. Chemistry Stack Exchange.
- ChemReaX - Science By Simulation.
- Reaction Lab | Chemical Kinetics Modeling Software. Mettler Toledo.
- ChemDraw | Revvity Signals Software.
- Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry.
- Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. ResearchGate.
- Reaction mechanism of the synthesized pyrimidine derivatives. ResearchGate.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central.
- C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
- Sonogashira Coupling. Organic Chemistry Portal.
- One-pot Double Suzuki Couplings of Dichloropyrimidines. PubMed Central.
- The isolated yield of product 3 after Suzuki coupling of... ResearchGate.
- Sonogashira Coupling. Chemistry LibreTexts.
- Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution. ResearchGate.
- A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. ResearchGate.
- Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution. PubMed.
- Suzuki–Miyaura coupling revisited: an integrated computational study. Faraday Discussions.
- Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI.
- A computational study of the reaction mechanism and stereospecificity of dihydropyrimidinase. Physical Chemistry Chemical Physics.
- Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PubMed.
- Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. ResearchGate.
- DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. PubMed Central.
- Computational Chemistry and Biology. National Institute of General Medical Sciences.
- This compound. PubChem.
- In Silico Models: From Simple Networks to Complex Diseases. PubMed Central.
- Development and application of consensus in silico models for advancing high-throughput toxicological predictions. National Institutes of Health.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate.
- Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. PubMed.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed Central.
- Recent Advances in Sonogashira Reactions. ResearchGate.
- Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents. PubMed.
- This compound | CAS 13544-44-0. Matrix Fine Chemicals.
- Development of a Novel In Silico Classification Model to Assess Reactive Metabolite Formation in the Cysteine Trapping Assay and Investigation of Important Substructures. MDPI.
Sources
- 1. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Computational Chemistry and Biology | Department of Pharmaceutical Chemistry [pharmchem.ucsf.edu]
- 4. In Silico Models: From Simple Networks to Complex Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and application of consensus in silico models for advancing high-throughput toxicological predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 10. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. depts.washington.edu [depts.washington.edu]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Iodo- vs. Bromo-Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of halogens onto pharmacophores is a time-honored approach to modulate the biological activity, selectivity, and pharmacokinetic properties of drug candidates. Among the halogens, iodine and bromine are frequently employed in the design of pyrimidine-based therapeutics. This guide provides a comparative analysis of the biological activities of iodo- and bromo-substituted pyrimidines, delving into the structural and physicochemical underpinnings that dictate their performance as anticancer, antiviral, and enzyme-inhibitory agents. By synthesizing experimental data and mechanistic insights, this document serves as a resource for the rational design of next-generation halogenated pyrimidine drugs.
The Decisive Role of the Halogen: Iodine vs. Bromine
The choice between an iodine and a bromine substituent on a pyrimidine scaffold is far from arbitrary. It introduces subtle yet profound alterations in the molecule's properties, including size, lipophilicity, and, most critically, the capacity to engage in halogen bonding. A halogen bond is a non-covalent interaction between an electrophilic region on the halogen atom (termed a σ-hole) and a Lewis base.[1] The strength of this interaction typically follows the order I > Br > Cl > F, a trend that correlates with the increasing size and polarizability of the halogen atom.[1][2] This distinction is a recurring theme in the comparative biological activities of iodo- and bromo-substituted pyrimidines.
However, it is a nuanced interplay of sterics, electronics, and solvation energies that ultimately determines which halogen confers superior biological activity for a given target.[3] While the larger σ-hole on iodine can lead to stronger halogen bonds, the greater steric bulk of iodine compared to bromine may not always be accommodated within a target's binding site.[4] Furthermore, the weaker carbon-iodine (C-I) bond, relative to the carbon-bromine (C-Br) bond, can influence metabolic stability, potentially rendering iodo-substituted compounds more susceptible to dehalogenation.[5]
Comparative Analysis of Biological Activities
The following sections provide a comparative overview of the anticancer, antiviral, and enzyme-inhibitory activities of iodo- and bromo-substituted pyrimidines, supported by experimental data where available.
Anticancer Activity
Both iodo- and bromo-substituted pyrimidines have demonstrated significant potential as anticancer agents.[6][7][8] Their mechanisms of action often involve the inhibition of key enzymes in cellular signaling pathways crucial for cancer cell proliferation and survival, such as protein kinases.[4][7][9][10]
While extensive head-to-head comparisons are not always available in the literature, a notable study on pyrido[2,3-d]pyrimidine derivatives as RAF-MEK-ERK pathway blockers provides insight. In this study, a compound with a 3-chlorophenyl substituent exhibited excellent antiproliferative activity against several cancer cell lines, including MCF-7 (breast cancer) and A375 (melanoma).[4] Another study on furo[2,3-d]pyrimidine derivatives targeting the PI3K/AKT pathway showed that compounds with p-chloro and p-bromo substitutions had moderate antiproliferative activity.[6]
It is important to note that the nature and position of other substituents on the pyrimidine ring profoundly influence the overall anticancer potential.[6]
Direct comparative data for structurally analogous iodo- and bromo-substituted pyrimidines against the same cancer cell lines is limited in the public domain. The following table presents a compilation of IC50 values for various iodo- and bromo-substituted pyrimidine derivatives to provide a contextual overview.
| Compound Class | Halogen | Cancer Cell Line | IC50 (µM) | Reference |
| Furo[2,3-d]pyrimidine derivative | Bromo | MCF-7 | >100 | [6] |
| Furo[2,3-d]pyrimidine derivative | Chloro | MCF-7 | 40.12 (mean GI%) | [6] |
| Indolyl-pyrimidine hybrid | 2-Chloro | MCF-7 | 5.1 | [7] |
| Pyrido[2,3-d]pyrimidine derivative | 3-Chloro | MCF-7 | Not specified | [4] |
| 1H-pyrazolo[3,4-d]pyrimidine derivative | para-Fluoro | MDA-MB-231 | No significant effect on viability | [11] |
Note: The data presented are from different studies and experimental conditions may vary. Direct comparison should be made with caution.
Antiviral Activity
Halogenated pyrimidines, particularly nucleoside analogs, have a long history as antiviral agents.[12] 5-iodo-2'-deoxyuridine, for instance, is a known antiviral drug.[12] Recent studies continue to explore the antiviral potential of novel pyrimidine derivatives against a range of viruses.[12][13]
A study on 4,7-disubstituted pyrimido[4,5-d]pyrimidines evaluated their antiviral activity against a panel of viruses.[13] The results indicated that certain derivatives exhibited remarkable efficacy against human coronavirus 229E (HCoV-229E), with the nature of the substituents playing a critical role in their antiviral potency.[13] While this study did not directly compare iodo- and bromo-analogs, it highlights the potential of this scaffold in antiviral drug discovery.
| Compound Class | Virus | EC50 (µM) | Reference |
| 4,7-disubstituted pyrimido[4,5-d]pyrimidines | HCoV-229E | Varies by substituent | [13] |
Enzyme Inhibitory Activity: A Case Study with Protein Arginine Deiminase 1 (PAD1)
A compelling example of the differential effects of iodine and bromine comes from a study on inhibitors of Protein Arginine Deiminase 1 (PAD1), an enzyme implicated in various diseases, including cancer and autoimmune disorders.[17] In this study, a series of inhibitors were synthesized with iodo, bromo, and chloro substitutions.[17]
The results unequivocally demonstrated that the iodo-substituted compound was the most potent and selective PAD1 inhibitor.[17] This superior activity was attributed to the formation of a halogen bond between the iodine atom and the protein.[17] As predicted by the σ-hole theory, the strength of the halogen bond, and consequently the inhibitory potency, decreased in the order of I > Br > Cl.[17]
| Halogen Substituent | kinact (min⁻¹) | KI (µM) | Fold Selectivity for PAD1 | Reference |
| Iodo | Similar to others | 12.5 | >80 | [17] |
| Bromo | Similar to others | 54.8 | 25 | [17] |
| Chloro | Similar to others | 124.5 | 10 | [17] |
This data provides strong evidence for the role of halogen bonding in determining the biological activity of substituted pyrimidines and underscores the potential advantages of using iodine in specific therapeutic contexts.
The Influence of Halogen Substitution on Signaling Pathways
Many halogenated pyrimidines exert their anticancer effects by inhibiting protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.[11][18] Dysregulation of these pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, is a hallmark of many cancers.[4][9][19][20][21]
Bromo-substituted pyrimidines have been incorporated into molecules designed as PI3K/Akt/mTOR pathway inhibitors.[9][22] For instance, the synthesis of 4,6-disubstituted-2-morpholino pyrimidines often starts from a mono-bromo pyrimidine intermediate.[9] Similarly, pyrido[2,3-d]pyrimidine derivatives have been developed as blockers of the RAF-MEK-ERK signaling pathway.[4]
The choice of halogen can influence the inhibitor's binding affinity and selectivity for a particular kinase. The ability of iodine and bromine to form halogen bonds with backbone carbonyls in the hinge region of kinases can be a critical determinant of their inhibitory activity.[18]
Diagram: Simplified Overview of a Kinase Inhibitor Modulating a Cancer Signaling Pathway
Caption: A halogenated pyrimidine kinase inhibitor can block the MAPK/ERK signaling pathway.
Experimental Protocols
Reproducible and validated experimental protocols are paramount for the accurate assessment of the biological activity of novel compounds.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.[3][22][23]
Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[6]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the iodo- and bromo-substituted pyrimidine derivatives. Add the compounds to the designated wells and incubate for 24-48 hours.[6]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C.[3][22]
-
Solubilization of Formazan: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[22]
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability versus the logarithm of the compound concentration.
Diagram: MTT Assay Workflow
Sources
- 1. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Interplay of halogen bonding and solvation in protein–ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 5,6-substituted 4-aminothieno[2,3-d]pyrimidines as LIMK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents | MDPI [mdpi.com]
- 14. Measuring the effectiveness of antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Halogen Interactions in Protein-Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design | Semantic Scholar [semanticscholar.org]
- 18. Halogen bonds involved in binding of halogenated ligands by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeting the MAPK Pathway in RAS Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeted disruption of PI3K/Akt/mTOR signaling pathway, via PI3K inhibitors, promotes growth inhibitory effects in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
The Strategic Advantage of 2,4-Dichloro-5-iodopyrimidine in Modern Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of a diverse array of therapeutic agents.[1] Among the plethora of functionalized pyrimidines, 2,4-dichloro-5-iodopyrimidine has emerged as a particularly versatile and powerful building block. Its unique trifecta of reactive sites—two distinct chlorine atoms and an iodine atom—offers a strategic advantage for the synthesis of complex, biologically active molecules. This guide provides an in-depth comparison of this compound with its halogenated counterparts, supported by experimental data, and details its application in the synthesis of key drug classes, including kinase inhibitors, Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, and Very Late Antigen-4 (VLA-4) antagonists.
The Reactivity Landscape: A Tale of Three Halogens
The synthetic utility of a dihalopyrimidine is fundamentally dictated by the reactivity of its halogen substituents in cross-coupling reactions. The generally accepted order of reactivity for halogens in palladium-catalyzed couplings is I > Br > Cl > F, a trend that is inversely correlated with the carbon-halogen bond dissociation energy.[2] This hierarchy makes the oxidative addition of the palladium catalyst to the carbon-halogen bond, often the rate-determining step, more facile for heavier halogens.[2]
The this compound molecule presents a fascinating case for regioselectivity. The C4 and C6 positions on the pyrimidine ring are the most electron-deficient and, therefore, most susceptible to oxidative addition, followed by the C2 position. The C5 position is the least reactive.[2] In the case of 2,4-dichloropyrimidines, substitution typically occurs preferentially at the C4 position.[3] The presence of the iodine at the C5 position in this compound offers a distinct point of diversification through reactions like Suzuki and Sonogashira couplings, which are often more efficient with an iodo-substituent compared to bromo or chloro analogs.
Head-to-Head Comparison in Cross-Coupling Reactions
While direct, side-by-side quantitative comparisons of this compound with its bromo and chloro analogs in the literature are sparse, the well-established principles of cross-coupling reactivity provide a strong predictive framework.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The higher reactivity of the C-I bond compared to C-Br and C-Cl bonds means that Suzuki couplings at the 5-position of this compound can often be achieved under milder conditions, with lower catalyst loading, and in higher yields compared to its 5-bromo or 5-chloro counterparts. This is particularly advantageous when working with sensitive or complex substrates.
| Halogen at C5 | Relative Reactivity in Suzuki Coupling | Typical Reaction Conditions | Expected Yield |
| Iodo | High | Lower temperatures, shorter reaction times | High |
| Bromo | Moderate | Moderate to high temperatures | Moderate to high |
| Chloro | Low | Harsher conditions, specialized catalysts | Lower |
Sonogashira Coupling
The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, also benefits from the presence of an iodine substituent. The reactivity of aryl and vinyl halides in this reaction follows the order: I > OTf > Br > Cl.[4] This allows for selective coupling at the iodinated position, even in the presence of other halogens.
Applications in Drug Discovery: Case Studies
The strategic advantages of this compound are best illustrated through its application in the synthesis of high-value pharmaceutical agents.
Kinase Inhibitors
DPP-IV Inhibitors for Type 2 Diabetes
Dipeptidyl peptidase-IV (DPP-IV) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Several pyrimidine-based DPP-IV inhibitors have been developed. While a detailed, publicly available synthesis of a specific commercial DPP-IV inhibitor directly from this compound is proprietary, the following generalized protocol illustrates a plausible synthetic route for a key intermediate.
Experimental Protocol: Synthesis of a 2,4,5-trisubstituted Pyrimidine Core for DPP-IV Inhibitors
-
Sonogashira Coupling: To a solution of this compound (1.0 eq) in a suitable solvent such as THF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.025 eq), a base (e.g., diisopropylamine, 7.0 eq), and the desired terminal alkyne (1.1 eq).[4] Stir the reaction at room temperature for 3 hours.
-
Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®. Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify the resulting 5-alkynyl-2,4-dichloropyrimidine by flash column chromatography.
-
Nucleophilic Aromatic Substitution: The resulting intermediate can then undergo sequential nucleophilic aromatic substitution reactions at the C4 and C2 positions with appropriate amines to generate the final trisubstituted pyrimidine core.
VLA-4 Antagonists for Inflammatory Diseases
Very Late Antigen-4 (VLA-4) is an integrin that plays a key role in cell adhesion and has been identified as a therapeutic target for inflammatory diseases. Pyrimidine-based VLA-4 antagonists have been explored, and this compound serves as a valuable starting material for their synthesis.
The "Iodine Advantage": Beyond Reactivity
The utility of the iodine atom in this compound extends beyond its superior reactivity in cross-coupling reactions.
-
Heavy Atom for X-ray Crystallography: The presence of a heavy atom like iodine in a ligand can significantly aid in the determination of the crystal structure of a protein-ligand complex. The strong anomalous scattering of X-rays by the iodine atom can help in solving the phase problem in crystallography, providing a clearer picture of the binding mode of the inhibitor. This is a crucial advantage in structure-based drug design.
-
Metabolic Stability: The metabolic stability of a drug candidate is a critical parameter. While iodinated aromatic compounds can be susceptible to in vivo deiodination, careful molecular design can mitigate this issue.[5] The insights gained from the metabolic fate of iodinated compounds can inform the design of more stable and effective drug candidates.[5]
-
Therapeutic Potential: Iodine itself has a range of medicinal applications, including antimicrobial and anticancer properties.[6][7] While the primary role of the iodine in this compound is as a synthetic handle, its potential contribution to the overall biological profile of the final molecule should not be overlooked.
Conclusion
This compound stands out as a premier building block in the medicinal chemist's toolbox. Its enhanced reactivity in key cross-coupling reactions, coupled with the unique advantages conferred by the iodine substituent, provides a powerful platform for the efficient and strategic synthesis of complex drug candidates. As the demand for novel and more effective therapeutics continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a pivotal role in accelerating the drug discovery process.
References
- NROChemistry. Sonogashira Coupling. NROChemistry. Accessed January 9, 2026. https://nrochem.com/sonogashira-coupling/.
- ResearchGate. A comprehensive review on medicinal applications of iodine. ResearchGate. Published December 20, 2025. https://www.researchgate.
- PubMed Central. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. PubMed Central. Accessed January 9, 2026. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6359702/.
- Benchchem. Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides. Benchchem. Accessed January 9, 2026. https://www.benchchem.
- Open Access Pub. Iodine | Journal of New Developments in Chemistry. Open Access Pub. Accessed January 9, 2026. https://www.openaccesspub.org/jndc/article/2097.
- Google Patents. CN105254519A - Synthesizing method of sitagliptin key intermediate. Google Patents. Accessed January 9, 2026. https://patents.google.
- ResearchGate. Synthesis of Sitagliptin. ResearchGate. Accessed January 9, 2026. https://www.researchgate.net/publication/244910816_Synthesis_of_Sitagliptin.
- Coherent Market Insights. Role of Iodine in Pharmaceutical and Healthcare Applications. Coherent Market Insights. Published March 27, 2025. https://www.coherentmarketinsights.
- ResearchGate. Iodine Chemistry and Applications | Request PDF. ResearchGate. Accessed January 9, 2026. https://www.researchgate.
- Google Patents. WO2014023930A1 - Process for the preparation of sitagliptin and intermediate compounds. Google Patents. Accessed January 9, 2026. https://patents.google.
- Benchchem. Application Notes and Protocols for Sonogashira Coupling Reactions Involving 2-Octyne. Benchchem. Accessed January 9, 2026. https://www.benchchem.
- Google Patents. US20140005394A1 - Preparation method of intermediate of sitagliptin. Google Patents. Accessed January 9, 2026. https://patents.google.
- PubMed Central. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. PubMed Central. Accessed January 9, 2026. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10385312/.
- Benchchem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem. Accessed January 9, 2026. https://www.benchchem.
- National Institutes of Health. Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. National Institutes of Health. Published September 19, 2017. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5620541/.
- Wikipedia. Quantitative structure–activity relationship. Wikipedia. Accessed January 9, 2026. https://en.wikipedia.
- MDPI. Construction of Quantitative Structure Activity Relationship (QSAR) Models to Predict Potency of Structurally Diversed Janus Kinase 2 Inhibitors. MDPI. Accessed January 9, 2026. https://www.mdpi.com/1422-0067/19/10/2967.
- Medicinal Chemistry Class Notes. Quantitative structure-activity relationships (QSAR) | Medicinal Chemistry Class Notes. Medicinal Chemistry Class Notes. Accessed January 9, 2026. https://medchem.
- Longdom Publishing. Study of Quantitative structure-activity relationship analysis (QSAR) for drug development. Longdom Publishing. Accessed January 9, 2026. https://www.longdom.org/open-access/study-of-quantitative-structure-activity-relationship-analysis-qsar-for-drug-development-101731.html.
- Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Accessed January 9, 2026. https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm.
- National Institutes of Health. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. National Institutes of Health. Published February 16, 2024. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10894709/.
- ResearchGate. The isolated yield of product 3 after Suzuki coupling of... ResearchGate. Accessed January 9, 2026. https://www.researchgate.net/figure/The-isolated-yield-of-product-3-after-Suzuki-coupling-of-24-dichloropyrimidine-1-with_tbl1_337077685.
- MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Accessed January 9, 2026. https://www.mdpi.com/1420-3049/24/21/3941.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accessed January 9, 2026. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8283457/.
- Sonogashira Coupling Reaction with Diminished Homocoupling. Accessed January 9, 2026. https://pubs.acs.org/doi/pdf/10.1021/jo034755.
- PubMed Central. One-pot Double Suzuki Couplings of Dichloropyrimidines. PubMed Central. Accessed January 9, 2026. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2923508/.
- MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Accessed January 9, 2026. https://www.mdpi.com/1420-3049/29/11/2539.
- PubMed. Studying protein-ligand interactions using X-ray crystallography. PubMed. Accessed January 9, 2026. https://pubmed.ncbi.nlm.nih.gov/16739634/.
- ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. Accessed January 9, 2026. https://arodes.ch/record/300408.
- Frontiers. Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers. Published January 22, 2023. https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2022.1089906/full.
- PubMed Central. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PubMed Central. Published February 7, 2023. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9930776/.
- PubMed Central. High-throughput structures of protein–ligand complexes at room temperature using serial femtosecond crystallography. PubMed Central. Accessed January 9, 2026. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6685121/.
- MDPI. Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. MDPI. Accessed January 9, 2026. https://www.mdpi.com/2073-4352/11/1/63.
- PubMed. X-ray crystallography of protein-ligand interactions. PubMed. Accessed January 9, 2026. https://pubmed.ncbi.nlm.nih.gov/15939997/.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. openaccesspub.org [openaccesspub.org]
A Senior Application Scientist's Guide to the Kinetic Landscape of 2,4-Dichloro-5-iodopyrimidine
For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is not merely academic; it is the cornerstone of efficient process development, optimization, and the scalable synthesis of complex pharmaceutical intermediates. 2,4-Dichloro-5-iodopyrimidine is a pivotal building block, offering three distinct reactive centers for functionalization.[1][2][3] Its utility, however, is intrinsically linked to the ability to control the site and rate of its reactions.
This guide provides an in-depth comparative analysis of the kinetics of reactions involving this compound. Moving beyond simple protocols, we will explore the causality behind experimental choices, compare its reactivity against logical alternatives, and provide the quantitative data necessary to make informed decisions in your research.
Chapter 1: The Reactivity Landscape of a Privileged Scaffold
The synthetic versatility of this compound stems from the differential reactivity of its three halogen substituents. A foundational principle in palladium-catalyzed cross-coupling reactions is that the rate of the oxidative addition step—often the rate-limiting step—is highly dependent on the carbon-halogen bond strength.[4] This establishes a general reactivity hierarchy: C-I > C-Br > C-OTf > C-Cl.[5][6]
For this specific scaffold, we must consider:
-
C5-Iodo: The weakest carbon-halogen bond, making this position the most reactive site for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira coupling.[5]
-
C4-Chloro: In dihalopyrimidines, the C4 position is generally more susceptible to both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed coupling compared to the C2 position.[7][8] This enhanced reactivity is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitrogen atom.[9]
-
C2-Chloro: Flanked by two nitrogen atoms, the C2 position is the least reactive of the three sites in many contexts, though its functionalization can be achieved under specific catalytic conditions.[7][8][10]
This inherent reactivity profile presents both an opportunity and a challenge: the selective functionalization at one site while leaving the others intact.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Kinetic Monitoring of Suzuki-Miyaura Coupling via HPLC
This protocol provides a framework for acquiring the data necessary for a reaction progress kinetic analysis.
-
Reagent Preparation:
-
Prepare stock solutions of this compound (e.g., 0.1 M in 1,4-dioxane), the arylboronic acid (e.g., 0.12 M in 1,4-dioxane), and an internal standard (e.g., mesitylene, 0.05 M in 1,4-dioxane).
-
The use of stock solutions ensures accurate and reproducible concentrations.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an Argon atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and base (e.g., K₂CO₃, 3 equiv).
-
Add the solvent (e.g., a 4:1 mixture of 1,4-dioxane:water).
-
Self-Validation Check: Degas the solvent mixture by bubbling with Argon for 20 minutes. Oxygen can degrade the Pd(0) catalyst and cause homocoupling of the boronic acid, leading to erroneous results. [11]3. Initiation and Sampling:
-
Place the flask in a pre-heated oil bath set to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Inject the stock solutions of the pyrimidine and boronic acid to initiate the reaction (t=0).
-
At specified time intervals (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw an aliquot (e.g., 50 µL) via syringe.
-
-
Sample Quenching and Preparation:
-
Immediately quench the aliquot in a vial containing cold diethyl ether (1 mL) and a small amount of water to stop the reaction.
-
Vortex the vial, allow the layers to separate, and transfer a sample of the organic layer to an HPLC vial.
-
-
Analysis:
Sonogashira Coupling
The Sonogashira coupling creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper catalyst system. [14][15]The kinetics are complex, involving two interconnected catalytic cycles. [16]As with the Suzuki reaction, the high reactivity of the C-I bond makes the C5 position the preferred site for this transformation.
Kinetic Considerations:
-
Rate-Determining Step: The rate-determining step can vary but is often the oxidative addition of the aryl halide to the Pd(0) center. [17]* Copper's Role: The copper co-catalyst facilitates the deprotonation of the alkyne and the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. [14][16]* Copper-Free Variants: Concerns over copper's toxicity and potential for acetylene homocoupling (Glaser coupling) have led to the development of copper-free Sonogashira protocols. These reactions often require a different base or ligand system to facilitate the catalytic cycle.
Caption: Interconnected catalytic cycles in Sonogashira coupling.
Chapter 3: Kinetic Studies of Nucleophilic Aromatic Substitution (SNAr)
Unlike palladium-catalyzed reactions that favor the C5-I bond, SNAr reactions are driven by the electrophilicity of the carbon atoms of the pyrimidine ring. The electron-withdrawing nature of the ring nitrogens activates the C2 and C4 positions towards nucleophilic attack.
Site Selectivity: C4 vs. C2
Kinetic studies consistently show that for 2,4-dichloropyrimidines, nucleophilic attack is kinetically favored at the C4 position. [7][8]
-
Electronic Factors: The intermediate formed by attack at C4 (a para-aza-stabilized Meisenheimer complex) is more stable than the one formed by attack at C2 (an ortho-aza-stabilized complex). This lower activation energy leads to a faster reaction rate at C4.
-
Steric Factors: While often a secondary consideration, the C4 position is generally less sterically hindered than the C2 position, which is situated between a chlorine atom and a ring nitrogen.
Illustrative SNAr Kinetic Data:
| Nucleophile | Solvent | Temperature (°C) | Rate Constant at C4 (k₄, M⁻¹s⁻¹) | Rate Constant at C2 (k₂, M⁻¹s⁻¹) | Selectivity (k₄/k₂) |
| Piperidine | Ethanol | 50 | 9.6 x 10⁻³ | 1.2 x 10⁻⁴ | ~80 |
| Sodium Methoxide | Methanol | 25 | 1.5 x 10⁻² | 1.1 x 10⁻⁴ | ~136 |
Note: Data is illustrative, based on typical reactivity patterns for dichloropyrimidines. [10]
Caption: Comparison of SNAr pathways at C2 and C4 positions.
Chapter 4: A Practical Guide to Kinetic Analysis
Effective kinetic studies rely on robust experimental design and appropriate analytical techniques.
Analytical Techniques for Reaction Monitoring
The choice of technique depends on the specific reaction, the species being monitored, and available equipment. [12]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for many kinetic studies. It offers excellent separation and quantification of reactants, products, and byproducts. [12][13]* Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ or ¹⁹F NMR (if applicable) can provide real-time kinetic data without the need for quenching and sampling. [18]* UV-Vis Spectroscopy: Useful if the reactant or product has a distinct chromophore, allowing for continuous monitoring. [18]* Thin-Layer Chromatography (TLC): A rapid, qualitative method ideal for initial screening and determining approximate reaction times. [12]
Experimental Workflow for Kinetic Studies
A systematic workflow ensures the collection of high-quality, reproducible data.
Caption: General workflow for monitoring reaction kinetics.
Conclusion
This compound is a scaffold of significant synthetic potential, governed by a fascinating interplay of kinetic factors. A thorough understanding of these principles is paramount for any researcher aiming to exploit its versatility.
-
For C-C and C-N bond formation at the C5 position , palladium-catalyzed cross-coupling reactions are the methods of choice, leveraging the exceptional reactivity of the C-I bond for rapid and selective transformations.
-
For substitution at the C4 position , nucleophilic aromatic substitution provides a direct and often high-yielding pathway, driven by the electronic activation conferred by the pyrimidine ring.
-
Selective functionalization at the C2 position remains the most challenging and typically requires specialized, sterically demanding ligands in cross-coupling reactions to override the inherent preference for C4. [7][8] By applying the principles and protocols outlined in this guide, researchers can move from trial-and-error optimization to a rational, data-driven approach, ultimately accelerating the discovery and development of novel molecules.
References
- Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis - Benchchem.
- A Comparative Guide to Reagents for 5-Position Functionalization of 2,4-bis(methylthio)pyrimidine - Benchchem.
- Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps - OUCI.
- 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0 - ChemicalBook.
- Kinetic Studies of Heck Coupling Reactions Using Palladacycle Catalysts: Experimental and Kinetic Modeling of the Role of Dimer Species | Request PDF - ResearchGate.
- Pyrimidine Biosynthesis Analysis Service - Creative Proteomics.
- Kinetic studies of Heck coupling reactions using palladacycle catalysts: experimental and kinetic modeling of the role of dimer species. | Semantic Scholar.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
- C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - ACS Fall 2025.
- CAS 13544-44-0: this compound - CymitQuimica.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo.
- Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine - Benchchem.
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed.
- A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers - Benchchem.
- Reaction Kinetics using a Chemputable Framework for Data Collection and Analysis - NIH.
- Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review - ACS Publications - American Chemical Society.
- This compound | C4HCl2IN2 | CID 263438 - PubChem.
- This compound 95 13544-44-0 - Sigma-Aldrich.
- Pnictogens: Alternatives to metal-catalyzed cross-coupling - Chemistry | Illinois.
- ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW - PMC - NIH.
- Sonogashira coupling - Wikipedia.
- Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents - Frontiers.
- China 2, 4-DICHLORO-5-IODOPYRIMIDINE | 13544-44-0 Manufacturer and Supplier COLORKEM.
- Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed.
- Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions.
- A Comparative Guide to the Kinetic Analysis of Sonogashira Coupling with 2-Iodothiophenol and Alternatives - Benchchem.
- 8.5: Mechanisms of Nucleophilic Substitution Reactions - Chemistry LibreTexts.
- Sonogashira Coupling - Organic Chemistry Portal.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- This compound 95 13544-44-0 - Sigma-Aldrich.
- A Comparative Guide to the Kinetics of Cyclopropyl Moieties in Cross-Coupling Reactions - Benchchem.
- Nucleophilic Substitution (SN1, SN2) - Organic Chemistry Portal.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH.
- Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition - ResearchGate.
- Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing).
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI.
Sources
- 1. CAS 13544-44-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C4HCl2IN2 | CID 263438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. colorkem.com [colorkem.com]
- 4. Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed … [ouci.dntb.gov.ua]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. zenodo.org [zenodo.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reaction Kinetics using a Chemputable Framework for Data Collection and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Predicting Regioselectivity: A DFT-Driven Comparison of Reactions on 2,4-Dichloro-5-iodopyrimidine
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of molecular design. Its prevalence in biologically active molecules necessitates a deep understanding of its functionalization. Among the myriad of substituted pyrimidines, 2,4-dichloro-5-iodopyrimidine stands out as a versatile building block, offering three distinct reactive sites. The ability to selectively functionalize one site over the others is paramount for efficient and controlled synthesis.
This guide provides an in-depth comparison of the regioselectivity of three common reaction types on this compound: Nucleophilic Aromatic Substitution (SNAr), Suzuki Coupling, and Sonogashira Coupling. We will delve into the underlying principles governing the selectivity of each reaction and demonstrate how Density Functional Theory (DFT) studies can be a powerful predictive tool, saving valuable experimental time and resources. This guide is structured to provide not just the "what," but the critical "why" behind these selective transformations, grounded in both experimental evidence and computational insights.
The Landscape of Reactivity: An Overview of this compound
The reactivity of this compound is governed by a complex interplay of electronic and steric factors. The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. The three halogen substituents further modulate this reactivity:
-
Chlorine atoms at C2 and C4: These positions are electronically activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms.
-
Iodine atom at C5: While the C5 position is less electronically activated for SNAr compared to C2 and C4, the carbon-iodine bond is the weakest among the carbon-halogen bonds present, making it the most susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.
This inherent differentiation in reactivity provides the foundation for achieving regioselectivity.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Chlorines
In SNAr reactions, a nucleophile attacks the electron-deficient pyrimidine ring, displacing one of the leaving groups. On a simple 2,4-dichloropyrimidine, the reaction generally favors substitution at the C4 position. This preference is attributed to the greater electron deficiency at C4 compared to C2. However, the presence of an iodine atom at C5 introduces steric hindrance, which can influence the selectivity.
General Experimental Observation: For many common nucleophiles, SNAr on 2,4-dichloro-5-substituted pyrimidines with an electron-withdrawing group at C5, such as a nitro group, shows a strong preference for substitution at the C4 position.
A DFT-Guided Rationale:
DFT calculations can provide a quantitative understanding of this regioselectivity by modeling the reaction pathway and calculating the activation energies for nucleophilic attack at both the C2 and C4 positions. The transition state leading to the lower activation energy will correspond to the major product.
The analysis typically involves:
-
Geometry Optimization: The structures of the reactants, transition states, and products for both C2 and C4 substitution pathways are optimized.
-
Frequency Calculations: These calculations confirm that the reactants and products are true minima on the potential energy surface (no imaginary frequencies), and that the transition states are first-order saddle points (one imaginary frequency).
-
Energy Calculations: The electronic energies of all optimized structures are calculated to determine the activation energies (the energy difference between the transition state and the reactants).
A key factor that can be analyzed is the distribution of the Lowest Unoccupied Molecular Orbital (LUMO). For SNAr reactions, the nucleophile will preferentially attack the atom with the largest LUMO coefficient. In many substituted 2,4-dichloropyrimidines, the LUMO is predominantly located at the C4 position, rationalizing the observed selectivity.
An Exception to the Rule: The Influence of Bulky Nucleophiles:
Interestingly, studies have shown that bulky nucleophiles, such as tertiary amines, can exhibit a reversal of selectivity, favoring attack at the C2 position. This is attributed to the steric clash between the bulky nucleophile and the C5 substituent, which is more pronounced for an attack at the C4 position.
| Reaction Type | Preferred Position | Rationale | Supporting Experimental Data |
| SNAr (common nucleophiles) | C4 | Greater electron deficiency at C4, larger LUMO coefficient. | Widely observed in the literature for various nucleophiles. |
| SNAr (bulky nucleophiles) | C2 | Steric hindrance from the C5-iodo group disfavors C4 attack. | Documented for tertiary amine nucleophiles. |
Palladium-Catalyzed Cross-Coupling Reactions: The Dominance of the C-I Bond
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds. The mechanism of these reactions typically involves an oxidative addition step, where the palladium catalyst inserts into a carbon-halogen bond. The rate of this step is highly dependent on the nature of the halogen.
The Halogen Reactivity Order: The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F . This trend is inversely correlated with the carbon-halogen bond dissociation energy. The weaker the bond, the more readily the oxidative addition occurs.
Given this trend, in this compound, the C-I bond is significantly more reactive towards oxidative addition than the C-Cl bonds.
Suzuki Coupling: Arylation at C5
The Suzuki coupling reaction pairs an organoboron reagent with an organic halide. For this compound, the reaction is expected to proceed with high selectivity at the C5 position.
Sonogashira Coupling: Alkynylation at C5
Similarly, the Sonogashira coupling, which involves the reaction of a terminal alkyne with an organic halide, will also preferentially occur at the C5 position due to the high reactivity of the C-I bond. The regioselectivity of Sonogashira couplings on polyhalogenated heterocycles is well-documented to favor the iodo-substituted position.
DFT Insights into Cross-Coupling Selectivity:
DFT calculations can be employed to model the oxidative addition step for each of the three carbon-halogen bonds. By comparing the activation energies for the insertion of the palladium catalyst into the C2-Cl, C4-Cl, and C5-I bonds, the regioselectivity can be confidently predicted. The pathway with the lowest activation energy will be the most favorable.
| Reaction Type | Preferred Position | Rationale | Supporting Experimental Data |
| Suzuki Coupling | C5 | The C-I bond is significantly more reactive towards oxidative addition than the C-Cl bonds. | Consistent with the established halogen reactivity trend in Suzuki couplings. |
| Sonogashira Coupling | C5 | The C-I bond is the most labile for oxidative addition by the palladium catalyst. | Supported by studies on polyhalogenated systems where C-I bonds react preferentially. |
Experimental and Computational Protocols
To provide a practical framework for researchers, we outline both a general experimental protocol for a Sonogashira coupling and a detailed workflow for DFT calculations to predict regioselectivity.
General Experimental Protocol: Regioselective Sonogashira Coupling at C5
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the terminal alkyne (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Base: Add a suitable anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Detailed DFT Calculation Workflow for Predicting Regioselectivity
This workflow outlines the steps to compare the activation energies for a generic reaction on this compound using the Gaussian software suite.
Software: Gaussian, GaussView
1. Geometry Optimization of Reactants:
-
Build the structures of this compound and the incoming nucleophile/coupling partner in GaussView.
-
Perform a geometry optimization and frequency calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d) for initial screening, or a more robust combination like ωB97X-D with a larger basis set for higher accuracy).
-
Confirm that the optimized structures have no imaginary frequencies.
2. Locating Transition States (TS):
-
For SNAr:
-
Manually build a guess for the transition state structure, with the nucleophile partially bonded to either C2 or C4 and the corresponding chlorine atom partially detached.
-
Perform a transition state search calculation (Opt=TS).
-
A successful TS calculation will yield a structure with exactly one imaginary frequency corresponding to the reaction coordinate.
-
-
For Cross-Coupling (Oxidative Addition):
-
Build a complex of the palladium catalyst (e.g., Pd(PPh₃)₂) and this compound.
-
Perform a relaxed potential energy surface scan by decreasing the distance between the palladium atom and the C2, C4, or C5 carbon atom to locate an approximate transition state structure.
-
Use the structure from the scan as a starting point for a full transition state optimization.
-
3. Frequency Calculations and Verification:
-
Perform frequency calculations on the optimized transition state structures to confirm the presence of a single imaginary frequency.
-
Visualize the imaginary frequency in GaussView to ensure it corresponds to the desired bond-forming/bond-breaking process.
4. Intrinsic Reaction Coordinate (IRC) Calculations:
-
Perform IRC calculations starting from the transition state structures to confirm that they connect the reactants and products on the potential energy surface.
5. Energy Calculations:
-
Calculate the single-point energies of all optimized structures (reactants, transition states, and products) using a higher level of theory or a larger basis set for improved accuracy.
-
Calculate the activation energy (ΔG‡) for each pathway, including zero-point vibrational energy (ZPVE) and thermal corrections.
6. Analysis and Prediction:
-
Compare the activation energies for the competing pathways. The pathway with the lowest activation energy is predicted to be the major reaction pathway.
Visualizing Reaction Pathways
The following diagrams illustrate the conceptual workflows for the reactions discussed.
Caption: S(N)Ar Reaction Pathways
Caption: Cross-Coupling Oxidative Addition
Conclusion
The regioselective functionalization of this compound is a nuanced yet predictable process. For SNAr reactions, the C4 position is generally favored due to electronic factors, although steric hindrance from bulky nucleophiles can steer the reaction towards the C2 position. In contrast, palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, exhibit high selectivity for the C5 position, driven by the greater lability of the carbon-iodine bond towards oxidative addition.
DFT calculations serve as an invaluable tool for rationalizing these experimental observations and, more importantly, for predicting the outcomes of new reactions. By providing a quantitative measure of the energetic barriers for competing reaction pathways, DFT empowers chemists to make informed decisions in the design of synthetic routes, ultimately accelerating the discovery and development of novel molecules.
References
- Neufeldt, S. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. American Chemical Society.
- DFT Investigation on the Mechanism of Pd(0) Catalyzed Sonogashira Coupling Reaction. ResearchGate.
- Kore, A. R., Senthilvelan, A., & Shanmugasundaram, M. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102.
- Sikk, L., Tammiku-Taul, J., Burk, P., & Kotschy, A. (2012). Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution. Journal of Molecular Modeling, 18(7), 3025-3033.
- Hashmi, M. A. (2021, February 7). Tutorial 08 | Describing Chemical Reactions With Gaussian. YouTube.
- Fairlamb, I. J. S., O'Brien, C. T., Lin, Z. Y., & Lam, K. C. (2006). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Organic & Biomolecular Chemistry, 4(7), 1213-1216.
A Head-to-Head Comparison of Synthetic Routes to 2,4-Disubstituted Pyrimidines: A Guide for Researchers
The 2,4-disubstituted pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the hydrogen bonding patterns of nucleobases. The substitution at the C2 and C4 positions offers a rich vector space for modulating pharmacological properties, making the efficient and versatile synthesis of these compounds a critical endeavor in drug discovery. This guide provides a head-to-head comparison of the most prevalent synthetic strategies, offering insights into their relative strengths and weaknesses to aid researchers in selecting the optimal route for their specific applications.
The Classical Approach: The Pinner Synthesis and Related Condensations
The Pinner synthesis is a foundational method for constructing the pyrimidine ring.[1] It involves the acid- or base-catalyzed cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine. This approach is valued for its use of readily available starting materials and its straightforward procedure.
Mechanism of the Pinner Synthesis
The reaction proceeds through the initial formation of a vinylogous amidine intermediate, followed by cyclization and dehydration to afford the aromatic pyrimidine ring. The regioselectivity, determining which carbonyl carbon of the dicarbonyl compound becomes C4 or C6 of the pyrimidine, can be influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions.
Sources
Safety Operating Guide
Navigating the Disposal of 2,4-Dichloro-5-iodopyrimidine: A Comprehensive Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical and chemical innovation, the synthesis and application of novel compounds like 2,4-dichloro-5-iodopyrimidine are routine. However, the lifecycle of these potent molecules extends beyond their use in experimentation. Their proper disposal is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, grounded in scientific principles and regulatory standards.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, a thorough understanding of the inherent risks associated with this compound is paramount. This halogenated pyrimidine derivative is a potent chemical with a significant hazard profile.
Based on globally harmonized system (GHS) classifications, this compound presents the following hazards[1][2][3]:
| Hazard Statement | GHS Classification | Description |
| H301 | Acute toxicity, Oral (Category 3) | Toxic if swallowed. Ingestion can lead to severe health complications or be fatal. |
| H315 | Skin corrosion/irritation (Category 2) | Causes skin irritation upon contact. |
| H318 | Serious eye damage/eye irritation (Category 1) | Causes serious eye damage, with the potential for irreversible injury. |
| H335 | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | May cause respiratory irritation if inhaled. |
The presence of chlorine and iodine atoms on the pyrimidine ring contributes to its reactivity and toxicity. Halogenated organic compounds are of particular concern due to their potential to form persistent and toxic byproducts if not disposed of correctly.
Core Directive: The Disposal of this compound as Hazardous Waste
Due to its toxicity and classification as a halogenated organic compound, this compound must be managed as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA) in the United States, a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics: ignitability, corrosivity, reactivity, or toxicity.[4][5][6][7]
While this compound is not explicitly a "P" or "U" listed waste, its known oral toxicity suggests it would likely fail the Toxicity Characteristic Leaching Procedure (TCLP), classifying it as a "D" characteristic hazardous waste.[5][6][8] Therefore, all waste streams containing this compound, including pure, unused chemical, contaminated labware, and spill cleanup materials, must be handled and disposed of in accordance with federal, state, and local hazardous waste regulations.
Step-by-Step Disposal Protocol
The following is a comprehensive, step-by-step protocol for the proper disposal of this compound from a laboratory setting.
Waste Segregation: The First Line of Defense
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure cost-effective and compliant disposal.[9] Halogenated organic compounds require a dedicated waste stream.
-
Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for all solid waste contaminated with this compound. This includes unused chemical, contaminated personal protective equipment (PPE), and any materials used for cleaning and decontamination.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Incompatible Materials: Do not mix this compound waste with other categories of chemical waste, particularly strong acids, bases, or oxidizing agents, to prevent unforeseen chemical reactions.[10]
Caption: Waste segregation workflow for this compound.
Spill and Decontamination Procedures
In the event of a spill, a prompt and appropriate response is critical to mitigate exposure and prevent the spread of contamination.
For a solid spill of this compound:
-
Alert Personnel and Secure the Area: Immediately notify others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles or a face shield, and chemical-resistant gloves (e.g., nitrile rubber). For larger spills where dust may become airborne, respiratory protection may be necessary.[11]
-
Contain the Spill: Gently cover the spill with an absorbent material designed for chemical spills to prevent the powder from becoming airborne.[8][12]
-
Clean Up: Carefully scoop the spilled material and absorbent into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate the Area:
-
Wipe the spill area with a cloth dampened with a mild soap and water solution.
-
For final rinsing, use a solvent in which this compound is soluble, such as methanol or ethyl acetate.[13] Collect all cleaning materials as hazardous waste.
-
Place all contaminated cleaning materials into the designated hazardous waste container.[14]
-
-
Label and Dispose: Seal and label the waste container as described above.
Final Disposal: Incineration
The recommended and most environmentally sound method for the final disposal of this compound is incineration at a licensed hazardous waste facility.[15][16]
The Rationale for Incineration:
High-temperature incineration is effective at breaking down the complex and stable structure of halogenated organic compounds. However, the combustion of these materials can produce hazardous byproducts.
-
Formation of Acid Gases: The chlorine and iodine atoms in the molecule will be converted to hydrogen chloride (HCl) and hydrogen iodide (HI) during combustion. These are corrosive acid gases that must be neutralized.
-
Potential for Dioxin and Furan Formation: The incineration of chlorinated organic compounds is known to have the potential to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).[10][17][18][19] While the formation of iodinated dioxins is less studied, it is a potential concern.
For these reasons, the incineration facility must be equipped with appropriate air pollution control devices, including:
-
Scrubbers: To neutralize the acid gases (HCl and HI) produced during combustion.[15]
-
Afterburners: To ensure the complete destruction of organic compounds and minimize the formation of dioxins and furans.
Caption: Incineration and byproduct treatment for halogenated waste.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to the principles of waste segregation, following rigorous spill and decontamination protocols, and ensuring final disposal via high-temperature incineration at a licensed facility, researchers can confidently manage the complete lifecycle of this valuable research chemical. Always consult your institution's specific hazardous waste management plan and your local environmental regulations to ensure full compliance.
References
- ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA.
- Practice Greenhealth. (n.d.). Hazardous waste characterization.
- Desotec. (n.d.). Removing Halogenated Organic Compounds: A Guide to Solutions.
- Encamp. (n.d.). The Ins and Outs of the Waste Toxicity Characterization.
- MSDS of this compound. (2010, November 11).
- IFRF. (2001, March 22). How are DIOXINS formed in waste incineration?
- Office of Clinical and Research Safety. (n.d.). RCRA Characteristic Waste.
- U.S. Environmental Protection Agency. (2025, September 8). Hazardous Waste Characteristics.
- PubChem. (n.d.). This compound.
- Fisher Scientific. (2011, June 24). SAFETY DATA SHEET.
- Zero Waste Europe. (2020, October 28). Incineration produces more persistent organic pollutants than it destroys – for less toxics we need less incineration.
- PubMed. (n.d.). Dioxin formation from waste incineration.
- SOLEN. (n.d.). The problem of dioxin emissions from combustion and thermal process.
- U.S. Environmental Protection Agency. (n.d.). Learn about Dioxin.
- U.S. Environmental Protection Agency. (2025, November 13). Radiation Regulations and Laws.
- U.S. National Library of Medicine. (n.d.). 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.
- PubChem. (n.d.). This compound.
- New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet.
- Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine.
- Washington State University. (n.d.). Halogenated Solvents.
- University of Delaware Environmental Health & Safety. (n.d.). Chemical Spill Clean-Up.
- University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
- University of British Columbia. (2025, September 3). Hazardous Drugs Spill Clean Up.
- Pesticide Environmental Stewardship. (n.d.). Spill Cleanup.
- JoVE. (2017, July 14). Video: Decontamination Methods for Laboratory Biosafety.
- Stanford Environmental Health & Safety. (n.d.). Decontamination - Biosafety Manual.
- Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures.
- Microlit. (2023, March 21). A Quick Guide to Lab Equipment Decontamination.
- Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals.
- University of Galway. (2024, January 2). Guidance on Safe Storage of Chemicals in Laboratories.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
- New York Codes Rules Regulations. (n.d.). Sec. 371.4. Lists of hazardous wastes, Part 371. Identification and Listing of Hazardous Wastes, Subchapter B. Solid Wastes, Chapter IV. Quality Services, TITLE 6. Department of Environmental Conservation.
- My Alfred University. (n.d.). EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
- De La Salle University. (n.d.). Hazardous Waste Codes.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases.
- PubMed. (2011, August 15). Formation of toxic iodinated disinfection by-products from compounds used in medical imaging.
- CERN Indico. (n.d.). Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents.
- ResearchGate. (2025, August 9). Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging.
- PubMed. (n.d.). Validated methods for degrading hazardous chemicals: some halogenated compounds.
- Engineering. (n.d.). Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions.
- Regulations.gov. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES TABLE OF CONTENTS.
- Synthesis Spotlight. (2025, August 25). Heterocycles Halogenated, Hassles Removed.
Sources
- 1. echemi.com [echemi.com]
- 2. CAS 13544-44-0: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C4HCl2IN2 | CID 263438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. practicegreenhealth.org [practicegreenhealth.org]
- 5. epa.gov [epa.gov]
- 6. encamp.com [encamp.com]
- 7. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 8. alsglobal.com [alsglobal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Dioxin formation from waste incineration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Validated methods for degrading hazardous chemicals: some halogenated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0 [m.chemicalbook.com]
- 14. desotec.com [desotec.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 17. Dioxins and other harmful incinerator emissions – United Kingdom Without Incineration Network [ukwin.org.uk]
- 18. How are DIOXINS formed in waste incineration? | IFRF [ifrf.net]
- 19. The problem of dioxin emissions from combustion and thermal process - Solen [solenvn.com]
A Senior Application Scientist's Guide to Handling 2,4-Dichloro-5-iodopyrimidine
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the potential of a molecule is intrinsically linked to its safe handling. 2,4-Dichloro-5-iodopyrimidine is a key building block in synthetic chemistry, but its hazardous nature demands a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing the causal logic behind each safety recommendation to build a culture of intrinsic safety within your laboratory.
Hazard Profile: Understanding the "Why" Behind the "What"
This compound is not a benign powder. Its hazard profile, classified under Regulation (EC) No 1272/2008, dictates the necessity of stringent protective measures.[1][2][3] Understanding these specific threats is the first step in mitigating them.
-
Acute Oral Toxicity (Category 3, H301): Toxic if swallowed. This underscores the critical importance of preventing ingestion through contaminated hands or surfaces.
-
Serious Eye Damage (Category 1, H318): This is a critical risk. The compound can cause irreversible damage to the eyes upon contact. Standard safety glasses are insufficient.
-
Skin Irritation (Category 2, H315): Causes skin irritation, necessitating robust barrier protection to prevent contact.
-
Respiratory Tract Irritation (Category 3, H335): As a fine powder, the dust can be easily inhaled, leading to respiratory irritation.[1][2][4]
The presence of both the GHS05 (Corrosion) and GHS06 (Acute Toxicity - Skull and Crossbones) pictograms on its Safety Data Sheet (SDS) immediately signals a high-hazard compound requiring meticulous handling.[1]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is a direct response to the identified hazards. The goal is to create a complete barrier between you and the chemical, addressing all potential routes of exposure.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Chemical splash goggles AND a full-face shield. | Nitrile or neoprene gloves (double-gloving recommended). | Full-length, cuffed lab coat. | Work within a certified chemical fume hood. |
| Preparing Solutions | Chemical splash goggles AND a full-face shield. | Chemically resistant gloves (e.g., nitrile). Inspect prior to use. | Chemically resistant apron over a lab coat. | Work within a certified chemical fume hood. |
| Accidental Spill Cleanup | Chemical splash goggles AND a full-face shield. | Heavy-duty, chemically resistant gloves. | Disposable, chemically resistant coveralls. | Full-face respirator with appropriate cartridges (e.g., ABEK-P2).[1] |
Causality Behind PPE Choices:
-
Eye Protection: Due to the H318 classification (Causes serious eye damage), a complete seal around the eyes is mandatory.[1][3] Chemical splash goggles are the minimum requirement. A face shield is added to protect the entire face from splashes and stray dust particles.
-
Hand Protection: The directive to "Handle with gloves" is a baseline.[1] Nitrile gloves provide good protection against incidental contact with solids and many solvents. Double-gloving is a best practice, allowing the user to remove a contaminated outer glove without exposing their skin. Always use the proper glove removal technique to avoid contaminating your hands.[1]
-
Body Protection: A standard lab coat protects against minor dust settlement. When handling solutions, a chemically resistant apron provides an additional layer of protection against splashes that could saturate the lab coat. For significant spill response, disposable coveralls prevent widespread contamination of personal clothing.[5][6]
-
Respiratory Protection: The primary engineering control is a certified chemical fume hood, which prevents the inhalation of irritating dust (H335).[1] In situations where ventilation is compromised or during a large spill cleanup, a respirator is essential to prevent inhalation.[3]
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol is designed as a self-validating system. Each step logically follows the last to ensure safety is maintained throughout the workflow.
Workflow for Safe Handling and Disposal
Caption: Safe handling workflow for this compound.
Step-by-Step Methodology:
-
Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood with a verified face velocity.
-
Ensure an eyewash station and safety shower are immediately accessible.
-
Assemble all necessary equipment, including the chemical container, glassware, and a chemical spill kit.
-
Don all required PPE as specified in the table above. Ensure gloves are inspected for any defects before use.[1]
-
-
Handling:
-
Carefully open the container inside the fume hood to avoid generating dust.
-
Use a spatula to weigh the desired amount of this compound onto weighing paper or directly into a tared vessel. Avoid any scooping action that could create airborne dust.
-
If preparing a solution, add the solid to the solvent slowly.
-
Keep the container tightly closed when not in use.[3]
-
-
Post-Handling & Cleanup:
-
Decontaminate all surfaces and non-disposable equipment after use.
-
Wipe down the work area with an appropriate solvent and cleaning agent.
-
Emergency & Disposal Plans
Exposure Response
Immediate and correct action is critical in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][7] Remove contact lenses if present and easy to do.[1][3] Seek immediate medical attention from an ophthalmologist.[8]
-
Skin Contact: Take off all contaminated clothing immediately.[9] Wash the affected area with plenty of soap and water.[1][10] If skin irritation occurs, seek medical attention.[3]
-
Inhalation: Move the person into fresh air and keep them comfortable for breathing.[3][10] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. [9] Never give anything by mouth to an unconscious person.[1] Rinse the mouth with water and immediately call a poison center or physician.[1][3]
In all cases of exposure, consult the Safety Data Sheet (SDS) and provide it to the attending medical personnel.[1]
Spill & Disposal Protocol
-
Minor Spill (in a fume hood):
-
Ensure proper PPE is worn, including respiratory protection if necessary.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).
-
Carefully sweep or scoop up the material without creating dust.[1]
-
Place the material into a suitable, labeled, and closed container for hazardous waste disposal.[1]
-
Clean the spill area thoroughly.
-
-
Major Spill:
-
Evacuate personnel from the immediate area and restrict access.[1]
-
Alert your institution's environmental health and safety (EHS) office immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
-
Waste Disposal:
-
All materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be treated as hazardous waste.
-
Dispose of waste in sealed, clearly labeled containers.[1]
-
Arrange for disposal through a licensed professional waste disposal company, likely via chemical incineration.[1][11] Do not let the product enter drains or dispose of it in regular trash.[1][8]
-
By integrating these detailed safety protocols into your daily laboratory operations, you ensure that the pursuit of scientific advancement is conducted with the highest commitment to personal and environmental safety.
References
- MSDS of this compound. (2010). [Source Not Available].
- This compound | C4HCl2IN2 | CID 263438. PubChem.
- This compound SDS, 13544-44-0 Safety D
- This compound 95 13544-44-0. Sigma-Aldrich.
- SAFETY DATA SHEET - 2,4-Dichloro-5-fluoropyrimidine. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET - 2,4-Dichloropyrimidine. (2014). [Source Not Available].
- SAFETY DATA SHEET - 2,4-Dichloro-5-fluoropyrimidine. (2011). [Source Not Available].
- First Aid Procedures for Chemical Hazards. NIOSH | CDC.
- EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS.
- SAFETY DATA SHEET - 2,4-Dichloro-5-nitropyrimidine. (2025). Fisher Scientific.
- Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety.
- 2,4-Dichloro-5-methylpyrimidine Safety D
- Choosing the correct personal protective equipment when working in the nuclear industry. (2013). DuPont.
- Chemical, Biological, Radiological, and Nuclear (CBRN)
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. This compound | C4HCl2IN2 | CID 263438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound 95 13544-44-0 [sigmaaldrich.com]
- 5. Choosing the correct personal protective equipment when working in the nuclear industry [cleanroomtechnology.com]
- 6. CBRN Personal Protective Equipment Selection Matrix for Emergency Responders | Occupational Safety and Health Administration [osha.gov]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
